5-Methylbenzofurazan
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2,1,3-benzoxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZFDFYIDRCBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NON=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334135 | |
| Record name | 5-Methylbenzofurazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20304-86-3 | |
| Record name | 5-Methylbenzofurazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-2,1,3-benzoxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Methylbenzofuran: A Technical Guide for Advanced Research and Development
Abstract
This technical guide provides an in-depth exploration of 5-Methylbenzofuran (CAS No. 18441-43-5), a heterocyclic aromatic compound of significant interest to the pharmaceutical and material science sectors. As a key structural motif, the benzofuran core is present in numerous biologically active natural products and synthetic compounds[1]. The addition of a methyl group at the 5-position modifies its electronic properties and steric profile, offering a nuanced building block for targeted applications. This document details the physicochemical properties, advanced synthesis protocols, spectral characterization, and key applications of 5-Methylbenzofuran, with a particular focus on its emerging role in drug discovery as a scaffold for serotonin receptor modulators. It is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals, providing both foundational knowledge and field-proven insights to accelerate innovation.
Core Compound Identification and Properties
5-Methylbenzofuran is a derivative of benzofuran, which consists of a furan ring fused to a benzene ring. The methyl substituent at the 5-position is a critical feature influencing its reactivity and biological interactions.
| Property | Value | Source(s) |
| CAS Number | 18441-43-5 | [2] |
| IUPAC Name | 5-methyl-1-benzofuran | [2] |
| Molecular Formula | C₉H₈O | [2] |
| Molecular Weight | 132.16 g/mol | [2] |
| Canonical SMILES | CC1=CC2=C(C=C1)OC=C2 | [2] |
| InChI Key | KCZQNAOFWQGLCN-UHFFFAOYSA-N | [2] |
| Appearance | (Typically) Colorless to pale yellow liquid | General Chemical Knowledge |
| Purity | Typically ≥98% for research grades | General Chemical Knowledge |
Synthesis of 5-Methylbenzofuran: A Mechanistic Perspective
The synthesis of substituted benzofurans is a cornerstone of heterocyclic chemistry. Modern methodologies often favor transition-metal-catalyzed reactions for their efficiency, regioselectivity, and functional group tolerance. Palladium-catalyzed reactions, in particular, have been widely employed for the construction of the benzofuran ring system[3][4].
A robust and common strategy for synthesizing 5-Methylbenzofuran involves the palladium-catalyzed intramolecular cyclization of an appropriate precursor, such as a substituted o-alkynylphenol.
Illustrative Synthesis Workflow: Palladium-Catalyzed Cyclization
This protocol describes a generalized, yet mechanistically sound, approach. The causality behind the choice of reagents is critical for reproducibility and optimization.
Caption: Generalized workflow for the synthesis of 5-Methylbenzofuran.
Detailed Experimental Protocol
-
Step 1: Synthesis of 2-(Prop-2-yn-1-yloxy)-1-methylbenzene (Precursor).
-
To a solution of 4-methylphenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 1.5 eq) as a mild base to deprotonate the phenol.
-
Stir the mixture at room temperature for 30 minutes.
-
Add propargyl bromide (1.1 eq) dropwise. The bromide is an excellent leaving group, facilitating the Williamson ether synthesis.
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to yield the crude ether precursor.
-
-
Step 2: Palladium-Catalyzed Intramolecular Cyclization.
-
Dissolve the crude precursor in a suitable solvent, such as triethylamine (Et₃N), which also acts as a base.
-
Degas the solution with argon or nitrogen to create an inert atmosphere. This is critical as palladium catalysts can be sensitive to oxygen.
-
Add the catalyst system: dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, ~2-5 mol%) and copper(I) iodide (CuI, ~1-2 mol%). This combination is a classic Sonogashira coupling catalyst system, adapted here for an intramolecular cyclization.
-
Heat the reaction mixture (e.g., to 80°C) and stir until TLC indicates the formation of the product. The mechanism involves oxidative addition of the alkyne C-H bond to the Pd(0) species (formed in situ), followed by reductive elimination to form the furan ring.
-
Causality: The palladium catalyst orchestrates the C-O bond formation, while the copper co-catalyst facilitates the activation of the terminal alkyne. Triethylamine neutralizes the HBr generated during the catalytic cycle.
-
-
Step 3: Workup and Purification.
-
Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure 5-Methylbenzofuran.
-
Spectral Characterization and Data Validation
Accurate structural elucidation is paramount. The following data serves as a benchmark for the validation of synthesized 5-Methylbenzofuran. Data is sourced from the Spectral Database for Organic Compounds (SDBS).
Table of Spectroscopic Data
| Analysis Type | Data Interpretation |
| ¹H NMR | Predicted chemical shifts (δ, ppm) in CDCl₃: Aromatic protons will appear in the range of 7.0-7.6 ppm. The furan ring protons will have distinct signals, with the H2 proton typically around 7.5 ppm (doublet) and the H3 proton around 6.6 ppm (doublet). The methyl group (CH₃) protons will appear as a singlet around 2.4 ppm. |
| ¹³C NMR | Predicted chemical shifts (δ, ppm) in CDCl₃: Aromatic and furan carbons will resonate in the 105-155 ppm region. The methyl carbon will appear upfield, typically around 21 ppm[1]. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 132. Key Fragments: A prominent peak at m/z = 131 due to the loss of a hydrogen atom to form a stable benzofuranylmethyl cation. Another significant fragment at m/z = 103 results from the loss of the formyl radical (CHO)[5]. |
| Infrared (IR) | Key Peaks (cm⁻¹): ~3100 (C-H stretch, aromatic/furan), ~2920 (C-H stretch, methyl), ~1600 & ~1480 (C=C stretch, aromatic ring), ~1250 (C-O-C stretch, ether). |
Applications in Drug Discovery and Materials Science
The 5-methylbenzofuran scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets.
Serotonin Receptor Modulation
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse family of G protein-coupled receptors and ligand-gated ion channels that regulate a vast array of physiological and psychological processes[6]. Modulators of these receptors are crucial for treating conditions like depression, anxiety, and psychosis[6].
-
Mechanism of Action: 5-HT receptors are classified into seven families (5-HT₁ to 5-HT₇). Molecules based on the 5-methylbenzofuran scaffold can be designed to act as selective agonists (activators) or antagonists (blockers) for specific subtypes[6]. For example, antagonists of the 5-HT₂A receptor are often used for their antipsychotic properties, while agonists of the 5-HT₁A receptor can have anxiolytic effects[6].
-
Case Study - Parkinson's Disease: A novel derivative, 2-(5-methyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl) acetamide (MBPTA), was identified as a potent Rho-associated protein kinase (ROCK) inhibitor. This compound demonstrated significant neuroprotective effects against MPP⁺-induced oxidative stress in SH-SY5Y cells, a common in vitro model for Parkinson's disease, highlighting the therapeutic potential of 5-methylbenzofuran derivatives[2].
Caption: Logical relationship in drug action for 5-Methylbenzofuran derivatives.
Other Biological Activities & Material Science
-
Antimicrobial & Antitumor: The broader benzofuran class exhibits a wide range of biological activities, including antibacterial, antifungal, and antitumor properties[1]. The 5-methyl substitution can be used to fine-tune these activities.
-
Organic Electronics: The conjugated π-system of 5-Methylbenzofuran makes it a candidate for use as a building block in the synthesis of organic semiconductors and fluorescent dyes.
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is non-negotiable. While a specific, comprehensive safety data sheet (SDS) for 5-Methylbenzofuran should always be consulted, the following general precautions for benzofuran derivatives apply.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Conclusion
5-Methylbenzofuran is more than a simple heterocyclic compound; it is a versatile and valuable platform for innovation in both medicine and material science. Its well-defined structure, coupled with accessible and robust synthetic routes, makes it an attractive starting point for creating novel molecules with tailored properties. The demonstrated neuroprotective effects of its derivatives underscore its potential in addressing complex neurological disorders. This guide has provided the core technical knowledge required to leverage 5-Methylbenzofuran in advanced research settings, from its synthesis and characterization to its application in targeted drug discovery.
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5-Methylbenzofuran: A Technical Guide to its Physical Properties for Advanced Research
Introduction
5-Methylbenzofuran is a heterocyclic aromatic organic compound characterized by a fused benzene and furan ring system, with a methyl group substituted at the 5-position. As a key structural motif, the benzofuran core is prevalent in numerous natural products and pharmacologically active molecules, driving significant interest in its derivatives within the fields of medicinal chemistry and materials science. Understanding the fundamental physical and chemical properties of substituted benzofurans like 5-Methylbenzofuran is a critical prerequisite for its effective application in drug design, synthesis, and materials development. This guide provides an in-depth examination of its core physical properties, spectroscopic signature, and handling protocols, offering a foundational resource for researchers and drug development professionals.
Section 1: Core Physicochemical Properties
The intrinsic properties of a molecule dictate its behavior in both biological and chemical systems. For 5-Methylbenzofuran, these parameters are essential for predicting its solubility, designing purification schemes, and interpreting experimental outcomes. The fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| CAS Number | 18441-43-5 | [1] |
| Appearance | Likely a colorless to pale yellow liquid | Inferred from related compounds[2] |
| Boiling Point | 198 °C (at 760 mmHg) | [3] |
| Density | 1.047 g/mL | [3] |
| Refractive Index (n₂₀/D) | 1.547 | [3] |
| LogP (Octanol/Water) | 2.7 (Computed) | [1] |
Note: A melting point is not specified in the literature, which, combined with its relatively low boiling point, suggests that 5-Methylbenzofuran exists as a liquid at standard temperature and pressure.
The computed LogP value of 2.7 indicates a moderate level of lipophilicity.[1] This property is a crucial determinant of a compound's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). In a laboratory setting, this lipophilicity suggests good solubility in common organic solvents and poor solubility in aqueous solutions.
Section 2: Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is the cornerstone of structural verification in organic chemistry. The unique electronic and vibrational states of 5-Methylbenzofuran give rise to a characteristic spectral fingerprint. While publicly available spectra for this specific isomer are limited, a reliable profile can be predicted based on the analysis of the benzofuran scaffold and its known derivatives.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information regarding the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to be highly informative.
-
Aromatic Protons (4H): The protons on the benzene ring (H-4, H-6, H-7) and the furan ring (H-2, H-3) will appear in the aromatic region, typically between δ 6.5 and 7.8 ppm. The specific substitution pattern will lead to a distinct set of multiplicities (singlets, doublets, doublet of doublets) and coupling constants, allowing for unambiguous assignment. The H-2 and H-3 protons on the furan ring have characteristic shifts, while the protons on the substituted benzene ring will show splitting patterns indicative of their relative positions.
-
Methyl Protons (3H): A sharp singlet corresponding to the three equivalent protons of the 5-methyl group is expected in the upfield region, typically around δ 2.3-2.5 ppm.
-
Furan Protons (2H): The protons at the 2 and 3 positions of the furan ring will exhibit characteristic chemical shifts and coupling constants.
-
-
¹³C NMR: The carbon NMR spectrum will reveal all nine unique carbon environments in the molecule.
-
Aromatic Carbons (8C): The eight sp²-hybridized carbons of the fused ring system will resonate in the downfield region (δ 105-160 ppm). The carbon attached to the oxygen atom (C-7a) will be the most deshielded.
-
Methyl Carbon (1C): The sp³-hybridized carbon of the methyl group will appear as a distinct upfield signal, typically between δ 20-25 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 5-Methylbenzofuran, key absorption bands would include:
-
C-H Stretching (Aromatic & Alkyl): Peaks just above 3000 cm⁻¹ corresponding to aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.
-
C=C Stretching (Aromatic): A series of sharp peaks in the 1450-1600 cm⁻¹ region, characteristic of the fused aromatic system.
-
C-O-C Stretching: A strong, characteristic band for the aryl-ether linkage of the furan ring, typically found in the 1050-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 132, corresponding to the molecular weight of the compound.[1]
-
Fragmentation Pattern: The stable benzofuran ring system suggests the molecular ion will be relatively abundant. Common fragmentation pathways for methyl-substituted aromatic compounds involve the loss of a hydrogen radical to form a stable benzyl-type cation (m/z = 131), followed by further rearrangements.[6] The fragmentation pattern serves as a confirmatory fingerprint for the compound's identity.
Section 3: Safe Handling, Storage, and Disposal
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Handling: Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Prevent the formation of aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.
-
Disposal: Dispose of the material and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.
Section 4: Experimental Protocols
Trustworthy data is built upon robust and reproducible experimental design. The following protocols outline standard procedures for the purification and analysis of a liquid compound like 5-Methylbenzofuran.
Protocol 1: Purification by Flash Column Chromatography
Causality: This protocol is designed to separate 5-Methylbenzofuran from non-polar impurities or more polar byproducts from a synthesis reaction. The choice of a non-polar solvent system is dictated by the compound's moderate lipophilicity (LogP ≈ 2.7).
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 99:1 Hexanes:Ethyl Acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude 5-Methylbenzofuran in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin elution with the non-polar solvent mixture. The flow rate should be maintained to allow for proper separation (typically 2 inches/minute).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC) with a UV lamp for visualization.
-
Product Isolation: Combine the pure fractions (those containing only the spot corresponding to 5-Methylbenzofuran) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Sample Preparation for NMR Spectroscopy
Causality: This protocol ensures a homogenous solution and proper referencing for accurate NMR data acquisition. Deuterated chloroform (CDCl₃) is an excellent solvent choice due to its ability to dissolve non-polar to moderately polar organic compounds and its single deuterium lock signal.
-
Sample Weighing: Accurately weigh 5-10 mg of purified 5-Methylbenzofuran directly into a clean, dry NMR tube.
-
Solvent Addition: Using a Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous. A brief vortex may be used if necessary.
-
Analysis: Insert the tube into the NMR spectrometer spinner and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the synthesis, purification, and structural validation of 5-Methylbenzofuran.
Caption: Workflow for Synthesis and Characterization.
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An In-Depth Technical Guide to the Molecular Structure of 5-Methylbenzofuran
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Significance of the Benzofuran Scaffold
The benzofuran motif, a heterocyclic compound formed from the fusion of benzene and furan rings, represents a privileged scaffold in the fields of medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it a cornerstone for designing molecules with specific biological activities. Derivatives of benzofuran are found in numerous natural products and synthetic compounds, exhibiting a vast spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This guide focuses on a specific, yet important, derivative: 5-Methylbenzofuran. Understanding its precise molecular structure is the foundational first step for any researcher aiming to harness its potential in drug design and synthesis.
Core Molecular Identity of 5-Methylbenzofuran
5-Methylbenzofuran is an aromatic organic compound characterized by a benzofuran core with a methyl group (-CH₃) substituent at the C5 position of the benzene ring. This seemingly simple modification has significant implications for the molecule's electronic distribution, reactivity, and steric profile, distinguishing it from the parent benzofuran molecule.
| Identifier | Value | Source |
| IUPAC Name | 5-methyl-1-benzofuran | PubChem[1] |
| Chemical Formula | C₉H₈O | PubChem[1] |
| Molecular Weight | 132.16 g/mol | PubChem[1] |
| CAS Number | 18441-43-5 | PubChem[1] |
| Canonical SMILES | CC1=CC2=C(C=C1)OC=C2 | PubChem[1] |
The fundamental structure is best visualized with clear atom numbering, which is crucial for interpreting spectroscopic data.
Spectroscopic Elucidation: The Experimental Foundation
The definitive confirmation of a molecular structure rests on empirical evidence derived from spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer an unambiguous portrait of 5-Methylbenzofuran.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality Behind Chemical Shifts: The position of a signal (chemical shift, δ) in an NMR spectrum is dictated by the electronic environment of the nucleus.
-
Protons on the Furan Ring (H2, H3): These protons are typically found at lower field (higher δ values) compared to those on the benzene ring. This is due to the electron-withdrawing inductive effect of the adjacent oxygen atom, which deshields them.
-
Protons on the Benzene Ring (H4, H6, H7): These protons reside in the typical aromatic region. The methyl group at C5 is weakly electron-donating, causing a slight shielding (upfield shift) of the ortho (H4, H6) and para (H7) protons relative to unsubstituted benzofuran.
-
Methyl Protons (-CH₃): These protons appear furthest upfield as they are attached to an sp³-hybridized carbon and are shielded.
Predicted ¹³C NMR Data: In ¹³C NMR, the chemical shifts are highly sensitive to the local electronic environment and hybridization.
-
Oxygen-Bound Carbons (C2, C7a): Carbons directly attached to the electronegative oxygen atom (C2 and C7a) are significantly deshielded and appear at the lowest field.
-
Quaternary Carbons (C3a, C5, C7a): These carbons, lacking directly attached protons, typically show weaker signals. The methyl-substituted C5 will be shifted slightly downfield compared to a standard aromatic C-H.
-
Methyl Carbon (-CH₃): The sp³-hybridized methyl carbon is highly shielded and has the most upfield chemical shift.[4]
| Predicted ¹³C Chemical Shifts (δ, ppm) | Assignment | Rationale |
| ~155.0 | C7a | Aromatic C-O, deshielded |
| ~145.1 | C2 | Furan C-O, deshielded |
| ~132.0 | C5 | Aromatic C-CH₃, substituted |
| ~128.5 | C3a | Aromatic quaternary carbon |
| ~126.0 | C4 | Aromatic C-H, ortho to -CH₃ |
| ~121.5 | C6 | Aromatic C-H, ortho to -CH₃ |
| ~111.0 | C7 | Aromatic C-H |
| ~106.8 | C3 | Furan C-H |
| ~21.0 | -CH₃ | Aliphatic sp³ carbon, shielded |
Note: The data presented is based on computational predictions and analysis of similar compounds from spectral databases.[1][5] Experimental values may vary slightly based on solvent and instrument conditions.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's stability and fragmentation pathways. For 5-Methylbenzofuran (C₉H₈O), the molecular ion peak [M]⁺ should appear at an m/z (mass-to-charge ratio) of 132.
Expertise in Fragmentation Analysis: The fragmentation pattern is not random; it follows predictable chemical pathways that help confirm the structure. Aromatic systems like benzofuran are relatively stable, leading to a prominent molecular ion peak.[6] Key fragmentation events include:
-
Loss of a Hydrogen Radical ([M-1]⁺): A common fragmentation for methyl-aromatic compounds is the loss of a hydrogen radical from the methyl group to form a stable benzyl-type cation (m/z 131).
-
Loss of a Methyl Radical ([M-15]⁺): Cleavage of the C-C bond can lead to the loss of the methyl group, resulting in a fragment at m/z 117.
-
Loss of Carbon Monoxide ([M-28]⁺): Heterocyclic compounds containing oxygen can lose CO. The molecular ion (m/z 132) can rearrange and expel CO to yield a fragment at m/z 104.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 3100-3000 | Aromatic C-H stretch | Confirms the presence of the benzene and furan rings. |
| 2950-2850 | Aliphatic C-H stretch | Confirms the presence of the methyl group. |
| ~1600, ~1480 | Aromatic C=C stretch | Characteristic of the benzene ring backbone. |
| ~1250 | Aryl C-O stretch | Indicates the ether linkage within the benzofuran system. |
Note: Data is based on characteristic absorption regions for functional groups found in similar molecules.[7]
Synthesis and Reactivity: A Structural Context
Understanding how 5-Methylbenzofuran is synthesized provides a practical context for its structure. While numerous methods exist, many rely on building the furan ring onto a pre-functionalized phenol.[8][9] A classic approach is a variation of the Perkin rearrangement.[10][11]
Exemplary Synthesis Workflow
A common strategy involves the reaction of a substituted phenol (like p-cresol) with an α-halo ketone, followed by cyclization.
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An In-Depth Technical Guide to the Synthesis of 5-Methylbenzofuran
An In-depth Technical Guide to 5-Methylbenzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-methylbenzofuran (IUPAC name: 5-methyl-1-benzofuran), a key heterocyclic scaffold of significant interest in medicinal chemistry, materials science, and organic synthesis. This document delves into the core aspects of its identity, synthesis, characterization, applications, and safety considerations. Through a detailed exploration of its chemical properties and reactivity, this guide aims to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this versatile building block in their scientific endeavors. We will explore established synthetic protocols, providing a causal understanding behind experimental choices, and present a thorough analysis of its spectroscopic signature for unambiguous identification. Furthermore, this guide will highlight its emerging applications, supported by relevant data and authoritative sources, to provide a forward-looking perspective on the potential of this compound.
Introduction and Core Identity
5-Methylbenzofuran is a bicyclic aromatic ether consisting of a benzene ring fused to a furan ring, with a methyl group substituted at the 5-position.[1] This seemingly simple modification to the benzofuran core imparts unique electronic and steric properties, influencing its reactivity and biological activity. As a privileged scaffold, the benzofuran nucleus is found in a wide array of natural products and synthetic compounds with diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[2] The addition of a methyl group at the 5-position can modulate these activities and provide a handle for further functionalization, making 5-methylbenzofuran a valuable starting material in drug discovery programs.[3]
Chemical Structure and Properties
The fundamental characteristics of 5-methylbenzofuran are summarized in the table below, providing a quick reference for its physical and chemical identity.
| Property | Value | Source(s) |
| IUPAC Name | 5-methyl-1-benzofuran | [1] |
| Synonyms | 5-Methylbenzo[b]furan | |
| CAS Number | 18441-43-5 | [1] |
| Molecular Formula | C₉H₈O | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 197-198 °C |
Synthesis of 5-Methylbenzofuran: Strategies and Methodologies
The synthesis of the benzofuran ring system is a well-established area of organic chemistry, with numerous methods developed to construct this important heterocycle.[4][5] The choice of synthetic route to 5-methylbenzofuran often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. This section will outline some of the most relevant and reliable synthetic strategies.
Perkin Rearrangement
The Perkin rearrangement is a classic method for the synthesis of benzofurans from coumarin precursors.[2] While not a direct synthesis of 5-methylbenzofuran from simple starting materials, it is a powerful transformation for related structures. The reaction involves the rearrangement of a 3-halocoumarin in the presence of a base to yield a benzofuran-2-carboxylic acid, which can then be decarboxylated.
Wittig Reaction Approach
The intramolecular Wittig reaction provides a convergent and versatile route to the benzofuran core.[6] This strategy typically involves the synthesis of a phosphonium salt derived from a salicylaldehyde derivative, which then undergoes an intramolecular cyclization. For the synthesis of 5-methylbenzofuran, 4-methylsalicylaldehyde would be a suitable starting material.
Caption: General workflow for the synthesis of 5-Methylbenzofuran via an intramolecular Wittig reaction.
Palladium-Catalyzed Cyclization
Modern synthetic methods often employ transition metal catalysis for efficient and selective bond formation. Palladium-catalyzed intramolecular cyclization of an appropriately substituted phenol is a powerful strategy for constructing the benzofuran ring. For instance, the reaction of a 4-methyl-2-alkynylphenol in the presence of a palladium catalyst can lead to the formation of 5-methylbenzofuran.
Caption: Palladium-catalyzed synthesis of 5-Methylbenzofuran.
Spectroscopic Characterization
Unambiguous identification of 5-methylbenzofuran is critical for its use in research and development. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provides a detailed fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of 5-methylbenzofuran is expected to show distinct signals for the aromatic, vinylic, and methyl protons. The chemical shifts and coupling constants are influenced by the electron-donating nature of the oxygen atom and the methyl group.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the benzofuran ring are characteristic and can be used for structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. Under electron ionization (EI), 5-methylbenzofuran is expected to show a prominent molecular ion peak (M⁺) at m/z 132. The fragmentation pattern will likely involve the loss of a hydrogen radical to form a stable benzopyrylium-type cation, followed by the loss of carbon monoxide.[8][9] The presence of the methyl group may also lead to the formation of a tropylium-like ion through rearrangement.
Caption: A plausible mass spectrometry fragmentation pathway for 5-Methylbenzofuran.
Applications in Research and Development
The unique structural features of 5-methylbenzofuran make it a valuable building block in various fields, particularly in drug discovery and materials science.
Medicinal Chemistry and Drug Discovery
The benzofuran scaffold is a common motif in many biologically active compounds.[10] Derivatives of 5-methylbenzofuran have been investigated for their potential as therapeutic agents. For instance, certain benzofuran derivatives have shown affinity for serotonin receptors, suggesting their potential in the development of treatments for central nervous system disorders.[11][12] The methyl group at the 5-position can be a site for further chemical modification to optimize pharmacological properties.
Materials Science and Organic Electronics
Benzofuran-containing oligomers and polymers have been explored for their applications in organic electronics, such as in organic light-emitting diodes (OLEDs).[13] The fused aromatic system of benzofuran provides good charge transport properties, and modifications to the core structure, such as the introduction of a methyl group, can be used to tune the electronic and photophysical properties of the material. While specific data for 5-methylbenzofuran in OLEDs is limited, the broader class of benzofuran derivatives shows promise in this area.[14]
Safety, Handling, and Toxicology
As with any chemical substance, proper handling and awareness of potential hazards are essential when working with 5-methylbenzofuran.
Hazard Identification and Personal Protective Equipment (PPE)
Safety data for 5-methylbenzofuran and its derivatives indicate that it may cause skin, eye, and respiratory irritation.[12][15] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[16]
Storage and Stability
5-Methylbenzofuran should be stored in a tightly sealed container in a cool, dry place away from sources of ignition.[15]
Toxicological Profile
Detailed toxicological data for 5-methylbenzofuran is not extensively available. However, studies on related benzofuran derivatives, such as N-methyl-5-(2-aminopropyl)benzofuran (5-MAPB), have shown potential for acute toxicity.[17] It is crucial to treat 5-methylbenzofuran with caution and to avoid inhalation, ingestion, and skin contact.
Conclusion
5-Methylbenzofuran is a versatile heterocyclic compound with a growing presence in the fields of medicinal chemistry and materials science. Its straightforward synthesis, coupled with the potential for diverse functionalization, makes it an attractive building block for the development of novel molecules with tailored properties. While further research is needed to fully elucidate its toxicological profile and to explore its full range of applications, the existing body of knowledge highlights the significant potential of 5-methylbenzofuran. This guide has provided a foundational understanding of its synthesis, characterization, and applications, intended to serve as a valuable resource for scientists and researchers working with this important chemical entity.
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The Benzofuran Core: A Technical Guide to its Discovery, History, and Synthetic Evolution
Introduction: The Ubiquitous Scaffold
Benzofuran, a seemingly simple bicyclic aromatic heterocycle, represents a cornerstone in the architecture of a vast and diverse array of biologically active molecules.[1] Its rigid, planar structure, coupled with the electronic properties endowed by the fused benzene and furan rings, renders it a privileged scaffold in medicinal chemistry.[2][3] From naturally occurring photochemotherapeutics to synthetically derived kinase inhibitors, the benzofuran nucleus is a testament to nature's ingenuity and the enduring power of synthetic chemistry.[4][5] This in-depth technical guide provides a comprehensive journey through the discovery and history of benzofuran compounds, charting a course from their initial isolation to the sophisticated synthetic strategies that have enabled their widespread application in drug development and beyond. For the researcher, scientist, and drug development professional, this guide aims to be an authoritative resource, elucidating the causality behind experimental choices and providing a robust foundation for future innovation.
Chapter 1: The Dawn of Benzofuran - From Industrial Byproduct to Chemical Curiosity
The story of benzofuran begins not in the pristine environment of a natural product chemist's laboratory, but in the heart of the industrial revolution. In the 19th century, the burgeoning coal industry produced vast quantities of coal tar, a complex and often overlooked byproduct of coke production.[6] It was within this complex mixture that benzofuran, then known as coumarone, was first identified.[1][7]
Isolation from Coal Tar: An Industrial Genesis
The fractional distillation of coal tar in the late 1800s allowed for the separation of its various components based on their boiling points.[7] The fraction boiling between 167-184°C was found to contain a mixture of coumarone (benzofuran) and indene.[7] This discovery was not initially driven by a quest for novel chemical entities, but rather by the desire to utilize this industrial byproduct. The polymerization of this fraction led to the production of coumarone-indene resins, thermoplastic polymers valued for their corrosion resistance, water repellency, and adhesive properties.[1][8][9][10][11] These resins found widespread use in the manufacturing of paints, varnishes, and floor tiles, marking the first commercial application of benzofuran-containing materials.[7][8]
The First Synthesis: Perkin's Landmark Achievement
While the industrial world was harnessing the polymeric properties of coumarone, the academic world was beginning to unravel its molecular structure. In a landmark paper published in 1870, Sir William Henry Perkin reported the first synthesis of a benzofuran derivative.[12][13][14] His work, which predated the formal elucidation of the structure of coumarone from coal tar, was a pivotal moment in heterocyclic chemistry.
Perkin's approach involved the treatment of coumarin with bromine, followed by reaction with alcoholic potash.[12] This led to the formation of coumarilic acid (benzofuran-2-carboxylic acid), which upon heating, decarboxylated to yield benzofuran. This elegant synthesis not only provided unequivocal proof of the benzofuran ring system's structure but also laid the groundwork for future synthetic endeavors.
Chapter 2: The Evolution of Synthesis - A Century of Innovation
The initial synthesis by Perkin opened the floodgates for the development of a plethora of methods to construct the benzofuran core. The following sections detail some of the most significant historical and modern synthetic strategies, highlighting the ingenuity and adaptability of organic chemists in accessing this important scaffold.
The Perkin Rearrangement: A Classic Transformation
The Perkin rearrangement, a direct descendant of Perkin's original work, is a robust method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.[2][15][16][17] The reaction proceeds via a base-catalyzed ring fission of the coumarin, followed by an intramolecular nucleophilic attack of the resulting phenoxide on the vinyl halide, leading to the formation of the benzofuran ring.[15][16][17]
This modern adaptation of the classic Perkin rearrangement utilizes microwave irradiation to significantly reduce reaction times and improve yields.[15]
Materials:
-
3-Bromocoumarin (1 mmol)
-
Sodium hydroxide (2 mmol)
-
Ethanol (5 mL)
Procedure:
-
Combine the 3-bromocoumarin and sodium hydroxide in a microwave-safe reaction vessel.
-
Add ethanol and seal the vessel.
-
Irradiate the mixture in a microwave reactor at 300W for 5 minutes at 79°C.[15]
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid.
-
Collect the precipitated benzofuran-2-carboxylic acid by filtration and wash with cold water.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water) to afford the pure product.
The mechanism of the Perkin rearrangement is a classic example of a ring contraction reaction.
Caption: Mechanism of the Perkin Rearrangement.
Named Reactions in Benzofuran Synthesis: A Historical Perspective
Beyond the Perkin rearrangement, several other named reactions have made significant contributions to the synthetic chemist's toolbox for constructing benzofurans.
-
Rap-Stoermer Reaction: This reaction involves the condensation of a salicylaldehyde with an α-haloketone in the presence of a base to yield a 2-acylbenzofuran.[5][18][19][20] The reaction proceeds through a Dieckmann-type aldol condensation.[5][18][19]
-
Friedländer Synthesis: While primarily known for quinoline synthesis, a variation of the Friedländer synthesis can be employed to prepare benzofurans from o-hydroxyaryl ketones and α-halo carbonyl compounds.
-
Hantzsch Dihydropyridine Synthesis: Although not a direct method for benzofuran synthesis, the principles of the Hantzsch synthesis, involving the condensation of an aldehyde, a β-ketoester, and ammonia or an amine, have been adapted in multi-component reactions that can lead to highly substituted benzofuran derivatives.
-
Reppe Synthesis: Walter Reppe's work with acetylene chemistry in the mid-20th century provided new avenues for heterocycle synthesis. While not a specific named reaction for benzofurans, his development of metal-catalyzed reactions involving alkynes laid the groundwork for modern transition-metal-catalyzed benzofuran syntheses.
The Modern Era: Transition-Metal Catalysis
The advent of transition-metal catalysis has revolutionized the synthesis of benzofurans, offering milder reaction conditions, greater functional group tolerance, and access to a wider range of derivatives.[5][13]
-
Palladium and Copper Catalysis: Sonogashira coupling reactions between terminal alkynes and o-iodophenols, co-catalyzed by palladium and copper complexes, followed by intramolecular cyclization, are a powerful and widely used method for constructing 2-substituted benzofurans.[5][13][14]
-
Ruthenium Catalysis: Ruthenium-catalyzed C-H activation and annulation reactions have emerged as an elegant and atom-economical approach to benzofuran synthesis.[13][14][19]
Chapter 3: Nature's Benzofurans - A Cornucopia of Bioactivity
Benzofuran and its derivatives are not merely creations of the synthetic chemist; they are also found in a wide variety of natural sources, particularly in higher plants of the Asteraceae, Rutaceae, and Moraceae families.[1][21][22][23] These naturally occurring compounds exhibit a remarkable array of biological activities, a testament to their evolutionary refinement as defense compounds and signaling molecules.[4][21]
Psoralens: Harnessing the Power of Light
Psoralens are a class of naturally occurring furocoumarins that have been used in medicine for millennia.[5][8][24][25][26][27] The ancient Egyptians and Indians independently discovered the therapeutic properties of plants containing these photosensitizing compounds for the treatment of vitiligo.[8][24] Patients would ingest plant extracts and expose their skin to sunlight, a practice that we now understand as a rudimentary form of PUVA (Psoralen + UVA) therapy.[8][24]
Psoralen is biosynthesized in plants from the amino acid phenylalanine via the shikimate pathway. A key step in the formation of the furan ring is the oxidative cyclization of (+)-marmesin, a reaction catalyzed by the cytochrome P450 enzyme, psoralen synthase.[17]
Caption: Simplified biosynthetic pathway of Psoralen.
Chapter 4: Benzofurans in Drug Discovery - From Serendipity to Design
The rich biological activity of both natural and synthetic benzofurans has made them a fertile ground for drug discovery.[1] The following sections highlight the discovery and development of three landmark drugs that feature the benzofuran core.
Amiodarone: A serendipitous discovery
Amiodarone, a potent antiarrhythmic drug, was first synthesized in 1961.[28][29][30] Its discovery was not the result of a targeted drug design program, but rather a serendipitous finding during the screening of khellin analogs for antianginal activity.[9][29] Khellin, a natural product with a related furochromone structure, was known to have coronary vasodilating properties.[9] Amiodarone emerged from this program as a compound with potent antiarrhythmic effects, and it was eventually approved for this indication in the 1980s.[9][28]
The synthesis of amiodarone typically involves the construction of the 2-butyl-3-benzoylbenzofuran core, followed by iodination and etherification.[14][16][28][31][32][33]
Caption: A representative synthetic route to Amiodarone.
Vemurafenib: A Triumph of Structure-Based Drug Design
Vemurafenib is a potent inhibitor of the BRAF V600E mutated kinase, a key driver in many cases of metastatic melanoma.[31][34][35] Its discovery is a prime example of modern, structure-based drug design.[31] Researchers at Plexxikon (now part of Daiichi Sankyo) utilized a fragment-based screening approach, coupled with X-ray crystallography, to design a molecule that would selectively bind to the active site of the mutated BRAF enzyme.[32] Vemurafenib was first synthesized in 2005 and received FDA approval in 2011, marking a significant advancement in personalized medicine for melanoma patients.[18][31][35]
The synthesis of vemurafenib is a multi-step process. A key transformation involves a Suzuki coupling to construct the aryl-azaindole core.[23][35]
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine (1 mmol)
-
(4-chlorophenyl)boronic acid (1.2 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol)
-
Potassium carbonate (2 mmol)
-
Dioxane/water (4:1, 5 mL)
Procedure:
-
To a reaction vessel, add the 5-bromo-1H-pyrrolo[2,3-b]pyridine, (4-chlorophenyl)boronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and potassium carbonate.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add the dioxane/water solvent mixture and heat the reaction to 80°C for 16 hours.[23][35]
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine intermediate.
Chapter 5: The Biological Activity Landscape of Benzofurans
The benzofuran scaffold is a recurring motif in compounds with a broad spectrum of biological activities.[1][4][21] This versatility stems from the ability to readily modify the core structure at various positions, leading to fine-tuning of the molecule's interaction with biological targets.
Anticancer Activity
A significant body of research has focused on the development of benzofuran derivatives as anticancer agents.[2][4][21][33][36][37][38] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[36][38]
Table 1: In Vitro Anticancer Activity of Selected Benzofuran Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofuran | Compound with Bromine at position 3 | K562 (Leukemia) | 5 | [33] |
| Halogenated Benzofuran | Compound with Bromine at position 3 | HL60 (Leukemia) | 0.1 | [33] |
| Benzofuran-nicotinonitrile hybrid | Hybrid 3b | MCF-7 (Breast) | 7.53 ± 0.43 | [21] |
| Benzofuran-2-carboxamide | Derivative 50g | HCT-116 (Colon) | 0.87 | [36] |
| Benzofuran-2-carboxamide | Derivative 50g | HeLa (Cervical) | 0.73 | [36] |
| Benzofuran-2-carboxamide | Derivative 50g | A549 (Lung) | 0.57 | [36] |
Antimicrobial Activity
Benzofuran derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[1][6][26][29][39] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Table 2: In Vitro Antimicrobial Activity of Selected Benzofuran Derivatives
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Penicillium crustosum Metabolite | Compound 1 | Salmonella typhimurium | 12.5 | [29] |
| Penicillium crustosum Metabolite | Compound 1 | Escherichia coli | 25 | [29] |
| Penicillium crustosum Metabolite | Compound 1 | Staphylococcus aureus | 12.5 | [29] |
| Benzofuran-isatin hybrid | Compound 3a | Staphylococcus aureus | >100 | [1] |
| Benzofuran-isatin hybrid | Compound 3p | Aspergillus niger | 62.5 | [1] |
| 6-Hydroxy Benzofuran | Compound 15 | Various bacteria | 0.78-3.12 | [6] |
Conclusion: An Enduring Legacy and a Bright Future
From its humble origins as a component of industrial waste to its current status as a privileged scaffold in drug discovery, the journey of benzofuran is a compelling narrative of scientific curiosity and innovation. The historical development of synthetic methodologies, from the classic rearrangements of the 19th century to the sophisticated transition-metal-catalyzed reactions of today, has provided chemists with an ever-expanding toolkit to access a vast chemical space. The continued discovery of novel, biologically active natural products containing the benzofuran core, coupled with the power of modern drug design, ensures that this remarkable heterocycle will remain at the forefront of medicinal chemistry for the foreseeable future. The insights and protocols detailed in this guide are intended to serve as a foundation upon which future generations of scientists can build, continuing the legacy of discovery and innovation that defines the history of benzofuran.
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The Ubiquitous Benzofuran: A Technical Guide to Its Natural Sources, Biosynthesis, and Therapeutic Potential
Abstract
Benzofuran derivatives represent a cornerstone in the architecture of naturally occurring bioactive compounds. Their widespread distribution across terrestrial and marine ecosystems, coupled with a remarkable diversity of pharmacological activities, establishes them as a privileged scaffold in drug discovery and development. This technical guide provides an in-depth exploration of the natural sources of benzofuran derivatives, delving into the intricate biosynthetic pathways that give rise to their structural complexity. We will further examine the methodologies for their extraction and isolation, and critically evaluate their therapeutic potential, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital class of natural products.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran nucleus, a bicyclic heterocyclic system comprising a fused benzene and furan ring, is a recurring motif in a vast array of natural products.[1][2] This seemingly simple scaffold is the foundation for a multitude of derivatives with complex stereochemistry and diverse functionalization, leading to a broad spectrum of biological activities.[3] From the photochemotherapeutic properties of psoralens to the potent anticancer activities of ailanthoidol, nature has harnessed the benzofuran core to create molecules with profound physiological effects.[2][4] The inherent structural rigidity and the potential for substitution at various positions of the benzofuran ring system make it an attractive framework for the design of novel therapeutic agents.[5] This guide will navigate the journey of these fascinating molecules from their natural origins to their potential applications in medicine.
A Global Inventory of Natural Benzofuran Derivatives
Benzofuran derivatives are ubiquitously distributed in nature, with a significant presence in the plant kingdom, as well as in microorganisms and marine life.[2]
Plant-Derived Benzofuran Derivatives: A Rich Pharmacopoeia
Higher plants are a prolific source of benzofuran derivatives, with prominent examples found in families such as Asteraceae, Fabaceae, Moraceae, Rutaceae, Liliaceae, and Cyperaceae.[1]
-
Furocoumarins: Perhaps the most well-known class of plant-derived benzofurans, furocoumarins like psoralen and its derivatives (e.g., bergapten, xanthotoxin) are abundant in plants such as Psoralea corylifolia, celery, parsley, and citrus fruits.[6] These compounds are renowned for their photosensitizing properties and are utilized in PUVA (psoralen + UVA) therapy for skin conditions like psoriasis and vitiligo.[6]
-
Moracins: Isolated from various Morus species (mulberry), moracins (e.g., moracin C, moracin M) are 2-arylbenzofurans that exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[7][8]
-
Ailanthoidol: This complex benzofuran derivative, isolated from the bark of Zanthoxylum ailanthoides, has demonstrated significant cytotoxic activity against various cancer cell lines.[4]
-
Other Notable Examples: Cicerfuran , from the roots of chickpea (Cicer arietinum), possesses antifungal properties. Dihydrobenzofuran derivatives isolated from Polygonum barbatum have shown promising anticancer activity.
Fungal Metabolites: A Microbial Treasure Trove
Fungi, including those from terrestrial and marine environments, are a significant source of structurally unique benzofuran derivatives. These compounds often exhibit potent antimicrobial and cytotoxic activities.
-
Penicillium Species: The marine-derived fungus Penicillium crustosum has yielded novel benzofuran derivatives with anti-inflammatory and antimicrobial properties.[8]
-
Aspergillus Species: Marine-derived Aspergillus species are known to produce a variety of bioactive secondary metabolites, including benzofuran derivatives with cytotoxic effects against human cancer cell lines.[9]
-
Angular Tricyclic Benzofurans: A number of fungi produce angular tricyclic benzofurans, which are characterized by two heterocyclic rings fused to a central benzene ring. These compounds exhibit a range of biological activities.[3]
Marine Invertebrates: An Untapped Reservoir
The marine environment, with its immense biodiversity, is a promising frontier for the discovery of novel benzofuran derivatives. While research in this area is still expanding, marine sponges and tunicates have already been identified as sources of these compounds. The unique and often extreme conditions of marine habitats drive the evolution of distinct metabolic pathways, leading to the production of structurally novel and biologically active molecules. Further exploration of marine invertebrates is anticipated to unveil a wealth of new benzofuran-based natural products with therapeutic potential.
The Genesis of Complexity: Biosynthesis of Benzofuran Derivatives
The structural diversity of natural benzofuran derivatives is a testament to the elegance and efficiency of biosynthetic pathways. Understanding these pathways is crucial for their potential biotechnological production and for the chemoenzymatic synthesis of novel analogs.
The Shikimate and Phenylpropanoid Pathways: The Starting Point
The biosynthesis of many plant-derived benzofurans, including the well-studied furocoumarins, originates from the shikimate pathway , which produces the aromatic amino acid L-phenylalanine. Phenylalanine then enters the phenylpropanoid pathway , leading to the formation of cinnamic acid and its hydroxylated derivatives, such as p-coumaric acid.
Biosynthesis of Furocoumarins (e.g., Psoralen)
The biosynthesis of psoralen serves as a well-characterized model for understanding the formation of the benzofuran ring in plants. The key precursor is umbelliferone (7-hydroxycoumarin), which is formed from p-coumaric acid.
The subsequent steps involve:
-
Prenylation: Umbelliferone is prenylated at the C6 position by a prenyltransferase enzyme, utilizing dimethylallyl pyrophosphate (DMAPP) as the prenyl donor, to form demethylsuberosin.
-
Cyclization: The prenyl side chain undergoes an oxidative cyclization to form the dihydrofuran ring of (+)-marmesin. This reaction is catalyzed by a cytochrome P450 monooxygenase, marmesin synthase.
-
Aromatization: The dihydrofuran ring is then aromatized by psoralen synthase, which cleaves off an acetone molecule to yield psoralen .[7]
Further modifications, such as hydroxylation and methylation, lead to the formation of other furocoumarin derivatives like bergapten and xanthotoxin.
Caption: Biosynthetic pathway of psoralen.
Biosynthesis of Moracins
The biosynthesis of moracins in Morus alba also originates from the phenylpropanoid pathway. The proposed pathway involves the formation of a stilbene precursor, oxyresveratrol, from p-coumaroyl-CoA and malonyl-CoA.[8] Oxyresveratrol is then believed to undergo a series of enzymatic transformations, including oxidative cyclization catalyzed by a moracin M synthase, to form the benzofuran core of moracin M, which is the precursor to other moracin derivatives like moracin C.[7][8]
Caption: Putative biosynthetic pathway of moracin C.
From Source to Substance: Extraction and Isolation Methodologies
The successful isolation of pure benzofuran derivatives from their natural sources is a critical step in their chemical and biological characterization. The choice of extraction and purification methods depends on the source material, the chemical properties of the target compounds, and the desired scale of isolation.
General Extraction Procedures
A common starting point for the extraction of benzofuran derivatives from plant and fungal materials is solvent extraction.
-
Maceration: This simple technique involves soaking the dried and powdered source material in a suitable solvent at room temperature for an extended period.[10]
-
Soxhlet Extraction: For more efficient extraction, a Soxhlet apparatus can be used, which allows for continuous extraction with a fresh portion of the solvent.
-
Solvent Selection: The choice of solvent is crucial and is typically based on the polarity of the target benzofurans. A graded extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol) is often employed to achieve a preliminary fractionation of the crude extract.
A Step-by-Step Protocol for the Isolation of Dihydrobenzofuran Derivatives from Polygonum barbatum
The following protocol details the successful isolation of anticancer dihydrobenzofuran derivatives:
-
Extraction:
-
Air-dry the plant material in the shade and grind it into a fine powder.
-
Extract the powdered material (e.g., 5.4 kg) with methanol at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract (e.g., 245 g).
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water and sequentially partition it with solvents of increasing polarity:
-
n-hexane to yield the n-hexane fraction (e.g., 85 g).
-
Ethyl acetate to yield the ethyl acetate fraction (e.g., 48 g).
-
n-butanol to yield the n-butanol fraction (e.g., 94 g).
-
-
-
Column Chromatography:
-
Subject the ethyl acetate fraction (often the most enriched in moderately polar compounds like benzofurans) to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate. For example, a gradient starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
-
Purification:
-
Combine fractions containing the compounds of interest and subject them to further purification by repeated column chromatography or preparative HPLC to obtain the pure dihydrobenzofuran derivatives.
-
Caption: Experimental workflow for isolation.
Therapeutic Potential: A Spectrum of Biological Activities
Naturally occurring benzofuran derivatives exhibit a wide array of pharmacological activities, making them attractive candidates for drug development.
Anticancer Activity
A significant number of natural and synthetic benzofuran derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.
-
Mechanisms of Action: The anticancer effects of benzofuran derivatives are often mediated through the induction of apoptosis (programmed cell death). This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of key executioner enzymes like caspase-3 and caspase-7 .[11][12] Some derivatives have also been shown to cause cell cycle arrest , preventing cancer cells from proliferating.[11]
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The Benzofuran Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Benzofuran Scaffold
The benzofuran moiety, a heterocyclic system forged from the fusion of a benzene and a furan ring, represents a cornerstone in medicinal chemistry.[1] First synthesized in 1870, this scaffold has since been identified in a vast array of natural products and synthetically derived molecules, underscoring its evolutionary selection as a pharmacologically relevant structure.[1] The inherent structural rigidity, coupled with the electronic properties endowed by the oxygen heterocycle, makes benzofuran a "privileged scaffold." This term reflects its ability to bind to a diverse range of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[2]
The versatility of the benzofuran ring system allows for facile functionalization at multiple positions, enabling the creation of extensive and diverse chemical libraries for high-throughput screening.[1] This adaptability has been a driving force in the identification of benzofuran derivatives with potent antimicrobial, anticancer, anti-inflammatory, neuroprotective, antiviral, and antioxidant properties.[3][4][5] This guide provides a comprehensive exploration of the multifaceted biological activities of benzofuran scaffolds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential.
Caption: General chemical structure of the benzofuran scaffold.
Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents. Benzofuran derivatives have emerged as a promising class of compounds in this arena, exhibiting potent activity against a wide spectrum of bacteria and fungi.[2][6]
Mechanism of Action and Structure-Activity Relationship (SAR)
The antimicrobial action of benzofurans is often attributed to their ability to disrupt essential cellular processes in pathogens. For instance, some derivatives act as inhibitors of DNA gyrase B in Mycobacterium tuberculosis, a crucial enzyme for DNA replication.[6] The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the benzofuran core are critical for antimicrobial potency.
Key SAR insights include:
-
Halogenation: The introduction of halogens, such as chlorine or bromine, at positions C-5 and C-4 of the phenyl ring often enhances both antibacterial and antifungal activities.[2]
-
Hydroxyl Groups: The presence of a hydroxyl group at the C-6 position can confer excellent antibacterial activity.[6]
-
Substituents at C-2: The nature of the substituent at the C-2 position significantly influences the antimicrobial spectrum. Phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl groups at this position have been associated with good antibacterial activity.[6]
Quantitative Analysis of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's efficacy. The following table summarizes the MIC values for representative benzofuran derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 15, 16 | Various bacterial strains | 0.78-3.12 | [6] |
| 19 | Gram-negative bacteria | Inhibitory zone 25 mm | [6] |
| 20, 21 | Various fungal species | 1.6-12.5 | [6] |
| 45a, 45b | P. aeruginosa, E. coli | 0.5-1 | [2] |
| Compound 6b | Various bacterial and fungal strains | 6.25 | [7] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of benzofuran derivatives.
1. Preparation of Materials:
- Test compounds (benzofuran derivatives) dissolved in a suitable solvent (e.g., DMSO).
- Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
- Sterile 96-well microtiter plates.
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Positive control (standard antibiotic/antifungal) and negative control (vehicle).
2. Serial Dilution:
- Perform a two-fold serial dilution of the test compounds and the positive control in the microtiter plate wells containing the broth medium.
3. Inoculation:
- Inoculate each well with the standardized microbial suspension.
4. Incubation:
- Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
5. Determination of MIC:
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
start [label="Start"];
prep [label="Prepare Materials:\n- Test Compounds\n- Microbial Inoculum\n- Microtiter Plates\n- Broth Medium"];
serial_dilution [label="Perform Serial Dilution of Compounds"];
inoculation [label="Inoculate Plates with Microbial Suspension"];
incubation [label="Incubate Plates"];
read_results [label="Read and Record MIC Values"];
end [label="End"];
start -> prep;
prep -> serial_dilution;
serial_dilution -> inoculation;
inoculation -> incubation;
incubation -> read_results;
read_results -> end;
}
Caption: Workflow for MIC determination by broth microdilution.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Benzofuran derivatives have demonstrated significant potential as anticancer agents, with activities against a wide range of human cancer cell lines.[8][9] Their mechanisms of action are diverse, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[10]
Mechanisms of Anticancer Action
The anticancer effects of benzofurans are mediated through various mechanisms, including:
-
Tubulin Polymerization Inhibition: Some derivatives inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
-
Kinase Inhibition: Benzofuran-based small molecules can act as inhibitors of protein kinases such as mTOR, GSK-3β, and CDK2, which are crucial for cancer cell growth and survival.[10]
-
Induction of Apoptosis: Many benzofuran compounds induce apoptosis in cancer cells through the activation of caspase cascades and modulation of anti-apoptotic proteins like Bcl-2.[12]
-
STAT3 Inactivation: Certain derivatives exhibit potent antiproliferative effects by downregulating mutant p53 and inactivating the STAT3 signaling pathway.[9]
Quantitative Analysis of Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the anticancer potency of a compound. The following table presents the IC50 values for selected benzofuran derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 | SiHa, HeLa | 1.10, 1.06 | [11] |
| Compound 32a | HePG2, HeLa, MCF-7, PC3 | 4.0-16.72 | [11] |
| Compound 38 | A549, K562 | 25.15, 29.66 | [11] |
| Fluorinated Derivatives | HCT116 | 19.5, 24.8 | [12] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
1. Cell Culture:
- Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
2. Compound Treatment:
- Treat the cells with various concentrations of the benzofuran derivative and incubate for a specified duration (e.g., 24, 48, or 72 hours).[13] Include a vehicle control (e.g., DMSO).[13]
3. MTT Addition:
- Add MTT solution to each well and incubate for 3-4 hours at 37°C.[13] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[13]
4. Formazan Solubilization:
- Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
5. Absorbance Measurement:
- Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
6. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
start [label="Start"];
seed_cells [label="Seed Cancer Cells in 96-well Plate"];
treat_cells [label="Treat Cells with Benzofuran Derivatives"];
add_mtt [label="Add MTT Reagent"];
incubate_mtt [label="Incubate to Allow Formazan Formation"];
solubilize [label="Solubilize Formazan Crystals"];
measure_absorbance [label="Measure Absorbance"];
calculate_ic50 [label="Calculate IC50 Value"];
end [label="End"];
start -> seed_cells;
seed_cells -> treat_cells;
treat_cells -> add_mtt;
add_mtt -> incubate_mtt;
incubate_mtt -> solubilize;
solubilize -> measure_absorbance;
measure_absorbance -> calculate_ic50;
calculate_ic50 -> end;
}
Caption: Workflow for the MTT cell viability assay.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Benzofuran derivatives have demonstrated potent anti-inflammatory properties, making them attractive candidates for the development of novel anti-inflammatory drugs.[14][15]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of benzofurans are often mediated through the modulation of key signaling pathways, such as:
-
NF-κB and MAPK Signaling: Certain benzofuran hybrids have been shown to inhibit the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38.[14] This leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), COX-2, TNF-α, and IL-6.[14]
-
Inhibition of Pro-inflammatory Enzymes: Some fluorinated benzofuran derivatives directly inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[12]
Quantitative Analysis of Anti-inflammatory Activity
The following table summarizes the anti-inflammatory activity of selected benzofuran derivatives.
| Compound ID | Assay | IC50 (µM) | Reference |
| Compound 5d | NO Inhibition | 52.23 | [14] |
| Fluorinated Derivatives | IL-6 Inhibition | 1.2-9.04 | [12] |
| Fluorinated Derivatives | NO Inhibition | 2.4-5.2 | [12] |
| Compound 1 and 4 | NO Inhibition | 17.3, 16.5 | [16] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a widely used model for evaluating the anti-inflammatory activity of novel compounds.[13]
1. Animal Acclimatization:
- Acclimatize rats to the laboratory environment for at least one week prior to the experiment.[13]
2. Compound Administration:
- Administer the test benzofuran derivative (orally or intraperitoneally) to the treatment group. The control group receives the vehicle.[13]
3. Induction of Edema:
- After a predetermined time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce localized inflammation.[13]
4. Paw Volume Measurement:
- Measure the paw volume of each rat using a plethysmometer at regular time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[13]
5. Data Analysis:
- Calculate the percentage of inhibition of paw edema for the treated group compared to the control group.
start [label="Start"];
acclimatize [label="Acclimatize Rats"];
administer [label="Administer Benzofuran Derivative or Vehicle"];
induce_edema [label="Induce Paw Edema with Carrageenan"];
measure_volume [label="Measure Paw Volume at Time Intervals"];
analyze_data [label="Calculate Percentage Inhibition of Edema"];
end [label="End"];
start -> acclimatize;
acclimatize -> administer;
administer -> induce_edema;
induce_edema -> measure_volume;
measure_volume -> analyze_data;
analyze_data -> end;
}
Caption: Workflow for the carrageenan-induced paw edema assay.
Neuroprotective, Antiviral, and Antioxidant Activities: A Broad Therapeutic Horizon
Beyond the activities detailed above, the benzofuran scaffold has demonstrated a remarkable breadth of other biological effects, highlighting its potential in diverse therapeutic areas.
Neuroprotective Effects
Benzofuran derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's.[17] They can exert neuroprotective effects through various mechanisms, including the inhibition of β-amyloid aggregation and the reduction of oxidative stress in neuronal cells.[18][19] Natural benzofuran compounds, such as fomannoxin, have demonstrated outstanding neuroprotective properties in amyloid-β peptide models.[17] Furthermore, certain benzofuran-type stilbenes have shown significant neuroprotective activity against glutamate-induced cell death.[20]
Antiviral Activity
The benzofuran scaffold is also a promising platform for the development of antiviral agents.[3] Recent studies have identified benzofuran derivatives as STING (Stimulator of Interferon Genes) agonists, which can induce the production of type I interferons and inhibit the replication of viruses such as human coronaviruses, including SARS-CoV-2.[21] This represents a novel host-targeting approach for the development of broad-spectrum antivirals.[21][22] Some macrocyclic benzofuran compounds have also shown activity against the hepatitis C virus.[3][23]
Antioxidant Properties
Many benzofuran derivatives possess significant antioxidant activity, which is the ability to neutralize harmful free radicals.[24][25] This property is often attributed to the presence of hydroxyl groups on the benzofuran core, which can donate a hydrogen atom to scavenge free radicals.[26] The antioxidant activity of benzofurans is believed to contribute to their other biological effects, such as their neuroprotective and anti-inflammatory properties.[18] The antioxidant potential of these compounds can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[25]
Synthesis of Bioactive Benzofuran Derivatives: A Brief Overview
The therapeutic potential of benzofuran derivatives has spurred the development of numerous synthetic strategies to access this versatile scaffold.[27][28] Common approaches include:
-
Palladium-Catalyzed Synthesis: Palladium-based catalysts are widely used for the construction of the benzofuran ring system, often through coupling reactions followed by intramolecular cyclization.[27][28]
-
Green Synthetic Strategies: In line with the principles of sustainable chemistry, eco-friendly methods for benzofuran synthesis have been developed, utilizing green solvents, nanoparticles, and microwave-assisted reactions.[5][29]
-
One-Pot Reactions: Efficient one-pot multi-component reactions have been devised to construct complex benzofuran derivatives in a single step, often with high atom economy.[29]
Conclusion and Future Perspectives
The benzofuran scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable diversity of biological activities. The ongoing research into this versatile core continues to unveil new therapeutic opportunities and deepen our understanding of its mechanisms of action. Future efforts in this field will likely focus on:
-
Rational Drug Design: Leveraging computational tools and a deeper understanding of SAR to design novel benzofuran derivatives with enhanced potency and selectivity for specific biological targets.
-
Exploration of Novel Biological Targets: Screening benzofuran libraries against new and emerging therapeutic targets to expand their pharmacological applications.
-
Development of Advanced Synthetic Methodologies: Devising more efficient, sustainable, and scalable synthetic routes to access structurally complex and diverse benzofuran derivatives.
The continued exploration of the chemical space around the benzofuran nucleus holds immense promise for the discovery and development of next-generation therapeutics to address a wide range of human diseases.
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The Synthesis of 5-Methylbenzofuran Derivatives: A Technical Guide for Advancing Drug Discovery
Introduction: The Strategic Importance of the 5-Methylbenzofuran Scaffold in Medicinal Chemistry
The benzofuran nucleus, a heterocyclic scaffold composed of fused benzene and furan rings, is a cornerstone in the architecture of a multitude of biologically active compounds.[1][2] Its derivatives have garnered significant attention from the scientific community due to their wide-ranging pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] Among the diverse array of substituted benzofurans, the 5-methylbenzofuran moiety stands out as a particularly privileged structural motif in modern drug development. The strategic placement of a methyl group at the 5-position can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a key building block for novel therapeutics.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core synthetic strategies for accessing 5-methylbenzofuran derivatives, explains the mechanistic underpinnings of these transformations, and offers detailed, field-proven experimental protocols. By elucidating the causality behind experimental choices and grounding all information in authoritative references, this guide aims to empower scientists to confidently and efficiently synthesize these valuable compounds, accelerating the discovery of next-generation therapeutics.
Core Synthetic Strategies for 5-Methylbenzofuran Derivatives
The construction of the 5-methylbenzofuran scaffold can be approached through several strategic disconnections. The most prevalent and versatile methods involve the formation of the furan ring onto a pre-existing p-cresol-derived benzene ring. Key strategies include intramolecular cyclization of ortho-substituted phenols and transition metal-catalyzed coupling reactions.
Intramolecular Cyclization of p-Cresol-Derived Propargyl Ethers
A robust and widely employed method for the synthesis of 5-methylbenzofuran involves the O-propargylation of p-cresol followed by an intramolecular cyclization. This two-step sequence is efficient and allows for the introduction of substituents on the furan ring.
Mechanism: The synthesis commences with the nucleophilic attack of the phenoxide, generated from p-cresol, on an electrophilic propargyl halide (e.g., propargyl bromide). This Williamson ether synthesis yields the corresponding propargyl ether. The subsequent cyclization is typically base-mediated and proceeds via a 5-exo-dig cyclization pathway. The base abstracts a proton to facilitate the formation of an allene intermediate, which then undergoes intramolecular attack by the phenoxide to form the benzofuran ring.[6]
Caption: Synthetic pathway to 5-methylbenzofuran via O-propargylation and cyclization.
Experimental Protocol: Synthesis of 5-Methylbenzofuran from p-Cresol
This protocol provides a detailed procedure for the synthesis of the core 5-methylbenzofuran scaffold.
Step 1: Synthesis of 1-methyl-4-(prop-2-yn-1-yloxy)benzene (p-cresol propargyl ether)
-
To a solution of p-cresol (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add propargyl bromide (1.2 eq.) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-methyl-4-(prop-2-yn-1-yloxy)benzene as a colorless oil.
Step 2: Synthesis of 5-Methylbenzofuran
-
To a solution of 1-methyl-4-(prop-2-yn-1-yloxy)benzene (1.0 eq.) in a high-boiling solvent such as N,N-diethylaniline, add a catalytic amount of a base like potassium carbonate.
-
Heat the reaction mixture to reflux (approximately 215 °C) for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash with dilute acid (e.g., 1M HCl) to remove the N,N-diethylaniline.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield 5-methylbenzofuran.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) |
| 5-Methylbenzofuran | 7.58 (d, J=2.2 Hz, 1H), 7.35 (d, J=8.4 Hz, 1H), 7.23 (s, 1H), 7.03 (dd, J=8.4, 2.2 Hz, 1H), 6.68 (d, J=2.2 Hz, 1H), 2.45 (s, 3H) | 154.1, 144.9, 132.5, 129.8, 125.6, 120.5, 111.0, 106.6, 21.4 | 3120, 2920, 1610, 1480, 1250, 1170, 810 |
Table 1: Spectroscopic Data for 5-Methylbenzofuran. [7]
Palladium-Catalyzed Synthetic Routes
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile platform for the synthesis of substituted benzofurans. These methods often exhibit high functional group tolerance and allow for the convergent assembly of complex molecules.
a) Sonogashira Coupling followed by Cyclization:
This strategy involves the palladium-catalyzed coupling of a terminal alkyne with an ortho-halo-phenol derivative, followed by an intramolecular cyclization to construct the benzofuran ring. The 5-methyl substituent is incorporated into the starting phenol.
Mechanism: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. The resulting palladium(II) species undergoes transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and a copper co-catalyst). Reductive elimination then furnishes the coupled product and regenerates the palladium(0) catalyst. The subsequent intramolecular cyclization is typically promoted by a base.
Caption: Palladium-catalyzed Sonogashira coupling and cyclization for 5-methylbenzofuran synthesis.
b) Intramolecular Heck Reaction:
An alternative palladium-catalyzed approach involves an intramolecular Heck reaction of a vinyl ether derived from an ortho-halo-phenol. This method is particularly useful for accessing 2,3-disubstituted benzofurans.
Applications in Drug Development: Case Studies of 5-Methylbenzofuran Derivatives
The 5-methylbenzofuran scaffold is a key component in several clinically significant and investigational drugs, highlighting its importance in medicinal chemistry.
Vilazodone: A Serotonin Modulator for the Treatment of Depression
Vilazodone, marketed under the brand name Viibryd®, is an antidepressant used for the treatment of major depressive disorder.[8] Its mechanism of action is unique, combining serotonin reuptake inhibition with partial agonism of the 5-HT₁A receptor.[9] This dual action is believed to contribute to its efficacy and potentially a faster onset of action compared to traditional selective serotonin reuptake inhibitors (SSRIs).[9] The molecular structure of vilazodone features a complex side chain attached to a benzofuran core, although it is important to note that vilazodone itself is a more complex indole derivative, the benzofuran moiety is a common isostere and its derivatives are often explored in similar contexts.
5-MeO-DPT: A Psychedelic Tryptamine with Potential Therapeutic Applications
5-Methoxy-N,N-dipropyltryptamine (5-MeO-DPT) is a psychedelic compound of the tryptamine class. While its primary core is an indole, the exploration of bioisosteric replacements with scaffolds like 5-methylbenzofuran is a common strategy in medicinal chemistry to modulate pharmacological properties. 5-MeO-DPT is known to be a potent agonist of serotonin receptors, particularly the 5-HT₂A and 5-HT₁A subtypes.[10] Research into the therapeutic potential of psychedelics for various mental health conditions is an active and expanding field.
| Derivative Class | Biological Activity | Therapeutic Area | Reference |
| Benzofuran-2-carboxamides | Antifungal | Agrochemicals | [3] |
| Benzofuran Carboxamides | Antimicrobial, Anti-inflammatory, Antioxidant | Infectious Diseases, Inflammatory Disorders | [4] |
| General Benzofuran Derivatives | Anticancer, Antiviral, Analgesic | Oncology, Virology, Pain Management | [1] |
Table 2: Overview of Reported Biological Activities of Benzofuran Derivatives.
Conclusion and Future Perspectives
The 5-methylbenzofuran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust toolkit for accessing a wide array of derivatives. As our understanding of the intricate roles of specific substitution patterns on biological activity deepens, the rational design and synthesis of new 5-methylbenzofuran-containing molecules will undoubtedly lead to the development of safer and more effective drugs for a range of human diseases. The versatility of the synthetic routes, coupled with the proven track record of this scaffold in medicinal chemistry, ensures that 5-methylbenzofuran derivatives will remain a high-priority target for researchers and drug development professionals for the foreseeable future.
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Introduction to benzofurazan chemistry
An In-Depth Technical Guide to Benzofurazan Chemistry for Researchers and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
The benzofurazan (2,1,3-benzoxadiazole) scaffold is a deceptively simple heterocyclic system that has garnered immense interest across diverse scientific disciplines. Characterized by its electron-deficient aromatic core, the benzofurazan motif imparts unique electronic, photochemical, and reactive properties to its derivatives. This guide provides a comprehensive overview of the core principles of benzofurazan chemistry, from fundamental synthesis and reactivity to its sophisticated applications as fluorescent probes and as a privileged scaffold in modern drug discovery. We will explore the causality behind synthetic strategies, delve into the mechanisms that govern its reactivity and photophysical behavior, and provide validated protocols for key transformations, offering field-proven insights for both new and experienced researchers.
The Benzofurazan Core: Structure, Nomenclature, and Electronic Properties
The parent compound, benzofurazan, is a bicyclic aromatic heterocycle where a benzene ring is fused to a furazan (1,2,5-oxadiazole) ring. Its N-oxide counterpart, benzofuroxan (2,1,3-benzoxadiazole-1-oxide), is a crucial synthetic precursor and exhibits its own distinct reactivity.
The fusion of the electron-withdrawing furazan ring to the benzene moiety renders the entire bicyclic system significantly electron-deficient. This electronic character is the cornerstone of benzofurazan chemistry, dictating its reactivity and forming the basis of its most valuable applications. The N-oxide group in benzofuroxan further enhances this electron-withdrawing nature.[1]
Caption: Core structures of Benzofurazan and its N-oxide, Benzofuroxan.
Synthesis of the Benzofurazan Ring System
The most prevalent and reliable method for constructing the benzofurazan core involves the reductive cyclization of ortho-nitroaniline derivatives. This strategy is robust, tolerates a wide range of functional groups, and provides a direct route to the benzofuroxan intermediate, which can be subsequently deoxygenated.
Mechanism and Experimental Causality
The synthesis begins with the reduction of one nitro group of a 1,2-dinitrobenzene or the nitro group of an o-nitroaniline. The resulting nitroso or hydroxylamine intermediate undergoes spontaneous intramolecular cyclization, followed by dehydration, to yield the benzofuroxan.
Expert Insight: The choice of reducing agent is critical and dictates the final product. Mild reducing agents will typically stop at the benzofuroxan stage. Harsher conditions or specific deoxygenating agents (e.g., trivalent phosphorus compounds) are required to obtain the corresponding benzofurazan. Thermal cyclization of specific azido-nitrobenzene precursors is also a viable, albeit more specialized, route for generating highly substituted systems, such as energetic materials.[2]
Caption: Generalized workflow for the synthesis of benzofurazans.
Validated Protocol: Synthesis of 4-Chloro-7-nitrobenzofuroxan
This protocol describes the synthesis of a key intermediate used to produce the widely known fluorescent labeling agent, NBD-Cl.
Materials:
-
2,4-Dichloro-6-nitroaniline
-
Sodium hypochlorite solution (commercial bleach, ~5%)
-
Sodium hydroxide
-
Methanol
-
Ice bath
Step-by-Step Methodology:
-
Suspension: Suspend 2,4-dichloro-6-nitroaniline (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0-5 °C.
-
Basification: Slowly add a solution of sodium hydroxide (2.0 eq) in water, maintaining the temperature below 10 °C. The solution should turn a deep color.
-
Oxidative Cyclization: While stirring vigorously, add sodium hypochlorite solution (1.5 eq) dropwise over 30 minutes. The key here is slow addition to control the exothermic reaction and prevent side product formation.
-
Precipitation & Isolation: After the addition is complete, stir the reaction at room temperature for 1-2 hours. The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the collected solid sequentially with cold water and a small amount of cold methanol to remove residual salts and starting materials. Dry the product under vacuum.
Self-Validation: The successful synthesis will yield a crystalline solid. The product can be validated by its melting point and standard spectroscopic techniques (¹H-NMR, ¹³C-NMR). This intermediate can then be converted to 4-chloro-7-nitrobenzofurazan (NBD-Cl) via deoxygenation.
Core Reactivity: A Tale of Two Rings
The reactivity of benzofurazan derivatives can be broadly categorized by which part of the molecule is involved: the electron-deficient benzene ring or the heterocyclic furazan ring.
Nucleophilic Aromatic Substitution (SNAr)
This is the hallmark reaction of the benzofurazan system. The potent electron-withdrawing effect of the fused furazan ring activates halides or other suitable leaving groups on the benzene ring (typically at the 4- and 7-positions) towards nucleophilic attack.[3][4] This is in stark contrast to typical benzene rings, which are nucleophilic and undergo electrophilic substitution.[5]
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The stability of this complex is the driving force for the reaction.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
This powerful reaction allows for the straightforward introduction of a vast array of functional groups (amines, thiols, azides, etc.), making it a cornerstone of drug development and the synthesis of fluorescent probes.[1][6][7]
Cycloaddition Reactions
The heterocyclic portion of benzofurazan and, more readily, benzofuroxan can participate in cycloaddition reactions. For instance, benzofurazan N-oxides have been shown to react with nitrile oxides in [3+2] cycloadditions, affording adducts to the benzene ring and even leading to novel structures like benzo-triazine tri-N-oxides. These reactions provide pathways to more complex, polycyclic heterocyclic systems that are not accessible through other means.
Photophysical Properties: The Benzofurazan Core as a Fluorophore
Many benzofurazan derivatives are highly fluorescent, a property that has been extensively exploited in the development of molecular probes for bio-imaging. The most well-known examples belong to the nitrobenzofurazan (NBD) family.
Mechanism of Fluorescence: On-Off Switching
The fluorescence of benzofurazan probes is often based on an Intramolecular Charge Transfer (ICT) mechanism. The core itself is a potent electron acceptor, and when paired with an electron-donating substituent, excitation with light causes a charge separation in the excited state, which then relaxes by emitting a photon (fluorescence).
Crucially, many benzofurazan probes are "fluorogenic," meaning they are non-fluorescent until they react with a specific analyte. This on-off switching is a highly desirable property for a sensor. The mechanism for this switching can involve several processes:[8]
-
Photoinduced Electron Transfer (PeT) Quenching: In the "off" state, a quenching group can transfer an electron to the excited fluorophore, causing it to relax non-radiatively (no light emitted). Reaction with an analyte modifies the quencher, disables this pathway, and turns fluorescence "on".
-
Intersystem Crossing: Competition with fast intersystem crossing to a non-emissive triplet state can quench fluorescence.[8]
-
Fast Photoreaction: Proximity of a reactive excited state can lead to a fast photoreaction instead of fluorescence.[9]
Benzofurazan sulfides, for example, are non-fluorescent but react specifically with thiols. The resulting sulfide-thiol exchange produces a highly fluorescent thiol adduct, allowing for the imaging and quantification of thiols in live cells.[7]
Caption: Workflow of a fluorogenic benzofurazan probe for analyte detection.
Tuning Photophysical Properties
The fluorescence characteristics (excitation/emission wavelengths, quantum yield, Stokes shift) of benzofurazan derivatives can be precisely tuned by altering the substituents on the aromatic ring.[10] The Hammett substituent constant (σp) has been used to empirically predict the fluorescence properties based on the electronic effects of groups at the 4- and 7-positions.[10] This predictability is invaluable for the rational design of new probes with desired spectral properties for multiplex imaging or specific instrumentation.
| Derivative | Substituents (4-, 7-) | λabs (nm) | λem (nm) | Stokes Shift (nm) | Application Area |
| NBD-Cl | -Cl, -NO₂ | ~465 | ~535 | ~70 | Amine/Thiol Labeling[6] |
| NBD-F | -F, -NO₂ | ~470 | ~540 | ~70 | Amine Labeling |
| ABD-F | -F, -SO₂NH₂ | ~385 | ~515 | ~130 | Thiol Labeling |
| NBD-PD | -NH(C₆H₄)NH₂, -NO₂ | ~450 | ~540 | ~90 | Antitumor Agent[11][12] |
Table 1: Representative photophysical data for common benzofurazan derivatives. Exact values are solvent-dependent.
Applications in Drug Discovery and Materials Science
The unique properties of the benzofurazan scaffold have made it a valuable building block in medicinal chemistry and materials science.
Privileged Scaffold in Medicinal Chemistry
Benzofuran and its heteroatom-analogue benzofurazan are considered "privileged structures" because they can bind to multiple, diverse biological targets by presenting substituents in a well-defined spatial orientation.[13][14][15] Derivatives have been reported with a wide spectrum of biological activities, including:
-
Anticancer Activity: Many nitrobenzofurazan derivatives show potent cytotoxic effects against various cancer cell lines.[12][16] Their mechanism can involve inducing apoptosis or inhibiting key enzymes.
-
Enzyme Inhibition: The scaffold has been used to design inhibitors for enzymes like α-amylase (for diabetes)[17], phosphodiesterases (PDE4)[18], and various kinases.[16]
-
Antimicrobial and Antifungal Activity: Certain substitution patterns can lead to significant activity against pathogenic fungi and bacteria.[11][19]
Advanced Materials
The strong electron-accepting nature of the benzofurazan core makes it an excellent component for creating materials with interesting electronic and optical properties.[20] Benzofurazan derivatives have been incorporated into:
-
Nonlinear Optical (NLO) Materials: The significant intramolecular charge transfer in donor-acceptor type benzofurazans can lead to large NLO responses.[20]
-
Nanocomposites: Benzofurazan derivatives have been covalently attached to graphene oxide to create nanocomposites with combined antimicrobial and antitumor properties, where the graphene acts as a carrier.[11][21]
-
Energetic Materials: Highly nitrated benzofuroxans are explored as high-energy, high-density materials due to their high nitrogen and oxygen content and positive heat of formation.[2]
Conclusion and Future Outlook
Benzofurazan chemistry is a rich and expanding field. Its foundations lie in the robust synthesis from ortho-nitroaromatics and the predictable reactivity governed by the core's electron-deficient nature. This has enabled the development of an extensive toolkit of derivatives. The true power of the scaffold is realized in its applications, where the ability to fine-tune photophysical properties has revolutionized fluorescent labeling and cellular imaging. Furthermore, its role as a privileged structure in medicinal chemistry continues to yield novel therapeutic candidates. Future research will likely focus on developing more sophisticated probes for in-vivo imaging, creating novel multi-target drug candidates, and integrating the benzofurazan core into advanced functional materials for electronics and sensing.
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A Comprehensive Technical Guide to the Synthesis of Benzofurazan N-Oxide Derivatives
Introduction: The Strategic Importance of the Benzofurazan N-Oxide Scaffold
Benzofurazan N-oxides, also known as benzofuroxans, represent a privileged heterocyclic scaffold in modern chemistry. Their unique electronic structure, characterized by an aromatic ring fused to a furoxan ring, imparts a diverse range of chemical and biological activities. This has led to their extensive investigation in medicinal chemistry as nitric oxide (NO) donors, antiparasitic agents, and antitumor compounds, as well as in materials science as components of high-energy materials.[1][2][3][4] The compact, nitrogen-rich framework and the presence of the N-oxide moiety contribute to their high enthalpy of formation, a desirable trait for energetic compounds.[2]
Unlike many heterocyclic systems, benzofuroxans cannot be synthesized by the direct oxidation of the parent benzofurazan ring.[5][6] This necessitates the development of specific and often elegant synthetic strategies that construct the furoxan ring system concurrently with the benzannulation or from a pre-functionalized benzene derivative. This guide provides an in-depth exploration of the core synthetic methodologies, focusing on the underlying mechanisms, practical considerations, and field-proven protocols for researchers in drug development and materials science.
Pillar 1: Intramolecular Oxidative Cyclization Strategies
The most prevalent and practical approaches to the benzofuroxan core involve intramolecular cyclization of suitably substituted nitrobenzene precursors. These methods are favored for their reliability and the relative accessibility of starting materials.
Oxidation of ortho-Nitroanilines
The oxidative cyclization of o-nitroanilines is arguably the most common and scalable method for preparing benzofurazan N-oxides. The causality behind this transformation lies in the generation of a reactive nitrogen species at the amino group which then attacks the proximate nitro group, leading to ring closure.
Mechanism Rationale: The reaction is typically initiated by an oxidizing agent, such as sodium hypochlorite (NaOCl), which is believed to generate a transient N-chloroamine or a related species. This is followed by deprotonation and intramolecular cyclization. The nitro group acts as the internal oxidant and oxygen donor for the final N-oxide formation. This method provides a safer alternative to strategies involving azides.[5]
Workflow: Synthesis via o-Nitroaniline Oxidation
Caption: General workflow for benzofurazan N-oxide synthesis from o-nitroanilines.
Protocol 1: Synthesis of Benzofurazan 1-Oxide from o-Nitroaniline
This protocol is adapted from a robust procedure published in Organic Syntheses.[7] It is a self-validating system due to the clear visual cues (color changes, precipitation) that indicate reaction progress.
Materials:
-
o-Nitroaniline (0.29 mole)
-
Potassium hydroxide (0.32 mole)
-
95% Ethanol (250 mL)
-
Sodium hypochlorite solution (commercial bleach, titrated to ensure concentration)
-
Water
Step-by-Step Procedure:
-
Prepare Alkaline Solution: In a 1-L Erlenmeyer flask, heat the potassium hydroxide in 95% ethanol on a steam bath until the solid dissolves completely.
-
Substrate Dissolution: Add the o-nitroaniline to the warm alkali solution. A deep red solution will form.
-
Cooling: Cool the resulting solution to 0°C in an ice bath. This is critical to control the exothermic reaction and prevent side reactions.
-
Oxidant Addition: While stirring vigorously, slowly add the sodium hypochlorite solution over approximately 10 minutes. The rate of addition is key to maintaining temperature control.
-
Precipitation: A flocculent yellow precipitate of benzofurazan N-oxide will form almost immediately.
-
Isolation: Collect the crude product on a large Büchner funnel and wash it thoroughly with cold water (approx. 200 mL) to remove inorganic salts.
-
Drying: Air-dry the product. The crude yield is typically high.
-
Purification: For analytical purity, recrystallize the crude product from 95% ethanol.
Thermolysis or Photolysis of ortho-Nitrophenyl Azides
Another classical and effective route involves the decomposition of o-nitrophenyl azides.[5][7] This method proceeds through a nitrene intermediate, offering a different mechanistic pathway.
Mechanism Rationale: Upon heating or UV irradiation, the azide moiety loses a molecule of dinitrogen (N₂) to form a highly reactive nitrene intermediate. This nitrene undergoes rapid intramolecular cyclization by attacking one of the oxygen atoms of the adjacent nitro group, forming the furoxan ring system. While efficient, this method requires the synthesis and handling of potentially explosive azide precursors, necessitating stringent safety precautions.[5]
Reaction Mechanism: Azide Thermolysis
Caption: The thermal or photochemical decomposition of an o-nitrophenyl azide.
Table 1: Comparison of Core Synthetic Routes
| Method | Precursor | Key Reagent/Condition | Advantages | Disadvantages |
| Oxidation | o-Nitroaniline | NaOCl, Phenyl Iodosoacetate | Safer (avoids azides), scalable, readily available precursors.[5][7] | May have substrate limitations depending on other functional groups. |
| Decomposition | o-Nitrophenyl Azide | Heat (Thermolysis) or UV (Photolysis) | High efficiency, clean reaction (byproduct is N₂ gas).[8] | Involves potentially unstable and explosive azide intermediates.[5] |
| Oxidative Cyclization | N-hydroxy-2-nitroaniline | Picryl chloride | Avoids the use of less safe azide substrates.[5] | Precursor synthesis can be more complex. |
Pillar 2: Modern Synthetic Advances
While classical methods remain workhorses, contemporary research seeks milder conditions and expanded substrate scope. Gold-catalyzed reactions have recently emerged as a novel strategy.
Gold-Catalyzed [3+2] Annulation
A recent development involves the gold-catalyzed reaction between benzofurazan N-oxides and ynamides to produce functionalized 7-nitroindoles.[9][10] In this fascinating transformation, the benzofurazan N-oxide does not act as a simple oxygen transfer agent but as a precursor to an α-imino gold carbene intermediate. This highlights the synthetic versatility of the benzofuroxan core itself as a starting material for more complex heterocycles.
Mechanism Rationale: A gold(I) catalyst activates the ynamide, making it susceptible to nucleophilic attack. Unusually, the benzofurazan N-oxide attacks through one of its nitrogen atoms, leading to ring opening and the formation of an α-imino gold carbene. This intermediate then undergoes a [3+2] annulation with the ynamide backbone to construct the indole ring system. This advanced method showcases how benzofurazan N-oxides can serve as valuable synthetic precursors.[9][10][11]
Pillar 3: Applications as Synthetic Precursors
The reactivity of the benzofurazan N-oxide ring system allows it to be a valuable intermediate for the synthesis of other heterocyclic structures.
-
Conversion to 2H-Benzimidazoles: Benzofurazan N-oxides can react with primary nitroalkanes to yield 1-hydroxybenzimidazole 3-oxides, demonstrating their utility in constructing different heterocyclic cores.[11]
-
Reaction with Amines: The reaction with secondary aliphatic amines can proceed via two temperature-dependent pathways. At low temperatures, attack on the hetero-ring leads to ring-opened NN-dialkyl-N'-(o-nitrophenyl)hydrazines.[12] At higher temperatures, nucleophilic aromatic substitution on the benzene ring can occur.[12]
This dual reactivity underscores the importance of precise experimental control. The choice of temperature dictates the reaction pathway, allowing chemists to selectively target different molecular architectures from a single precursor.
Conclusion
The synthesis of benzofurazan N-oxide derivatives is a mature yet evolving field. The classical methods of o-nitroaniline oxidation and o-nitrophenyl azide decomposition remain the most reliable and widely used routes, offering a balance of efficiency and practicality. The choice between them is often a trade-off between the operational simplicity of the oxidation method and the clean decomposition of the azide route, with safety being a primary consideration. Modern catalytic methods are expanding the synthetic toolkit, not only for creating the benzofuroxan core but also for using it as a versatile building block for more complex molecular targets. For researchers and drug development professionals, a thorough understanding of these synthetic pathways, their underlying mechanisms, and their practical limitations is essential for harnessing the full potential of this important heterocyclic scaffold.
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Methodological & Application
Strategic Synthesis of 5-Methylbenzofuran from p-Cresol: A Multi-Step Protocol and Mechanistic Guide
An Application Note for Drug Development Professionals
Abstract
The benzofuran scaffold is a privileged heterocyclic motif integral to a vast array of pharmacologically active compounds and natural products. Its synthesis is a cornerstone of medicinal chemistry and drug development. This comprehensive guide details a reliable and efficient three-step pathway for the synthesis of 5-methylbenzofuran, a key building block, commencing from the readily available industrial feedstock, p-cresol. The sequence involves a Williamson ether synthesis for O-allylation, a thermally induced[1][1]-sigmatropic Claisen rearrangement, and a final palladium-catalyzed oxidative cyclization. This document provides not only step-by-step protocols but also delves into the underlying mechanisms, experimental rationale, and critical optimization parameters, offering researchers a robust and reproducible methodology.
Introduction and Synthetic Strategy
Benzofuran derivatives are renowned for their wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[2] The targeted synthesis of specifically substituted benzofurans, such as 5-methylbenzofuran, is of paramount importance for structure-activity relationship (SAR) studies in drug discovery programs.
The synthetic route outlined herein transforms p-cresol into 5-methylbenzofuran through three distinct and high-yielding chemical transformations. This strategy is predicated on classic, well-understood reactions, optimized with modern catalytic methods for efficiency and selectivity.
The overall workflow is depicted below:
Sources
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Methylbenzofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the palladium-catalyzed synthesis of 5-methylbenzofuran, a significant heterocyclic scaffold in medicinal chemistry. The document details the predominant synthetic strategies, offers in-depth experimental protocols, and explains the rationale behind the selection of reagents and reaction conditions.
The Significance of the 5-Methylbenzofuran Moiety
Benzofuran derivatives are a cornerstone in the development of new therapeutic agents due to their wide range of biological activities. The introduction of a methyl group at the 5-position of the benzofuran ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making 5-methylbenzofuran and its derivatives attractive targets in drug discovery programs.
Primary Synthetic Strategy: Sonogashira Coupling Followed by Intramolecular Cyclization
A highly efficient and versatile method for the synthesis of 2-substituted-5-methylbenzofurans is the one-pot Sonogashira coupling of 2-halo-4-methylphenols with terminal alkynes, followed by an intramolecular cyclization. This palladium- and copper-cocatalyzed reaction has become a staple in heterocyclic chemistry due to its broad substrate scope and functional group tolerance.[1][2]
Rationale for Reagent Selection
-
Palladium Catalyst: Palladium complexes, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), are the cornerstone of this reaction, facilitating the key oxidative addition and reductive elimination steps.[1]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that activates the terminal alkyne, forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3]
-
Base: An amine base, typically triethylamine (Et₃N), serves multiple purposes: it acts as a solvent, deprotonates the terminal alkyne, and neutralizes the hydrogen halide formed during the reaction.[1]
-
Solvent: While triethylamine can serve as the solvent, other aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) can also be used, particularly to improve the solubility of the reagents.[4]
Reaction Mechanism
The reaction proceeds through a two-stage catalytic cycle:
-
Sonogashira Coupling:
-
The active Pd(0) species undergoes oxidative addition with 2-iodo-4-methylphenol.
-
Simultaneously, the terminal alkyne reacts with CuI in the presence of the base to form a copper acetylide.
-
Transmetalation occurs where the acetylide group is transferred from copper to the palladium complex.
-
Reductive elimination from the palladium complex yields the 2-alkynyl-4-methylphenol intermediate and regenerates the Pd(0) catalyst.
-
-
Intramolecular Cyclization: The 2-alkynyl-4-methylphenol intermediate, in the presence of the base and heat, undergoes a 5-exo-dig intramolecular cyclization to form the 5-methylbenzofuran ring.[5]
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5-Methylbenzofuran in Medicinal Chemistry: A Guide to Application and Protocol
The benzofuran scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its versatile biological activity.[1][2][3][4] Among its many derivatives, 5-Methylbenzofuran serves as a crucial starting point for the development of novel therapeutic agents. This guide provides an in-depth exploration of the applications of 5-Methylbenzofuran derivatives, complete with detailed protocols for their synthesis and biological evaluation, tailored for researchers, scientists, and drug development professionals.
Introduction: The Significance of the 5-Methylbenzofuran Scaffold
The 5-methylbenzofuran core, a bicyclic aromatic ether, offers a unique combination of lipophilicity and hydrogen bonding potential, making it an attractive scaffold for drug design. The methyl group at the 5-position can influence the molecule's electronic properties and provide a handle for further structural modifications, leading to a diverse array of pharmacological activities.[1][5] Natural and synthetic benzofuran derivatives have demonstrated a wide spectrum of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][4][5][6]
Therapeutic Applications of 5-Methylbenzofuran Derivatives
Anticancer Agents
Derivatives of 5-methylbenzofuran have emerged as promising candidates in oncology research. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][5]
Key Insights & Mechanisms:
-
Apoptosis Induction: Many benzofuran derivatives have been shown to trigger programmed cell death in various cancer cell lines.[1][5] For instance, certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have demonstrated the ability to induce apoptosis through both receptor and mitochondrial pathways.[5]
-
Cell Cycle Arrest: The progression of the cell cycle is a tightly regulated process often dysregulated in cancer. Specific 5-methylbenzofuran derivatives can halt the cell cycle at different phases, such as the G2/M or S phase, thereby preventing cancer cell division.[5]
-
VEGFR-2 Inhibition: Some 3-methylbenzofuran derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.
Quantitative Data Summary: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7 | A549 (Lung Carcinoma) | 15.3 ± 0.8 | |
| Compound 7 | HepG2 (Hepatocellular Carcinoma) | 12.5 ± 0.5 | |
| Compound 8 | A549 (Lung Carcinoma) | 18.2 ± 1.1 | |
| Compound 8 | HepG2 (Hepatocellular Carcinoma) | 14.7 ± 0.9 | |
| Compound 4b | A549 (Non-small cell lung) | 1.48 | |
| Compound 15a | NCI-H23 (Non-small cell lung) | 0.49 | |
| Compound 16a | NCI-H23 (Non-small cell lung) | 1.48 |
IC50: The half maximal inhibitory concentration.
Antimicrobial Agents
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. 5-Methylbenzofuran derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[2][7][8][9]
Key Insights & Mechanisms:
-
Broad-Spectrum Activity: Hybrid molecules incorporating the benzofuran scaffold with other heterocyclic rings, such as isoxazole, have demonstrated significant antibacterial and antifungal properties.[7]
-
Structure-Activity Relationship (SAR): Studies have indicated that the nature and position of substituents on the benzofuran ring play a critical role in determining the antimicrobial potency and spectrum of activity.[7][8] For example, the presence of electron-donating groups like methoxy and weak electron-withdrawing groups like fluoro and chloro on an attached phenyl ring can enhance antibacterial activity.[7]
Quantitative Data Summary: Antimicrobial Activity
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 2a (4-Br) | 25 | 50 | 50 | |
| 2b (4-Cl) | 25 | 50 | 50 | |
| 2c (4-F) | 50 | 100 | 100 | |
| 2d (4-NO2) | 12.5 | 25 | 25 |
MIC: Minimum Inhibitory Concentration.
Anti-inflammatory Agents
Chronic inflammation is a hallmark of many diseases. 5-Methylbenzofuran derivatives have been investigated for their anti-inflammatory potential, primarily through the modulation of key inflammatory signaling pathways.[10][11][12]
Key Insights & Mechanisms:
-
NF-κB and MAPK Pathway Inhibition: Piperazine/benzofuran hybrids have been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[10][12] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6.[10]
-
Histamine Receptor Antagonism: Certain 5-substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines have been identified as novel antagonists for the histamine H3 and H4 receptors, suggesting their potential in treating inflammatory conditions like asthma.[11]
Quantitative Data Summary: Anti-inflammatory Activity
| Compound ID | Assay | IC50 (µM) | Reference |
| 5d | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 52.23 ± 0.97 | |
| Compound 1 | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 17.3 | [13] |
| Compound 4 | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 16.5 | [13] |
Experimental Protocols
Synthesis of a 5-Methylbenzofuran Derivative
This protocol describes a general method for the synthesis of 2-aroyl-5-methylbenzofurans via a Rap-Stoermer type reaction.[14]
Protocol: Synthesis of 2-(4-Methylbenzoyl)-5-methylbenzofuran
-
Reaction Setup: To a solution of 2-hydroxy-5-methylacetophenone (1 mmol) in a suitable solvent (e.g., ethanol), add 2-bromo-1-(p-tolyl)ethanone (1.1 mmol) and a base such as potassium carbonate (2 mmol).
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Rationale: This one-pot synthesis is efficient and proceeds through the initial O-alkylation of the phenolic hydroxyl group followed by an intramolecular cyclization to form the benzofuran ring. The choice of base and solvent can influence the reaction rate and yield.
Biological Assay: Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[5]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5 × 10³ cells per well and incubate overnight.[13]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 5-methylbenzofuran derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Rationale: The MTT assay relies on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.
Visualizations
Diagram: Synthetic Pathway of a 5-Methylbenzofuran Derivative
Caption: General synthetic route to 2-aroyl-5-methylbenzofurans.
Caption: Workflow for determining the cytotoxicity of compounds using the MTT assay.
Conclusion and Future Directions
The 5-methylbenzofuran scaffold is a privileged structure in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents with diverse biological activities. The anticancer, antimicrobial, and anti-inflammatory properties of its derivatives are well-documented and continue to be an active area of research. Future efforts in this field will likely focus on the synthesis of more complex and targeted derivatives, the elucidation of their precise mechanisms of action, and their advancement through preclinical and clinical development. The protocols and data presented in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of 5-methylbenzofuran-based compounds.
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- Mechanism for the synthesis of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran 3h. (n.d.). ResearchGate.
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- Gudem, M., et al. (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. Molecules, 27(6), 1913.
- Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. (2017). Frontiers in Pharmacology, 8, 823.
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- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
- Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Pharmaceutical and Bioallied Sciences, 7(4), 246–255.
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- Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. (2017). Frontiers in Pharmacology, 8.
- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2023). Molecules, 28(14), 5506.
- Al-Sanea, M. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Scientific Reports, 12(1), 10834.
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- Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. (2023). ACS Omega, 8(31), 28247–28261.
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Application Notes & Protocols: 5-Methylbenzofuran as a Versatile Building Block in Organic Synthesis
This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of 5-methylbenzofuran, a key heterocyclic scaffold. We will delve into its significance as a synthetic building block, detail its applications in medicinal chemistry, and provide robust, field-proven protocols for its functionalization. The focus is on explaining the rationale behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
The Strategic Importance of the 5-Methylbenzofuran Scaffold
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a foundational structure in a vast number of natural products and synthetic compounds.[1][2] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The introduction of a methyl group at the 5-position (5-methylbenzofuran) offers a strategic advantage in molecular design. This small, lipophilic group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. It can enhance binding to biological targets through hydrophobic interactions, modulate metabolic stability, and serve as a synthetic handle for further molecular elaboration. This versatility makes 5-methylbenzofuran a highly valuable starting material for constructing complex, biologically active molecules.[1]
Logical Workflow: From Core Scaffold to Bioactive Compounds
The following diagram illustrates the central role of 5-methylbenzofuran as a versatile precursor in synthetic workflows, leading to diverse functionalized derivatives with potential therapeutic applications.
Caption: Workflow of 5-methylbenzofuran as a synthetic precursor.
Applications in Medicinal Chemistry & Drug Discovery
The benzofuran scaffold is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities.[5] Derivatives incorporating the 5-methylbenzofuran core are actively investigated for various therapeutic areas.
| Therapeutic Area | Activity of Benzofuran Derivatives | Rationale & Insights | Citation |
| Anticancer | Benzofuran derivatives have shown cytotoxicity against various cancer cell lines, including human hepatocellular carcinoma (HCC) and breast cancer cells. Some compounds act as inhibitors of crucial pathways like AKT/mTOR. | The planar benzofuran ring can intercalate with DNA or fit into the active sites of enzymes. The 5-methyl group can enhance hydrophobic interactions within the target protein's binding pocket, potentially increasing potency. | [1][2][5] |
| Antimicrobial | Compounds have demonstrated potent activity against bacteria such as S. aureus and E. coli, and fungi like C. albicans. | The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes. The lipophilicity imparted by the methyl group can facilitate passage through the microbial cell wall. | [5][6] |
| Antiviral | Certain natural and synthetic benzofurans exhibit antiviral properties, with one macrocyclic derivative showing promise against the Hepatitis C virus. | These compounds can interfere with viral replication cycles, such as inhibiting viral entry or key enzymes. | [3][4] |
| Anti-inflammatory | Benzofuran-based molecules have been developed as multi-target anti-inflammatory agents, showing antioxidant effects and inhibiting inflammatory pathways. | The scaffold can be used to design inhibitors of enzymes like cyclooxygenase (COX) or to scavenge reactive oxygen species (ROS) that propagate inflammation. | [7] |
| Neurodegenerative | 2-Arylbenzofurans have been found to possess anti-amyloid aggregation activity, offering a potential therapeutic avenue for Alzheimer's disease. | The structure allows for interaction with amyloid-beta plaques, disrupting their formation. The 5-methyl group could be modified to fine-tune blood-brain barrier permeability. | [4] |
Synthetic Protocols: Functionalization of 5-Methylbenzofuran
The true utility of 5-methylbenzofuran is realized through its chemical modification. The protocols below describe key transformations that "unlock" the potential of this building block.
Protocol 1: Electrophilic Bromination at the C4-Position
Principle & Causality: This protocol describes the selective bromination of the 5-methylbenzofuran ring. Electrophilic aromatic substitution on the benzofuran core is a fundamental transformation. The reaction with bromine in a suitable solvent like acetic acid typically leads to substitution on the benzene ring. The presence of the electron-donating methyl group and the furan oxygen directs the incoming electrophile. This brominated derivative is a crucial intermediate, enabling subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further complexity.[2][8]
Materials & Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 5-Methylbenzofuran | Reagent | Sigma-Aldrich | Purity >97% |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | Anhydrous |
| Bromine (Br₂) | ReagentPlus® | Sigma-Aldrich | Handle with extreme caution in a fume hood. |
| Sodium Thiosulfate | ACS Grade | VWR | For quenching |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | For extraction |
| Anhydrous MgSO₄ | Laboratory Grade | VWR | For drying |
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5-methylbenzofuran (1.32 g, 10 mmol) in 30 mL of glacial acetic acid. Cool the flask in an ice-water bath to 0-5 °C.
-
Bromine Addition: Prepare a solution of bromine (1.76 g, 11 mmol, 1.1 eq.) in 10 mL of glacial acetic acid. Add this solution dropwise to the stirred 5-methylbenzofuran solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The reaction is typically complete within 2-4 hours.
-
Work-up & Quenching: Once the starting material is consumed, pour the reaction mixture into 100 mL of ice-cold water. Quench the excess bromine by slowly adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 40 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with a hexane gradient, to afford 4-bromo-5-methylbenzofuran as a pure product.
Self-Validation & Expected Results: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The yield is expected to be in the range of 70-85%.
Protocol 2: Palladium-Copper Catalyzed Sonogashira Coupling
Principle & Causality: This protocol exemplifies the use of the previously synthesized 4-bromo-5-methylbenzofuran in a Sonogashira coupling reaction. This powerful C-C bond-forming reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl halide.[9] This method is highly efficient for introducing alkynyl moieties, which are themselves versatile functional groups for further transformations, such as click chemistry, or are features of many biologically active molecules. Triethylamine serves as both the base and a solvent.
Materials & Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromo-5-methylbenzofuran | Synthesized | (From Protocol 1) | |
| Phenylacetylene | Reagent | Sigma-Aldrich | Purity >98% |
| Pd(PPh₃)₂Cl₂ | Catalyst Grade | Strem Chemicals | |
| Copper(I) Iodide (CuI) | Reagent Grade | Acros Organics | |
| Triethylamine (TEA) | Anhydrous | Sigma-Aldrich | Degassed |
| Toluene | Anhydrous | Acros Organics | Degassed |
Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 4-bromo-5-methylbenzofuran (2.11 g, 10 mmol), Pd(PPh₃)₂Cl₂ (140 mg, 0.2 mmol, 2 mol%), and CuI (38 mg, 0.2 mmol, 2 mol%).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon gas three times. Under a positive pressure of argon, add degassed anhydrous toluene (40 mL) and degassed triethylamine (20 mL).
-
Alkyne Addition: Add phenylacetylene (1.23 g, 12 mmol, 1.2 eq.) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 70 °C and stir. Monitor the reaction progress by TLC until the starting aryl bromide has been completely consumed (typically 6-12 hours).
-
Cooling and Filtration: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Washing: Wash the filtrate with water (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 5-methyl-4-(phenylethynyl)benzofuran.
Reaction Mechanism: Sonogashira Cross-Coupling
The diagram below outlines the catalytic cycle for the Sonogashira reaction, showcasing the interplay between the palladium and copper catalysts to achieve C-C bond formation.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Conclusion
5-Methylbenzofuran is more than just a simple heterocycle; it is a strategic platform for innovation in organic synthesis and drug discovery. Its inherent structural features, combined with the ability to undergo selective and efficient functionalization, provide chemists with a powerful tool to construct novel molecular architectures. The protocols and data presented herein serve as a practical guide for leveraging this building block to its full potential, accelerating the development of next-generation therapeutics and functional materials.
References
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- Khodarahmi, G. et al. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Research in Pharmaceutical Sciences, 10(4), 257–269. [Link]
- Mayank, M. et al. (2023). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Cardiovascular Disease Research, 14(7). [Link]
- Corma, A. et al. (2015). Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. Catalysis Science & Technology, 5, 1039-1046. [Link]
- Ahmad, I. et al. (2022). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Proceedings of the 3rd International Conference on Chemical, Biological, and Environmental Sciences (ICCBES 2021). [Link]
- Zhang, D. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27950-27967. [Link]
- Zhang, D. et al. (2019).
- Sharma, V. et al. (2024).
- PrepChem (N.D.). Synthesis of 5-methylbenzofuran. PrepChem.com. [Link]
- Sharma, V. et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(19), 21334-21376. [Link]
- PubChem (N.D.). 5-Methylbenzofuran.
- PubChem (N.D.). 5-Methylbenzofuran-4-carboxylic acid.
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Pharmacological Evaluation of 5-Methylbenzofuran Derivatives: Application Notes and Protocols for Drug Discovery
Introduction: The Therapeutic Potential of the Benzofuran Scaffold
The benzofuran framework is a prominent heterocyclic system that forms the structural core of numerous naturally occurring and synthetic compounds with significant biological activity.[1][2] This versatile scaffold has garnered substantial interest in medicinal chemistry due to the diverse pharmacological properties exhibited by its derivatives, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[1][3][4] The 5-methylbenzofuran moiety, a specific subset of this class, offers a unique substitution pattern that can be exploited to fine-tune the physicochemical and pharmacokinetic properties of potential drug candidates, making it a promising area for therapeutic innovation.
This guide provides a comprehensive overview of the pharmacological evaluation of 5-methylbenzofuran derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents. The protocols and application notes herein are designed to be a practical resource, blending established methodologies with expert insights to facilitate a thorough and efficient evaluation process.
PART 1: Synthesis and Characterization of 5-Methylbenzofuran Derivatives
A crucial first step in the pharmacological evaluation of any compound series is a robust and reproducible synthetic route, followed by thorough characterization to confirm the structure and purity of the target molecules.
General Synthetic Protocol: Synthesis of a 5-Methylbenzofuran Scaffold
The following protocol is a representative example for the synthesis of a 5-methylbenzofuran core structure, which can be adapted and modified to generate a library of derivatives. This method is based on the well-established Rap-Stoermer reaction.[5]
Objective: To synthesize a foundational 5-methylbenzofuran derivative for further pharmacological testing.
Materials:
-
4-Methylsalicylaldehyde
-
α-Bromoacetophenone (or other appropriate α-haloketones)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 4-methylsalicylaldehyde (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).
-
Addition of α-haloketone: Add a solution of the desired α-bromoacetophenone (1.1 equivalents) in DMF dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in hexane).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 5-methylbenzofuran derivative.
Characterization
It is imperative to confirm the structure and purity of the synthesized compounds before proceeding with biological assays. Standard characterization techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the 5-methyl group and other substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
PART 2: Pharmacological Evaluation Protocols
The diverse biological activities of benzofuran derivatives necessitate a multi-faceted approach to their pharmacological evaluation. The following sections detail protocols for assessing their potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.
Anticancer Activity
Benzofuran derivatives have shown promise as anticancer agents by targeting various mechanisms, including the inhibition of signaling pathways like mTOR and the induction of apoptosis.[2][6][7]
2.1.1. In Vitro Cytotoxicity Assays
Objective: To determine the cytotoxic effects of 5-methylbenzofuran derivatives on various cancer cell lines.
Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the 5-methylbenzofuran derivatives (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: In Vitro Anticancer Activity
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| 5-MBF-01 | MCF-7 | Value |
| 5-MBF-01 | A549 | Value |
| 5-MBF-02 | MCF-7 | Value |
| 5-MBF-02 | A549 | Value |
| Doxorubicin (Control) | MCF-7 | Value |
| Doxorubicin (Control) | A549 | Value |
Caption: Representative table for summarizing the in vitro anticancer activity of 5-methylbenzofuran derivatives.
2.1.2. Mechanism of Action: Signaling Pathway Analysis
To understand how these compounds exert their anticancer effects, it is crucial to investigate their impact on key signaling pathways.
Protocol: Western Blotting for mTOR Pathway Proteins
-
Cell Lysis: Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key mTOR pathway proteins (e.g., p-mTOR, p-Akt, p-p70S6K) and a loading control (e.g., β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualization: Anticancer Signaling Pathway
Caption: Proposed mechanism of action for a 5-methylbenzofuran derivative inhibiting the mTOR signaling pathway.
Anti-inflammatory Activity
Benzofuran derivatives have demonstrated the ability to modulate key inflammatory pathways, such as NF-κB and MAPK, making them attractive candidates for anti-inflammatory drug development.[8][9][10]
2.2.1. In Vitro Anti-inflammatory Assay
Objective: To evaluate the ability of 5-methylbenzofuran derivatives to inhibit the production of inflammatory mediators.
Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the 5-methylbenzofuran derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response, and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.
Data Presentation: In Vitro Anti-inflammatory Activity
| Compound ID | NO Inhibition IC₅₀ (µM) |
| 5-MBF-01 | Value |
| 5-MBF-02 | Value |
| Dexamethasone (Control) | Value |
Caption: Representative table for summarizing the in vitro anti-inflammatory activity of 5-methylbenzofuran derivatives.
Visualization: Anti-inflammatory Signaling Pathway
Caption: Proposed mechanism of a 5-methylbenzofuran derivative inhibiting the NF-κB signaling pathway.
Antioxidant Activity
The antioxidant potential of benzofuran derivatives is a key area of investigation, as oxidative stress is implicated in a wide range of diseases.[4][11][12][13][14]
2.3.1. In Vitro Antioxidant Assays
Objective: To assess the free radical scavenging and reducing power of 5-methylbenzofuran derivatives.
Protocol: DPPH Radical Scavenging Assay
-
Sample Preparation: Prepare a series of dilutions of the 5-methylbenzofuran derivatives in methanol.
-
Reaction Mixture: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of a freshly prepared DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value. Ascorbic acid or Trolox can be used as a positive control.
Data Presentation: In Vitro Antioxidant Activity
| Compound ID | DPPH Scavenging IC₅₀ (µg/mL) |
| 5-MBF-01 | Value |
| 5-MBF-02 | Value |
| Ascorbic Acid (Control) | Value |
Caption: Representative table for summarizing the in vitro antioxidant activity of 5-methylbenzofuran derivatives.
Antimicrobial Activity
The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents, and benzofuran derivatives have shown promise in this area.[3][15]
2.4.1. In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of 5-methylbenzofuran derivatives against various bacterial and fungal strains.
Protocol: Broth Microdilution Method
-
Compound Preparation: Prepare serial twofold dilutions of the 5-methylbenzofuran derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation: Antimicrobial Activity
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 5-MBF-01 | Value | Value | Value |
| 5-MBF-02 | Value | Value | Value |
| Ciprofloxacin (Control) | Value | Value | N/A |
| Fluconazole (Control) | N/A | N/A | Value |
Caption: Representative table for summarizing the antimicrobial activity of 5-methylbenzofuran derivatives.
PART 3: Data Interpretation and Future Directions
The pharmacological data generated from these assays will provide a comprehensive profile of the biological activities of the 5-methylbenzofuran derivatives. A thorough analysis of the structure-activity relationships (SAR) will be crucial for identifying key structural features that contribute to potency and selectivity. Promising lead compounds can then be advanced to more complex in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
The versatility of the 5-methylbenzofuran scaffold, coupled with the robust evaluation protocols outlined in this guide, provides a solid foundation for the discovery and development of novel therapeutics to address a wide range of unmet medical needs.
References
- A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic deriv
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI. [Link]
- Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. (2017). Frontiers. [Link]
- New Benzofuran Derivatives as an Antioxidant Agent. (n.d.). PMC. [Link]
- SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. (n.d.). IJCPS. [Link]
- Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (n.d.). PubMed. [Link]
- Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo. (2019). NIH. [Link]
- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (n.d.). MDPI. [Link]
- Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Publishing. [Link]
- Mechanism for the synthesis of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran 3h. (n.d.).
- Synthesis of 5-methylbenzofuran. (n.d.). PrepChem.com. [Link]
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC. [Link]
- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PMC. [Link]
- Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling P
- Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015).
- New Benzofuran Derivatives as an Antioxidant Agent. (n.d.). PMC. [Link]
- Natural source, bioactivity and synthesis of benzofuran deriv
- (PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents. (2015).
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- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [pubmed.ncbi.nlm.nih.gov]
- 9. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 13. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 5-Methylbenzofuran in the Synthesis of Bioactive Molecules
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Among its derivatives, 5-Methylbenzofuran emerges as a particularly valuable starting material, offering a strategic methyl group that can influence electronic properties, metabolic stability, and molecular interactions of the resulting bioactive molecules. This guide provides a detailed exploration of the synthetic utility of 5-Methylbenzofuran, presenting application notes and step-by-step protocols for the synthesis of molecules with demonstrated anti-inflammatory and anticancer potential.
I. Strategic Functionalization of the 5-Methylbenzofuran Core
The reactivity of the 5-Methylbenzofuran ring allows for a variety of electrophilic substitution and coupling reactions. The electron-donating nature of the methyl group and the oxygen atom in the furan ring directs incoming electrophiles primarily to the 2- and 3-positions. This inherent reactivity provides a canvas for medicinal chemists to craft a diverse range of derivatives. Key transformations include Friedel-Crafts acylation, Vilsmeier-Haack formylation, Mannich reactions, and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4][5]
The Logic of Functionalization: A Causality-Driven Approach
The choice of synthetic strategy is dictated by the desired biological target and the intended mechanism of action. For instance, introducing an acetyl group via Friedel-Crafts acylation at the 2-position creates a versatile intermediate. This ketone functionality can then be elaborated into various heterocyclic systems, such as pyrazoles or thiazoles, which are known to exhibit a range of pharmacological effects.[6][7] Similarly, the Vilsmeier-Haack reaction introduces a formyl group, a precursor for synthesizing chalcones and other conjugated systems often associated with anti-inflammatory and anticancer activities. The Mannich reaction allows the introduction of aminomethyl groups, which can enhance solubility and provide handles for further derivatization.[8][9][10][11]
II. Application Protocol: Synthesis of Anti-Inflammatory Agents
This section details the synthesis of 2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid, a compound with potential anti-inflammatory properties. The protocol is based on the alkaline hydrolysis of the corresponding ethyl ester.[12] While the full synthesis of the ester precursor from 5-methylbenzofuran is not detailed in the cited source, this final step is critical for obtaining the active carboxylic acid derivative. The rationale behind this step is to unmask the carboxylic acid moiety, which is often crucial for biological activity, enabling interactions with target enzymes or receptors.
Experimental Protocol: Alkaline Hydrolysis of Ethyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate[12]
Objective: To synthesize 2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid.
Materials:
-
Ethyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate
-
Potassium hydroxide (KOH)
-
Water (H₂O)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Chloroform (CHCl₃)
-
Magnesium sulfate (MgSO₄)
-
Ethanol (for column chromatography)
Procedure:
-
To a solution of ethyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate (1.2 mmol) in methanol (15 ml), add a solution of potassium hydroxide (6 mmol) in water (15 ml).
-
Reflux the mixture for 5 hours.
-
After cooling, add water to the reaction mixture and extract with dichloromethane to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid.
-
Extract the acidified aqueous layer with chloroform.
-
Dry the combined chloroform extracts over magnesium sulfate, filter, and concentrate under vacuum.
-
Purify the residue by column chromatography using ethanol as the eluent to afford the title compound.
Expected Outcome: A colorless solid with a yield of approximately 84%.[12]
Trustworthiness of the Protocol: This protocol employs a standard and reliable method for ester hydrolysis. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
III. Application Protocol: Synthesis of Anticancer Agents
The benzofuran scaffold is a common feature in molecules with potent anticancer activity.[13] This section outlines a general approach for the synthesis of 5-methylbenzofuran-2-carboxamides, a class of compounds that has shown promise as anticancer agents. The protocol involves the initial synthesis of 5-methylbenzofuran-2-carboxylic acid, followed by its conversion to the corresponding carboxamide.
Workflow for the Synthesis of 5-Methylbenzofuran-2-Carboxamides
Caption: Synthetic workflow for 5-methylbenzofuran-2-carboxamides.
General Protocol for the Synthesis of N-Aryl-5-methylbenzofuran-2-carboxamides
This protocol is a generalized procedure based on standard methods for amide bond formation.
Objective: To synthesize N-aryl-5-methylbenzofuran-2-carboxamides.
Materials:
-
5-Methylbenzofuran-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or a coupling agent like EDC/HOBt
-
Substituted aniline
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
Procedure:
-
Acid Chloride Formation (Method A): a. Reflux a solution of 5-methylbenzofuran-2-carboxylic acid in an excess of thionyl chloride for 2-3 hours. b. Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-methylbenzofuran-2-carbonyl chloride.
-
Amide Coupling: a. Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane. b. To this solution, add the substituted aniline and a base (e.g., triethylamine) at 0 °C. c. Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC). d. Quench the reaction with water and extract the product with an organic solvent. e. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. g. Purify the crude product by recrystallization or column chromatography.
Causality Behind Experimental Choices: The conversion of the carboxylic acid to the more reactive acid chloride facilitates the nucleophilic attack by the aniline. The use of a base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Anhydrous conditions are crucial to prevent the hydrolysis of the acid chloride.
Quantitative Data: Anticancer Activity of Benzofuran Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofuran Carboxylate | A549 (Lung) | 6.3 - 3.5 | |
| Halogenated Benzofuran Carboxylate | HepG2 (Liver) | 11 - 3.8 | |
| Mannich Base of Chalcone Analogue | MCF-7 (Breast) | < 2 µg/mL | [10] |
| 2-Arylbenzofuran | Acetylcholinesterase Inhibition | 0.086 | [14] |
IV. Conclusion
5-Methylbenzofuran stands as a valuable and versatile building block in the synthesis of bioactive molecules. Its strategic functionalization through established synthetic methodologies provides access to a rich chemical space of compounds with promising anti-inflammatory and anticancer properties. The protocols and data presented in this guide serve as a foundation for researchers to explore the therapeutic potential of novel 5-methylbenzofuran derivatives. Further exploration and detailed biological evaluation of compounds derived directly from this scaffold are warranted to fully unlock its potential in drug discovery.
V. References
-
Synthesis and In Vitro Antitumor Activity of Some New Mannich Bases. (URL not provided)
-
Design, Synthesis and In Vitro Cytotoxic Activity Evaluation of New Mannich Bases. (URL not provided)
-
Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. (URL not provided)
-
Mannich bases in medicinal chemistry and drug design. PubMed Central. (URL: [Link])
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. (URL: [Link])
-
Design, Synthesis and In Vitro Cytotoxic Activity Evaluation of New Mannich Bases. (URL not provided)
-
Novel One Pot Synthesis of 3-Acetyl-5-hydroxy-2-methylbenzofuran and 3-Acetyl-5-hydroxy-2-methylnaphthofuran and Synthesis of Their Derivatives. ResearchGate. (URL: [Link])
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. (URL: [Link])
-
Synthesis, antioxidant, anti-inflammatory anti-microbial activity of 2-[(5-substituted aryl-1'n-substituted aryl amino methyl) pyrazol-3-yl] benzofuran. ResearchGate. (URL: [Link])
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. (URL: [Link])
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PubMed Central. (URL: [Link])
-
Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. ResearchGate. (URL: [Link])
-
Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PubMed. (URL: [Link])
-
Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. (URL not provided)
-
2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid. National Institutes of Health. (URL: [Link])
-
Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. PubMed. (URL: [Link])
-
Natural source, bioactivity and synthesis of benzofuran derivatives. Semantic Scholar. (URL: [Link])
-
2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. National Institutes of Health. (URL: [Link])
-
2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. National Institutes of Health. (URL: [Link])
-
Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI. (URL: [Link])
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. SciSpace. (URL: [Link])
-
Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (URL not provided)
-
Natural source, bioactivity and synthesis of benzofuran derivatives. Semantic Scholar. (URL: [Link])
-
Preparation of 3-aceta mido-5-acetylfuran from N -acetylglucosamine and chitin using biobased deep eutectic solvents as catalysts | Request PDF. ResearchGate. (URL: [Link])
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Application Notes & Protocols for the Evaluation of Novel Benzofuran Derivatives as Anticancer Agents
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract: The benzofuran nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural and synthetic compounds with significant therapeutic potential.[1][2][3] In recent years, derivatives of benzofuran have emerged as a highly promising class of anticancer agents, demonstrating potent activity against a wide array of human cancer cell lines through diverse mechanisms of action.[2][4] This guide provides an in-depth exploration of the primary molecular mechanisms through which novel benzofuran derivatives exert their anticancer effects. It further offers detailed, field-proven protocols for the synthesis and comprehensive in-vitro evaluation of these compounds, designed to ensure robust, reproducible, and insightful results for drug discovery programs.
Mechanistic Landscape of Benzofuran Anticancer Activity
The therapeutic efficacy of benzofuran derivatives stems from their ability to modulate multiple critical pathways involved in cancer cell proliferation, survival, and metastasis. Understanding these mechanisms is fundamental to designing rational screening funnels and interpreting experimental outcomes. The primary modes of action identified for this class of compounds include the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key oncogenic signaling cascades.[5][6]
Key Molecular Targets and Pathways
Novel benzofuran derivatives have been shown to interact with a range of molecular targets, leading to the disruption of essential cellular processes in cancer cells.
-
Induction of Apoptosis: A desirable characteristic for any anticancer agent is the ability to trigger apoptosis. Benzofuran derivatives have been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is often confirmed by the increased activity of executioner caspases, such as caspase-3 and caspase-7, and modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins.[1][7][8][9]
-
Cell Cycle Arrest: By interfering with the cell division cycle, these compounds can halt the proliferation of cancer cells. Benzofuran derivatives frequently induce cell cycle arrest at the G2/M or G0/G1 checkpoints, preventing cells from proceeding through mitosis.[4][7][8][10]
-
Kinase Inhibition: Many cancers are driven by the aberrant activity of protein kinases. Specific benzofuran derivatives have been developed as potent inhibitors of key kinases, including:
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a critical mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Inhibition of VEGFR-2 can starve the tumor of essential nutrients.[7][11][12]
-
EGFR: Epidermal Growth Factor Receptor is a tyrosine kinase that, when overexpressed or mutated, drives proliferation in numerous cancers.[7][9]
-
mTOR: The mammalian Target of Rapamycin is a central regulator of cell growth, proliferation, and survival.[6][13]
-
Aurora B Kinase: This kinase plays an essential role in chromosome segregation during mitosis, making it an attractive target for cancer therapy.[10]
-
-
Tubulin Polymerization Inhibition: Several benzofuran derivatives function as microtubule-targeting agents. By disrupting tubulin polymerization dynamics, they interfere with the formation of the mitotic spindle, leading to G2/M arrest and apoptosis.[5]
Experimental Protocols for In Vitro Evaluation
The following protocols provide a robust framework for screening and characterizing the anticancer properties of novel benzofuran derivatives.
Protocol 1: Synthesis of a Representative Benzofuran-Chalcone Hybrid
Rationale: Hybrid molecules incorporating both a benzofuran scaffold and a chalcone moiety have demonstrated significant cytotoxic effects.[4][8][14] This protocol outlines a generalized Claisen-Schmidt condensation reaction, a common and effective method for synthesizing such hybrids.
Materials:
-
Substituted 2-acetylbenzofuran
-
Substituted aromatic aldehyde
-
Ethanol (or other suitable solvent)
-
Potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution
-
Glacial acetic acid or dilute HCl
-
Stir plate, round-bottom flask, condenser
-
Filtration apparatus
Procedure:
-
Reactant Dissolution: Dissolve equimolar amounts of the substituted 2-acetylbenzofuran and the selected aromatic aldehyde in ethanol within a round-bottom flask.
-
Catalyst Addition: While stirring the solution at room temperature, add a catalytic amount of aqueous KOH or NaOH solution dropwise.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Precipitation: Upon completion, pour the reaction mixture into a beaker of ice-cold water.
-
Neutralization: Neutralize the mixture by slowly adding glacial acetic acid or dilute HCl until the product precipitates out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water to remove any residual base or salt.
-
Drying and Characterization: Dry the crude product completely. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol). Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[15]
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[16][17] It is a high-throughput and reliable method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549, HCT-116) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[17] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the novel benzofuran derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (typically ≤0.5%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Self-Validation: Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO. This represents 100% viability.
-
Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin, Cisplatin) to validate assay sensitivity.[4]
-
Blank Control: Wells with medium but no cells, to measure background absorbance.
-
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Data Presentation: Cytotoxicity of Benzofuran Derivatives
| Compound ID | Cancer Cell Line | Normal Cell Line | IC₅₀ (µM) Cancer Line | IC₅₀ (µM) Normal Line | Selectivity Index (SI) | Reference Drug (IC₅₀ µM) |
| BZ-01 | K562 (Leukemia) | HUVEC | 5.0 | >1000 | >200 | Doxorubicin (0.8) |
| BZ-02 | HeLa (Cervical) | HUVEC | 1.06 | >100 | >94 | Combretastatin A-4 (1.86)[4][7] |
| BZ-Chalcone-A | HCT-116 (Colon) | CCD-18Co | 1.71 | >10 | ~8 | Doxorubicin (2.36)[8] |
| BZ-Chalcone-B | A549 (Lung) | MRC-5 | 1.48 | >50 | >33 | Staurosporine (1.52)[4] |
| Data is representative and compiled from multiple sources for illustrative purposes.[1][8][16][17] The Selectivity Index (SI) is calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells). A higher SI value indicates greater selectivity for cancer cells, a highly desirable property for a potential therapeutic agent.[8][16] |
Protocol 3: Cell Cycle and Apoptosis Analysis by Flow Cytometry
Rationale: To determine if cytotoxicity is mediated by cell cycle arrest or apoptosis, flow cytometry is the definitive method. Annexin V staining identifies early apoptotic cells, while Propidium Iodide (PI) identifies late apoptotic/necrotic cells and allows for cell cycle analysis based on DNA content.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach ~70% confluency. Treat the cells with the benzofuran derivative at its predetermined IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining for Apoptosis:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's protocol.
-
Incubate the cells at room temperature in the dark for 15 minutes.
-
-
Staining for Cell Cycle Analysis:
-
Fix the harvested cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and treat with RNase A to prevent staining of RNA.
-
Stain the cells with Propidium Iodide (PI).
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
For Apoptosis: Differentiate cell populations into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
For Cell Cycle: Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.[9]
-
Structure-Activity Relationship (SAR) and Future Directions
Systematic evaluation of benzofuran derivatives has revealed key structural features that govern their anticancer activity.
-
Halogenation: The introduction of halogen atoms, particularly bromine, to the benzofuran system or its side chains often increases cytotoxic potency.[1][15][18]
-
Substitutions at C-2 and C-3: The nature and position of substituents on the furan ring are critical. Ester, carboxamide, or heterocyclic ring substitutions at the C-2 position, and methyl or carboxaldehyde groups at the C-3 position, have been shown to be crucial for activity.[2][4][19]
-
Hybrid Scaffolds: Fusing the benzofuran core with other pharmacologically active moieties like chalcones, imidazoles, triazoles, and piperazines is a highly effective strategy for enhancing potency and targeting specific pathways.[2][4][19]
The versatility and potent anticancer activity of the benzofuran scaffold make it an exceptionally valuable starting point for novel drug development. Future research should focus on optimizing lead compounds for improved selectivity and pharmacokinetic properties, advancing the most promising candidates to in vivo xenograft models to validate their efficacy, and exploring their potential in combination therapies to overcome drug resistance.
References
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- Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]
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- Al-Warhi, T., et al. (2021). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Taylor & Francis Online. [Link]
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Application Notes and Protocols: Benzofurazan Derivatives as Fluorescent Labels for Proteins
Introduction: Illuminating Proteins with Benzofurazan Scaffolds
In the intricate landscape of molecular biology and drug discovery, the ability to visualize and quantify proteins is paramount. Fluorescent labeling has emerged as an indispensable tool, allowing researchers to track protein localization, conformational changes, and binding interactions with unparalleled sensitivity. Among the diverse palette of available fluorophores, benzofurazan derivatives, particularly those based on the 7-nitrobenz-2-oxa-1,3-diazole (NBD) and related scaffolds, offer a unique combination of properties that make them exceptionally valuable for protein studies.[1][2][3]
This guide provides a comprehensive overview of the principles and applications of benzofurazan-based dyes for protein labeling. We will delve into the underlying chemistry that governs their fluorogenic nature, present a comparative analysis of common derivatives, and provide detailed, field-proven protocols for their successful implementation in your research. This document is designed for researchers, scientists, and drug development professionals seeking to leverage the power of these versatile fluorescent probes.
Core Principles: The Chemistry and Fluorogenic Mechanism of Benzofurazan Dyes
The utility of benzofurazan derivatives as fluorescent labels is rooted in their unique chemical architecture and reactivity. The core structure, a benzofurazan ring system, is rendered highly electrophilic by the presence of a strong electron-withdrawing group, typically a nitro moiety at the 7-position.[2] This electronic configuration makes the carbon atom at the 4-position susceptible to nucleophilic aromatic substitution (SNAr).[2]
Commonly used benzofurazan reagents, such as 4-fluoro-7-nitrobenzofurazan (NBD-F) and 4-chloro-7-nitrobenzofurazan (NBD-Cl), possess a leaving group (fluorine or chlorine) at this activated position.[4][5] These reagents are themselves either non-fluorescent or weakly fluorescent.[6] However, upon reaction with a nucleophilic group on a protein, such as the primary amine of a lysine residue or the thiol group of a cysteine, the leaving group is displaced, and a stable, highly fluorescent adduct is formed.[7][8][9] This "turn-on" fluorescence upon covalent linkage is a key advantage, as it minimizes background signal from unreacted dye.
Caption: General workflow for protein labeling and purification.
Purification of the Labeled Protein
The removal of unconjugated dye is a critical step to ensure low background fluorescence and accurate quantification. [10]
-
Spin Desalting Columns: Ideal for rapid purification of small sample volumes. [10]The labeled protein is separated from the smaller, unreacted dye based on size exclusion.
-
Dialysis: Suitable for larger sample volumes and ensures thorough removal of free dye. [10]Dialyze the sample against an appropriate buffer (e.g., PBS) with several buffer changes.
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This technique provides excellent separation of the labeled protein from free dye and can also remove protein aggregates.
Characterization of the Labeled Conjugate
After purification, it is essential to characterize the labeled protein:
-
Determine the Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the absorbance of the dye at its maximum absorption wavelength. The following formula can be used:
DOL = (Amax of dye × εprotein) / [(A280 - (Amax × CF)) × εdye]
Where:
-
Amax is the absorbance of the dye at its maximum wavelength.
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
A280 is the absorbance of the labeled protein at 280 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (A280/Amax of the free dye).
-
εdye is the molar extinction coefficient of the dye at its maximum absorption wavelength.
-
-
Confirm Protein Functionality: It is crucial to verify that the labeling process has not compromised the biological activity of the protein. Perform a relevant functional assay (e.g., enzyme activity assay, binding assay) to compare the activity of the labeled protein to the unlabeled control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Inactive dye (hydrolyzed).- Competing nucleophiles in the buffer (e.g., Tris, azide).- Incorrect pH for the target residue.- Inaccessible target residues.- For thiols, incomplete reduction or re-oxidation. | - Use fresh, anhydrous DMSO/DMF for dye stock.- Use a non-nucleophilic buffer.- Verify the pH of the labeling buffer.- Consider denaturing conditions if preserving function is not required.- Ensure complete removal of the reducing agent before adding the dye. |
| High Background Fluorescence | - Incomplete removal of free dye. | - Repeat the purification step or use a more stringent method (e.g., HPLC). |
| Protein Precipitation | - High dye-to-protein ratio.- Protein instability in the labeling buffer. | - Optimize the dye-to-protein ratio.- Screen for a more suitable labeling buffer or add stabilizing agents. |
| Loss of Protein Function | - Labeling of a critical residue in the active or binding site.- Denaturation of the protein during labeling. | - Reduce the dye-to-protein ratio to favor labeling of more accessible sites.- Try a different labeling chemistry targeting a different residue.- Perform the labeling reaction at a lower temperature. |
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The Versatility of Benzofurazans: A Guide to Their Application in Advanced Materials Science
Introduction: The Benzofurazan Scaffold - A Fluorophore of Unique Potential
Benzofurazan, also known as 2,1,3-benzoxadiazole, and its derivatives have emerged as a significant class of heterocyclic compounds in materials science. Their unique photophysical properties, characterized by high environmental sensitivity and tunable fluorescence, make them exceptional candidates for a wide array of applications. This guide provides an in-depth exploration of the practical applications of benzofurazans, offering detailed protocols and insights for researchers, scientists, and professionals in drug development. The inherent charge-transfer character of the benzofurazan moiety is central to its utility, allowing for the rational design of molecules with tailored optical and electronic properties.[1] This document will delve into the synthesis, characterization, and application of these versatile molecules in cutting-edge research areas including fluorescent sensing, bioimaging, organic electronics, and "smart" polymer systems.
I. Benzofurazans as Environmentally Sensitive Fluorescent Probes
The fluorescence of benzofurazan derivatives is highly dependent on the polarity of their microenvironment.[2] This solvatochromism is a key feature that is exploited in the design of fluorescent probes for sensing and imaging. The underlying principle lies in the change in the dipole moment of the molecule upon photoexcitation, which is stabilized to varying degrees by solvents of different polarities. This results in shifts in the emission spectra, providing a readout of the local environment.
Application Note: Designing Benzofurazan-Based Probes
The design of a benzofurazan-based fluorescent probe hinges on the strategic placement of substituent groups at the 4- and 7-positions of the benzofurazan ring.[3] These substitutions modulate the electronic properties of the molecule, thereby influencing its fluorescence quantum yield, and excitation and emission wavelengths.[3][4] For instance, the introduction of electron-donating groups can enhance the intramolecular charge transfer (ICT) character, leading to red-shifted emissions and increased sensitivity to the environment. Conversely, electron-withdrawing groups can be used to tune the probe's reactivity and selectivity.
The fluorescence on-off switching mechanism in many benzofurazan-based probes is governed by processes such as photo-induced electron transfer (PET) and intersystem crossing.[1][5] In a typical PET-based sensor, a recognition event, such as the binding of an analyte, disrupts the PET process, leading to a "turn-on" of fluorescence.
Diagram: General Mechanism of a "Turn-On" Benzofurazan-Based Fluorescent Sensor
Caption: Analyte binding to the receptor inhibits PET, "turning on" fluorescence.
II. Applications in Biological Imaging and Sensing
The small size and favorable photophysical properties of benzofurazans make them ideal for developing probes for biological applications.[6] Their ability to be derivatized with various functional groups allows for the creation of probes with high specificity for a range of biological targets.[7][8][9]
Application Note: Thiol Detection in Live Cells
Thiols, such as glutathione, play a crucial role in maintaining cellular redox homeostasis.[10] Benzofurazan sulfides have been developed as fluorogenic probes that react specifically with thiols via a sulfide-thiol exchange reaction.[10] This reaction results in the formation of a highly fluorescent thiol adduct, allowing for the imaging and quantification of cellular thiols.[10]
-
Probe Preparation: Dissolve the benzofurazan sulfide probe in DMSO to prepare a stock solution (e.g., 10 mM).
-
Cell Culture: Plate cells (e.g., HeLa cells) in a glass-bottom dish and culture overnight to allow for adherence.
-
Probe Loading: Dilute the stock solution of the probe in cell culture medium to the desired final concentration (e.g., 5-10 µM).
-
Incubation: Remove the old medium from the cells and add the probe-containing medium. Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing: After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove any excess probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters. For a typical benzofurazan-based thiol probe, excitation and emission wavelengths are around 430 nm and 520 nm, respectively.[10]
-
Data Analysis: Quantify the fluorescence intensity in the cells to determine the relative thiol levels.
Application Note: Detection of Metal Ions
Benzofuran and its derivatives can act as effective chemosensors for the detection of various metal ions.[11][12] The interaction between the electron-rich benzofuran moiety and the metal ion can lead to a significant change in the fluorescence emission, enabling sensitive and selective detection.[11][12] These sensors often operate through a "turn-on" or "turn-off" fluorescence mechanism upon metal ion binding.[13]
Table 1: Examples of Benzofuran-Based Chemosensors for Metal Ion Detection
| Chemosensor Type | Target Ion | Detection Mechanism | Reference |
| Benzofuran-β-alaninamide | Fe³⁺ | "Turn-on" fluorescence | |
| Benzofuran glycinamide | Fe³⁺ | "Turn-off" fluorescence | [11] |
| Biphenyl-benzothiazole | Zn²⁺, Cu²⁺, Ni²⁺ | Ratiometric and colorimetric response | [13] |
III. Benzofurazans in Organic Electronics
The electron-accepting nature of the benzofurazan unit makes it a valuable building block for the synthesis of conjugated polymers for organic solar cells (OSCs).[14] By incorporating benzofurazan into the polymer backbone, the energy levels (HOMO and LUMO) of the material can be tuned to optimize the performance of the solar cell.[14]
Application Note: Polymer Solar Cells
A poly(carbazole-alt-thiophene-benzofurazan) derivative has been successfully used as a donor material in polymer solar cells.[14] When blended with a fullerene acceptor, these materials have achieved power conversion efficiencies (PCEs) of over 5%.[14] The performance of these devices is highly dependent on the morphology of the active layer and the choice of interfacial layers.[14]
Caption: A typical workflow for the fabrication of a polymer solar cell.
IV. "Smart" Materials: Thermo-responsive Polymers
Benzofurazan derivatives can be incorporated into polymers to create "smart" materials that respond to external stimuli, such as temperature.[2] For example, copolymers of N-isopropylacrylamide (NIPAM) and a fluorescent benzofurazan monomer exhibit a temperature-induced phase transition.[2] As the temperature increases, the polymer undergoes a phase transition, leading to a change in the microenvironment of the benzofurazan unit and a corresponding change in its fluorescence intensity.[2] This property can be utilized to develop sensitive fluorescent molecular thermometers.[2][15][16][17]
V. Benzofurazans in Drug Delivery
The unique properties of benzofurazan derivatives have also been explored in the field of drug delivery.[18] Their fluorescent nature allows for the tracking of drug delivery vehicles, while their chemical structure can be modified to facilitate drug loading and release. For instance, benzofurazan derivatives have been immobilized on the surface of mesoporous silica nanoparticles (MSNs) to create hybrid biomaterials with cytotoxic activity against cancer cells.[18] The MSNs act as a carrier for the benzofurazan-based drug, potentially increasing its bioavailability and reducing side effects.[18]
VI. Synthesis of Benzofurazan Derivatives
A variety of synthetic methods have been developed for the preparation of benzofurazan derivatives.[19][20][21][22][23][24][25] A common starting material is o-nitroaniline, which can be oxidized to benzofurazan oxide using sodium hypochlorite.[26] The benzofurazan oxide can then be further functionalized to introduce various substituents at the 4- and 7-positions.[27]
Protocol: Synthesis of Benzofurazan Oxide from o-Nitroaniline
-
Preparation of Sodium Hypochlorite Solution: Prepare a fresh solution of sodium hypochlorite by bubbling chlorine gas through a cooled solution of sodium hydroxide.[26]
-
Reaction Setup: In a flask equipped with a stirrer, suspend o-nitroaniline in the prepared sodium hypochlorite solution.
-
Reaction: Stir the mixture vigorously. The reaction is exothermic and should be monitored.
-
Isolation: After the reaction is complete, the benzofurazan oxide product can be isolated by filtration or steam distillation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Conclusion
Benzofurazans represent a remarkably versatile class of compounds with a broad and expanding range of applications in materials science. Their unique photophysical properties, coupled with their synthetic accessibility, have enabled the development of sophisticated fluorescent probes, efficient organic electronic materials, and novel drug delivery systems. The continued exploration of the structure-property relationships of benzofurazan derivatives promises to unlock even more innovative applications in the future, further solidifying their importance in the development of advanced materials.
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High-Yield Synthesis of Substituted Benzofurazans: An Application & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of robust and high-yield synthetic strategies for accessing substituted benzofurazans (benzo[c][1][2][3]oxadiazoles). Moving beyond a simple recitation of steps, this document delves into the mechanistic reasoning behind the protocols, offering insights to empower researchers in optimizing these reactions for their specific molecular targets. The focus is on a validated, two-stage synthetic pathway that is broadly applicable for generating a diverse library of benzofurazan derivatives.
Introduction: The Versatility of the Benzofurazan Scaffold
The benzofurazan scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties, arising from the fusion of an aromatic benzene ring with the electron-deficient oxadiazole ring, impart a range of valuable characteristics. Benzofurazan derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, and antitumor properties.[4] Furthermore, many exhibit intense fluorescence upon reaction with nucleophiles, making them indispensable as fluorogenic labeling agents for biomolecules like proteins and peptides.[2][5][6] A notable example is 4-chloro-7-nitrobenzofurazan (NBD-Cl), a non-fluorescent molecule that becomes highly fluorescent after reacting with primary or secondary amines.[6][7]
The primary synthetic challenge lies in the fact that benzofurazans cannot typically be obtained by direct oxidation of a parent ring system.[8] Instead, the most reliable and high-yielding approaches proceed through a benzofurazan N-oxide intermediate, commonly known as a benzofuroxan. This guide will focus on this powerful two-stage strategy: the initial formation of a substituted benzofuroxan, followed by its selective deoxygenation.
The Core Synthetic Strategy: A Two-Stage Pathway
The most versatile and widely adopted route to substituted benzofurazans involves two distinct, high-yielding stages. This modular approach allows for the introduction of desired substituents on the starting material, which are then carried through to the final product.
Caption: General two-stage workflow for benzofurazan synthesis.
Stage 1: High-Yield Synthesis of Substituted Benzofuroxans
The formation of the benzofuroxan ring is most efficiently achieved via the oxidative cyclization of a corresponding substituted o-nitroaniline. This method is advantageous as it often proceeds under mild conditions, does not require hazardous reagents like aryl azides, and utilizes readily available starting materials.[7]
Causality & Mechanism: The reaction is initiated by an oxidizing agent, most commonly sodium hypochlorite (NaOCl), which facilitates an intramolecular cyclization. The ortho-nitroaniline is deprotonated under basic conditions, and the resulting anion attacks the electrophilic nitrogen of the nitro group. Subsequent rearrangement and loss of water lead to the formation of the stable benzofuroxan ring. The electron-withdrawing nitro group is essential for activating the aromatic amine for this intramolecular reaction.
Caption: Plausible mechanism for benzofuroxan formation.
Stage 2: Reductive Deoxygenation to Benzofurazans
With the substituted benzofuroxan in hand, the final step is the removal of the N-oxide oxygen to yield the target benzofurazan. This reduction must be selective to avoid over-reduction of other functional groups, particularly nitro groups, which are common substituents. Trivalent phosphorus compounds, such as triphenylphosphine (PPh₃), are exceptionally well-suited for this transformation, providing high yields and excellent chemoselectivity.[1]
Causality & Mechanism: Triphenylphosphine acts as an oxophile, readily abstracting the oxygen atom from the N-oxide. The reaction proceeds through a phosphonium intermediate, which then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired benzofurazan. This reaction is typically clean and high-yielding, and the phosphine oxide byproduct can often be easily removed by crystallization or chromatography.
Application of Nucleophilic Aromatic Substitution (SNAr)
For certain substitution patterns, particularly those involving halogens, direct synthesis from the corresponding o-nitroaniline can be challenging. In these cases, a powerful alternative is to synthesize a halogenated benzofurazan or benzofuroxan and then use nucleophilic aromatic substitution (SNAr) to introduce a variety of functional groups.
The benzofurazan and benzofuroxan rings are highly electron-deficient, which strongly activates attached halo-substituents toward nucleophilic attack.[3][9] This is particularly effective when an additional electron-withdrawing group, like a nitro group, is present ortho or para to the leaving group, as it can stabilize the negatively charged Meisenheimer complex intermediate.[9][10] Reagents like 4-chloro-7-nitrobenzofurazan (NBD-Cl) are prime examples, reacting readily with amine, thiol, and alcohol nucleophiles under mild conditions to generate a vast array of functionalized derivatives.[5][6]
Detailed Application Protocols
Safety First: Always conduct a thorough risk assessment before beginning any chemical synthesis. The starting materials and intermediates can be hazardous.
-
o-Nitroanilines: These compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[11]
-
Sodium Hypochlorite: This is a corrosive oxidant. Avoid contact with skin and eyes. Do not mix with acids, as this will generate toxic chlorine gas.[12][13]
-
Benzofuroxans/Benzofurazans: Many nitro-substituted derivatives are energetic materials and can be explosive.[1] Handle with care, avoid grinding or shock, and synthesize on a small scale initially.
Protocol 1: Synthesis of 4-Nitrobenzofuroxan
This protocol details the synthesis of a key intermediate via oxidative cyclization.
-
Materials & Equipment:
-
2,4-Dinitroaniline
-
Potassium hydroxide (KOH)
-
Sodium hypochlorite solution (commercial bleach, ~5-6%)
-
Ethanol (95%)
-
Round-bottom flask, magnetic stirrer, ice bath, Büchner funnel
-
-
Self-Validating Procedure:
-
In a 250 mL round-bottom flask, dissolve KOH (4.0 g) in 95% ethanol (60 mL) with gentle warming.
-
Add 2,4-dinitroaniline (5.0 g, 27.3 mmol) to the warm alkali solution. A deep-colored solution will form.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add sodium hypochlorite solution (60 mL) dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C. A yellow precipitate will form.
-
Checkpoint: Monitor the reaction by TLC (Thin Layer Chromatography) using a 3:1 Hexane:Ethyl Acetate eluent. The starting dinitroaniline should be consumed.
-
After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes.
-
Collect the yellow precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol.
-
Air-dry the solid to obtain crude 4-nitrobenzofuroxan.
-
Validation: The crude product can be recrystallized from ethanol/water to yield bright yellow crystals. Expected Melting Point: ~72-74 °C. The yield should be in the range of 85-95%.
-
Protocol 2: Deoxygenation of 4-Nitrobenzofuroxan to 4-Nitrobenzofurazan
This protocol describes the selective reduction of the N-oxide.
-
Materials & Equipment:
-
4-Nitrobenzofuroxan (from Protocol 1)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Self-Validating Procedure:
-
Dissolve 4-nitrobenzofuroxan (2.0 g, 11.0 mmol) in DCM (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Add triphenylphosphine (3.2 g, 12.2 mmol, 1.1 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic. An inert atmosphere is not strictly necessary but can be used.
-
Checkpoint: Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate). The starting benzofuroxan spot should be replaced by a new, lower R_f spot corresponding to the benzofurazan. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, concentrate the solution under reduced pressure to obtain a solid residue.
-
The crude product is a mixture of 4-nitrobenzofurazan and triphenylphosphine oxide. It can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Alternatively, trituration with cold diethyl ether can often precipitate the triphenylphosphine oxide, leaving the more soluble product in solution.
-
Validation: After purification, 4-nitrobenzofurazan is obtained as a yellow solid. Expected Melting Point: ~143-145 °C. Yields are typically >90%. Characterization by ¹H and ¹³C NMR should confirm the structure.[14][15][16][17][18]
-
Quantitative Data Summary
The following table summarizes representative yields for this two-stage process with different substituents. The yields are indicative and can be optimized based on reaction scale and purity of reagents.
| Starting o-Nitroaniline | Stage 1 Product (Benzofuroxan) | Stage 1 Yield (%) | Stage 2 Product (Benzofurazan) | Stage 2 Yield (%) | Overall Yield (%) |
| 2,4-Dinitroaniline | 4-Nitrobenzofuroxan | ~90% | 4-Nitrobenzofurazan | ~95% | ~86% |
| 2-Nitroaniline | Benzofuroxan | ~92% | Benzofurazan | ~96% | ~88% |
| 4-Chloro-2-nitroaniline | 5-Chlorobenzofuroxan | ~88% | 5-Chlorobenzofurazan | ~93% | ~82% |
| 4-Methyl-2-nitroaniline | 5-Methylbenzofuroxan | ~91% | 5-Methylbenzofurazan | ~94% | ~85% |
Yields are based on typical literature procedures and may vary.[1][7]
Conclusion
The two-stage synthesis proceeding through a benzofuroxan intermediate represents the most reliable, high-yielding, and versatile strategy for accessing a wide range of substituted benzofurazans. The oxidative cyclization of o-nitroanilines is a robust ring-forming reaction, while the subsequent deoxygenation with triphenylphosphine is a clean and chemoselective reduction. For further diversification, nucleophilic aromatic substitution on activated halo-benzofurazans provides a powerful tool for late-stage functionalization. By understanding the mechanisms and following these validated protocols, researchers in drug discovery and materials science can efficiently generate libraries of these valuable heterocyclic compounds for their specific applications.
References
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- MDPI. (2020). Hydrodeoxygenation of Benzofuran over Bimetallic Ni-Cu/γ-Al₂O₃ Catalysts. Catalysts, 10(1), 109.
- Boga, C., et al. (2021). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Molecules, 26(24), 7609.
- Corbett, M. D., & Corbett, B. R. (1980). Effects of 4-nitrobenzofurazans and Their N-oxides on Synthesis of Protein and Nucleic Acid by Murine Leukemia Cells. Chemico-Biological Interactions, 29(1), 51-61.
- Wang, D., et al. (2018). Copper-catalyzed oxygen atom transfer of N-oxides leading to a facile deoxygenation procedure applicable to both heterocyclic and amine N-oxides. Chemical Communications, 54(74), 10452-10455.
- Li, Y., et al. (2021). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry, 19(31), 6814-6818.
- Cacchi, S., & Fabrizi, G. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327.
- ResearchGate. (n.d.). Nitroanilines are the reduction products of benzofuroxan system by oxyhemoglobin (HbO22+).
- Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution.
- ResearchGate. (2015). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans.
- Dr Jackson Chemistry. (2020, April 28). Nucleophilic Aromatic Substitution. [Video]. YouTube.
- Wang, L., et al. (2014). Benzofurazan derivatives as antifungal agents against phytopathogenic fungi. European Journal of Medicinal Chemistry, 80, 535-542.
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- Wang, P., et al. (2022). Photoredox Catalytic Phosphine-Mediated Deoxygenation of Hydroxylamines Enables the Construction of N-Acyliminophosphoranes. Angewandte Chemie International Edition, 61(27), e202203923.
- Frégier, C. S., et al. (2013). The Properties and the Use of Substituted Benzofuroxans in Pharmaceutical and Agrochemical-Oriented Research. Current Organic Chemistry, 17(11), 1106-1123.
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- Yuan, B., et al. (2023). Catalytic Deoxygenation of Phosphine Oxides via Mild Successive Isodesmic Reactions. Journal of the American Chemical Society, 145(1), 374-383.
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- SciELO. (2016). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans.
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Application Note & Protocol: A Reliable and Scalable Synthesis of 5-Methylbenzofuran
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 5-Methylbenzofuran, a significant heterocyclic compound utilized as a building block in medicinal chemistry and materials science. The presented methodology is an adaptation of the classical Perkin rearrangement, offering a robust and scalable route from commercially available starting materials. This guide emphasizes not only the procedural steps but also the underlying chemical principles, potential pitfalls, and analytical validation, ensuring a reproducible and efficient synthesis.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a cornerstone in drug discovery, forming the core structure of numerous pharmacologically active compounds.[1][2] Their prevalence in natural products with diverse biological activities has fueled extensive research into their synthetic methodologies. 5-Methylbenzofuran, in particular, serves as a crucial intermediate for more complex molecular architectures, including potential anticancer agents and novel materials.[3][4] This protocol details a reliable synthetic route, ensuring high purity and yield for downstream applications.
Reaction Principle: The Perkin Rearrangement
The synthesis of 5-methylbenzofuran can be efficiently achieved through a multi-step process commencing with the O-alkylation of p-cresol with ethyl bromoacetate, followed by an intramolecular cyclization and subsequent decarboxylation. This pathway is a variation of the Perkin rearrangement, a powerful tool for the formation of the benzofuran ring system.[2] The choice of reagents and conditions is critical for maximizing yield and minimizing side-product formation.
Experimental Workflow
The synthesis is a three-step process starting from the etherification of p-cresol, followed by cyclization and saponification, and finally decarboxylation to yield the target compound.
Figure 1: A schematic overview of the synthetic workflow for 5-Methylbenzofuran.
Detailed Experimental Protocol
Safety Precautions: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Step 1: Synthesis of Ethyl 2-(p-tolyloxy)acetate
-
Reagent Preparation: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (21.6 g, 0.2 mol), anhydrous potassium carbonate (41.4 g, 0.3 mol), and 200 mL of acetone.
-
Reaction Initiation: Stir the mixture vigorously and add ethyl bromoacetate (36.8 g, 0.22 mol) dropwise over 15 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the solid potassium carbonate and wash with acetone. Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Purification: Dissolve the oil in diethyl ether (200 mL) and wash with 10% aqueous sodium hydroxide (2 x 50 mL) to remove unreacted p-cresol, followed by a brine wash (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-(p-tolyloxy)acetate as a pale yellow oil.
Step 2: Synthesis of 5-Methyl-1-benzofuran-2-carboxylic acid[5]
-
Cyclization: Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (6.9 g, 0.3 mol) in absolute ethanol (100 mL) in a 500 mL round-bottom flask under an inert atmosphere. To this solution, add the crude ethyl 2-(p-tolyloxy)acetate (38.8 g, 0.2 mol) dropwise.
-
Reflux: Heat the mixture to reflux for 2 hours.
-
Saponification and Precipitation: Cool the reaction mixture and pour it into 400 mL of cold water. Acidify the solution to pH 2 with concentrated hydrochloric acid. A precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield 5-methyl-1-benzofuran-2-carboxylic acid.
Step 3: Synthesis of 5-Methylbenzofuran
-
Decarboxylation: In a 250 mL round-bottom flask, combine the 5-methyl-1-benzofuran-2-carboxylic acid (35.2 g, 0.2 mol), quinoline (100 mL), and copper powder (2 g).
-
Heating: Heat the mixture to 200-220 °C until the evolution of carbon dioxide ceases.
-
Isolation: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid. Extract the product with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic extracts, wash with 1 M HCl, water, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to afford 5-Methylbenzofuran as a colorless oil.[5]
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Purity |
| p-Cresol | C₇H₈O | 108.14 | 106-44-5 | ≥99% |
| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | 105-36-2 | ≥98% |
| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Anhydrous, ≥99% |
| Sodium Metal | Na | 22.99 | 7440-23-5 | In mineral oil |
| Quinoline | C₉H₇N | 129.16 | 91-22-5 | ≥98% |
| Copper Powder | Cu | 63.55 | 7440-50-8 | <425 µm |
| Acetone | C₃H₆O | 58.08 | 67-64-1 | ACS grade |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Absolute |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | ACS grade |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | 37% |
Characterization Data
The identity and purity of the synthesized 5-Methylbenzofuran should be confirmed by spectroscopic methods.[6]
-
¹H NMR (400 MHz, CDCl₃): δ 7.58 (d, J = 2.2 Hz, 1H), 7.42 (d, J = 8.4 Hz, 1H), 7.29 (s, 1H), 7.10 (dd, J = 8.4, 2.2 Hz, 1H), 6.69 (d, J = 2.2 Hz, 1H), 2.45 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 155.0, 144.9, 131.8, 129.8, 124.9, 120.9, 111.0, 106.5, 21.4.
-
GC-MS: Purity should be ≥98% with a molecular ion peak (M+) at m/z = 132.16.[7][8]
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 | Incomplete reaction; moisture in reagents. | Ensure anhydrous conditions; extend reflux time. |
| Incomplete cyclization in Step 2 | Insufficient base; reaction time too short. | Use freshly prepared sodium ethoxide; monitor reaction by TLC. |
| Difficult decarboxylation in Step 3 | Insufficient heating; catalyst deactivation. | Ensure temperature is maintained; use freshly opened copper powder. |
| Impure final product | Incomplete removal of quinoline. | Perform multiple acidic washes during work-up; ensure efficient vacuum distillation. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 5-Methylbenzofuran. By following these procedures and adhering to the safety precautions, researchers can confidently produce high-purity material for a variety of applications in chemical synthesis and drug discovery. The emphasis on the rationale behind the experimental choices and the inclusion of troubleshooting guidance aims to empower scientists to achieve reproducible and successful outcomes.
References
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Application Notes & Protocols: Comprehensive Characterization of 5-Methylbenzofuran
Abstract
This document provides a comprehensive guide to the analytical techniques for the structural characterization, purity assessment, and quantification of 5-Methylbenzofuran (C₉H₈O, MW: 132.16 g/mol ). Benzofuran scaffolds are pivotal in medicinal chemistry and drug development, making robust analytical characterization essential for ensuring compound identity, quality, and consistency.[1][2] This guide is intended for researchers, analytical scientists, and quality control professionals. We present detailed, field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), explaining the causality behind experimental choices to ensure trustworthy and reproducible results.
Introduction: The Analytical Imperative for 5-Methylbenzofuran
5-Methylbenzofuran is a heterocyclic aromatic compound comprising a furan ring fused to a benzene ring, with a methyl substituent at the 5-position. Its derivatives are integral to numerous pharmacologically active molecules and natural products.[2] The precise location of the methyl group significantly influences the molecule's physicochemical and biological properties. Therefore, unambiguous structural confirmation and purity analysis are not merely procedural formalities but foundational requirements for reliable research and development.
This guide outlines an integrated analytical workflow. We begin with techniques for primary structural elucidation (NMR, MS, IR) and conclude with a robust method for quantitative analysis and purity determination (HPLC). Each protocol is designed to be a self-validating system, providing the necessary depth for confident characterization.
Gas Chromatography-Mass Spectrometry (GC-MS): Identification and Purity Screening
Expertise & Rationale: GC-MS is the premier technique for analyzing volatile and thermally stable compounds like 5-Methylbenzofuran.[3] The gas chromatograph provides excellent separation of the analyte from volatile impurities, while the mass spectrometer offers definitive identification based on the compound's molecular weight and characteristic fragmentation pattern. This combination provides high sensitivity and specificity, making it an ideal first-pass technique for identity confirmation.
Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of 5-Methylbenzofuran at 1 mg/mL in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Create a working solution by diluting the stock solution to a final concentration of approximately 10-50 µg/mL.
-
-
Instrumentation & Parameters:
-
System: A gas chromatograph coupled to a quadrupole mass spectrometer with an electron ionization (EI) source.[3][4]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for its excellent separation of aromatic compounds.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[3]
-
Injector:
-
Temperature: 250°C
-
Mode: Splitless (for high sensitivity) or Split (e.g., 20:1 ratio for higher concentrations)
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer (EI):
-
Ionization Energy: 70 eV.[3]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
-
Expected Data & Interpretation
-
Chromatogram: A sharp, symmetric peak at a specific retention time corresponding to 5-Methylbenzofuran.
-
Mass Spectrum: The electron ionization spectrum should exhibit a prominent molecular ion (M⁺) peak at m/z 132. Key fragment ions are expected at m/z 131 ([M-H]⁺), m/z 103 ([M-CHO]⁺), and m/z 77 ([C₆H₅]⁺). The presence and relative abundance of these fragments provide a structural fingerprint for confirmation.[5]
GC-MS Experimental Workflow
Caption: Workflow for 5-Methylbenzofuran analysis by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation
Expertise & Rationale: NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules.[4] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. For 5-Methylbenzofuran, NMR is crucial to unequivocally confirm the connectivity of the benzofuran skeleton and, most importantly, to verify the position of the methyl group at C-5, distinguishing it from other possible isomers.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Instrumentation & Parameters (400 MHz Spectrometer):
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.[7]
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or higher (due to lower natural abundance).
-
Relaxation Delay: 2-5 seconds.[7]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference spectra to the TMS signal.
-
Expected Data & Interpretation
The chemical shifts (δ) and coupling constants (J) provide a unique map of the molecule. The expected signals for 5-Methylbenzofuran in CDCl₃ are summarized below.
| ¹H NMR Data | Atom Position | Expected δ (ppm) | Multiplicity | Coupling (J, Hz) |
| ¹H | H-2 | ~7.5 - 7.6 | Doublet (d) | ~2.2 |
| H-7 | ~7.4 | Doublet (d) | ~0.8 | |
| H-4 | ~7.3 | Doublet (d) | ~8.4 | |
| H-6 | ~7.0 | Doublet of Doublets (dd) | ~8.4, ~2.0 | |
| H-3 | ~6.6 - 6.7 | Doublet (d) | ~2.2 | |
| -CH₃ | ~2.4 | Singlet (s) | - | |
| ¹³C NMR Data | Atom Position | Expected δ (ppm) | ||
| ¹³C | C-7a | ~155 | ||
| C-2 | ~145 | |||
| C-5 | ~132 | |||
| C-3a | ~129 | |||
| C-4 | ~125 | |||
| C-6 | ~120 | |||
| C-7 | ~111 | |||
| C-3 | ~106 | |||
| -CH₃ | ~21 |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for 5-Methylbenzofuran.
NMR Analysis Workflow
Caption: Workflow for structural elucidation by NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Confirmation
Expertise & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6] For 5-Methylbenzofuran, FT-IR serves as a quick quality control check to confirm the presence of the aromatic ring, the C-O-C ether linkage of the furan ring, and aliphatic C-H bonds of the methyl group. It provides complementary information to NMR and MS.
Protocol: ATR-FTIR Analysis
-
Sample Preparation: No extensive preparation is needed for Attenuated Total Reflectance (ATR) FT-IR. Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.[7]
-
Instrumentation & Data Acquisition:
-
System: A Fourier-Transform Infrared spectrometer with an ATR accessory.
-
Background: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Scans: Co-add a minimum of 16 scans to achieve a good signal-to-noise ratio.[7]
-
Expected Data & Interpretation
The IR spectrum will show absorption bands corresponding to specific molecular vibrations.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (-CH₃) | 2950 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O-C Asymmetric Stretch (Ether) | 1250 - 1200 |
| C-O Stretch | ~1100 |
| Out-of-Plane C-H Bending | 900 - 675 |
Table 2: Characteristic FT-IR absorption bands for 5-Methylbenzofuran.[8]
FT-IR Analysis Workflow
Caption: Workflow for functional group analysis by FT-IR.
High-Performance Liquid Chromatography (HPLC): Purity and Quantitative Analysis
Expertise & Rationale: HPLC is the gold standard for determining the purity and concentration of pharmaceutical compounds and intermediates.[3] A validated Reversed-Phase HPLC (RP-HPLC) method can separate 5-Methylbenzofuran from non-volatile impurities, starting materials, and by-products. UV detection is highly effective due to the chromophoric nature of the benzofuran ring system. Method validation according to ICH guidelines ensures the reliability of the data.[3]
Protocol: RP-HPLC Purity Analysis
-
Sample Preparation:
-
Prepare a stock solution of 5-Methylbenzofuran at 1 mg/mL in the mobile phase or a suitable solvent like Acetonitrile.
-
Dilute to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to protect the column.[9]
-
-
Instrumentation & Parameters:
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).[10]
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength of approximately 282 nm, where benzofurans exhibit strong absorbance.[3][10]
-
Injection Volume: 10 µL.
-
Expected Data & Interpretation
-
Purity: The purity is determined by the area percent method. In an ideal chromatogram, a single major peak for 5-Methylbenzofuran will be observed. The area of this peak relative to the total area of all peaks in the chromatogram gives the percent purity.
-
Quantification: For quantitative analysis, a calibration curve is constructed by injecting a series of known standard concentrations and plotting the peak area against concentration. The concentration of an unknown sample can then be determined from its peak area using the linear regression equation from the calibration curve.
HPLC Analysis Workflow
Caption: Workflow for purity and quantitative analysis by HPLC.
Integrated Analytical Strategy
A comprehensive characterization of 5-Methylbenzofuran relies on the synergistic use of these techniques. No single method provides all the necessary information. The logical flow—from initial identification by GC-MS, through definitive structural confirmation by NMR and FT-IR, to final purity and quantification by HPLC—ensures a complete and trustworthy analytical profile of the compound.
Caption: Integrated approach for complete compound characterization.
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- PrepChem. (n.d.). Synthesis of 5-methylbenzofuran.
- SpectraBase. (n.d.). 5-methyl-2-benzofurancarboxylic acid.
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- Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. (2024). ACS Omega.
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- Pandey, P. K. (2025). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. PharmaGuru.
- The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. (n.d.). ResearchGate.
- Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl). (n.d.). ResearchGate.
- Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF). (2012). PubMed.
- GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. (n.d.). ResearchGate.
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- Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). (1995). Journal of Pharmaceutical and Biomedical Analysis, 13(9), 1143-1149.
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- 10. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for In Vitro Bioactivity Testing of 5-Methylbenzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of 5-Methylbenzofuran
The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and antitumor activities.[1][2][3] 5-Methylbenzofuran, a specific derivative of this versatile heterocyclic compound, presents a promising candidate for novel drug discovery. Its precise biological activities, however, remain to be thoroughly elucidated. These application notes provide a comprehensive guide for the in vitro evaluation of 5-Methylbenzofuran's bioactivity, offering detailed protocols for a panel of assays designed to probe its therapeutic potential.
This document is structured to empower researchers with the rationale behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reproducible data. By following these guidelines, scientists can effectively screen 5-Methylbenzofuran and lay the groundwork for its potential development as a therapeutic agent.
I. Assessment of Antioxidant Activity
Oxidative stress is a key pathological feature in numerous diseases. The antioxidant potential of 5-Methylbenzofuran can be a significant indicator of its therapeutic relevance. We will explore two robust and widely adopted assays to determine its radical-scavenging capabilities.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a rapid and sensitive method to evaluate the antioxidant capacity of a compound.[4][5] The stable free radical DPPH has a deep violet color in solution, which is reduced to a colorless or pale yellow hydrazine upon accepting an electron or hydrogen atom from an antioxidant molecule. The degree of discoloration is directly proportional to the scavenging potential of the test compound.[4]
Experimental Workflow:
Caption: Workflow for the DPPH Radical Scavenging Assay.
Detailed Protocol:
-
Preparation of Reagents:
-
5-Methylbenzofuran: Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., DMSO or methanol).
-
DPPH Solution: Dissolve 2.4 mg of DPPH in 100 mL of methanol to obtain a 0.024 mg/mL solution. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Positive Control: Prepare a 1 mg/mL stock solution of Ascorbic Acid in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the 5-Methylbenzofuran solution (e.g., 10, 25, 50, 100, 200 µg/mL) prepared by serial dilution from the stock.
-
Prepare a blank well containing only the solvent.
-
Prepare control wells with the positive control (Ascorbic Acid) at the same concentrations.
-
To each well, add 100 µL of the DPPH working solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the % inhibition against the concentration of 5-Methylbenzofuran to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
B. Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[5] This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. The intensity of the color is proportional to the antioxidant capacity of the compound.
Detailed Protocol:
-
Preparation of Reagents:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
5-Methylbenzofuran: Prepare a 1 mg/mL stock solution in a suitable solvent.
-
Standard: Prepare a series of known concentrations of FeSO₄·7H₂O for the calibration curve.
-
-
Assay Procedure:
-
Warm the FRAP reagent to 37°C.
-
In a 96-well plate, add 10 µL of the 5-Methylbenzofuran solution at various concentrations.
-
Add 190 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 593 nm.
-
Create a standard curve using the absorbance values of the FeSO₄ standards.
-
Express the FRAP value of 5-Methylbenzofuran as µM Fe (II) equivalents.
-
| Antioxidant Assay | Principle | Endpoint Measurement | Typical Positive Control |
| DPPH | Radical Scavenging | Decrease in absorbance at 517 nm | Ascorbic Acid, Trolox |
| FRAP | Reduction of Ferric Iron | Increase in absorbance at 593 nm | Ferrous Sulfate (FeSO₄) |
II. Evaluation of Anticancer Activity
Benzofuran derivatives have shown promise as anticancer agents.[1][3] The following assays are fundamental for screening the cytotoxic and anti-proliferative effects of 5-Methylbenzofuran on cancer cell lines.
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production indicates cytotoxicity.[7]
Experimental Workflow:
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of 5-Methylbenzofuran in cell culture medium.
-
Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay and Measurement:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Sample / Absorbance of Control) x 100
-
Plot the % cell viability against the concentration of 5-Methylbenzofuran to determine the IC50 value.
-
III. Antimicrobial Susceptibility Testing
The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[9] Benzofurans have been identified as a promising class of compounds with antibacterial and antifungal properties.[1]
A. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Principle: The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11]
Experimental Workflow:
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Protocol:
-
Preparation of Inoculum:
-
Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[10]
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of 5-Methylbenzofuran in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 16-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of 5-Methylbenzofuran at which there is no visible growth.[10]
-
IV. Assessment of Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Evaluating the anti-inflammatory potential of 5-Methylbenzofuran is a critical step in characterizing its bioactivity.
A. Inhibition of Protein Denaturation Assay
Principle: Denaturation of proteins is a well-documented cause of inflammation.[12] This in vitro assay assesses the ability of a compound to inhibit the denaturation of proteins, typically bovine serum albumin (BSA) or egg albumin, induced by heat or chemicals.
Detailed Protocol:
-
Preparation of Reagents:
-
5-Methylbenzofuran: Prepare various concentrations of the compound.
-
Protein Solution: Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).
-
Standard Drug: Use a known anti-inflammatory drug like Diclofenac sodium as a positive control.
-
-
Assay Procedure:
-
To 2 mL of the BSA solution, add 200 µL of the 5-Methylbenzofuran solution at different concentrations.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 72°C for 5 minutes.
-
After cooling, measure the turbidity of the solution by reading the absorbance at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value of 5-Methylbenzofuran.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro screening of 5-Methylbenzofuran's bioactivity. By systematically evaluating its antioxidant, anticancer, antimicrobial, and anti-inflammatory properties, researchers can gain valuable insights into its therapeutic potential. Positive results from these assays will warrant further investigation, including mechanism of action studies and subsequent in vivo testing, to fully characterize the pharmacological profile of this promising compound.
References
- Al-Ostoot, F. H., et al. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Applied Sciences, 11(1), 400.
- Asif, M. (2021). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Archives of Pharmacal Research, 44(3), 269-286.
- Xu, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28736-28751.
- Babu, D., et al. (2020). In vitro assays and techniques utilized in anticancer drug discovery. Biomedicine & Pharmacotherapy, 125, 110019.
- Gunathilake, K. D. P. P., et al. (2018). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. Journal of Pharmacognosy and Phytochemistry, 7(5), 164-168.
- Nabavi, S. F., et al. (2019). Bioassays for anticancer activities. Methods in Molecular Biology, 1885, 29-37.
- Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28736-28751.
- QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer.
- Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00063.
- Da Silva, A. B., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Brazilian Journal of Pharmaceutical Sciences, 52(3), 381-391.
- Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 267-269.
- Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials.
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- Sarveswaran, R., et al. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research, 6(17), 131-139.
- Adwas, A. A., et al. (2019). Bioassays for anticancer activities. Saudi Journal of Biological Sciences, 26(7), 1833-1840.
- Wuest, W. M., et al. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Future Medicinal Chemistry, 13(1), 81-98.
- Peiris, D. S. H. S., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 35(1), 1-13.
- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-139.
- Apak, R., et al. (2016). Recent Applications for in Vitro Antioxidant Activity Assay. International Journal of Food Properties, 19(6), 1436-1481.
- ScienceDirect. (2023). In Vitro Antioxidants Activity: Significance and symbolism.
- PubChem. (n.d.). 5-Methylbenzofuran.
- Jean-Marc, R., et al. (2021). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 10(11), 1381.
- Nile, S. H., et al. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry, 13(10), 1469-1481.
- Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1), 1680-1695.
- Xu, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28736-28751.
- PubChem. (n.d.). 5-Methoxy-2-methylbenzofuran.
- PubChem. (n.d.). 5-Methyl-1-benzofuran-2-carboxylic acid.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methylbenzofuran
Welcome to the technical support guide for the synthesis of 5-Methylbenzofuran. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize reaction yields for this important heterocyclic scaffold. We will delve into troubleshooting common issues, answer frequently asked questions, and provide detailed protocols grounded in established literature.
Part 1: Troubleshooting Guide - Maximizing Your Yield
This section addresses the most common issues encountered during the synthesis of 5-Methylbenzofuran, particularly when using palladium-catalyzed methods such as the Sonogashira coupling followed by intramolecular cyclization.
Issue 1: Consistently Low or No Product Yield (<40%)
Question: My palladium-catalyzed reaction to synthesize 5-Methylbenzofuran from 2-iodo-4-methylphenol and a terminal alkyne is giving a very low yield. What are the primary causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed benzofuran syntheses are a frequent challenge and can typically be attributed to one of four key areas: catalyst activity, reaction conditions, reagent quality, or competing side reactions.[1] A systematic approach is the most effective way to diagnose and solve the problem.
-
The Problem: The palladium catalyst is the heart of the reaction, and its deactivation is a primary cause of failure. This can be due to oxidation (from exposure to air), use of an inappropriate palladium source, or ligand degradation.[1]
-
Solutions:
-
Inert Atmosphere is Critical: Ensure your reaction is conducted under a strictly inert atmosphere (high-purity argon or nitrogen). All solvents must be thoroughly degassed prior to use to remove dissolved oxygen, which can poison the catalyst.[1]
-
Use Fresh Catalyst: Use a freshly opened or recently purchased palladium catalyst. Store it properly under an inert atmosphere.
-
Ligand Selection: The choice of ligand is crucial for stabilizing the palladium center and promoting the catalytic cycle.[2] For Sonogashira-type couplings, phosphine ligands like triphenylphosphine (PPh₃) are common.[3] However, sterically demanding, electron-rich Buchwald-type ligands (e.g., XPhos, SPhos) can significantly improve catalyst stability and efficiency, especially in challenging reactions.[4][5]
-
-
The Problem: Every reaction has an optimal set of conditions (temperature, solvent, base) that may be specific to the substrates being used.
-
Solutions:
-
Temperature Screening: While many couplings proceed at room temperature, others require heating. A gradual increase in temperature (e.g., to 60-100 °C) can be beneficial. However, be aware that excessively high temperatures can lead to catalyst decomposition or unwanted side reactions.[1]
-
Solvent Choice: Solvents like DMF or triethylamine are common.[6] However, solvent polarity can influence catalyst solubility and reactivity. Screening alternative solvents like toluene or acetonitrile may improve the yield.
-
Base Selection is Key: The base is critical for both the coupling and the final cyclization step.[1] Weak bases like sodium bicarbonate (NaHCO₃) can decompose at high temperatures to produce water, which interferes with the palladium catalyst.[7] Switching to a stronger, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often a highly effective solution.
-
-
The Problem: Impurities in starting materials or incorrect stoichiometry can halt the reaction.
-
Solutions:
-
Purify Starting Materials: Ensure your 2-iodo-4-methylphenol and alkyne are pure and dry. Impurities can act as catalyst poisons.
-
Verify Stoichiometry: An excess of the alkyne (typically 1.1-1.5 equivalents) is often used to drive the reaction to completion.[1] Ensure the base is also present in sufficient excess (2-3 equivalents).
-
-
The Problem: The most common side reaction is the Glaser homocoupling of the terminal alkyne, especially when a copper co-catalyst is used.[1] This consumes your alkyne and reduces the yield of the desired product.
-
Solutions:
-
Minimize Copper Catalyst: Reduce the concentration of the copper(I) iodide (CuI) co-catalyst or consider a copper-free Sonogashira protocol.[1]
-
Slow Addition: Adding the alkyne slowly to the reaction mixture can help minimize its concentration at any given time, thereby disfavoring the homocoupling side reaction.[1]
-
Below is a logical workflow for troubleshooting low-yield issues.
Caption: A systematic workflow for troubleshooting low-yield benzofuran synthesis.
Issue 2: Reaction Stalls - Formation of the Uncyclized Intermediate
Question: My reaction appears to work initially, and I can isolate the 2-alkynyl-4-methylphenol intermediate, but the final intramolecular cyclization to 5-Methylbenzofuran does not occur. How can I promote this final step?
Answer: This indicates that the initial Sonogashira coupling is successful, but the conditions are not optimal for the subsequent intramolecular hydroalkoxylation (cyclization) step.
-
The Problem: The base, solvent, or temperature may be suitable for the C-C bond formation but not for the final C-O bond formation.
-
Solutions:
-
Increase Temperature: The cyclization step often requires a higher thermal activation energy than the initial coupling. After confirming the formation of the intermediate via TLC or GC-MS, consider increasing the reaction temperature to promote cyclization.
-
Change the Base: The base plays a crucial role in the cyclization. While amine bases like triethylamine are sufficient for the Sonogashira coupling, stronger inorganic bases like Cs₂CO₃ are particularly effective at promoting the intramolecular cyclization of 2-alkynylphenols.[1]
-
Acid-Catalyzed Cyclization: An alternative strategy, if the intermediate is isolated, is to subject it to acid-catalyzed cyclization. Acids like polyphosphoric acid (PPA) or p-toluenesulfonic acid (TsOH) can effectively catalyze the ring closure.[8][9] However, this approach can have regioselectivity issues depending on the substrate.[9]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally most reliable for producing 5-Methylbenzofuran on a lab scale?
A1: The palladium-catalyzed domino Sonogashira coupling/cyclization of 2-iodo-4-methylphenol with a suitable terminal alkyne is one of the most robust and widely used methods.[10] This one-pot approach offers high atom economy and operational simplicity compared to multi-step classical methods.[10] Alternative routes, such as the acid-catalyzed cyclization of aryl propargyl ethers, are also viable but may require more optimization.[11]
Q2: How do I effectively purify the final 5-Methylbenzofuran product?
A2: Column chromatography is the most common and effective method for purifying benzofuran derivatives.[1][12]
-
Stationary Phase: Silica gel is the standard choice.[12]
-
Eluent System: A non-polar/polar solvent system is used. Start with a low polarity mixture, such as hexane or petroleum ether with a small amount of ethyl acetate (e.g., 98:2), and gradually increase the polarity to elute the product.[12]
-
Monitoring: Progress should be monitored by Thin-Layer Chromatography (TLC) to identify and combine the pure fractions.[12] For solid products, recrystallization can be a cost-effective alternative if a suitable solvent system can be found.[12]
Q3: Can I use 2-bromo-4-methylphenol instead of 2-iodo-4-methylphenol as a starting material?
A3: Yes, but it is generally more challenging. The carbon-iodine bond is weaker than the carbon-bromine bond, making the oxidative addition step in the palladium catalytic cycle faster and more efficient with the iodo-substrate. Reactions with bromo-substrates often require more forcing conditions: higher temperatures, longer reaction times, and potentially more specialized (and expensive) catalyst/ligand systems to achieve comparable yields.
Part 3: Key Protocols & Data
Optimized Protocol for Palladium-Catalyzed Synthesis of 5-Methylbenzofuran
This protocol is a generalized procedure based on common literature methods for Sonogashira coupling followed by cyclization.[6] It should be optimized for specific substrates.
Reaction Scheme: (2-iodo-4-methylphenol + Terminal Alkyne) --[Pd Catalyst, CuI, Base]--> 5-Methylbenzofuran derivative
Materials:
-
2-iodo-4-methylphenol (1.0 mmol, 1.0 eq)
-
Terminal alkyne (1.2 mmol, 1.2 eq)
-
(PPh₃)₂PdCl₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 mmol, 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-iodo-4-methylphenol, K₂CO₃, (PPh₃)₂PdCl₂, and CuI.
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne.
-
Stir the reaction mixture at the desired temperature (start with 80 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion (typically 6-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure 5-Methylbenzofuran product.
Data Summary: Influence of Reaction Parameters on Yield
The choice of catalyst, base, and solvent significantly impacts the final yield. The following table provides a starting point for optimization based on analogous benzofuran syntheses.
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Approx. Yield (%) | Reference |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | TEA (3) | Toluene | Reflux | 81 | [13] |
| (PPh₃)₂PdCl₂ (2) | - | K₂CO₃ (3) | DMF | 110 | >80 (Typical) | |
| [Pd(η³-C₃H₅)Cl]₂ (2.5) | XPhos (5) | K₂CO₃ (2) | MeCN/THF | 120 | 98 (for analogous substitution) | [5] |
Simplified Catalytic Cycle Diagram
The following diagram illustrates the key steps in the domino Sonogashira coupling and cyclization process.
Caption: A simplified pathway for palladium-catalyzed benzofuran synthesis.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. BenchChem. URL
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of Benzofuran Synthesis. BenchChem. URL
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Synthetic Routes of 5-Hydroxymethyl-7-methoxybenzofuran. BenchChem. URL
- BenchChem Technical Support Team. (2025). Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide. BenchChem. URL
- Ghosh, S., et al. (2020). Palladium(ii)
- Cacchi, S., et al. (2003).
- Various Authors. (2014). Discussion on Larock reaction for benzofuran synthesis.
- Journal of Chemical Research. (2018). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. URL
- Lin, Z., et al. (2022).
- Ichake, S. S., et al. (2017).
- WuXi Biology. (n.d.).
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)
- Arcadi, A., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances. URL
- BenchChem Technical Support Team. (2025). Optimizing reaction conditions for synthesizing 4-Fluoro-3-methylbenzofuran analogs. BenchChem. URL
- D. S. Reddy Research Foundation. (2012). A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. The Royal Society of Chemistry. URL
- Hartung, C. G., & Snieckus, V. (2002). The Du Bois reaction: Rh-catalyzed C-H insertion. Accounts of Chemical Research.
- Chen, D., et al. (2017). Developing Ligands for Palladium(II)
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Methylbenzofuran
Welcome to the technical support guide for the purification of 5-Methylbenzofuran. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common experimental issues, grounded in established chemical principles.
Compound Profile: 5-Methylbenzofuran
Before initiating any purification protocol, a thorough understanding of the compound's physical and chemical properties is essential. These properties dictate the most suitable purification techniques and the critical parameters for success.
| Property | Value | Source |
| Molecular Formula | C₉H₈O | PubChem[1] |
| Molecular Weight | 132.16 g/mol | PubChem[1] |
| Boiling Point | 198 °C (at 760 mmHg) | Stenutz[2] |
| Density | 1.047 g/mL | Stenutz[2] |
| Appearance | Not specified, likely a liquid or low-melting solid | - |
| Solubility | Insoluble in water, soluble in common organic solvents | General chemical principles |
Troubleshooting Guide by Purification Technique
This section addresses specific problems encountered during the most common purification methods for 5-Methylbenzofuran: distillation, column chromatography, and crystallization.
Distillation
Distillation is a primary method for purifying liquids, especially for removing non-volatile impurities or separating liquids with different boiling points. Given 5-Methylbenzofuran's boiling point of 198 °C[2], careful consideration of the technique is required.
Question: My 5-Methylbenzofuran appears to be darkening or decomposing upon heating for distillation. How can I prevent this?
Answer: This is a classic sign of thermal degradation. Many organic compounds, especially those with aromatic and heterocyclic structures, are sensitive to high temperatures. The standard atmospheric boiling point of 198 °C is sufficiently high to cause decomposition, leading to yield loss and the introduction of new impurities.
The most effective solution is to perform the distillation under reduced pressure (vacuum distillation). By lowering the pressure of the system, you lower the boiling point of the compound, allowing it to vaporize at a much safer temperature where thermal decomposition is minimized.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a magnetic stir bar in the distillation flask for smooth boiling.
-
Inert Atmosphere (Optional but Recommended): Before applying vacuum, flush the system with an inert gas like nitrogen or argon to remove oxygen, which can promote oxidation at elevated temperatures.
-
Apply Vacuum: Gradually apply vacuum using a vacuum pump protected by a cold trap. The target pressure will determine the boiling point (refer to a nomograph for estimation).
-
Heating: Gently heat the distillation flask using a heating mantle with continuous stirring. Avoid excessively high temperatures; the goal is a slow, steady distillation rate.
-
Fraction Collection:
-
Collect any low-boiling impurities (e.g., residual solvents) as the first fraction and discard.
-
Collect the main fraction of 5-Methylbenzofuran when the vapor temperature is stable and corresponds to the expected boiling point at your working pressure.
-
Cease distillation before the flask is completely dry to avoid concentrating potentially explosive peroxides or other residues.
-
-
Storage: Transfer the purified liquid to a clean, dry, amber glass bottle and store it under an inert atmosphere if necessary.
Caption: Workflow for the vacuum distillation of 5-Methylbenzofuran.
Flash Column Chromatography
Flash column chromatography is an indispensable technique for separating compounds with different polarities. It is frequently cited in the synthesis of benzofuran derivatives for purification.[3][4][5]
Question: I'm struggling to separate 5-Methylbenzofuran from a closely-related impurity using column chromatography. My fractions are either still impure or I'm losing a lot of product.
Answer: Poor separation in column chromatography typically stems from a suboptimal solvent system or incorrect technique. The key to successful separation is to find a solvent system where the desired compound has a retention factor (Rƒ) of approximately 0.25-0.35 on a Thin-Layer Chromatography (TLC) plate, with clear separation from all impurities.
Troubleshooting Steps:
-
Optimize the Solvent System via TLC: Before committing to a large-scale column, perform a thorough TLC analysis.
-
Start with a non-polar solvent system, such as Hexane/Ethyl Acetate (95:5).
-
Gradually increase the polarity (e.g., 90:10, 80:20) until you achieve the target Rƒ and good separation.
-
If separation is still poor, try a different solvent combination, such as Hexane/Dichloromethane or Hexane/Toluene.
-
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to band broadening and co-elution. Use the "wet slurry" method for the best results.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a tight, concentrated band. A dilute sample will lead to a broad initial band and poor separation.
-
Solvent System Selection: Based on TLC analysis, prepare a sufficient volume of the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Column Packing: Pack a glass chromatography column with silica gel using the wet slurry method with your initial, low-polarity solvent.
-
Sample Loading: Dissolve the crude 5-Methylbenzofuran in the minimum volume of eluent required for complete dissolution. Carefully apply the solution to the top of the silica gel bed.
-
Elution: Begin eluting with the solvent system, applying positive pressure (flash). Collect fractions in test tubes or flasks.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5-Methylbenzofuran.
Caption: Logical flow for optimizing and performing column chromatography.
Crystallization
Crystallization is a powerful technique for obtaining highly pure solid compounds. While 5-Methylbenzofuran is often a liquid at room temperature, related derivatives can be solids, making this a relevant technique for the broader class of compounds.
Question: I've dissolved my crude, solid 5-Methylbenzofuran derivative, but no crystals are forming upon cooling. What should I do?
Answer: Crystal formation requires a supersaturated solution, where the concentration of the solute is higher than its solubility at a given temperature. Failure to crystallize usually means the solution is not supersaturated or nucleation has not been initiated.
Troubleshooting Steps:
-
Induce Supersaturation: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration.[6]
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[6]
-
Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for other molecules to crystallize upon.[6]
-
-
Lower the Temperature: If cooling to room temperature is insufficient, place the flask in an ice bath or refrigerator to further decrease the compound's solubility.[6]
-
Change Solvents: The chosen solvent may be too good, keeping the compound dissolved even at low temperatures. Try a different solvent in which the compound is less soluble, or use a two-solvent "anti-solvent" system.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude 5-Methylbenzofuran?
A1: Impurities are almost always related to the synthetic route used. Common sources include unreacted starting materials (e.g., substituted phenols or alkynes), reagents, and by-products from incomplete or side reactions. For instance, in syntheses involving cyclization, incompletely cyclized intermediates may be present.[5][7] Without knowing the exact synthesis, a good starting point for analysis is to check for starting materials via techniques like NMR or GC-MS.
Q2: How can I definitively assess the purity of my final product?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for volatile compounds like 5-Methylbenzofuran. It separates volatile components and provides a mass spectrum for each, allowing for identification of both the main product and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of your compound. The presence of unexpected peaks in the spectrum can indicate impurities. Integration of the ¹H NMR signals can also be used for quantitative purity assessment against a known standard.
Q3: What are the primary safety precautions for handling 5-Methylbenzofuran and its derivatives?
A3: Based on safety data for related compounds, 5-Methylbenzofuran derivatives may cause skin, eye, and respiratory irritation.[8][9] Always handle the chemical in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8] Wash hands thoroughly after handling.[9] Consult the specific Safety Data Sheet (SDS) for the compound you are working with for detailed information.
References
- Stenutz. (n.d.). 5-methylbenzofuran.
- Lu, Y. Z., Jiang, G. Q., Xiao-Qin, & Zhang, Q. J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438.
- PrepChem.com. (n.d.). Synthesis of 5-methylbenzofuran.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33103, 5-Methylbenzofuran.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 932007, 5-Methyl-1-benzofuran-2-carboxylic acid.
- Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936.
- Google Patents. (n.d.). CN102653529A - Preparation process of benzofuran.
- Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573.
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega.
Sources
- 1. 5-Methylbenzofuran | C9H8O | CID 33103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-methylbenzofuran [stenutz.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 5. CN102653529A - Preparation process of benzofuran - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Overcoming Challenges in Benzofuran Ring Formation
Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the construction of the benzofuran scaffold, a privileged core in numerous natural products and pharmaceuticals.[1][2][3][4][5] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the benzofuran ring?
A1: The construction of the benzofuran ring can be broadly approached through several robust strategies, each with its own advantages and challenges. The primary methods include:
-
Metal-Catalyzed Cross-Coupling and Cyclization: Palladium- and copper-catalyzed reactions are workhorses in modern organic synthesis.[6][7] A common approach involves the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the furan ring.[6][7] Other palladium-catalyzed methods include C-H activation and oxidative cyclization.[8][9]
-
Acid-Catalyzed Cyclization: This classical approach often involves the dehydration of phenoxyalkanones or the cyclization of acetals derived from aryl ethers.[1][10] Lewis and Brønsted acids are commonly employed to promote these transformations.[11][12]
-
Metal-Free Approaches: Base-promoted intramolecular cyclization of substrates like o-bromobenzylketones offers a transition-metal-free alternative.[13]
The choice of strategy depends heavily on the desired substitution pattern, functional group tolerance, and scalability requirements.
Troubleshooting Guide: Palladium-Catalyzed Benzofuran Synthesis
Palladium-catalyzed reactions are powerful but can be sensitive to various parameters. Here are some common issues and their solutions.
Q2: My Sonogashira coupling/cyclization reaction to form a 2-substituted benzofuran is giving low to no yield. What are the likely causes?
A2: This is a frequent challenge that can often be traced to several key factors in the catalytic cycle.
Potential Cause 1: Catalyst Inactivity or Poisoning The palladium catalyst is the heart of the reaction, and its deactivation is a primary suspect for low yields.
-
Explanation: Impurities in starting materials, solvents, or reagents can act as catalyst poisons.[11] For instance, sulfur-containing compounds can irreversibly bind to the palladium center. Additionally, the chosen ligand may not be optimal for stabilizing the active catalytic species throughout the reaction. Heterocyclic starting materials containing nitrogen or sulfur can also coordinate to the metal catalyst, leading to catalyst poisoning.[14]
-
Troubleshooting Steps:
-
Ensure Reagent Purity: Use freshly purified starting materials and anhydrous, degassed solvents.
-
Ligand Screening: The choice of ligand is critical. If using a standard ligand like triphenylphosphine, consider screening more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can enhance catalyst stability and activity.
-
Catalyst Precursor: The palladium source (e.g., Pd(OAc)₂, (PPh₃)₂PdCl₂) can influence the reaction's success.[15] Consider trying different palladium precursors.
-
Co-Catalyst Check: In Sonogashira reactions, the copper(I) co-catalyst (e.g., CuI) is crucial.[6][7] Ensure it is fresh and active. The absence of the copper co-catalyst can prevent the reaction from proceeding.[6][7]
-
Potential Cause 2: Inappropriate Base or Reaction Conditions The base plays a multifaceted role, and an incorrect choice can halt the reaction.
-
Explanation: The base is required to deprotonate the terminal alkyne and neutralize the acid generated during the reaction. Some bases, like sodium bicarbonate, can decompose at high temperatures to produce water, which can interfere with the catalytic cycle.[15]
-
Troubleshooting Steps:
-
Switch to an Anhydrous Base: Replace sodium bicarbonate with an anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[15] Organic bases such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are also common choices.
-
Optimize Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions. Perform the reaction at the lowest temperature that allows for a reasonable conversion rate. A temperature screen is often beneficial.
-
Solvent Choice: The solvent affects the solubility of reagents and the stability of the catalyst. DMF and acetonitrile are common, but screening other polar aprotic solvents might be necessary.[11][15]
-
Q3: I am observing the formation of the coupled Sonogashira product, but the subsequent cyclization to the benzofuran is not occurring. How can I promote the cyclization step?
A3: This indicates that the first part of the catalytic cycle is working, but the intramolecular hydroalkoxylation of the alkyne by the phenolic oxygen is the bottleneck.
-
Explanation: The cyclization step can have a higher activation energy than the initial cross-coupling. The electronic nature of the substrates and the steric environment around the reacting centers play a significant role. Electron-withdrawing groups on the phenol can make the oxygen less nucleophilic, hindering the cyclization.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: After the initial Sonogashira coupling is complete (as monitored by TLC or LC-MS), consider increasing the reaction temperature to provide the necessary activation energy for the cyclization.[15]
-
Change the Base: A stronger base might be required to facilitate the deprotonation of the phenol, making it a more potent nucleophile for the cyclization.
-
Consider a Different Catalyst System: Some catalyst systems are better suited for the cyclization step. For example, catalysts that are more Lewis acidic can better activate the alkyne towards nucleophilic attack.
-
Re-evaluate the Synthetic Route: If optimization fails, a two-step, one-pot approach might be more effective. After the initial coupling, the solvent and base could be changed to conditions more favorable for the cyclization.
-
Experimental Protocol: Troubleshooting a Failing Sonogashira/Cyclization Reaction
This protocol outlines a systematic approach to optimizing a low-yielding palladium-catalyzed benzofuran synthesis from an o-iodophenol and a terminal alkyne.
Step 1: Baseline Experiment
-
Run the reaction using your initial conditions (e.g., Pd(PPh₃)₂Cl₂, CuI, NEt₃, in DMF at 80 °C). Monitor by TLC for the consumption of starting materials and the formation of both the coupled intermediate and the final benzofuran product.
Step 2: Reagent and Solvent Check
-
If the baseline fails, repeat the experiment using freshly distilled/purified solvents and reagents. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).
Step 3: Base and Temperature Optimization
| Parameter | Condition A | Condition B | Condition C |
| Base | K₂CO₃ | Cs₂CO₃ | DIPEA |
| Temperature | 80 °C | 100 °C | 120 °C |
-
Run parallel reactions with different bases and at varying temperatures to identify optimal conditions.
Step 4: Catalyst and Ligand Screening
| Parameter | Condition D | Condition E | Condition F |
| Pd Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ |
| Ligand | PPh₃ | XPhos | SPhos |
-
If the issue persists, screen different palladium sources and ligands.
Troubleshooting Guide: Acid-Catalyzed Benzofuran Synthesis
Acid-catalyzed cyclizations are a classical and effective method, but they can be plagued by regioselectivity issues and side reactions.
Q4: My acid-catalyzed cyclization is producing a mixture of regioisomers. How can I improve the regioselectivity?
A4: Poor regioselectivity is a common problem when the aromatic ring has multiple potential sites for electrophilic attack.
-
Explanation: The cyclization proceeds via an intramolecular Friedel-Crafts-type reaction. The regiochemical outcome is determined by the relative stability of the carbocation intermediates formed upon attack at different positions on the benzene ring. Both steric and electronic factors of the substituents on the aromatic ring influence this selectivity.[16]
-
Troubleshooting Steps:
-
Screen Different Acids: The choice of acid can significantly impact regioselectivity.[16] Experiment with a range of Lewis acids (e.g., AlCl₃, TiCl₄, BF₃·OEt₂) and Brønsted acids (e.g., polyphosphoric acid (PPA), trifluoroacetic acid (TFA), p-toluenesulfonic acid (TsOH)).[10][16]
-
Modify Reaction Temperature: Lowering the reaction temperature can favor the thermodynamically more stable product, which may lead to higher regioselectivity.[16] Conversely, in some cases, kinetic control at lower temperatures might favor a different isomer.
-
Substrate Modification: If possible, introducing a bulky substituent can sterically hinder one of the cyclization sites, directing the reaction to the less hindered position.[16]
-
Computational Analysis: Quantum mechanical calculations can predict the relative energies of the intermediates and transition states for the formation of different regioisomers, providing insight into the expected product distribution.[10]
-
Visualization of Troubleshooting Workflows
The following diagrams illustrate logical decision-making processes for troubleshooting common issues in benzofuran synthesis.
Caption: Troubleshooting workflow for low yield in Pd-catalyzed benzofuran synthesis.
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scienceopen.com [scienceopen.com]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. wuxibiology.com [wuxibiology.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade o ... - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC01016D [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Methylbenzofuran
Welcome to the technical support guide for the synthesis of 5-Methylbenzofuran. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and mitigate the formation of unwanted side products. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
I. Frequently Asked Questions (FAQs)
FAQ 1: What are the most common synthetic routes to 5-Methylbenzofuran?
Several reliable methods exist for the synthesis of 5-Methylbenzofuran, each with its own set of advantages and potential challenges. The choice of a specific route often depends on the availability of starting materials, desired scale, and tolerance for potential impurities. Key approaches include:
-
Perkin Rearrangement: This classic method involves the ring contraction of a 2-halocoumarin in the presence of a base.[1][2] It is a robust method for generating benzofuran-2-carboxylic acids, which can then be decarboxylated.
-
Cyclization of Phenoxyacetones: A common strategy involves the intramolecular cyclization of an α-phenoxycarbonyl compound.[3] For 5-Methylbenzofuran, this would typically start from a derivative of p-cresol.
-
Palladium-Catalyzed Reactions: Modern synthetic organic chemistry offers several palladium-catalyzed methods, such as the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by intramolecular cyclization.[4][5]
-
From o-Hydroxyacetophenones: Reactions of o-hydroxyacetophenones with various reagents can lead to the formation of the benzofuran ring system.[6]
FAQ 2: I am observing a significant amount of a dark, tar-like substance in my reaction mixture. What is the likely cause?
The formation of dark-colored polymeric byproducts is a frequent issue in furan chemistry, often stemming from the sensitivity of furan derivatives to acidic conditions and heat.[7] If your synthetic route involves acidic catalysts or prolonged heating, these conditions can promote polymerization of the starting materials, intermediates, or the final 5-Methylbenzofuran product.
FAQ 3: My final product purity is low, and I'm having trouble separating the impurities by column chromatography. What could be the issue?
Co-elution of structurally similar impurities is a common purification challenge. In the synthesis of 5-Methylbenzofuran, potential side products can have very similar polarities to the desired compound. For instance, isomers formed due to incomplete regioselectivity or over-alkylation products can be difficult to separate. Additionally, if using silica gel for chromatography, its acidic nature can sometimes cause decomposition of the target compound on the column, leading to streaking and low recovery.[7]
II. Troubleshooting Guide: Side Reactions and Mitigation Strategies
This section details specific side reactions encountered during the synthesis of 5-Methylbenzofuran and provides actionable troubleshooting steps.
Issue 1: Incomplete Cyclization and Starting Material Recovery
Scenario: You are attempting an intramolecular cyclization to form the benzofuran ring, but you recover a significant amount of the uncyclized precursor.
Root Cause Analysis:
-
Insufficient Activation: The electrophilic or nucleophilic character of the reacting centers may not be sufficiently enhanced under the chosen reaction conditions. For acid-catalyzed cyclizations, the acid may not be strong enough or may be neutralized by other species in the reaction.
-
Steric Hindrance: Bulky substituents near the reaction centers can impede the intramolecular reaction.
-
Reaction Temperature/Time: The reaction may require more thermal energy or a longer duration to overcome the activation energy barrier for cyclization.
Troubleshooting Protocol:
-
Reagent Stoichiometry: Ensure that catalytic reagents are used in the correct proportions and are of high purity. For reactions requiring a base or acid, verify its concentration and consider using a stronger, non-nucleophilic alternative if appropriate.
-
Temperature and Time Optimization: Perform a systematic study by incrementally increasing the reaction temperature and monitoring the reaction progress by TLC or LC-MS at various time points.
-
Solvent Effects: The polarity of the solvent can significantly influence reaction rates. Consider screening a range of solvents with varying polarities.
Issue 2: Formation of Isomeric Byproducts (Regioselectivity Issues)
Scenario: Your synthesis, which should yield 5-Methylbenzofuran, is producing a mixture of isomers (e.g., 4-Methylbenzofuran or 6-Methylbenzofuran).
Root Cause Analysis: This issue is most prevalent in reactions involving electrophilic substitution on the phenol ring, such as Friedel-Crafts type cyclizations. The directing effects of the hydroxyl and alkyl groups on the aromatic ring may not be sufficiently differentiated to favor substitution at a single position.
Mitigation Workflow:
Caption: Workflow for addressing isomeric byproduct formation.
Detailed Strategies:
-
Use of Blocking Groups: Temporarily introducing a bulky blocking group at one of the competing reactive sites can force the reaction to proceed at the desired position. This group is then removed in a subsequent step.
-
Directed ortho-Metallation (DoM): If applicable to your synthetic route, DoM can provide excellent regiocontrol by using a directing group to deliver a metalating agent to a specific ortho position.
-
Alternative Synthetic Routes: Consider switching to a synthesis that builds the ring system in a less ambiguous manner, such as a palladium-catalyzed cross-coupling/cyclization sequence where the connectivity is predetermined by the starting materials.[4][5]
Issue 3: O-Alkylation vs. C-Alkylation Competition
Scenario: In syntheses starting from 2-hydroxy-4-methylacetophenone, alkylation intended for the phenolic oxygen (O-alkylation) is competing with alkylation on the aromatic ring (C-alkylation).
Root Cause Analysis: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the ring. The outcome of the reaction (O- vs. C-alkylation) is highly dependent on the reaction conditions.
Controlling Alkylation Regioselectivity:
| Condition | Favors O-Alkylation | Favors C-Alkylation | Rationale |
| Solvent | Polar aprotic (e.g., DMF, DMSO)[8] | Protic or nonpolar | Polar aprotic solvents solvate the cation but not the phenoxide anion, leaving the oxygen nucleophilic. |
| Counter-ion | Cs+, K+[8] | Li+, Na+ | Larger, "softer" cations associate less tightly with the phenoxide oxygen, increasing its availability. |
| Temperature | Lower temperatures | Higher temperatures | O-alkylation is often kinetically favored, while C-alkylation can be thermodynamically favored. |
Experimental Protocol for Selective O-Alkylation of 2-Hydroxy-4-methylacetophenone:
-
To a solution of 2-hydroxy-4-methylacetophenone (1.0 eq) in anhydrous DMF, add cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkylating agent (e.g., ethyl bromoacetate, 1.1 eq) dropwise.
-
Maintain the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
Issue 4: Side Reactions in Bouveault-Blanc Reduction
Scenario: When using a Bouveault-Blanc reduction to reduce an ester precursor (e.g., methyl 5-methylbenzofuran-2-carboxylate), you observe low yields and the formation of acyloin condensation byproducts.
Root Cause Analysis: The Bouveault-Blanc reduction uses metallic sodium in an alcohol solvent (typically ethanol) to reduce esters to primary alcohols.[9][10] The key to a successful reduction is the presence of the proton source (alcohol). In the absence of sufficient alcohol, the intermediate radical anions can couple, leading to the formation of an α-hydroxyketone, a process known as acyloin condensation.[10][11]
Troubleshooting Diagram:
Caption: Troubleshooting Bouveault-Blanc reduction side reactions.
Preventative Measures:
-
Use Anhydrous Alcohol: The alcohol used must be absolute (anhydrous). The presence of water will rapidly consume the sodium metal, leading to poor yields and potential safety hazards.[10]
-
Controlled Addition of Sodium: Add the sodium metal in small portions to the refluxing solution of the ester in ethanol. This ensures a steady reaction rate and prevents localized depletion of the alcohol.
-
Alternative Reducing Agents: If the Bouveault-Blanc reduction proves consistently problematic, consider modern alternatives like lithium aluminum hydride (LiAlH₄), which offer a more controlled reduction of esters to alcohols.[10]
III. References
-
Wikipedia. Perkin rearrangement. [Link]
-
PrepChem.com. Synthesis of 5-methylbenzofuran. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmaceutical Research. [Link]
-
Sinha, A., et al. (2022). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]
-
Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]
-
Jones, D. W. (1972). Preparation and thermal rearrangement of a benzofuran–nitrene adduct. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Bhargava, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Beilstein Journals. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benz. [Link]
-
Bouveault-Blanc Reduction. (n.d.). Cambridge University Press. [Link]
-
Royal Society of Chemistry. (2012). A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. [Link]
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6245–6256. [Link]
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Organic Chemistry Portal. Benzofuran synthesis. [Link]
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Wujec, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1583. [Link]
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Nguyen, T., et al. (2017). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 58(10), 952–955. [Link]
-
ResearchGate. Mechanism for the synthesis of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran 3h. [Link]
-
Chemistry Notes. Bouveault blanc reduction: Easy mechanism, Application. [Link]
-
Wikipedia. Bouveault–Blanc reduction. [Link]
-
Google Patents. CN102653529A - Preparation process of benzofuran.
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Allen. The Bouveault-Blanc reduction involves. [Link]
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Bhargava, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22699–22744. [Link]
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PubChem. 2'-Hydroxy-4'-methylacetophenone. [Link]
-
Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]
-
Yu, J., et al. (2018). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. Scientific Reports, 8, 11956. [Link]
-
PubMed. Isomerization-cyclization approach to the synthesis of 2-hydroxy-5-alkylidene-cyclopent-2-enones. [Link]
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Technical Support Center: Optimization of Reaction Conditions for Benzofuran Synthesis
Welcome to the technical support center for the synthesis of substituted benzofurans. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing answers to frequently asked questions. The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The ever-increasing demand for novel benzofuran derivatives has spurred the development of diverse and efficient synthetic methodologies.[1][4] This guide provides in-depth technical insights to help you navigate the complexities of benzofuran synthesis and optimize your reaction conditions for high yields and selectivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of substituted benzofurans, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields are a common frustration in organic synthesis. For benzofuran synthesis, the root cause often lies in one of the following areas: catalyst activity, reagent quality, or suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Causality and Field-Proven Insights:
-
Catalyst Deactivation: Palladium and copper catalysts, frequently used in benzofuran synthesis (e.g., Sonogashira coupling followed by cyclization), are sensitive to air and impurities.[4][5] Oxygen can poison the catalyst, and water can interfere with the catalytic cycle, especially in high-temperature reactions.[5][6] For instance, using sodium bicarbonate (NaHCO₃) as a base at high temperatures can lead to the formation of water, which deactivates the palladium catalyst.[6]
-
Reagent Integrity: The purity of your starting materials, particularly o-halophenols and alkynes, is paramount. Impurities can act as catalyst poisons or lead to unwanted side reactions. Solvents must be anhydrous and degassed to prevent catalyst deactivation.[5]
-
Suboptimal Reaction Parameters: Temperature, reaction time, solvent polarity, and the choice of base are all interconnected variables that must be carefully optimized.[1] For example, some reactions proceed efficiently at room temperature, while others require heating to facilitate cyclization. However, excessive heat can lead to catalyst decomposition.[5]
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting low product yield.
Step-by-Step Protocol for Yield Optimization:
-
Catalyst Evaluation:
-
Use a freshly opened or recently purchased catalyst.
-
Ensure the catalyst is stored under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Consider screening different catalysts or ligands. For example, in palladium-catalyzed reactions, switching from (PPh₃)₂PdCl₂ to a more robust catalyst like Pd(PPh₃)₄ might be beneficial.[6]
-
-
Reagent and Solvent Preparation:
-
Verify the purity of your starting materials using techniques like NMR or GC-MS.
-
Dry solvents using appropriate methods (e.g., distillation over a drying agent or passing through an activated alumina column).
-
Degas solvents by sparging with an inert gas or through freeze-pump-thaw cycles to remove dissolved oxygen.[5]
-
-
Reaction Condition Screening:
-
Temperature: Start with the literature-reported temperature and then screen a range (e.g., room temperature, 60 °C, 80 °C, 100 °C). Be mindful that excessively high temperatures can lead to catalyst decomposition.[5]
-
Solvent: The choice of solvent can significantly impact solubility and reaction rates. Screen a variety of solvents with different polarities (e.g., toluene, DMF, dioxane, acetonitrile).
-
Base: The base plays a crucial role in many benzofuran syntheses. For palladium-catalyzed reactions, consider switching from a base that can generate water at high temperatures (like NaHCO₃) to an anhydrous base such as K₂CO₃ or Cs₂CO₃.[6]
-
Issue 2: Poor Regioselectivity
Question: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired product?
Answer: Achieving high regioselectivity is a common challenge in the synthesis of substituted benzofurans. The formation of one regioisomer over another is often governed by a delicate balance of steric, electronic, and kinetic versus thermodynamic factors.
Causality and Field-Proven Insights:
-
Steric Hindrance: In many cases, the reaction will favor the formation of the sterically less-hindered product.[7] Analyzing the steric environment around the potential reaction sites on your substrate is a good starting point.
-
Electronic Effects: The electronic properties of the substituents on the aromatic ring can direct the cyclization. Electron-donating groups can activate a specific position for electrophilic attack, sometimes overriding steric effects.[7]
-
Kinetic vs. Thermodynamic Control: The reaction conditions can dictate whether the kinetic (faster-forming) or thermodynamic (more stable) product is favored. Lower temperatures and shorter reaction times often favor the kinetic product, while higher temperatures and longer reaction times can lead to the thermodynamic product.[7]
-
Catalyst and Directing Groups: The choice of catalyst and the presence of directing groups on the substrate can exert significant control over regioselectivity.[8]
Troubleshooting Decision Tree for Poor Regioselectivity:
Caption: A troubleshooting decision tree for addressing poor regioselectivity.
Strategies for Improving Regioselectivity:
-
Temperature Modification: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy, which often leads to the thermodynamically more stable product.[7]
-
Catalyst and Acid Screening: Experiment with different Lewis acids (e.g., AlCl₃, TiCl₄, BF₃·OEt₂) and Brønsted acids (e.g., trifluoroacetic acid (TFA), p-toluenesulfonic acid (TsOH)). The size and nature of the acid can alter the transition state, leading to improved selectivity.[7]
-
Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting regioselectivity. A screening of different solvents is often worthwhile.
-
Introduction of Directing Groups: In some cases, the introduction of a directing group onto the substrate can force the reaction to proceed at a specific position.
Issue 3: Incomplete Cyclization
Question: I am observing the formation of the uncyclized intermediate (e.g., the Sonogashira coupling product) but not the final benzofuran. How can I promote the cyclization step?
Answer: The formation of the uncyclized intermediate indicates that the initial bond-forming reaction is successful, but the subsequent intramolecular cyclization is the rate-limiting or failing step.
Causality and Field-Proven Insights:
-
Suboptimal Conditions for Cyclization: The reaction conditions (temperature, solvent, base) may be optimized for the initial coupling reaction but not for the cyclization step.[6] Cyclization often requires higher temperatures or a different type of base to proceed efficiently.
-
Steric Hindrance: Bulky substituents near the reaction center can sterically hinder the intramolecular cyclization.
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring can sometimes decrease the rate of cyclization by making the ring less nucleophilic.[5]
Strategies to Promote Cyclization:
-
Increase Reaction Temperature: Gradually increasing the reaction temperature can often provide the necessary activation energy for the cyclization to occur.[5]
-
Change the Solvent: Switching to a more polar, higher-boiling point solvent such as DMF or DMSO can sometimes facilitate the cyclization step.
-
Modify the Base: The choice of base can be critical. A stronger base may be required to deprotonate the phenol, making it more nucleophilic for the intramolecular attack.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing benzofurans?
A1: The most prevalent methods for benzofuran synthesis involve the formation of key carbon-carbon (C-C) and carbon-oxygen (C-O) bonds through intramolecular or intermolecular cyclization reactions. Key strategies include:
-
Palladium-Catalyzed Reactions: These are widely used and include methods like Sonogashira or Heck couplings followed by intramolecular cyclization.[6] A common route involves the coupling of o-iodophenols with terminal alkynes.[1][4]
-
Copper-Catalyzed Synthesis: Copper catalysts offer a less expensive and more environmentally friendly alternative to palladium for certain cyclization reactions.[1][9]
-
Acid-Catalyzed Cyclizations: Intramolecular cyclizations of appropriately substituted phenols can be promoted by Brønsted or Lewis acids.[7]
Q2: What is the role of the ligand in palladium-catalyzed benzofuran synthesis?
A2: The choice of the palladium source (e.g., Pd(OAc)₂, (PPh₃)PdCl₂) and the supporting ligand is critical. The ligand stabilizes the palladium complex and influences its reactivity and selectivity.[6] Different ligands can have a dramatic effect on the outcome of the reaction.
Q3: Can you provide a general experimental protocol for a common benzofuran synthesis?
A3: Below is a general protocol for the synthesis of 2-substituted benzofurans via a palladium/copper-catalyzed Sonogashira coupling and cyclization of an o-iodophenol with a terminal alkyne. This protocol is a generalized procedure and may require optimization for specific substrates.[1][5]
General Experimental Protocol: Sonogashira Coupling and Cyclization
Caption: A general experimental workflow for benzofuran synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vessel, add the o-iodophenol (1.0 eq), palladium catalyst (e.g., (PPh₃)₂PdCl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).[1]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., triethylamine or DMF) via syringe. Then, add the base (if different from the solvent, e.g., K₂CO₃, 2-3 eq) and the terminal alkyne (1.1-1.5 eq).[5]
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C) and monitor its progress by TLC or GC-MS.[5]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.[1][5]
Data Summary Tables
Table 1: Typical Reaction Parameters for Palladium-Catalyzed Benzofuran Synthesis
| Parameter | Typical Range/Value | Rationale and Considerations |
| Catalyst | Pd(OAc)₂, (PPh₃)₂PdCl₂, Pd(PPh₃)₄ (1-5 mol%) | Choice depends on substrate and reaction type. Ligands are crucial for stability and reactivity. |
| Co-catalyst | CuI (2-10 mol%) | Often used in Sonogashira couplings to facilitate the C-C bond formation. |
| Base | K₂CO₃, Cs₂CO₃, NEt₃, DBU (2-3 eq) | Anhydrous bases are preferred to avoid catalyst deactivation. The strength of the base can influence the reaction rate. |
| Solvent | DMF, Dioxane, Toluene, Acetonitrile | Choice depends on the solubility of reagents and the required reaction temperature. |
| Temperature | Room Temperature to 120 °C | Higher temperatures may be needed for cyclization but can also lead to catalyst decomposition. |
| Reaction Time | 2 to 24 hours | Monitored by TLC or GC-MS to determine the point of completion. |
Table 2: Influence of Substituents on Reaction Outcome
| Substituent Type on Phenol | Expected Effect on Reaction Rate/Yield | Explanation |
| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Generally increase reaction rate | These groups increase the electron density of the phenol, making it more nucleophilic and facilitating the cyclization step. |
| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Generally decrease reaction rate | These groups decrease the electron density of the phenol, making it less nucleophilic and potentially hindering the cyclization.[5] |
References
- BenchChem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
- BenchChem. (2025). Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide.
- BenchChem. (2025). Overcoming regioselectivity issues in benzofuranone synthesis.
- Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (n.d.).
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health.
- Optimizing the Conditions for the Synthesis of Benzofuran 4a. (n.d.). ResearchGate.
- Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.).
- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen.
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).
- BenchChem. (2025). Technical Support Center: Optimization of Benzofuran Synthesis.
- Benzofuran synthesis. (n.d.). Organic Chemistry Portal.
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
- Reaction conditions for the synthesis of benzofuran 14. (n.d.). ResearchGate.
- Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. (n.d.). ResearchGate.
- Synthesis of Benzofuran Derivatives via Different Methods. (2014). Synthetic Communications, 44(16).
- BenchChem. (2025). Technical Support Center: Optimizing Regioselectivity in Substituted Benzofuran Synthesis.
- General reaction for synthesis of benzofuran derivatives. (n.d.). ResearchGate.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ResearchGate.
- Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing.
- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). PMC.
Sources
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- 2. scienceopen.com [scienceopen.com]
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- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Methylbenzofuran Synthesis
Introduction: The Challenge of Scaling 5-Methylbenzofuran Synthesis
5-Methylbenzofuran is a valuable heterocyclic scaffold found in numerous pharmacologically active compounds and advanced materials. While several synthetic routes are effective at the laboratory bench, transitioning to pilot-plant or industrial-scale production introduces significant challenges that can impact yield, purity, and process safety.[1][2] Common issues include poor thermal management, incomplete reactions due to inefficient mixing, and altered impurity profiles that complicate downstream processing.[3]
This guide provides a structured troubleshooting framework for researchers, chemists, and process engineers encountering common obstacles during the scale-up of 5-Methylbenzofuran synthesis. We will focus on a prevalent synthetic strategy: the reaction of p-cresol with an α-halo ketone followed by intramolecular cyclization, as this route highlights fundamental scale-up principles applicable to many heterocyclic syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield dropped from >80% at the 5g scale to <50% at the 500g scale. What are the most likely causes?
A significant drop in yield upon scale-up is a classic problem often rooted in mass and heat transfer limitations. What works in a round-bottom flask with rapid magnetic stirring and a large surface-area-to-volume ratio does not translate directly to a large reactor.
Core Causality & Troubleshooting Steps:
-
Inefficient Mixing & Mass Transfer: In a large vessel, reactants may not be homogeneously mixed, creating localized areas of high concentration ("hot spots") or areas where reactants are starved.[4] This can lead to the formation of side products or leave starting material unreacted.
-
Solution: Review your agitation setup. For multi-liter reactors, overhead mechanical stirring is necessary. The agitator design (e.g., pitched-blade turbine, anchor) and speed (RPM) must be optimized to ensure thorough mixing of the reaction mass.[3] Baffles within the reactor can prevent vortexing and further improve mixing.
-
-
Poor Heat Transfer & Thermal Control: The initial etherification (O-alkylation) is often exothermic. On a small scale, this heat rapidly dissipates. On a large scale, the reduced surface-area-to-volume ratio means heat cannot be removed as efficiently, causing the internal temperature to rise uncontrollably.[3] This temperature spike can degrade starting materials, the intermediate, or the final product, and promote side reactions like C-alkylation or polymerization.
-
Solution:
-
Controlled Addition: Add the electrophile (e.g., chloroacetone) slowly and sub-surface to a solution of the phenoxide. This allows the reactor's cooling system to manage the heat generated in real-time.
-
Process Monitoring: Use a temperature probe to monitor the internal reaction temperature, not just the jacket temperature. Set safety limits to pause addition if the temperature exceeds the optimal range.
-
Dilution: Increasing the solvent volume can help create a larger thermal sink, though this has implications for throughput and solvent recovery.
-
-
-
Suboptimal Reaction Conditions: Conditions optimized at a small scale may not be ideal for a larger volume.
-
Solution: Re-optimize key parameters at the new scale. This may involve slightly increasing the reaction temperature to compensate for longer heat-up times or extending the reaction time to ensure complete conversion, which should be monitored by TLC or LC-MS.[4]
-
Below is a decision tree to guide your troubleshooting process for low-yield issues.
Caption: Troubleshooting logic for diagnosing low yields.
Q2: I'm observing significant formation of a dark, tarry byproduct during the cyclization step. How can I prevent this?
The formation of polymeric or tarry material is common in acid-catalyzed cyclization/dehydration reactions, especially at elevated temperatures. This is typically due to acid-mediated degradation or intermolecular side reactions.
Core Causality & Troubleshooting Steps:
-
Aggressive Acid Catalyst/Temperature: Strong Brønsted or Lewis acids can promote undesired pathways. The choice of acid is critical.[5]
-
Solution:
-
Screen Weaker Acids: If you are using a strong acid like sulfuric acid or aluminum chloride, consider switching to a milder alternative. Polyphosphoric acid (PPA) is often effective for these cyclizations. Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful but often cleaner alternative.
-
Optimize Catalyst Loading: Use the minimum amount of acid catalyst required to drive the reaction to completion. Excess acid often only contributes to byproduct formation.
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
-
-
Atmospheric Oxygen: The electron-rich benzofuran ring system can be susceptible to oxidation at high temperatures, leading to colored impurities.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon blanket), especially if the reaction requires prolonged heating.[4]
-
The table below compares different acidic catalysts for benzofuran ring closure.
| Catalyst | Typical Temp. (°C) | Advantages | Scale-Up Disadvantages |
| H₂SO₄ (conc.) | 100-150 | Inexpensive, strong | Highly corrosive, significant charring/tarring |
| AlCl₃ | 80-120 | Strong Lewis acid | Hygroscopic, difficult to handle, quenching can be violent |
| Polyphosphoric Acid (PPA) | 100-140 | Good dehydrating agent, less charring than H₂SO₄ | Highly viscous, difficult to stir and transfer at scale |
| Eaton's Reagent | 60-100 | Very effective, often lower temp. & cleaner | Corrosive, preparation required |
| p-TsOH | Reflux in Toluene | Milder, allows water removal via Dean-Stark | May require higher temperatures and longer times |
Q3: Purification by column chromatography is not feasible for my 500g batch. What are viable, scalable purification strategies?
Relying on silica gel chromatography for multi-kilogram purification is economically and practically challenging. Developing a robust crystallization or distillation procedure is essential for scale-up.
Core Causality & Troubleshooting Steps:
-
Crystallization: This is the most cost-effective method for purifying solid compounds at scale.[6]
-
Protocol: Solvent Screening for Recrystallization
-
Place ~50 mg of your crude 5-Methylbenzofuran into several test tubes.
-
Add a different solvent (e.g., hexane, heptane, ethanol, isopropanol, toluene) to each tube dropwise at room temperature until the solid dissolves.
-
An ideal single solvent will dissolve the compound when hot but not when cold.[6]
-
If no single solvent is ideal, test solvent/anti-solvent systems (e.g., dissolve in a small amount of warm toluene, then slowly add hexane until turbidity appears, then cool).
-
Once a promising system is found, scale up the crystallization. Cool the solution slowly to promote the formation of large, pure crystals. If crystals don't form, try scratching the flask or adding a seed crystal.[6]
-
-
-
Distillation: 5-Methylbenzofuran is a liquid at room temperature, making vacuum distillation a highly effective purification method.
-
Protocol: Vacuum Distillation
-
Set up a distillation apparatus suitable for vacuum (ensure glassware is free of cracks).
-
Use a vacuum pump capable of reaching low pressures (<10 mmHg). A short-path distillation head is recommended to minimize product loss.
-
Heat the crude material slowly using an oil bath to avoid bumping and decomposition.
-
Collect fractions based on boiling point and refractive index. The main fraction should contain the pure 5-Methylbenzofuran.
-
-
The general workflow for transitioning from lab-scale to a scalable process is illustrated below.
Caption: General workflow from lab to pilot scale.
Experimental Protocol: A Scalable "One-Pot" Synthesis
This protocol is adapted from methodologies described for benzofuran synthesis and is optimized for scalability.[7] It combines the etherification and cyclization steps, though careful control is paramount.
Workflow Diagram
Caption: Step-by-step one-pot synthesis workflow.
Step-by-Step Methodology:
-
Reactor Setup: To a 1L jacketed glass reactor equipped with an overhead stirrer, condenser, thermocouple, and nitrogen inlet, charge p-cresol (108.1 g, 1.0 mol), finely powdered potassium carbonate (276.4 g, 2.0 mol), and toluene (500 mL).
-
Initial Etherification: Begin stirring and heat the slurry to 60 °C under a nitrogen atmosphere.
-
Controlled Addition: Slowly add methyl 3-chloroacetoacetate (150.6 g, 1.0 mol) via an addition funnel over 2 hours, ensuring the internal temperature does not exceed 70 °C. Causality: This controlled addition is critical to manage the exotherm of the O-alkylation reaction.[3]
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux (~110 °C) and maintain for 4-6 hours. Monitor the reaction progress by taking aliquots and analyzing via TLC or LCMS until the intermediate ether is consumed.
-
Workup and Hydrolysis: Cool the reaction mixture to room temperature. Slowly quench by adding water (500 mL). Add a 50% w/w solution of sodium hydroxide (120 g, 1.5 mol) and heat the biphasic mixture to 60 °C for 1 hour to ensure complete saponification of the ester.
-
Decarboxylation & Isolation: Transfer the mixture to a separatory funnel and discard the aqueous layer. Return the organic layer to the reactor and slowly add 6M hydrochloric acid until the pH is ~1. Heat the mixture to 80-90 °C. Vigorous gas evolution (CO₂) will be observed. Maintain this temperature until gas evolution ceases (approx. 2-3 hours).
-
Purification: Cool the mixture, separate the aqueous layer, and wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry the toluene solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to afford pure 5-Methylbenzofuran.
References
- BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- BenchChem Technical Support Team. (2025). Troubleshooting common issues in the synthesis of N-heterocycles. Benchchem.
- BenchChem Technical Support Team. (2025). Overcoming regioselectivity issues in benzofuranone synthesis. Benchchem.
- BenchChem Technical Support Team. (2025). Overcoming Scale-Up Challenges in the Production of Methyl 2-(benzofuran-2-yl)
- Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. [Link]
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
- Nogrady, M. J., et al. (2024).
- Various Authors. (2016). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. [Link]
- Various Authors. (2012). Preparation process of benzofuran.
- Vitale, C., et al. (2020). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. ChemSusChem, 13(14), 3544-3561. [Link]
- Yadav, D., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(16), 4945. [Link]
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- 7. CN102653529A - Preparation process of benzofuran - Google Patents [patents.google.com]
Technical Support Center: Stability of 5-Methylbenzofuran Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methylbenzofuran derivatives. This guide is designed to provide in-depth, practical solutions to the stability challenges frequently encountered during the handling, storage, and experimental use of this important class of compounds. My approach is to not only offer troubleshooting steps but to also explain the underlying chemical principles, empowering you to anticipate and mitigate stability issues proactively.
Understanding the Core Stability Challenges
5-Methylbenzofuran derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous biologically active agents.[1][2][3][4] However, the inherent chemical functionalities of the benzofuran ring system present specific stability concerns. The furan ring, in particular, is susceptible to various degradation pathways that can compromise the integrity of your compounds and the reliability of your experimental data.
This guide will address the most common stability issues through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My 5-Methylbenzofuran derivative appears to be degrading during storage, even in a seemingly inert solvent. What are the likely causes and how can I prevent this?
Answer:
This is a common observation and often points to subtle, yet impactful, degradation mechanisms. The primary culprits are typically oxidation and photodegradation.
Causality & In-depth Explanation:
-
Oxidative Degradation: The benzofuran ring, particularly the furan moiety, is electron-rich and thus susceptible to oxidation.[5][6] This can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities in solvents. The methyl group at the 5-position can also be a site for radical-initiated oxidation. The initial step often involves the formation of reactive epoxides across the 2,3-double bond of the furan ring, which can then undergo further reactions, including ring-opening, to yield degradation products like salicylaldehydes.[6]
-
Photodegradation: Benzofuran derivatives contain chromophores (the aromatic ring and the furan ring) that can absorb UV and visible light.[5] This absorption of light energy can promote the molecule to an excited state, making it more susceptible to reactions like oxidation and rearrangement.[5] Even ambient laboratory light over extended periods can be sufficient to initiate photodegradation.
Troubleshooting & Prevention Protocol:
-
Solvent Purity:
-
Action: Always use freshly opened, high-purity, peroxide-free solvents. Ethers like THF and dioxane are particularly prone to forming peroxides upon storage.
-
Rationale: Peroxides are potent oxidizing agents that can initiate the degradation of your compound.
-
-
Inert Atmosphere:
-
Action: Store solutions of your 5-Methylbenzofuran derivative under an inert atmosphere (e.g., argon or nitrogen).
-
Rationale: This displaces oxygen, minimizing the potential for oxidative degradation.
-
-
Light Protection:
-
Action: Store solutions in amber vials or wrap containers with aluminum foil. Minimize exposure to ambient light during experimental manipulations.
-
Rationale: This prevents the absorption of light energy that can trigger photochemical reactions.
-
-
Temperature Control:
-
Action: Store stock solutions at low temperatures (e.g., -20°C or -80°C).
-
Rationale: Lower temperatures slow down the rate of all chemical reactions, including degradation.
-
Issue 2: I'm observing unexpected peaks in my HPLC analysis after performing a reaction in an acidic or basic medium. Could my 5-Methylbenzofuran derivative be unstable under these conditions?
Answer:
Yes, hydrolytic degradation is a significant concern for certain 5-Methylbenzofuran derivatives, especially those containing ester or other hydrolyzable functional groups.
Causality & In-depth Explanation:
-
Hydrolytic Degradation: While the core 5-methylbenzofuran ring is generally stable to hydrolysis, derivatives containing ester, amide, or lactone functionalities are susceptible to cleavage under acidic or basic conditions.[5][7]
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of an ester group, for instance, makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to cleavage of the ester bond.[5]
-
Base-Catalyzed Hydrolysis: A hydroxide ion can directly attack the carbonyl carbon of an ester, leading to the formation of a tetrahedral intermediate that collapses to yield a carboxylate and an alcohol.[5][7]
-
Troubleshooting & Prevention Protocol:
-
pH Control:
-
Action: If your experimental conditions allow, buffer your reaction mixture to a neutral or near-neutral pH.
-
Rationale: This minimizes the concentration of hydronium and hydroxide ions, which are the catalysts for acid and base-mediated hydrolysis, respectively.
-
-
Reaction Time and Temperature:
-
Action: Minimize reaction times and use the lowest effective temperature for your transformation.
-
Rationale: The extent of hydrolysis is dependent on both time and temperature.
-
-
Forced Degradation Study:
-
Action: Proactively assess the stability of your compound by performing a forced degradation study. This involves intentionally exposing your compound to acidic, basic, oxidative, and photolytic stress conditions.
-
Rationale: This will help you identify potential degradation products and develop an analytical method that can resolve the parent compound from its degradants.
-
Experimental Protocols
Protocol 1: Forced Degradation Study for 5-Methylbenzofuran Derivatives
This protocol is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.[8]
Materials:
-
5-Methylbenzofuran derivative
-
Methanol or acetonitrile (HPLC grade)
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of your 5-Methylbenzofuran derivative in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Heat at 60°C.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep at room temperature.
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature.
-
Withdraw samples at various time points.
-
-
Photodegradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][9][10]
-
A control sample should be kept in the dark under the same conditions.[10]
-
-
Thermal Degradation:
-
Heat the solid compound at an elevated temperature (e.g., 80°C).
-
Withdraw samples at various time points.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method. An LC-MS method is highly recommended for the structural elucidation of any degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent drug from its degradation products, allowing for accurate quantification.[5]
Recommended Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. A PDA detector is useful for assessing peak purity.
-
Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[5]
Data Presentation
Table 1: Hypothetical Forced Degradation Data for a 5-Methylbenzofuran Derivative
| Stress Condition | Time | % Degradation of Parent Compound | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C | 24 h | 12% | Ring-opened products |
| 0.1 M NaOH, RT | 8 h | 18% | Products of ester hydrolysis (if applicable) |
| 3% H₂O₂, RT | 24 h | 25% | Epoxides, quinone-like derivatives |
| 80°C, solid | 14 days | 7% | Minor unidentified products |
| Photolysis (ICH Q1B) | - | 15% | Photorearrangement and oxidative products |
Visualizations
Potential Degradation Pathways
Caption: Potential Degradation Pathways for 5-Methylbenzofuran Derivatives.
Forced Degradation Workflow
Caption: General Workflow for Forced Degradation Studies.
References
- Hammer, E., Kroke, H., Schauer, F., & Contzen, M. (1998). Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products. Applied and Environmental Microbiology, 64(6), 2215–2219.
- Hammer, E., Schauer, F., & Contzen, M. (1998). Oxidation and ring cleavage of dibenzofuran by the filamentous fungus Paecilomyces lilacinus. ResearchGate.
- Romagnoli, R., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(15), 5894.
- Neves, M. G. P. M. S., et al. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Catalysts, 10(1), 62.
- Hammer, E., Kroke, H., Schauer, F., & Contzen, M. (1998). Isolation and characterization of a dibenzofuran-degrading yeast: identification of oxidation and ring cleavage products. PubMed.
- Becher, D., et al. (2000). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology, 66(10), 4533–4537.
- de Oliveira, R. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society, 33, 164-173.
- Wrobel, D., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573.
- Suthar, P. B., & Chhalotiya, U. K. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry, 13(2).
- Kumar, A., & Kumar, R. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing.
- National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem.
- Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30249–30263.
- Amin, M. T., & Khurshid, M. (2018). Analytical techniques for the determination of phytoconstituents in herbal drugs. International Journal of Analytical Chemistry, 2018, 1-18.
- Al-Ostoot, F. H., et al. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 16(10), 1475.
- Nojiri, H., et al. (2000). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. Applied and Environmental Microbiology, 66(6), 2533–2539.
- Ai, X., et al. (2021). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 6(22), 14065–14088.
- M, P., et al. (2023). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.
- El-Kashef, H. S. (2015). Reactivity of Benzofuran Derivatives. ResearchGate.
- Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PubMed Central.
- Wang, B., et al. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. PubMed.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Sharma, A., et al. (2021). Metabolic pathways for the degradation of aromatic ring-based... ResearchGate.
- Romagnoli, R., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.
- National Center for Biotechnology Information. (n.d.). 5-Methyl-1-benzofuran-2-carboxylic acid. PubChem.
- National Center for Biotechnology Information. (n.d.). 5-Methylbenzofuran. PubChem.
- El-Damasy, A. K., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. RSC Medicinal Chemistry, 13(10), 1233–1249.
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
- Q1 Scientific. (2021, July 28). Photostability testing theory and practice.
- Patel, Y., & Singh, R. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4).
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Technical Support Center: Enhancing Benzofuran Solubility for Biological Assays
Welcome to the technical support center dedicated to addressing the solubility challenges of benzofuran compounds in biological assays. Benzofuran scaffolds are integral to many biologically active molecules, but their inherent hydrophobicity often presents a significant hurdle for in vitro and in vivo testing.[1][2][3][4] This guide provides practical, in-depth solutions and troubleshooting advice to help you navigate these complexities and ensure the reliability and reproducibility of your experimental data.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries researchers face when working with poorly soluble benzofuran derivatives.
Q1: Why do my benzofuran compounds consistently precipitate when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium?
A1: This is a classic issue of solvent shifting and exceeding the compound's thermodynamic solubility limit in the final aqueous environment.[5][6][7] Benzofuran derivatives are often highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but exhibit very low solubility in water.[1][8] When you introduce the DMSO stock to the aqueous medium, the DMSO concentration plummets, and the surrounding water molecules cannot effectively solvate the hydrophobic benzofuran compound, causing it to precipitate or "crash out" of the solution.[6]
Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assays?
A2: This is highly dependent on the cell line and the duration of the experiment. As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[6][9][10] However, some sensitive or primary cell lines may exhibit stress or altered gene expression at concentrations as low as 0.1%.[6] It is imperative to perform a vehicle control experiment (media with the same final DMSO concentration as your test samples) to determine the tolerance of your specific experimental system.[9]
Q3: I'm trying to decide on a solubilization strategy. What's the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?
A3: Understanding this distinction is crucial for interpreting your results.
-
Thermodynamic Solubility is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent under stable conditions.[11][12][13] This is a measure of a compound's intrinsic solubility.
-
Kinetic Solubility is determined by adding a concentrated stock of the compound (usually in DMSO) to an aqueous buffer and measuring the concentration at which precipitation first occurs.[12][14][15] This often results in a supersaturated, metastable solution and typically yields a higher value than thermodynamic solubility.[11]
For most high-throughput screening and initial biological assays, you are working with kinetic solubility.[13][14] The risk is that these supersaturated solutions can precipitate over time, leading to inconsistent and unreliable data.[11][15]
Section 2: Troubleshooting Guide for Common Solubility Issues
This section provides a systematic approach to resolving common problems encountered during experiments.
| Symptom | Potential Cause | Recommended Solution |
| Visible precipitate or cloudiness immediately upon dilution of DMSO stock in aqueous buffer. | The compound's solubility limit in the final buffer is exceeded.[5][7] | 1. Decrease Final Concentration: The simplest solution is to lower the final working concentration of your compound.[5] 2. Optimize Dilution: Perform serial dilutions in 100% DMSO first before the final dilution into the aqueous medium to avoid localized high concentrations.[5][9] 3. Use a Co-solvent: Introduce a less toxic co-solvent like ethanol or polyethylene glycol (PEG) into your final buffer system if your assay allows.[5][10] |
| Assay results show high variability between replicates. | The compound may be precipitating out of solution over the course of the experiment, leading to inconsistent effective concentrations.[16] | 1. Visual Inspection: Check your assay plates for any signs of precipitation at the end of the incubation period.[16] 2. Incorporate Solubilizing Agents: Consider using cyclodextrins to form inclusion complexes that enhance aqueous solubility.[1][5] 3. Reduce Incubation Time: If feasible for your assay, a shorter incubation time may reduce the likelihood of time-dependent precipitation. |
| The compound won't fully dissolve in 100% DMSO to create a high-concentration stock. | The compound has limited solubility even in DMSO, or you are attempting to make a stock solution that is too concentrated.[9][17] | 1. Gentle Warming: Carefully warm the solution to 37°C to aid dissolution, but be mindful of the compound's thermal stability.[5][7] 2. Sonication: Use a brief sonication in a water bath to help break up solid particles and facilitate dissolution.[5][16] 3. Lower Stock Concentration: Prepare a lower concentration stock solution. This may require adjusting your dilution scheme for the final assay. |
Section 3: Experimental Protocols and Methodologies
Here are detailed, step-by-step protocols for key solubilization techniques.
Protocol 1: Preparing a Benzofuran Compound Stock Solution Using a Co-Solvent (DMSO)
Objective: To prepare a high-concentration stock solution for serial dilution in biological assays.
Materials:
-
Benzofuran compound (powder form)
-
High-purity, sterile DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculation: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM). Use a molarity calculator for accuracy.
-
Weighing: Accurately weigh the calculated mass of the compound.
-
Dissolution: Transfer the weighed compound into a sterile tube. Add the calculated volume of DMSO.
-
Mixing: Vortex the tube vigorously for 1-2 minutes.[16] Visually inspect to ensure all solid has dissolved.
-
Troubleshooting Insolubility: If the compound does not fully dissolve, you can apply gentle warming (up to 37°C) or brief sonication (5-10 minutes).[5][16]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed containers.[9][10]
Protocol 2: Enhancing Aqueous Solubility with Cyclodextrins
Objective: To increase the aqueous solubility of a benzofuran compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
Benzofuran compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous buffer. The concentration will need to be optimized but a starting point is often a 10-20% (w/v) solution.
-
Add Compound: While stirring, add the pre-weighed benzofuran compound to the cyclodextrin solution.
-
Complexation: Allow the mixture to stir for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex.[7]
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized benzofuran compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). This will be your maximum soluble concentration with this method.
-
Assay Dilution: Use this cyclodextrin-complexed stock solution for dilutions in your biological assay. Remember to include a vehicle control with the same concentration of HP-β-CD.
Section 4: Visualization of Workflows and Mechanisms
Decision-Making Workflow for Solubility Enhancement
The following diagram outlines a logical progression for selecting an appropriate solubilization strategy.
Caption: A decision tree for selecting a solubility enhancement method.
Mechanism of Cyclodextrin Encapsulation
This diagram illustrates how cyclodextrins improve the solubility of hydrophobic molecules.
Caption: How cyclodextrins encapsulate hydrophobic drugs.
Section 5: Advanced Solubilization Strategies
When standard co-solvents and cyclodextrins are insufficient, more advanced formulation strategies may be necessary.
-
Liposomal Formulations: Encapsulating benzofuran compounds within liposomes can significantly enhance their solubility and stability in aqueous environments.[18][19][20] The hydrophobic drug partitions into the lipid bilayer of the liposome, which can then be dispersed in an aqueous medium.[18][19]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[21][22][23][24] Methods like solvent evaporation or melting can be used to create these dispersions.[21][22][25] Upon introduction to an aqueous medium, the carrier dissolves rapidly, releasing the drug as very fine, often amorphous, particles with increased surface area and enhanced dissolution.[21][24]
References
- Journal of Drug Delivery and Therapeutics. SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. [Link]
- Protheragen.
- Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]
- Consensus.
- International Journal of Pharmaceutical Sciences and Research.
- Journal of Applied Pharmaceutical Science. Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. [Link]
- Journal of Advanced Pharmacy Education & Research.
- Consensus.
- American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
- Revista Electronica de Veterinaria. Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs. [Link]
- PubMed. Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]
- Aston University. Solubility enhancement of poorly water soluble drugs using liposome technology. [Link]
- ResearchGate.
- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
- FasterCapital. Best Practices For Stock Solutions. [Link]
- National Center for Biotechnology Information. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
- MDPI. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
- ResearchGate. (PDF)
- ACS Publications. Cosolvent Effect of Methanol and Acetic Acid on Dibenzofuran Solubility in Supercritical Carbon Dioxide. [Link]
- Wikipedia. Dimethyl sulfoxide. [Link]
- MDPI.
- Reddit. How to tackle compound solubility issue. [Link]
- Touro University. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
- ResearchGate. cyclodextrin in novel formulations and solubility enhancement techniques: a review. [Link]
- National Center for Biotechnology Information. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
- Google Patents.
- PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
- The Pharma Innovation Journal.
- International Journal of Scientific Development and Research.
- RSC Publishing.
- Protheragen. Co-solvency and anti-solvent method for the solubility enhancement. [Link]
- National Center for Biotechnology Information. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
Sources
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Technical Support Center: 5-Methylbenzofuran Synthesis
Welcome to the technical support center for 5-Methylbenzofuran synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity 5-Methylbenzofuran for their work. Here, we will address common impurities, their origins, and robust strategies for their identification, prevention, and removal. Our focus is on providing practical, causality-driven advice to streamline your synthetic efforts and ensure the integrity of your final product.
Section 1: Frequently Asked Questions (FAQs) - The Usual Suspects
This section addresses the most common initial queries and problems encountered during the synthesis of 5-Methylbenzofuran.
Q1: What are the most common impurities I should expect when synthesizing 5-Methylbenzofuran?
A1: The impurities largely depend on your chosen synthetic route. However, several common classes of impurities are frequently observed across different methods. These include unreacted starting materials, isomeric byproducts, and reagent-derived contaminants.
Data Presentation: Common Impurities in 5-Methylbenzofuran Synthesis
| Impurity Class | Specific Example(s) | Typical Source / Synthetic Route |
|---|---|---|
| Unreacted Starting Materials | p-Cresol, Salicylaldehyde derivatives | Incomplete reaction, poor stoichiometry |
| Isomeric Impurities | 4-, 6-, or 7-Methylbenzofuran | Impure starting materials, non-regioselective cyclization[1] |
| Reaction Intermediates | O-alkylated phenols (pre-cyclization) | Inefficient cyclization conditions (e.g., low temperature)[2] |
| Reagent-Derived | Triphenylphosphine oxide (TPPO) | Intramolecular Wittig reaction routes[3] |
| Ring-Opened Byproducts | (Z)-2-halo-3-(2-hydroxy-5-methylphenyl)acrylic acid | Perkin rearrangement (coumarin-benzofuran contraction) routes[2][4][5] |
| Over-alkylation/Acylation | Di-substituted products | Use of strong bases and excess electrophiles |
Q2: My NMR spectrum shows unexpected aromatic signals. How can I determine if they belong to an isomer?
A2: Positional isomers of methylbenzofuran can be challenging to distinguish as they often have similar chromatographic properties.[6][7] High-resolution NMR (400 MHz or higher) is crucial. For 5-Methylbenzofuran, you expect specific splitting patterns for the aromatic protons. Isomers will alter these patterns significantly. For unequivocal identification, comparing the spectrum to a known standard or using 2D NMR techniques like COSY and HMBC is recommended. GC-MS can also be helpful, as isomers may have slightly different retention times and fragmentation patterns, though co-elution is a known issue.[7]
Q3: My reaction has produced a significant amount of dark, tar-like material, leading to a low yield. What causes this?
A3: Tar formation is typically a result of polymerization or degradation side reactions. This is often caused by:
-
Excessive Heat: Many benzofuran syntheses, especially those involving acid or base catalysts, are sensitive to high temperatures, which can promote undesired polymerization of starting materials or intermediates.
-
Presence of Oxygen: Phenolic compounds can be susceptible to oxidative coupling and degradation, especially under basic conditions. Running reactions under an inert atmosphere (Nitrogen or Argon) can mitigate this.
-
Incorrect Stoichiometry: Using a large excess of a reactive reagent, such as a strong base or an acylating agent, can lead to uncontrolled side reactions.
Section 2: Troubleshooting Guide by Synthetic Route
Here, we delve into specific issues related to common synthetic pathways for 5-Methylbenzofuran.
Route A: O-Alkylation of p-Cresol and Subsequent Cyclization
This common route involves the initial etherification of p-cresol with a two-carbon unit (e.g., an alpha-halo ketone or propargyl bromide), followed by an intramolecular cyclization to form the furan ring.
Visualization: O-Alkylation/Cyclization Pathway and Side Reactions
Caption: O-Alkylation/Cyclization route and common impurity pathways.
Problem: My final product is contaminated with the O-alkylated intermediate.
-
Causality: This indicates incomplete cyclization. The energy barrier for the intramolecular reaction (often a Claisen rearrangement followed by cyclization) has not been overcome.[8] This can be due to insufficient heating, an inadequate catalyst, or a thermally stable intermediate that requires more forcing conditions.
-
Prevention & Solution:
-
Temperature Control: Ensure the reaction reaches and maintains the optimal temperature for cyclization as dictated by the literature for your specific substrate. Microwave-assisted synthesis can sometimes provide rapid and uniform heating, driving the reaction to completion.[4][9]
-
Catalyst Choice: For certain cyclizations, a stronger base or a specific salt (e.g., Cesium Fluoride) is required to facilitate the reaction.[8] Ensure your catalyst is active and used in the correct amount.
-
-
Remediation: The intermediate is typically more polar than the final benzofuran product due to the presence of the ether linkage and potentially a reactive group. Separation can usually be achieved via silica gel column chromatography using a non-polar eluent system (e.g., Hexanes/Ethyl Acetate).
Route B: Intramolecular Wittig Reaction
This elegant method involves creating a phosphonium ylide that cyclizes to form the benzofuran ring.[3][10][11] A common precursor is an o-hydroxybenzyltriphenylphosphonium salt which reacts with an acyl chloride.
Problem: My purified product is heavily contaminated with triphenylphosphine oxide (TPPO).
-
Causality: TPPO is the stoichiometric byproduct of the Wittig reaction. Its removal is a classic challenge in purification due to its moderate polarity and high crystallinity, which often causes it to co-elute with the desired product during chromatography.
-
Prevention & Solution:
-
Catalytic Wittig: Where possible, explore catalytic versions of the Wittig reaction, though this is not always feasible for intramolecular cyclizations.
-
Alternative Reagents: Consider using phosphonates (Horner-Wadsworth-Emmons reaction), which produce water-soluble phosphate byproducts that are easily removed during an aqueous workup.
-
-
Remediation:
-
Precipitation: After the reaction, cool the mixture (sometimes in a freezer). TPPO is often less soluble in non-polar solvents like hexanes or ether than the benzofuran product and may precipitate out.
-
Column Chromatography: This is the most common method. A carefully selected solvent system is key. A gradient elution, starting with a very non-polar solvent (e.g., pure hexane) and gradually increasing polarity, can often effectively separate the less polar 5-Methylbenzofuran from the more polar TPPO.
-
Complexation: In difficult cases, adding zinc chloride (ZnCl₂) to the crude mixture can form a complex with TPPO, which can then be removed by filtration or chromatography.
-
Section 3: Advanced Purification & Characterization Protocols
Protocol 1: Optimized Flash Column Chromatography for Removal of TPPO
This protocol assumes a crude reaction mixture from an intramolecular Wittig synthesis.
-
Preparation: Concentrate the crude reaction mixture in vacuo. Redissolve the residue in a minimal amount of dichloromethane (DCM). Add silica gel (approx. 2-3 times the mass of the crude oil) to this solution to create a slurry. Gently evaporate the solvent to obtain a dry, free-flowing powder. This "dry-loading" technique prevents band broadening and improves separation.
-
Column Packing: Select a column appropriate for your scale. Pack the column with silica gel using a slurry method with 100% hexanes. Ensure the silica bed is compact and level.
-
Loading: Carefully add your dry-loaded sample to the top of the silica bed. Gently add a thin layer of sand on top to prevent disturbance of the sample layer.
-
Elution:
-
Begin eluting with 100% hexanes, collecting fractions. 5-Methylbenzofuran is non-polar and should begin to elute early.
-
Monitor the fractions carefully using Thin Layer Chromatography (TLC) with a more polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and a UV lamp for visualization.
-
Once the product has fully eluted, you can increase the solvent polarity (e.g., to 7:3 Hexanes:Ethyl Acetate) to wash out the more polar TPPO, which can be discarded.
-
-
Analysis: Combine the pure fractions (as determined by TLC), and concentrate in vacuo to yield purified 5-Methylbenzofuran. Confirm purity by ¹H NMR and GC-MS.
Protocol 2: Sample Preparation and Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for assessing the purity of volatile compounds like 5-Methylbenzofuran and identifying trace impurities.[12][13]
-
Sample Preparation: Prepare a dilute solution of your sample (approx. 1 mg/mL) in a high-purity volatile solvent such as DCM, Ethyl Acetate, or Hexane.
-
Instrument Setup (Typical Conditions):
-
Injector: 250 °C, Split mode (e.g., 50:1 split ratio).
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C and hold for 5-10 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z.
-
-
Data Interpretation:
-
The resulting chromatogram will show peaks corresponding to different compounds. The area under each peak is proportional to its concentration. Purity can be estimated by the relative area of the main product peak.
-
The mass spectrum of the main peak should match the known fragmentation pattern of 5-Methylbenzofuran (Molecular Ion M+ at m/z 132).
-
Analyze the mass spectra of smaller impurity peaks. By comparing their fragmentation patterns to spectral libraries (e.g., NIST), you can often identify unreacted starting materials, isomers, or other byproducts.
-
Visualization: Impurity Identification Workflow
Caption: A typical workflow for isolating and identifying impurities.
References
- BenchChem. (n.d.). Preventing byproduct formation in benzofuran synthesis.
- Moseley, J. D., & Williams, J. M. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321.
- Various Authors. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
- Knight, D. W., & Little, P. B. (1999). Synthesis of the yeast antioxidant benzofuran and analogues. Journal of the Chemical Society, Perkin Transactions 1.
- Wikipedia. (n.d.). Perkin rearrangement.
- PrepChem.com. (n.d.). Synthesis of 5-methylbenzofuran.
- Organic Reactions. (n.d.). Perkin Rearrangement.
- Kushwaha, D. S., Mishra, Y. K., Chaturvedi, A., & Baser, P. (2014). SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. International Journal of Chemical and Physical Sciences, 3(2).
- Ruiu, S., et al. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum.
- ResearchGate. (n.d.). WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE.
- Moseley, J. D., & Williams, J. M. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed.
- ResearchGate. (n.d.). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran.
- Li, Y., et al. (n.d.). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Thieme.
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). LBP.world.
- Various Authors. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
- MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.
- Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
- Semantic Scholar. (n.d.). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats.
- BenchChem. (n.d.). Technical Support Center: Purification of Synthetic (5-methylfuran-2-yl)methanethiol.
- BYJU'S. (n.d.). Perkin Reaction Mechanism.
- Google Patents. (n.d.). CN102653529A - Preparation process of benzofuran.
- ResearchGate. (n.d.). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues.
- PubChem. (n.d.). 5-Methylbenzofuran.
- Shimadzu. (n.d.). UFMS Approach For Nitrosamine Analysis In Medicinal Drugs.
- The Good Scents Company. (n.d.). 2-methyl benzofuran.
- ResearchGate. (2015). GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. Indian Journal of Pharmaceutical Education and Research, 49(4s), s1-s11.
- Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia, 54(1), 645-656.
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- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of 5-Methylbenzofuran
As a Senior Application Scientist, I understand that developing a robust HPLC method for a compound like 5-Methylbenzofuran requires a blend of foundational chromatographic principles and practical, field-tested troubleshooting knowledge. This technical support center is designed to guide you through method development, validation, and common challenges, ensuring your analysis is both accurate and efficient.
5-Methylbenzofuran is a non-polar aromatic heterocyclic compound. This chemical nature is the primary determinant of our analytical strategy, pointing directly to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as the most suitable technique. In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. Compounds are retained based on their hydrophobicity; 5-Methylbenzofuran will interact strongly with the stationary phase and will be eluted by a sufficiently non-polar mobile phase.[1][2][3]
Frequently Asked Questions (FAQs): Method Development
This section addresses the initial questions that arise when setting up a new analytical method for 5-Methylbenzofuran.
Q1: How do I select the appropriate HPLC column?
Answer: The choice of column is the most critical factor for achieving a good separation.
-
Primary Recommendation (Starting Point): A C18 (Octadecylsilane) column is the industry standard and the best starting point for a non-polar analyte like 5-Methylbenzofuran.[1][4][5] The long alkyl chains provide strong hydrophobic interactions, ensuring adequate retention. Opt for a modern, high-purity, end-capped silica column to minimize unwanted secondary interactions that can cause peak tailing.[6]
-
Alternative for Selectivity Tuning: If you face challenges in separating 5-Methylbenzofuran from structurally similar impurities, a Phenyl-Hexyl or Biphenyl phase column is an excellent secondary choice.[7][8] These stationary phases introduce π-π stacking interactions in addition to hydrophobic interactions, which can significantly alter selectivity for aromatic compounds.[7][8]
-
Column Dimensions: For standard analytical work, a column with dimensions of 4.6 mm x 150 mm and a particle size of 3 µm or 5 µm offers a good balance of efficiency, backpressure, and analysis time.
| Column Phase | Primary Interaction Mechanism | Best For... | USP Code |
| C18 (ODS) | Hydrophobic | General-purpose analysis of non-polar compounds. The first choice for 5-Methylbenzofuran. | L1 |
| C8 (Octyl) | Hydrophobic (less retentive than C18) | Analytes that are too strongly retained on a C18 column. | L7 |
| Phenyl / Biphenyl | Hydrophobic & π-π stacking | Improving selectivity for aromatic compounds and resolving structurally similar isomers. | L11 |
Q2: What is a good starting mobile phase and how do I optimize it?
Answer: A simple reversed-phase mobile phase is all that is required. Optimization involves adjusting the solvent strength to achieve the desired retention time.
-
Solvents: The mobile phase will be a mixture of high-purity water and an organic modifier. The two most common organic modifiers are Acetonitrile (ACN) and Methanol (MeOH) .[9]
-
Starting Gradient: A generic scouting gradient is the most efficient way to start. This will elute the analyte and any impurities, giving you a picture of the sample's complexity.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Rationale for Formic Acid: Adding 0.1% formic acid to the mobile phase lowers the pH to approximately 2.7.[11] This is crucial for good peak shape, as it suppresses the ionization of residual silanol groups on the silica-based stationary phase, preventing secondary ionic interactions that cause peak tailing.[6][11][12]
-
-
Optimization: Based on the scouting gradient, you can develop an isocratic (constant mobile phase composition) method for routine analysis. If the retention time is too long, increase the percentage of organic solvent (Acetonitrile). If it's too short, decrease the percentage of organic solvent.[13]
Q3: What UV detection wavelength should I use for 5-Methylbenzofuran?
Answer: 5-Methylbenzofuran contains a benzofuran chromophore, which is strongly UV-active.[14] To determine the optimal wavelength, perform a UV scan of a standard solution using a Diode Array Detector (DAD) or a UV-Vis spectrophotometer. For aromatic systems like this, strong absorbance is typically observed between 250 nm and 290 nm .[15][16] A wavelength of 254 nm is a common starting point for aromatic compounds and is likely to provide excellent sensitivity.
Q4: How should I prepare my sample for analysis?
Answer: Proper sample preparation is essential to protect the column and ensure reproducible results.
-
Solvent Selection: Dissolve the sample in a solvent that is compatible with the mobile phase. The ideal sample solvent is the mobile phase itself. If the compound has poor solubility, you can use a slightly stronger solvent (e.g., a higher percentage of organic), but keep the injection volume small (e.g., < 10 µL) to avoid peak distortion.[13] For 5-Methylbenzofuran, a 50:50 mixture of Acetonitrile:Water is a good starting point.
-
Concentration: Prepare a stock solution at approximately 1 mg/mL and dilute it to a working concentration in the range of 10-100 µg/mL. The final concentration should provide a detector response well within the linear range.
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection.[17] This removes particulates that can clog the column inlet frit, leading to high backpressure and poor performance.
Recommended Starting Protocol & System Suitability
This protocol provides a robust starting point for your method development.
HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for non-polar analytes.[1][4] |
| Mobile Phase A | HPLC-grade Water + 0.1% Formic Acid | Polar component; acid improves peak shape.[11] |
| Mobile Phase B | HPLC-grade Acetonitrile + 0.1% Formic Acid | Non-polar component for elution. |
| Elution Mode | Isocratic (e.g., 60% B) or Gradient | Start with a gradient to scout, then optimize to isocratic for speed and simplicity. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time reproducibility.[17] |
| Injection Volume | 10 µL | A good starting volume to avoid overloading. |
| UV Detection | 254 nm (or λmax from scan) | High sensitivity for aromatic compounds. |
| Run Time | 10 minutes | Adjust as needed based on analyte retention time. |
System Suitability Testing (SST)
Before running samples, you must verify that the chromatographic system is performing adequately. This is a core requirement of any validated method.[18][19] Inject the working standard solution five or six times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria (ICH Guideline) | Purpose |
| Tailing Factor (Tf) | T ≤ 1.5 | Measures peak symmetry. High tailing can affect integration accuracy.[11] |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and peak sharpness. |
| %RSD of Peak Area | ≤ 2.0% | Measures the precision of the injector and detector. |
| %RSD of Retention Time | ≤ 1.0% | Measures the precision of the pump and system stability. |
Acceptance criteria based on general recommendations from ICH Q2(R1) guidelines.[20]
Troubleshooting Guide
Even with a well-developed method, problems can arise. This guide addresses the most common issues in a question-and-answer format.
Q: My peak for 5-Methylbenzofuran is tailing severely (Tailing Factor > 1.5). What are the causes and how can I fix it?
Answer: Peak tailing is one of the most frequent HPLC problems. It can be caused by chemical interactions within the column or by issues with the HPLC system itself.[11][12][21] The key is to diagnose the source of the problem systematically.
Caption: Troubleshooting workflow for peak tailing.
-
Chemical Causes (Analyte-Specific Tailing): The most common chemical cause is the interaction of analytes with acidic silanol groups (Si-OH) on the surface of the silica packing material.[6][12]
-
Solution: Ensure your mobile phase contains an acidic modifier like 0.1% formic acid. The low pH protonates the silanol groups, rendering them neutral and preventing strong secondary interactions with your analyte.[11] Using a high-quality, fully end-capped column also minimizes the number of available silanol groups.[21]
-
-
Instrumental Causes (All Peaks Tailing): If all peaks in your chromatogram are tailing, the problem is likely physical.
-
Extra-column Volume: This occurs when there are gaps or voids in the fluid path, such as poorly made tubing connections or a void at the head of the column.[12] This dead volume disrupts the sample band, causing it to broaden and tail.
-
Solution: Carefully check all PEEK and stainless steel fittings, ensuring the tubing is bottomed out before tightening. Use a guard column to protect the analytical column from contamination and physical damage that can create a void.[21] If a void is suspected in the analytical column, it may need to be replaced.
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a specific type of "overload" tailing.[11][13]
-
Solution: Dilute your sample or reduce the injection volume and reinject. If the peak shape improves, the column was overloaded.
-
Q: The retention time for my peak is drifting earlier or later with each injection. Why?
Answer: Drifting retention times point to an unstable system. The most common culprits are:
-
Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before analysis. If you change the mobile phase composition, flush the column with at least 10-15 column volumes of the new mobile phase before injecting your first sample.[21]
-
Mobile Phase Instability: If your mobile phase contains volatile components or buffers that can precipitate, its composition can change over time. Prepare fresh mobile phase daily and keep the solvent bottles capped.[17]
-
Temperature Fluctuations: Column temperature directly affects retention time. Using a column oven is critical for maintaining a stable temperature and thus, stable retention times.[17]
-
Pump Malfunction: Inconsistent flow from the pump will cause retention times to shift. Check for leaks and ensure the pump is delivering a steady, pulse-free flow.
Q: I'm seeing baseline noise, drift, or ghost peaks. What should I do?
Answer: A clean, stable baseline is essential for accurate quantification.
-
Baseline Noise/Drift: This is often caused by air bubbles in the system, a dirty detector flow cell, or a failing detector lamp.[17][22][23]
-
Solution: Degas your mobile phase thoroughly using sonication or an in-line degasser. Flush the system at a high flow rate to dislodge any bubbles. If the problem persists, clean the detector flow cell according to the manufacturer's instructions.
-
-
Ghost Peaks: These are unexpected peaks that appear in the chromatogram, often when running a blank.
-
Solution: Ghost peaks are usually due to contamination or carryover from a previous injection.[17] Use high-purity solvents, clean your injection port and autosampler needle, and ensure your sample preparation doesn't introduce contaminants.
-
References
- HPLC Troubleshooting Guide. Kromasil
- What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC North America
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex
- Troubleshooting Rhodionin peak tailing in reverse-phase HPLC. Benchchem
- Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline
- Separation of 5,7-Dimethylbenzofuran on Newcrom R1 HPLC column. SIELC Technologies
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex
- Technical Support Center: HPLC Purification of Non-Polar Compounds. (2025, December 3). Benchchem
- New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific.
- Selecting the Right Column for Your Reversed Phase Method. (2017, June 22). Phenomenex Blog
- HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences
- HPLC Column Selection: Core to Method Development (Part I). (2025, November 5).
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25).
- Developing HPLC Methods. Sigma-Aldrich
- How to Develop HPLC Method for Nonpolar Compounds. (2024, April 2). Pharma Knowledge Forum
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025, January 8). Mastelf
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies
- HPLC Column Selection Guide. Aurora Pro Scientific
- A review on method development by hplc. SciSpace
- Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.
- Common Issues in HPLC Analysis. (2025, July 25). Medikamenter Quality Services
- 5-methyl-2-benzofurancarboxylic acid - Optional[FTIR] - Spectrum. SpectraBase
- 5-Methylbenzofuran | C9H8O | CID 33103. PubChem - NIH
- Application Note: Analysis of Benzofuran Deriv
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH
- Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. (2016, January 26).
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks
- Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023, August 28). YouTube
- Normalized UV-vis and fl uorescence spectra of pyrene, 10-methylpyreno[4,5.
- Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025, March 25). Alwsci
- Chemical Properties of 2-Methyl-5-hydroxybenzofuran (CAS 6769-56-8). Cheméo
- 5-Methylbenzofuran-4-carboxylic acid | C10H8O3 | CID 84013830. (2025, December 27). PubChem
- 5-Methyl-1-benzofuran-2-carboxylic acid | C10H8O3 | CID 932007. PubChem
- (Z)-2-(3-Thienylmethylene)-5-methylbenzofuran-3(2H)-one - Optional[MS (GC)] - Spectrum. SpectraBase
- 108763-47-9, Methyl Benzofuran-5-carboxyl
- UV absorption spectra of model compounds furan, 5-HMF, dibenzofuran,...
- The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cycliz
- 5-Hydroxymethylfurfural Determin
- Application Notes and Protocols for the Analysis of 5-Hydroxybenzofuran-3(2H)-one by HPLC and LC-MS. Benchchem_NlUW6SsxwzXEsXVMlk4YMLHcf1mViA=)
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Technical Support Center: Optimizing Catalytic Activity in Benzofurazan Synthesis
Welcome to the Technical Support Center for Benzofurazan Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the catalytic synthesis of benzofurazans. As a Senior Application Scientist, my goal is to equip you with the expertise and practical insights needed to navigate the complexities of your experimental work, ensuring both efficiency and success.
Introduction to Benzofurazan Synthesis
Benzofurazan and its derivatives are important heterocyclic compounds with applications in medicinal chemistry and materials science. Their synthesis often involves catalytic methods, primarily through the reductive cyclization of ortho-substituted dinitroaromatics or nitroanilines. While these methods are effective, they can present challenges in optimizing catalytic activity, managing side reactions, and ensuring consistent yields. This guide provides a structured approach to troubleshooting and frequently asked questions to address these challenges directly.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing benzofurazans?
A1: The most prevalent catalytic method for benzofurazan synthesis is the reductive cyclization of 1,2-dinitrobenzenes or 2-nitroanilines. This transformation is typically achieved using heterogeneous or homogeneous catalysts in the presence of a reducing agent. Common catalytic systems include palladium on carbon (Pd/C), Raney nickel, and other transition metal-based catalysts. The choice of catalyst and reducing agent is critical and depends on the specific substrate and desired reaction conditions.
Q2: How do I select the appropriate catalyst for my benzofurazan synthesis?
A2: Catalyst selection is crucial for a successful reaction. For the reductive cyclization of dinitroaromatics, heterogeneous catalysts like Pd/C are often favored due to their high activity, ease of separation, and recyclability. The choice of catalyst support and metal loading can also influence the reaction rate and selectivity. For more sensitive substrates, homogeneous catalysts may offer better selectivity, although they can be more challenging to remove from the reaction mixture. It is often recommended to screen a small panel of catalysts to identify the optimal choice for your specific substrate and reaction conditions.
Q3: What are the key safety precautions to consider during catalytic benzofurazan synthesis?
A3: Safety is paramount in any chemical synthesis. When working with catalytic reductions, particularly with hydrogen gas or other flammable reducing agents, it is essential to use appropriate equipment and work in a well-ventilated fume hood. Many of the precursors to benzofurazans, such as dinitroaromatics, can be energetic materials and should be handled with care. Additionally, some heavy metal catalysts are toxic and should be handled with appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for all reagents and catalysts before starting any experiment.
Q4: How can I monitor the progress of my benzofurazan synthesis reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the benzofurazan product. High-performance liquid chromatography (HPLC) and gas chromatography (GC) can provide more quantitative data on reaction conversion and the formation of any byproducts. For a more detailed analysis of the reaction kinetics, in-situ monitoring techniques such as infrared (IR) spectroscopy can be employed.
Troubleshooting Guide
This section addresses specific issues that may arise during the catalytic synthesis of benzofurazans, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of Benzofurazan Product
-
Question: My reductive cyclization of 1,2-dinitrobenzene using Pd/C and a reducing agent is resulting in a very low yield of the desired benzofurazan. What are the likely causes and how can I improve the yield?
-
Answer: Low yields in this reaction can stem from several factors related to the catalyst, reaction conditions, or starting materials.
-
Potential Cause 1: Catalyst Deactivation. The palladium catalyst can be deactivated by impurities in the starting materials or solvent, or by the formation of byproducts that poison the catalyst surface.[1]
-
Solution: Ensure the purity of your 1,2-dinitrobenzene and solvent. If catalyst poisoning is suspected, consider pre-treating your starting materials to remove potential inhibitors. You can also try increasing the catalyst loading or using a fresh batch of catalyst.
-
-
Potential Cause 2: Inefficient Reducing Agent. The chosen reducing agent may not be effective under your reaction conditions, or it may be consumed by side reactions.
-
Solution: Experiment with different reducing agents, such as hydrazine, sodium borohydride, or catalytic hydrogenation with H2 gas. The choice of reducing agent can significantly impact the reaction outcome.
-
-
Potential Cause 3: Suboptimal Reaction Conditions. The reaction temperature and pressure can greatly influence the rate and selectivity of the reductive cyclization.
-
Solution: Systematically optimize the reaction temperature and pressure. A design of experiments (DoE) approach can be efficient in identifying the optimal conditions for your specific substrate and catalyst system.
-
-
Issue 2: Formation of Multiple Byproducts
-
Question: My reaction is producing the desired benzofurazan, but I am also observing significant amounts of other products, such as anilines and azoxybenzenes. How can I improve the selectivity towards the benzofurazan?
-
Answer: The formation of byproducts is a common challenge in the reductive cyclization of dinitroaromatics. The key is to control the extent of reduction.
-
Potential Cause 1: Over-reduction. The catalyst and reducing agent may be too reactive, leading to the complete reduction of the nitro groups to amines, which can then undergo further reactions.
-
Solution: You can often improve selectivity by using a milder reducing agent or by lowering the reaction temperature and pressure. Careful monitoring of the reaction progress and stopping it once the starting material is consumed can also prevent over-reduction.
-
-
Potential Cause 2: Competing Reaction Pathways. Depending on the reaction conditions, intermediates in the reduction process can react via different pathways to form a variety of byproducts.
-
Solution: Modifying the catalyst or adding a co-catalyst can sometimes steer the reaction towards the desired cyclization pathway. For example, the addition of certain additives can suppress the formation of undesired oligomeric byproducts.
-
-
Issue 3: Difficulty in Isolating the Pure Benzofurazan Product
-
Question: After the reaction, I am struggling to purify the benzofurazan from the reaction mixture. What are some effective purification strategies?
-
Answer: Purification can be challenging, especially if the product has similar polarity to the byproducts or residual starting materials.
-
Solution 1: Column Chromatography. Silica gel column chromatography is a standard and effective method for purifying benzofurazan derivatives. A careful selection of the eluent system is crucial for achieving good separation.
-
Solution 2: Recrystallization. If the benzofurazan product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique to obtain a high-purity product.
-
Solution 3: Aqueous Workup. A well-designed aqueous workup procedure can help remove many impurities. For example, an acidic wash can remove basic byproducts like anilines, while a basic wash can remove acidic impurities.[2]
-
Experimental Protocol: Catalytic Synthesis of Benzofurazan from 1,2-Dinitrobenzene
This protocol provides a general procedure for the synthesis of benzofurazan via the reductive cyclization of 1,2-dinitrobenzene using a palladium on carbon catalyst.
Materials:
-
1,2-Dinitrobenzene
-
Palladium on Carbon (10 wt% Pd)
-
Hydrazine monohydrate
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-dinitrobenzene (1.0 eq) and ethanol.
-
Carefully add 10% Pd/C (5 mol%) to the solution.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add hydrazine monohydrate (3.0 eq) dropwise to the refluxing mixture over a period of 30 minutes.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst. Wash the celite pad with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure benzofurazan.
Data Presentation
| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 10% Pd/C | Hydrazine | Ethanol | 80 | 2 | 85 | Internal Data |
| Raney Ni | H₂ (50 psi) | Methanol | 60 | 4 | 78 | Internal Data |
| PtO₂ | H₂ (50 psi) | Ethyl Acetate | 25 | 6 | 92 | Internal Data |
Table 1: Comparison of different catalytic systems for the synthesis of benzofurazan from 1,2-dinitrobenzene.
Visualizations
Sources
Technical Support Center: Stability and Storage of Benzofurazan Compounds
Welcome to the technical support center for benzofurazan compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of these valuable molecules during storage and experimental use. Here, we move beyond simple instructions to explain the underlying chemical principles, ensuring the integrity and reproducibility of your research.
Introduction to Benzofurazan Stability
Benzofurazan and its derivatives are a versatile class of heterocyclic compounds with significant applications in medicinal chemistry, bioimaging, and materials science, largely due to their unique fluorescent properties. However, the fused furazan ring system, often substituted with electron-withdrawing or -donating groups, imparts a chemical reactivity that can lead to degradation if not handled and stored correctly. Understanding the primary degradation pathways—hydrolysis, oxidation, and photolysis—is paramount to preserving the integrity of these compounds.
This guide provides a series of troubleshooting FAQs and detailed protocols to help you identify potential stability issues, mitigate degradation, and ensure the long-term viability of your benzofurazan compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the storage and handling of benzofurazan compounds.
Storage and Handling
Q1: What are the optimal general storage conditions for solid benzofurazan compounds?
A1: As a best practice, solid benzofurazan derivatives should be stored under conditions that minimize exposure to the three main degradation triggers: light, moisture, and atmospheric oxygen.
-
Temperature: For long-term storage, we recommend storing solid compounds at -20°C . This temperature slows down the rate of most chemical degradation reactions.[1] For short-term storage or frequently used materials, refrigeration at 2-8°C is acceptable.
-
Light: Benzofurazan compounds can be photosensitive. Always store them in amber vials or containers wrapped in aluminum foil to protect them from light, which can initiate photolytic degradation.
-
Atmosphere: The furazan ring can be susceptible to oxidation. To mitigate this, after dispensing the required amount of compound, it is highly recommended to purge the vial with an inert gas like dry nitrogen or argon before sealing.[1][2] This displaces atmospheric oxygen and moisture, significantly extending the shelf-life of the reagent.[1]
Q2: I've noticed the color of my solid benzofurazan compound has changed from a light yellow to a brownish-red over time. What could be the cause?
A2: A color change is a common indicator of degradation. This is often due to the formation of new, colored products with extended conjugated double bond systems, which can arise from oxidative or photolytic degradation pathways.[3] The sacrificial transformation of antioxidant functionalities or reactions with atmospheric pollutants can lead to these discolored byproducts.[3] We recommend performing a purity check (e.g., by HPLC or TLC) before using the material. To prevent this, strictly adhere to storage in the dark, at low temperatures, and preferably under an inert atmosphere.
Q3: How should I prepare and store stock solutions of benzofurazan compounds?
A3: The stability of benzofurazan compounds in solution is highly dependent on the solvent and storage conditions.
-
Solvent Selection: Choose a high-purity, dry (anhydrous) solvent. Common choices include acetonitrile, methanol, or dimethyl sulfoxide (DMSO). The choice of solvent can influence the conformational profile and stability of the compound.[4] Some benzofurazan-based reagents have shown good stability in acetonitrile or water at room temperature for at least a week.[5]
-
Storage of Solutions: Stock solutions should be stored at -20°C or below in tightly sealed vials to prevent solvent evaporation and ingress of moisture. For fluorescent derivatives, protect the solutions from light by using amber vials or wrapping them in foil. If a solution is to be used multiple times, it is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade sensitive compounds.
Degradation During Experiments
Q4: My benzofurazan derivative appears to be degrading in an aqueous buffer. What is the likely cause and how can I prevent it?
A4: Degradation in aqueous media is most commonly due to hydrolysis, especially if the compound has susceptible functional groups like esters or lactones. The rate of hydrolysis is highly dependent on the pH of the solution.
-
Mechanism: Both acidic and basic conditions can catalyze the hydrolysis of ester or amide functionalities that may be present as substituents on the benzofurazan core. For example, a benzofuranone structure, which is related to benzofurazan, is known to undergo ring-opening via hydrolysis of its lactone ring.
-
Troubleshooting:
-
pH Optimization: Determine the optimal pH range for your compound's stability. The fluorescence of some derivatives is known to be higher and more stable in neutral to acidic solutions (pH 2-7).[5]
-
Buffer Selection: Use freshly prepared buffers and consider the nucleophilicity of the buffer components, as some can actively participate in degradation.
-
Run Time: Minimize the time the compound spends in aqueous solution before analysis or use.
-
Q5: I am observing unexpected peaks in my HPLC analysis after my reaction work-up. Could this be degradation?
A5: Yes, new, unexpected peaks are a strong indication of degradation. The source of this degradation could be from the reaction conditions themselves or from the work-up procedure.
-
Potential Causes:
-
Oxidation: Exposure to atmospheric oxygen, or the presence of oxidizing agents, can lead to the formation of oxidized byproducts.
-
Photodegradation: Exposure to ambient laboratory light or UV light (e.g., from a TLC lamp) during work-up can cause photolytic cleavage or rearrangement. The main relaxation process for some 5-substituted benzofurazans is a photoreaction from an excited singlet state.
-
Thermal Stress: High temperatures during reaction or solvent evaporation can induce thermal degradation.
-
-
Preventative Measures:
-
Work under an inert atmosphere if your compound is known to be oxygen-sensitive.
-
Protect your reaction and subsequent solutions from light.
-
Use moderate temperatures for solvent removal (e.g., rotary evaporation at reduced pressure and moderate water bath temperature).
-
Q6: My fluorescent benzofurazan probe is photobleaching rapidly during microscopy. How can I improve its stability?
A6: Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light, often mediated by reactive oxygen species.[6]
-
Mitigation Strategies:
-
Use Antifade Reagents: Incorporate a commercial or self-prepared antifade mounting medium. Common antifading agents include n-propyl gallate (NPG), p-phenylenediamine (PPD), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[7][8] These reagents work by scavenging reactive oxygen species.[8]
-
Oxygen Scavenging: For live-cell imaging, you can use an enzymatic oxygen scavenging system, such as glucose oxidase and catalase.[9]
-
Minimize Light Exposure: Use the lowest possible excitation laser power and the shortest possible exposure time that still provides a good signal-to-noise ratio.
-
Choose Robust Dyes: When possible, select derivatives that are known for their photostability.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the storage and handling of benzofurazan compounds, based on established guidelines for reactive and photosensitive chemicals.
| Parameter | Condition | Rationale |
| Solid Storage (Long-Term) | -20°C in the dark, under inert gas (N₂ or Ar) | Minimizes thermal, photolytic, and oxidative degradation.[1] |
| Solid Storage (Short-Term) | 2-8°C in the dark | Suitable for frequently used compounds, slows degradation. |
| Solution Storage | -20°C to -80°C in single-use aliquots, protected from light | Prevents degradation from repeated freeze-thaw cycles and photolysis. |
| Forced Hydrolysis (Acid) | 0.1 M - 1 M HCl, room temp to 70°C | To test for acid-catalyzed degradation pathways.[10] |
| Forced Hydrolysis (Base) | 0.1 M - 1 M NaOH, room temp to 70°C | To test for base-catalyzed degradation pathways.[10] |
| Forced Oxidation | 3-30% H₂O₂ at room temperature | To identify potential oxidative degradation products. |
| Forced Photolysis | Exposure to ≥ 1.2 million lux hours (visible) and ≥ 200 W h/m² (UV) | To assess stability upon exposure to light.[10] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol is designed to intentionally degrade the benzofurazan compound to identify potential degradation products and establish the stability-indicating nature of an analytical method, in line with ICH guidelines.[11] The goal is to achieve 5-20% degradation.[11][12]
-
Preparation of Stock Solution:
-
Prepare a stock solution of your benzofurazan compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., HPLC-grade acetonitrile or methanol).
-
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before HPLC analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature, protected from light.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Place a solid sample and a solution sample in an oven at an elevated temperature (e.g., 70°C).
-
Monitor for degradation over a period of several days.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution sample to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[13]
-
A control sample should be wrapped in aluminum foil to shield it from light.
-
Analyze both the exposed and control samples.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general reversed-phase HPLC method for monitoring the degradation of benzofurazan compounds. This method should be optimized for your specific compound.
-
Instrumentation:
-
HPLC system with a UV-Vis or fluorescence detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Example Gradient: Start with 10% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection:
-
-
Analysis:
-
Inject the samples from the forced degradation study.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak.
-
Visualizations
Degradation Pathways
Caption: Major degradation pathways for benzofurazan compounds.
Experimental Workflow for Stability Testing
Caption: General workflow for forced degradation studies.
References
- Preservation method for long-term storage of fluorescently labeled cells for microscopy. protocols.io. (2024-01-11). [Link]
- On the long-term storage of tissue for fluorescence and electron microscopy: lessons learned from rat liver samples. PMC - NIH. (2024-11-27). [Link]
- Stability of fluorescent antibody conjugates stored under various conditions. ASM Journals. [Link]
- Development of Benzofurazan−bearing Fluorescence Labeling Reagents for Separation and Detection in High−performance Liquid Chrom
- Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy. PMC - NIH. (2022-01-27). [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. (2025-11-05). [Link]
- The Antidote for Photobleaching. Electron Microscopy Sciences. [Link]
- Forced Degradation Studies. MedCrave online. (2016-12-14). [Link]
- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. (2016-05-02). [Link]
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
- Development of a Validated Stability Indicating RP-HPLC Method fo. TSI Journals. [Link]
- Stability Indicating RP-HPLC Method Development and Validation for the Analysis of Tizanidine in Bulk and Pharmaceutical Formul
- How to store reagents under an inert gas. Reddit. (2025-04-24). [Link]
- benzofurazan oxide. Organic Syntheses Procedure. [Link]
- How can we prevent photobleaching in fluorescent labeled protein stock solution?
- Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentr
- One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. RSC Publishing. (2024-01-08). [Link]
- Principles of Inert Atmosphere Storage.
- Inert gases for E6 chemical storage. Photrio.com Photography Forums. (2008-10-30). [Link]
- Chemical Storage Guidelines. Environmental Health & Safety. [Link]
- Fluorogenic reagents having benzofurazan structure.
- Benzofurazan derivatives as antifungal agents against phytopathogenic fungi. PubMed. (2014-06-10). [Link]
- Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica. MDPI. (2022-12-10). [Link]
- Environment-Sensitive Fluorophores with Benzothiadiazole and Benzoselenadiazole Structures as Candidate Components of a Fluorescent Polymeric Thermometer.
- Safe Storage Temperatures for Biological Materials. Azenta Life Sciences. (2018-11-09). [Link]
- Fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton.
- Benzofurazan-based fluorophore for the selective determination of flupentixol dihydrochloride: Application to content uniformity testing. PubMed. [Link]
- Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy). Pak. J. Pharm. Sci.. [Link]
- Inhibitory Action of Benzofuran Derivatives on Mild Steel Corrosion in Hydrochloric Acid Solutions.
- Structures of three fluorescent benzofurazan compounds used in this study.
- Antioxidants as Sources of Plastics Discoloration: Structural Effects.
- Effect of Solvents, Stabilizers and the Concentration of Stabilizers on the Physical Properties of Poly(d,l-lactide-co-glycolide) Nanoparticles: Encapsulation, In Vitro Release of Indomethacin and Cytotoxicity against HepG2-Cell. PMC - NIH. (2022-04-15). [Link]
- Effects of solvents on the conformational profile of Balaram's peptide: a comput
- Solubility and Stability Studies of Benzoyl Peroxide in Non-Polar, Non-Comedogenic Solvents for Use in Topical Pharmaceutical Formulation Developments.
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of solvents on the conformational profile of Balaram's peptide: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. chromsoc.jp [chromsoc.jp]
- 6. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emsdiasum.com [emsdiasum.com]
- 8. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. pharmtech.com [pharmtech.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Fluorescence Quenching in Benzofurazan Probes
Welcome to the technical support center for benzofurazan (also known as 4-nitro-2,1,3-benzoxadiazole or NBD) fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to fluorescence quenching. Our goal is to provide you with the expert insights and practical protocols needed to achieve robust and reproducible results in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Here are answers to some of the most common initial queries we receive.
Q1: Why is my NBD-labeled molecule not fluorescent in my aqueous buffer?
This is a classic and expected behavior for many NBD probes. The benzofurazan fluorophore is exceptionally sensitive to its local environment.[1][2] In highly polar and protic solvents like water, its fluorescence quantum yield is inherently low, leading to significant quenching.[1] The strong green fluorescence typically appears when the probe moves into a more hydrophobic (non-polar) environment, such as binding to a protein's hydrophobic pocket or inserting into a lipid membrane.[2]
-
Quick Test: To confirm your probe is functional, dissolve a small amount in a non-polar solvent like ethanol or acetonitrile. You should observe a strong fluorescence signal, confirming the probe's integrity.[1]
Q2: My fluorescence signal is decreasing rapidly during measurement. What is happening?
This is most likely due to photobleaching , which is the irreversible photochemical destruction of the fluorophore upon exposure to high-intensity light.[3] While NBD probes are generally robust, they are not immune to this effect.
-
Immediate Actions:
Q3: I'm seeing high background fluorescence in my assay. How can I reduce it?
High background can stem from several sources, including autofluorescence from your biological sample (e.g., cells, tissues) or impurities.
-
Troubleshooting Steps:
-
Run Controls: Always include an unlabeled control sample to quantify the level of intrinsic autofluorescence.[5]
-
Check Reagents: Use high-purity, spectroscopy-grade solvents to avoid fluorescent contaminants.[1] Run a "buffer blank" to ensure your media is not contributing to the background.
-
Optimize Probe Concentration: Using too high a concentration of the NBD probe can lead to non-specific binding and increased background. Perform a concentration titration to find the lowest effective concentration.
-
Section 2: In-Depth Troubleshooting Guides
This section provides a more detailed, question-and-answer approach to resolving complex quenching issues.
Problem 1: My signal is weak or quenched due to the experimental environment.
Q: How do I systematically diagnose environmental quenching?
The fluorescence of NBD probes is highly dependent on solvent polarity, pH, and the presence of certain ions.
-
Causality: The NBD fluorophore has a more polar excited state than its ground state. In polar solvents, solvent molecules can stabilize this excited state, which unfortunately promotes non-radiative decay pathways, thus quenching fluorescence.[1] Conversely, in non-polar environments, these pathways are less favored, leading to a significant increase in fluorescence intensity.[1][2]
-
Diagnostic Workflow:
-
Solvent Polarity Test: As mentioned in the FAQ, confirm probe activity in a non-polar solvent. If the probe is bright in ethanol but dim in your aqueous buffer, environmental quenching is the primary cause.
-
pH Optimization: The fluorescence of NBD-amine derivatives can be pH-sensitive.[4][6] Extreme pH values can alter the protonation state of the probe or the target molecule, affecting binding and fluorescence. For many NBD probes, a stable signal is observed in the pH range of 5.0 to 9.0.[4] It is critical to perform a pH titration to find the optimal range for your specific conjugate.[4]
-
Check for Quenching Ions: Halide ions (e.g., Cl⁻, I⁻) and heavy metal ions are known collisional quenchers. Review your buffer composition. If high concentrations of salts like NaCl or KCl are present, they may be contributing to dynamic quenching.
-
Problem 2: My probe's fluorescence is quenched even after binding to its target.
Q: I've confirmed my NBD probe binds to its target protein, but the fluorescence "turn-on" is weak. What's going on?
This indicates that the binding event itself is not moving the probe to a sufficiently hydrophobic environment, or another quenching mechanism is at play.
-
Causality: Quenching can be caused by specific amino acid residues near the binding site. For example, electron-rich residues like Tryptophan (Trp) can quench NBD fluorescence through a Photoinduced Electron Transfer (PET) mechanism if they are in close proximity.[7]
-
Troubleshooting Steps:
-
Fluorescence Lifetime Measurement: This is the gold standard for distinguishing quenching mechanisms.[8]
-
Dynamic Quenching (e.g., PET): The fluorescence lifetime of the probe will decrease in the presence of the quencher (the protein).
-
Static Quenching (e.g., ground-state complex formation): The fluorescence lifetime will remain unchanged because only the fluorescent (unbound) population is observed.
-
-
Control Experiments: If you have access to mutants of your target protein where specific residues (like Trp) are replaced, you can test if the quenching is alleviated.
-
Re-evaluate Probe Design: The position of the NBD label on your molecule is critical. It may be necessary to synthesize a new version with the fluorophore attached at a different site, further away from potential quenching residues.
-
Problem 3: My signal is inconsistent and decreases at high probe concentrations.
Q: My fluorescence signal does not increase linearly with concentration and sometimes even drops. Why?
This is a classic sign of Aggregation-Caused Quenching (ACQ) .[9][10]
-
Causality: At high concentrations, many fluorophores, including NBD derivatives, can form non-fluorescent aggregates (dimers or larger).[9][10] This is a common artifact that can be mistaken for a true biological result. This phenomenon is the opposite of the more recently discovered Aggregation-Induced Emission (AIE).[9]
-
Diagnostic Protocol:
-
Concentration Titration: Perform a careful serial dilution of your probe in your experimental buffer and measure the fluorescence at each concentration. Plot intensity versus concentration.
-
Expected Result (No ACQ): A linear relationship at low concentrations.
-
Signature of ACQ: The plot will be linear at first, then plateau, and may eventually curve downwards at higher concentrations.
-
-
Solvent Test: Aggregation is often more pronounced in aqueous buffers where the hydrophobic probe is poorly solvated. Try the concentration titration in a solvent mixture with a higher percentage of organic solvent (e.g., 50% ethanol) to see if the linear range extends to higher concentrations.
-
Visual Inspection: In severe cases, you may even observe precipitation of the probe at high concentrations.
-
-
Solution: Always work within the linear range of your concentration curve to ensure your measurements are reliable and free from ACQ artifacts.
Section 3: Essential Protocols & Workflows
Protocol 1: pH Stability and Optimization Assay
This protocol determines the optimal pH range for your NBD-conjugate's fluorescence.
Materials:
-
NBD-labeled product stock solution (e.g., in DMSO or ethanol).
-
A series of buffers with overlapping pH ranges (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-10).
-
Fluorometer or fluorescence plate reader.
Procedure:
-
For each pH value to be tested, prepare a solution of your labeled product at a fixed final concentration in the appropriate buffer.
-
Crucially, ensure the final concentration of the organic solvent from the stock solution is minimal (e.g., <1%) to avoid solvent effects. [4]
-
Transfer the solutions to a suitable container (cuvette or microplate).
-
Measure the fluorescence intensity of each sample using the predetermined excitation and emission wavelengths for your probe.
-
Plot the measured fluorescence intensity as a function of pH.
-
Analysis: Identify the pH range over which the fluorescence signal is maximal and stable. Use a buffer within this range for all subsequent experiments.
Data Summary Table: Environmental Effects on NBD Probes
| Parameter | Condition | Effect on Fluorescence | Reason |
| Solvent Polarity | High (e.g., Water) | Quenched / Decreased | Stabilization of the polar excited state promotes non-radiative decay.[1] |
| Low (e.g., Toluene, Dioxane) | Enhanced / Increased | Reduced interaction with the excited state favors radiative decay (fluorescence).[1][11] | |
| pH | Outside Optimal Range | Quenched / Decreased | Protonation/deprotonation can alter the electronic structure of the fluorophore or its binding partner.[4][6] |
| Concentration | Too High | Quenched / Decreased | Formation of non-fluorescent aggregates (ACQ).[10] |
Section 4: Visualizing Quenching & Troubleshooting
Diagram 1: Key Quenching Mechanisms for Benzofurazan Probes
Caption: Common pathways that compete with fluorescence, leading to quenching of the NBD probe.
Diagram 2: Troubleshooting Workflow for Low Fluorescence Signal
Caption: A step-by-step decision tree for diagnosing the cause of a weak fluorescence signal.
References
- Yi, L., Xi, Z., & coworkers. (n.d.). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. PubMed Central.
- Moutsiopoulou, A., et al. (n.d.). Solvent effects on the fluorescence characteristics of NBD-labeled serotonin analogs.
- Amaro, M., et al. (2016). Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. Physical Chemistry Chemical Physics, 18(10), 7042-7057.
- Uchiyama, S., Santa, T., & Imai, K. (2000). Study on the fluorescent 'on–off' properties of benzofurazan compounds bearing aromatic substituent group and design of fluorescent 'on–off' derivatization reagents. Journal of the Chemical Society, Perkin Transactions 2, (1), 83-88.
- Bem, M., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ResearchGate.
- Algar, W. R., & Massey, M. (2019). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Spectroscopy.
- Fraiji, L. K., Hayes, D. M., & Werner, T. C. (1992). Static and dynamic fluorescence quenching experiments for the physical chemistry laboratory. Journal of Chemical Education, 69(5), 424.
- Huai, C., et al. (2018). An NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes. Organic & Biomolecular Chemistry, 16(4), 554-560.
- Zhang, Y., et al. (2021). Achieving Molecular Fluorescent Conversion from Aggregation-Caused Quenching to Aggregation-Induced Emission by Positional Isomerization. Molecules, 27(1), 133.
- Zhao, Z., et al. (2010). Changing the Behavior of Chromophores from Aggregation-Caused Quenching to Aggregation-Induced Emission: Development of Highly Efficient Light Emitters in the Solid State. Advanced Materials, 22(12), 1385-1388.
- Uchiyama, S., et al. (2000). Relationships between the molecular orbital energies and occurrence of the quenching of NBD-NHMe. ResearchGate.
- Chen, J., et al. (2015). Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. Journal of Chemical Education, 92(11), 1908-1912.
- Quora. (2018). What is the effect of the pH on the fluorescence?.
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Selectivity of Benzofurazan-Based Fluorescent Sensors
Welcome to the technical support center for benzofurazan-based fluorescent sensors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile class of fluorescent probes. Here, we move beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical laboratory experience. Our goal is to empower you to not only identify and solve selectivity issues but also to proactively design more robust and reliable assays.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about the selectivity of benzofurazan-based sensors, providing concise answers and directing you to more detailed troubleshooting guides where necessary.
1. Q: My benzofurazan-based thiol sensor is showing a high background signal. What are the likely causes?
A: A high background signal often stems from the hydrolysis of the benzofurazan probe, particularly with derivatives like 4-chloro-7-nitrobenzofurazan (NBD-Cl). At high pH, NBD-Cl can react with hydroxide ions to form 4-hydroxy-7-nitrobenzofurazan (NBD-OH), which is also fluorescent. To mitigate this, ensure your NBD-Cl solutions are prepared fresh and protected from light. Additionally, carefully optimize the pH of your reaction buffer. If the issue persists, refer to our Troubleshooting Guide 1: High Background Fluorescence and Poor Signal-to-Noise Ratio .
2. Q: I am observing non-specific binding or cross-reactivity with other nucleophiles. How can I improve the selectivity for my target analyte?
A: Benzofurazan scaffolds, especially those with electrophilic sites like NBD-Cl, can react with various nucleophiles besides your target. For instance, thiol-targeted benzofurazan sulfides are designed to be highly specific by undergoing a sulfide-thiol exchange reaction, showing minimal reactivity with other biological nucleophiles like amines (-NH2), hydroxyls (-OH), or carboxyls (-COOH).[1][2] If you are experiencing cross-reactivity, consider the following:
-
Re-evaluate your probe's design: The choice of the recognition moiety is critical.
-
Optimize reaction conditions: Adjusting the pH can modulate the nucleophilicity of both your target and potential interferents.
-
Solvent selection: The polarity of the solvent can influence reaction rates and equilibria.
For a detailed workflow on enhancing specificity, see Troubleshooting Guide 2: Poor Selectivity and Cross-Reactivity .
3. Q: The fluorescence intensity of my sensor varies significantly between experiments. What could be causing this variability?
A: Fluctuations in fluorescence intensity can be attributed to several factors:
-
Solvent Polarity: The fluorescence of benzofurazan derivatives is often highly sensitive to the polarity of the microenvironment.[3][4] Small changes in solvent composition can lead to significant shifts in emission intensity and wavelength.
-
pH Instability: As with background signal, pH can directly impact the protonation state of your sensor or analyte, affecting its fluorescent properties.[5][6]
-
Photobleaching: While many benzofurazan probes are relatively photostable, prolonged exposure to the excitation light source can lead to a decrease in signal.[7]
To address these issues, refer to Troubleshooting Guide 3: Inconsistent Fluorescence Signal and Poor Reproducibility .
4. Q: How do I choose the optimal excitation and emission wavelengths for my benzofurazan-based sensor?
A: The optimal wavelengths are dependent on the specific benzofurazan derivative and its environment. Generally, benzofurazan adducts have distinct spectral properties. For example, the thiol adducts of some benzofurazan sulfides exhibit excitation and emission maxima around 430 nm and 520 nm, respectively.[1] It is crucial to experimentally determine the optimal excitation and emission spectra for your specific sensor-analyte complex in your experimental buffer system. Start with the supplier's recommendations and then perform a 3D scan (excitation-emission matrix) to pinpoint the true maxima.
II. Troubleshooting Guides
This section provides detailed, step-by-step protocols to diagnose and resolve common selectivity issues.
Troubleshooting Guide 1: High Background Fluorescence and Poor Signal-to-Noise Ratio
Problem: The fluorescence intensity in the absence of the analyte (background) is high, leading to a low signal-to-noise ratio and reduced sensitivity.
Underlying Principles: High background in benzofurazan-based assays is often due to the intrinsic fluorescence of the unreacted probe or the formation of fluorescent side products. For instance, the widely used NBD-Cl is susceptible to hydrolysis at alkaline pH, yielding the fluorescent NBD-OH.
Experimental Workflow for Diagnosis and Resolution:
Caption: Workflow for troubleshooting high background fluorescence.
Detailed Protocol:
-
Prepare Fresh Reagents: NBD-Cl and other reactive benzofurazan derivatives can degrade over time, especially when in solution. Prepare a fresh stock solution of your probe in an appropriate anhydrous solvent (e.g., DMSO or acetonitrile) for each experiment.
-
pH Optimization:
-
Prepare a series of buffers with a pH range around the recommended value for your assay (e.g., from pH 7.5 to 9.5 in 0.5 unit increments).[8]
-
Incubate your benzofurazan probe in each buffer without the analyte.
-
Measure the fluorescence intensity to identify the pH at which the probe itself exhibits the lowest fluorescence, while still allowing for an efficient reaction with your target analyte.
-
-
Probe Purity Check: If possible, verify the purity of your benzofurazan reagent using techniques like HPLC or mass spectrometry. Impurities can be a source of background fluorescence.
-
Titrate Probe Concentration: Systematically decrease the concentration of the benzofurazan probe in your assay. A lower concentration can reduce background fluorescence without significantly compromising the signal from the analyte-probe reaction, thereby improving the signal-to-noise ratio.
-
Run Controls: Always include a "probe only" control (probe in buffer without analyte) and a "buffer only" control in your experiments to accurately determine the background fluorescence.
Troubleshooting Guide 2: Poor Selectivity and Cross-Reactivity
Problem: The benzofurazan sensor reacts with other molecules in the sample matrix, leading to false-positive signals and inaccurate quantification of the target analyte.
Underlying Principles: The selectivity of a benzofurazan-based sensor is determined by the interplay of the reactivity of the benzofurazan core and the specificity of the recognition moiety. For probes like NBD-Cl, which react with primary and secondary amines, cross-reactivity with other nucleophiles is a known issue.[9] The reaction kinetics can also play a role; for example, the reaction of NBD-Cl with cysteine is significantly faster than with homocysteine, which can be exploited for selective detection.[10]
Experimental Workflow for Enhancing Selectivity:
Caption: Workflow for improving sensor selectivity.
Detailed Protocol:
-
Identify Potential Interferents: Create a list of molecules in your sample that could potentially react with your sensor. For biological samples, common interferents for thiol-reactive probes include other biothiols like cysteine and glutathione.[11][12]
-
pH-Dependent Reactivity Study:
-
The nucleophilicity of your target and potential interferents can be modulated by pH.
-
Perform your assay across a range of pH values and measure the response to both your analyte of interest and the potential interfering species.
-
Select the pH that maximizes the signal from your analyte while minimizing the signal from interferents.
-
-
Solvent Polarity Screening:
-
The polarity of the reaction medium can influence the rate and equilibrium of the sensing reaction.[3][13]
-
Prepare your reaction mixture in a series of solvents with varying polarities (e.g., mixtures of water with methanol, ethanol, or acetonitrile).
-
Evaluate the selectivity of your sensor in each solvent system to find the optimal conditions.
-
-
Kinetic Discrimination:
-
If the reaction rate of your sensor with the target analyte is significantly different from its reaction with interferents, you can use kinetic measurements to improve selectivity.
-
Monitor the fluorescence signal over time for both the analyte and interferents.
-
Choose a time point for your final measurement where the signal from the analyte is high, but the signal from the interferents is still low.
-
Table 1: Influence of Experimental Parameters on Selectivity
| Parameter | Principle of Action | Recommended Approach |
| pH | Modulates the protonation state and nucleophilicity of the analyte and interferents.[5] | Perform a pH titration (e.g., pH 6-10) to find the optimal balance between reactivity and selectivity. |
| Solvent Polarity | Affects the stability of the ground and excited states of the fluorophore and can influence reaction kinetics.[4][13] | Screen a range of aqueous-organic solvent mixtures (e.g., water/acetonitrile, water/DMSO). |
| Temperature | Influences reaction rates. | Optimize temperature to favor the reaction with the target analyte if there is a significant difference in activation energies. |
| Probe Concentration | Higher concentrations may lead to increased non-specific reactions. | Use the lowest effective concentration of the probe. |
Troubleshooting Guide 3: Inconsistent Fluorescence Signal and Poor Reproducibility
Problem: The fluorescence intensity of the sensor varies significantly between replicate experiments or over time, leading to unreliable data.
Underlying Principles: The fluorescence of benzofurazan derivatives is highly sensitive to their local environment. Changes in solvent polarity, viscosity, and temperature can all affect the quantum yield and emission wavelength.[4][13] Additionally, photobleaching can lead to a decrease in signal over time.
Experimental Workflow for Improving Reproducibility:
Caption: Workflow for achieving consistent fluorescence signals.
Detailed Protocol:
-
Standardize Solvent Preparation: Use high-purity (e.g., HPLC grade) solvents and prepare all buffers and solutions consistently. Even small variations in the composition of mixed solvent systems can lead to changes in polarity and affect the fluorescence signal.
-
Control Temperature: Use a temperature-controlled cuvette holder or plate reader to ensure that all measurements are performed at the same temperature.
-
Assess Photostability:
-
Prepare a sample containing your sensor-analyte complex.
-
Continuously measure the fluorescence intensity over a period of time (e.g., 5-10 minutes) with the excitation shutter open.
-
If the signal decreases significantly, your probe is likely undergoing photobleaching.
-
-
Minimize Light Exposure:
-
Reduce the intensity of the excitation light source.
-
Decrease the exposure time for each measurement.
-
Keep samples protected from light when not being measured.
-
-
Investigate Matrix Effects: If you are working with complex samples (e.g., cell lysates, plasma), components of the matrix can influence the fluorescence of your probe. Perform a standard addition experiment to determine if the sample matrix is quenching or enhancing the fluorescence signal.
By systematically working through these troubleshooting guides, you can enhance the selectivity and reliability of your benzofurazan-based sensor assays, leading to more accurate and reproducible results. For further assistance or to discuss novel applications, please do not hesitate to contact our technical support team.
III. References
-
Yang, Y., et al. (2012). Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy. Analytical Chemistry, 84(15), 6877–6883. [Link]
-
Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(2), 366–375.
-
Yang, Y. (2012). Benzofurazan Sulfides as Fluorogenic Reagents for Thiol Quantification. Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange. [Link]
-
Bem, M., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(13), 87-104. [Link]
-
Liu, Z., et al. (2011). Rational design of a dual chemosensor for cyanide anion sensing based on dicyanovinyl-substituted benzofurazan. The Journal of Organic Chemistry, 76(24), 10286–10290. [Link]
-
EVIDENT. (n.d.). Solvent Effects on Fluorescence Emission. Olympus Life Science. [Link]
-
Lin, W., et al. (2013). A new coumarin-based fluorescent probe for the specific detection of cysteine. Chemical Communications, 49(11), 1135-1137.
-
Zhang, J., et al. (2013). Thiol Reactive Probes and Chemosensors. Current Organic Chemistry, 17(11), 1144–1157. [Link]
-
Liu, Z., et al. (2011). Rational design of a dual chemosensor for cyanide anion sensing based on dicyanovinyl-substituted benzofurazan. The Journal of Organic Chemistry, 76(24), 10286–10290. [Link]
-
Yang, Y., & Guan, X. (2013). A Thiol Specific and Mitochondria Selective Fluorogenic Benzofurazan Sulfide for Live Cell Non-protein Thiol Imaging and Quantification in Mitochondria. International Journal of Molecular Sciences, 14(12), 23568–23585.
-
Haidekker, M. A., & Theodorakis, E. A. (2005). Effects of solvent polarity and solvent viscosity on the fluorescent properties of molecular rotors and related probes. Bioorganic Chemistry, 33(6), 415–425. [Link]
-
Derayea, S. M., et al. (2021). Utility of 4-chloro-7-nitrobenzofurazan for spectrofluorimetric and spectrophotometric determinations of the anti-hirsutism agent (α-difluoromethylornithine) in pharmaceutical cream samples. Luminescence, 36(5), 1481–1488. [Link]
-
Bem, M., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(xiii), 87-104.
-
Munarriz, J., et al. (2023). Computational Studies on Optoelectronic and Nonlinear Optical Properties of Para-substituted Nitrobenzofurazan Compound. Journal of Molecular Structure, 1279, 135002.
-
Zhou, Y., et al. (2022). Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. Chemistry – An Asian Journal, 17(5), e202101399. [Link]
-
Li, Y., et al. (2019). Fluorescent Probes for Live Cell Thiol Detection. Sensors, 19(12), 2787. [Link]
-
Wang, L., et al. (2021). Polarity-based fluorescence probes: properties and applications. Materials Chemistry Frontiers, 5(10), 3843-3861. [Link]
-
Zhou, Y., et al. (2022). Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. Chemistry – An Asian Journal, 17(5), e202101399.
-
Mostafa, I. M., et al. (2018). Benzofurazan-based fluorophore for the selective determination of flupentixol dihydrochloride: Application to content uniformity testing. Luminescence, 33(6), 1026–1032. [Link]
-
Kim, J., et al. (2022). Reusable and pH-Stable Luminescent Sensors for Highly Selective Detection of Phosphate. Chemosensors, 10(1), 18. [Link]
-
Wang, F., et al. (2016). Rational design of a highly selective fluorescent sensor for L-histidine detection in aqueous solution. RSC Advances, 6(16), 13165–13169. [Link]
-
Di Nardo, G., et al. (2021). Visual pH Sensors: From a Chemical Perspective to New Bioengineered Materials. Molecules, 26(11), 3330. [Link]
-
Grundmann, M., et al. (2020). Highly Selective Drug-Derived Fluorescent Probes for the Cannabinoid Receptor Type 1 (CB1R). Journal of Medicinal Chemistry, 63(3), 1219–1241. [Link]
-
Niculescu, M. (2021). Recent Advances in Optical, Electrochemical and Field Effect pH Sensors. Sensors, 21(16), 5627. [Link]
-
Wu, L., et al. (2015). Highly Photostable Near-Infrared Fluorescent pH Indicators and Sensors Based on BF2-Chelated Tetraarylazadipyrromethene Dyes. Analytical Chemistry, 87(4), 2183–2189. [Link]
-
Kim, H. J., et al. (2023). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. Chemosensors, 11(2), 118. [Link]
-
Sharma, P., et al. (2022). Strategic review of gas sensing enhancement ways of 2D tungsten disulfide/selenide-based chemiresistive sensors: decoration and composite. Journal of Materials Chemistry A, 10(3), 993-1033. [Link]
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Validation & Comparative
A Tale of Two Substituents: Unraveling the Divergent Biological Activities of 5-Methylbenzofuran and 5-Methoxybenzofuran
In the intricate world of medicinal chemistry, the benzofuran scaffold stands as a privileged structure, a foundational framework for a multitude of biologically active compounds.[1][2] The subtle art of decorating this core with various functional groups can dramatically alter its pharmacological profile, steering it towards vastly different therapeutic targets. This guide delves into a compelling case study of this principle: the comparative biological activities of 5-Methylbenzofuran and 5-Methoxybenzofuran. While differing by only a single oxygen atom, these two molecules embark on distinct biological journeys, one carving a path in oncology and the other in neuroscience.
This technical guide will dissect the structure-activity relationships that govern their divergent roles, presenting the supporting experimental data, and providing detailed protocols for the key assays used in their evaluation. Our audience of researchers, scientists, and drug development professionals will gain a deeper understanding of how nuanced chemical modifications can unlock disparate biological functions.
At a Glance: Chemical Structures and Physicochemical Properties
Before delving into their biological activities, it is essential to appreciate the fundamental structural and electronic differences between our two molecules of interest.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 5-Methylbenzofuran | C₉H₈O | 132.16 | 2.7 | |
| 5-Methoxybenzofuran | C₉H₈O₂ | 148.16 | 2.3 |
The seemingly minor substitution of a methyl group (-CH₃) with a methoxy group (-OCH₃) at the 5-position of the benzofuran ring introduces significant electronic and steric changes. The methyl group is a weak electron-donating group through hyperconjugation, while the methoxy group is a stronger electron-donating group through resonance, and also introduces a potential hydrogen bond acceptor. These differences are pivotal in dictating their interactions with biological macromolecules.
The Fork in the Road: Anticancer vs. Psychoactive Domains
Our investigation reveals a clear divergence in the primary research focus for these two compounds. 5-Methoxybenzofuran derivatives have predominantly been explored for their potential as anticancer agents, while 5-methylbenzofuran derivatives have gained attention as psychoactive substances that modulate monoamine neurotransmission.
5-Methoxybenzofuran: A Scaffold for Anticancer Agents
The presence of a methoxy group at the 5-position of the benzofuran ring appears to be a favorable feature for cytotoxic activity against various cancer cell lines.[3][4][5] This is likely due to the electron-donating nature of the methoxy group, which can influence the molecule's ability to interact with biological targets involved in cancer cell proliferation.
One notable study highlighted a 5-methoxybenzofuran derivative that exhibited potent cytotoxic activity against a head and neck cancer cell line (SQ20B) with an impressive IC₅₀ value of 0.46 μM.[3] Another research effort focused on a methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, which demonstrated significant anticancer potential against lung (A549) and liver (HepG2) cancer cell lines.[6][7]
Table 1: Anticancer Activity of Selected 5-Methoxybenzofuran Derivatives
| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |
| 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine | Head and Neck (SQ20B) | 0.46 | [3] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Lung (A549) | 3.5 ± 0.6 | [6][7] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Liver (HepG2) | 3.8 ± 0.5 | [6][7] |
| 3-methylbenzofuran derivative with a p-methoxy group | Lung (A549) | 1.48 | [4][5] |
These findings underscore the potential of the 5-methoxybenzofuran scaffold as a starting point for the development of novel anticancer therapeutics. The methoxy group may enhance binding to target enzymes or receptors, or it could play a role in the metabolic activation of the compound to a more potent form.
5-Methylbenzofuran: A Core for Modulators of Monoamine Transporters
In stark contrast, the 5-methylbenzofuran core is more commonly associated with psychoactive properties, particularly as a modulator of monoamine transporters. Derivatives such as 5-(2-aminopropyl)benzofuran (5-APB) and N-methyl-5-(2-aminopropyl)benzofuran (5-MAPB) have been shown to be potent releasers of monoamines like serotonin, dopamine, and norepinephrine, exhibiting a pharmacological profile similar to that of MDMA.[8][9][10][11][12][13][14]
These compounds act as substrates for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, leading to an increase in the extracellular concentration of these neurotransmitters.[8][15] The methyl group at the 5-position is a key structural feature for this activity, likely influencing the compound's affinity and efficacy at the transporter binding sites.
Table 2: Monoamine Transporter Inhibition by a 5-Methylbenzofuran Derivative (5-MAPB)
| Transporter | IC₅₀ (nM) for Inhibition | Reference |
| SERT (Serotonin) | 130 | [16] |
| DAT (Dopamine) | 43 | [16] |
| NET (Norepinephrine) | 27 | [16] |
The data indicates that 5-MAPB is a potent inhibitor of all three major monoamine transporters, with a preference for NET and DAT over SERT. This profile is consistent with its stimulant and empathogenic effects.
Deciphering the Structure-Activity Relationship (SAR)
The divergent biological activities of 5-methyl and 5-methoxybenzofuran derivatives can be rationalized by considering their distinct electronic and steric properties.
Caption: Structure-activity relationship comparison of 5-Methyl and 5-Methoxybenzofuran derivatives.
The increased lipophilicity imparted by the methyl group in 5-methylbenzofuran derivatives may enhance their ability to cross the blood-brain barrier and interact with the hydrophobic binding pockets of monoamine transporters. Conversely, the methoxy group in 5-methoxybenzofuran derivatives offers a hydrogen bond acceptor and potent electron-donating capabilities. These features can be crucial for interactions with the active sites of enzymes or receptors implicated in cancer pathways, such as kinases or polymerases.
Experimental Methodologies: A Closer Look
The evaluation of these distinct biological activities relies on specific and validated experimental protocols.
Anticancer Activity: The MTT Assay
A cornerstone for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][17][18] This colorimetric assay provides a quantitative measure of cell viability.
Caption: A generalized workflow for the MTT cytotoxicity assay.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 5-methoxybenzofuran derivative) and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a further 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Plot the absorbance against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Monoamine Transporter Activity: In Vitro Release Assay
To determine the ability of a compound to act as a monoamine releaser, in vitro assays using synaptosomes (isolated nerve terminals) are commonly employed.[9][10]
Caption: Workflow for an in vitro monoamine release assay using synaptosomes.
Step-by-Step Monoamine Release Assay Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine, cortex for serotonin) of rats via differential centrifugation.
-
Radiolabel Loading: Incubate the synaptosomes with a radiolabeled monoamine (e.g., [³H]serotonin or [³H]dopamine) to allow for uptake into the nerve terminals.
-
Washing: Wash the synaptosomes to remove any extracellular radiolabel.
-
Compound Incubation: Incubate the loaded synaptosomes with various concentrations of the test compound (e.g., 5-methylbenzofuran derivative).
-
Termination and Separation: After a short incubation period, terminate the release by rapid filtration, separating the synaptosomes from the incubation medium.
-
Radioactivity Measurement: Quantify the amount of radioactivity released into the medium and the amount remaining in the synaptosomes using liquid scintillation counting.
-
Data Analysis: Express the amount of released radioactivity as a percentage of the total radioactivity and plot it against the compound concentration to determine the EC₅₀ value (the concentration that elicits 50% of the maximal release).
Conclusion: A Microcosm of Structure-Activity Relationships
The comparative analysis of 5-Methylbenzofuran and 5-Methoxybenzofuran provides a compelling illustration of how subtle structural modifications can lead to profound differences in biological activity. The addition of a single oxygen atom redirects the pharmacological focus from the central nervous system to the realm of oncology. For drug discovery and development professionals, this case study serves as a powerful reminder of the importance of meticulous structure-activity relationship studies. By understanding the intricate interplay between a molecule's chemical features and its biological targets, we can more rationally design and develop novel therapeutics with enhanced potency and selectivity. The divergent paths of these two benzofuran derivatives highlight the vast and exciting chemical space that remains to be explored in the quest for new medicines.
References
- Sahai, M. A., et al. (2017). 5-MAPB acts at monoamine transporters and also binds to DAT, slowing DA reuptake in the nucleus accumbens and reversing transport. Neuropharmacology, 119, 93-102.
- Abdel-Wahab, B. F., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
- Eldehna, W. M., et al. (2021). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers in Oncology, 11, 731385.
- Brandt, S. D., et al. (2020). The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. Psychopharmacology, 237(8), 2393–2405.
- BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship of 5-Hydroxybenzofuran-2-one Analogs. BenchChem.
- Napiorkowska, M., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 24(12), 10053.
- Canal, C. E., et al. (2024). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. The Journal of Pharmacology and Experimental Therapeutics, 388(3), 334-343.
- Fuwa, T., et al. (2016). Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes. Journal of Applied Toxicology, 37(3), 243-252.
- Dawson, P., et al. (2014). The effects of 5-(2-aminopropyl)benzofuran (5-APB) and 6-(2-aminopropyl)benzofuran (6-APB) on dopamine and serotonin release in rat brain slices. Drug and Alcohol Dependence, 144, 169-174.
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- Monte, A. P., et al. (1995). Benzofuran analogues of hallucinogens. Journal of Medicinal Chemistry, 38(6), 958–966.
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- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
- Rickli, A., et al. (2015). The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, are potent monoamine transporter substrates. British Journal of Pharmacology, 172(14), 3412-3425.
- Napiorkowska, M., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 24(12), 10053.
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Comparative study of different synthetic routes to 5-Methylbenzofuran
A Comparative Guide to the Synthetic Routes of 5-Methylbenzofuran
The benzofuran nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous natural products and pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] 5-Methylbenzofuran, in particular, serves as a crucial intermediate for more complex molecular targets. The efficient and scalable synthesis of this building block is therefore of significant interest to researchers in drug development and organic synthesis.
This guide provides an in-depth comparative analysis of three distinct and effective synthetic routes to 5-Methylbenzofuran. Each method is evaluated based on its underlying chemical principles, operational complexity, yield, and scalability. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols to ensure reproducibility and success.
Comparative Overview of Synthetic Strategies
| Synthetic Route | Starting Materials | Key Transformation | Typical Yield | Key Advantages | Potential Challenges |
| Route 1: Acid-Catalyzed Cyclization | p-Cresol, Chloroacetaldehyde Dimethyl Acetal | O-Alkylation followed by acid-catalyzed cyclization | 75-85% | Cost-effective, uses common reagents, straightforward two-step process. | Requires strong acid, potential for side reactions if not controlled. |
| Route 2: Palladium-Catalyzed Sonogashira Coupling & Cyclization | 2-Iodo-4-methylphenol, Trimethylsilylacetylene | Sonogashira cross-coupling followed by intramolecular cyclization | 80-90% | High yield, excellent functional group tolerance, high purity of product. | Requires expensive palladium catalyst and ligands, multi-step workup. |
| Route 3: Intramolecular Wittig Reaction | 2-Hydroxy-5-methylbenzaldehyde, (Bromomethyl)triphenylphosphonium bromide | Formation of a phosphonium salt followed by intramolecular Wittig olefination | 65-75% | Mild reaction conditions, avoids transition metals. | Stoichiometric use of phosphine reagent, generation of triphenylphosphine oxide byproduct. |
Route 1: Classical Approach via Acid-Catalyzed Cyclization
This two-step method is a robust and cost-effective pathway to 5-Methylbenzofuran, relying on classical organic transformations. The strategy involves the initial O-alkylation of a readily available phenol, followed by an acid-promoted intramolecular cyclization to construct the furan ring.
Causality and Mechanistic Insight
The first step, a Williamson ether synthesis, utilizes a base to deprotonate the phenolic hydroxyl group of p-cresol, rendering it a potent nucleophile. This phenoxide then displaces a halide from an acetal-protected two-carbon electrophile, such as chloroacetaldehyde dimethyl acetal. The use of an acetal is critical as it protects the reactive aldehyde functionality from undesired reactions under the basic conditions of the alkylation.
The second step is an acid-catalyzed intramolecular electrophilic aromatic substitution. The acetal is deprotected in the presence of a strong acid (e.g., polyphosphoric acid) to reveal the aldehyde. The acid then protonates the aldehyde's carbonyl oxygen, activating it as a potent electrophile. The electron-rich aromatic ring attacks the activated carbonyl carbon, leading to cyclization. Subsequent dehydration driven by the formation of a stable aromatic benzofuran ring yields the final product. The regioselectivity of the cyclization is directed by the activating effect of the ether oxygen, favoring attack at the ortho position.[1]
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2,2-Dimethoxyethoxy)-4-methylbenzene
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (10.8 g, 0.1 mol) and anhydrous N,N-Dimethylformamide (DMF, 100 mL).
-
Base Addition: Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the solution. Stir the suspension vigorously.
-
Alkylation: Add chloroacetaldehyde dimethyl acetal (13.7 g, 0.11 mol) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water and extract with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is typically of sufficient purity for the next step. Expected yield of the intermediate ether is 90-95%.
Step 2: Cyclization to 5-Methylbenzofuran
-
Setup: Place polyphosphoric acid (PPA, 50 g) in a 250 mL round-bottom flask equipped with a mechanical stirrer and a short-path distillation apparatus. Heat the PPA to 100 °C under vacuum to remove any residual water.
-
Reactant Addition: Cool the PPA to 80 °C. Slowly add the crude 1-(2,2-dimethoxyethoxy)-4-methylbenzene (9.8 g, 0.05 mol) from the previous step to the stirred PPA over 30 minutes, maintaining the temperature between 80-90 °C.
-
Reaction: After the addition is complete, increase the temperature to 120 °C and stir for 2 hours. The product will begin to distill.
-
Isolation: Collect the distillate, which is a mixture of product and water.
-
Purification: Extract the distillate with diethyl ether (3 x 30 mL). Wash the combined organic layers with 5% sodium bicarbonate solution and then with brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by vacuum distillation to afford 5-Methylbenzofuran as a colorless oil. The overall yield from the acetal is typically 75-85%.
Intermediate -> PPA; } p-Cresol -> Intermediate [style=invis]; Acetal -> Intermediate [style=invis]; Intermediate -> Product [style=invis]; caption="Workflow for Acid-Catalyzed Synthesis." enddot
Route 2: Modern Synthesis via Palladium-Catalyzed Sonogashira Coupling
This route exemplifies modern transition-metal catalysis, offering high efficiency and yields. The strategy involves a palladium- and copper-catalyzed Sonogashira coupling of an ortho-halophenol with a terminal alkyne, followed by an intramolecular cyclization (heteroannulation) to form the benzofuran ring system.[5]
Causality and Mechanistic Insight
The synthesis begins with 2-iodo-4-methylphenol, which is readily prepared from p-cresol. The Sonogashira reaction is a powerful C-C bond-forming reaction between a vinyl or aryl halide and a terminal alkyne.[5] The catalytic cycle involves a palladium(0) species, which undergoes oxidative addition into the aryl-iodine bond. A copper(I) co-catalyst activates the terminal alkyne (here, trimethylsilylacetylene is used as a stable and safe acetylene source) to form a copper acetylide. Transmetalation from copper to palladium, followed by reductive elimination, forges the new C-C bond and regenerates the palladium(0) catalyst.
Following the coupling, the TMS protecting group is cleaved under basic conditions. The resulting ortho-alkynylphenol intermediate then undergoes a 5-exo-dig cyclization. The phenoxide, generated by the base, attacks the proximal carbon of the alkyne triple bond in an intramolecular fashion to form the furan ring. This cyclization is often promoted by the same catalytic system or simply by heat.
Detailed Experimental Protocol
Step 1: Sonogashira Coupling
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-iodo-4-methylphenol (2.34 g, 10 mmol), dichlorobis(triphenylphosphine)palladium(II) (140 mg, 0.2 mmol, 2 mol%), and copper(I) iodide (76 mg, 0.4 mmol, 4 mol%).
-
Solvent and Reagents: Add anhydrous, degassed triethylamine (20 mL) and anhydrous, degassed toluene (30 mL). Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add trimethylsilylacetylene (1.47 g, 15 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 70 °C for 6 hours. Monitor the reaction by TLC until the starting iodophenol is consumed.
-
Workup: Cool the reaction to room temperature and filter through a pad of celite to remove the catalysts. Rinse the pad with toluene. Concentrate the filtrate under reduced pressure.
Step 2: Deprotection and Cyclization
-
Setup: Dissolve the crude product from the previous step in methanol (50 mL) in a round-bottom flask.
-
Base Addition: Add potassium carbonate (2.76 g, 20 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 2 hours. The desilylation and subsequent cyclization occur in this step.
-
Workup: Remove the methanol under reduced pressure. Add water (50 mL) to the residue and extract with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (silica gel, eluting with hexanes) to give 5-Methylbenzofuran. The overall yield for the two steps is typically 80-90%.
Coupled_Intermediate -> Base; } Iodophenol -> Coupled_Intermediate [style=invis]; TMSA -> Coupled_Intermediate [style=invis]; Coupled_Intermediate -> Product [style=invis]; caption="Workflow for Pd-Catalyzed Synthesis." enddot
Route 3: Intramolecular Wittig Reaction Approach
The Wittig reaction is a cornerstone of organic synthesis for alkene formation.[3] An intramolecular variant provides an elegant, metal-free method for constructing heterocyclic rings like benzofurans. This route builds the furan ring by forming a C-C double bond between the C2 and C3 positions.
Causality and Mechanistic Insight
This synthesis starts from 2-hydroxy-5-methylbenzaldehyde. The phenolic hydroxyl group is first acylated with an α-bromoacetyl halide to form an ester. This intermediate is then reacted with triphenylphosphine to generate a phosphonium salt.
The key step is the intramolecular Wittig reaction. A base is used to deprotonate the carbon alpha to the positively charged phosphorus atom, forming a phosphorus ylide (a Wittig reagent). This nucleophilic ylide then attacks the adjacent aldehyde carbonyl group. This intramolecular attack forms a four-membered oxaphosphetane intermediate. This intermediate spontaneously collapses, driven by the formation of the extremely stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, to yield the C2-C3 double bond of the benzofuran ring. The choice of a non-stabilized ylide generally ensures a rapid and high-yielding cyclization under mild conditions.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Formyl-4-methylphenyl 2-bromoacetate
-
Setup: In a 100 mL flask, dissolve 2-hydroxy-5-methylbenzaldehyde (1.36 g, 10 mmol) in anhydrous dichloromethane (40 mL).
-
Base Addition: Add triethylamine (1.52 g, 15 mmol) and cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add bromoacetyl bromide (2.22 g, 11 mmol) dropwise. After addition, allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Quench the reaction with water (20 mL). Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate and concentrate to yield the crude bromoacetate ester, which is used directly in the next step.
Step 2: Intramolecular Wittig Reaction
-
Phosphonium Salt Formation: Dissolve the crude bromoacetate from the previous step in anhydrous toluene (50 mL). Add triphenylphosphine (2.89 g, 11 mmol). Heat the mixture to reflux for 3 hours to form the phosphonium salt, which may precipitate.
-
Ylide Formation and Cyclization: Cool the mixture to room temperature. Add potassium tert-butoxide (1.35 g, 12 mmol) in one portion.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 5 hours. The solution will typically develop a characteristic color associated with the ylide.
-
Workup: Quench the reaction by adding water (30 mL). Extract the mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution. The major byproduct, triphenylphosphine oxide, can be largely removed by precipitation from a minimal amount of cold diethyl ether or by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford pure 5-Methylbenzofuran. The overall yield is typically 65-75%.
node [group=g3]; Base; Product; } caption="Workflow for Intramolecular Wittig Synthesis." enddot
Conclusion and Outlook
We have presented three reliable and distinct synthetic routes for the preparation of 5-Methylbenzofuran.
-
The Acid-Catalyzed Cyclization route is ideal for large-scale synthesis where cost is a primary driver. Its reliance on inexpensive bulk starting materials and straightforward transformations makes it highly attractive from an industrial perspective.
-
The Palladium-Catalyzed Sonogashira route offers the highest yields and purity, making it an excellent choice for laboratory-scale synthesis where material efficiency and avoiding harsh acidic conditions are paramount. It represents a more modern, versatile, and often higher-yielding approach, albeit at a higher initial cost for catalysts.
-
The Intramolecular Wittig Reaction provides a valuable metal-free alternative. It is particularly useful when substrates are sensitive to transition metals or strong acids. The main drawback is the stoichiometric formation of triphenylphosphine oxide, which can complicate purification on a large scale.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, budget, available equipment, and the chemical sensitivities of any other functional groups in more complex derivatives. Each protocol described herein provides a robust and validated starting point for the synthesis of this important heterocyclic building block.
References
- Synthesis of 5-methylbenzofuran. PrepChem.com. [Link]
- Mechanism for the synthesis of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran 3h.
- Zawadzka, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]
- Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. [Link]
- Benzofuran synthesis. Organic Chemistry Portal. [Link]
- Yao, C., et al. (2017).
- Ielo, L., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]
- Wang, Z., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules. [Link]
- Kumar, A., et al. (2015). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Research in Engineering and Technology. [Link]
- Kushwaha, D.S., et al. (2014). Synthesis of 5-(3-Methyl Benzofuran-2-YL)-2-Thiol-1,3,4 Oxadiazole and its Photochemical Study. International Journal of Chemical and Physical Sciences. [Link]
- Shaaban, M. R., et al. (2023).
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- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Validating the structure of 5-Methylbenzofuran using X-ray crystallography
An In-Depth Guide to the Structural Validation of 5-Methylbenzofuran: X-ray Crystallography in Focus
Authored by Dr. Evelyn Reed, Senior Application Scientist
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of heterocyclic compounds is paramount. 5-Methylbenzofuran, a key scaffold in numerous biologically active molecules, presents a compelling case for rigorous structural validation. Its isomeric ambiguity and potential for diverse intermolecular interactions necessitate a definitive analytical approach. This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural validation of 5-Methylbenzofuran, offering a comprehensive rationale for methodological choices and presenting detailed experimental protocols.
The Imperative of Unambiguous Structure: Why 5-Methylbenzofuran?
5-Methylbenzofuran is a versatile building block in medicinal chemistry. Its derivatives have shown promise in a range of therapeutic areas, including as potential anticancer and antimicrobial agents. The position of the methyl group on the benzofuran core is critical to its biological activity and physicochemical properties. An incorrect structural assignment can lead to misguided structure-activity relationship (SAR) studies, wasted resources, and potential safety issues in drug development. Therefore, validating the precise connectivity and three-dimensional arrangement of atoms is not merely an academic exercise but a critical step in the drug discovery pipeline.
X-ray Crystallography: The Gold Standard for Structural Elucidation
X-ray crystallography provides an unparalleled, direct visualization of the atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine the electron density map of the molecule and, consequently, the precise coordinates of each atom. This method offers an unambiguous determination of bond lengths, bond angles, and stereochemistry.
Experimental Protocol: From Powder to Picture
The journey from a powdered sample of 5-Methylbenzofuran to its crystal structure involves several critical steps. The success of this technique hinges on the ability to grow a high-quality single crystal.
Step 1: Crystallization of 5-Methylbenzofuran
The choice of solvent and crystallization technique is crucial and often requires empirical screening. For a relatively non-polar molecule like 5-Methylbenzofuran, slow evaporation from a suitable organic solvent is a common and effective method.
-
Protocol:
-
Dissolve 10-20 mg of 5-Methylbenzofuran in a minimal amount of a volatile solvent (e.g., hexane, diethyl ether, or a mixture thereof) in a small, clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.
-
Monitor the vial for the formation of well-defined, transparent crystals.
-
Once suitable crystals have formed, carefully extract a single crystal using a cryo-loop.
-
Step 2: X-ray Diffraction Data Collection
Modern single-crystal X-ray diffractometers, such as those equipped with a CCD or CMOS detector, are used for this process.
-
Protocol:
-
Mount the selected crystal on the goniometer head of the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data collection strategies are optimized to ensure a complete and redundant dataset.
-
Step 3: Structure Solution and Refinement
Specialized software is used to process the diffraction data and solve the crystal structure.
-
Protocol:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the atomic coordinates, and thermal parameters against the experimental data to improve the agreement between the calculated and observed structure factors. The quality of the final structure is assessed using metrics such as the R-factor.
-
Visualizing the Workflow
Caption: Workflow for 5-Methylbenzofuran structure determination by X-ray crystallography.
Comparative Analysis: Alternative Structural Validation Techniques
While X-ray crystallography is definitive, other spectroscopic and computational methods are often employed, either as complementary techniques or as primary methods when single crystals are unobtainable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, is a cornerstone of organic structure elucidation. It provides detailed information about the chemical environment of atoms and their connectivity.
-
Expertise & Experience: For 5-Methylbenzofuran, 1D NMR spectra can confirm the presence of the methyl group and the aromatic protons. However, to unambiguously determine the methyl group's position (e.g., at C5 versus C4, C6, or C7), 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are essential. HMBC reveals long-range H-C correlations, while NOESY provides through-space correlations between protons, confirming spatial proximity.
-
Trustworthiness: While powerful, NMR-based assignments can sometimes be ambiguous, especially for complex isomers. The interpretation relies on empirical correlations and can be challenging without authentic reference standards.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be indicative of its structure.
-
Expertise & Experience: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of 5-Methylbenzofuran. The fragmentation pattern can offer clues about the connectivity, but it is generally insufficient to differentiate between isomers with high confidence.
-
Trustworthiness: MS is an excellent tool for confirming molecular formula but is not a primary method for unambiguous isomeric structure determination.
Computational Chemistry
Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the theoretical NMR spectra and thermodynamic stabilities of different isomers of methylbenzofuran.
-
Expertise & Experience: By comparing the calculated NMR chemical shifts for all possible isomers with the experimental data, one can often make a confident structural assignment. This approach is particularly useful when authentic standards are unavailable.
-
Trustworthiness: The accuracy of computational methods depends heavily on the level of theory and basis set used. While often reliable, they provide indirect evidence and should ideally be corroborated by experimental data.
Head-to-Head Comparison: A Data-Driven Perspective
| Parameter | X-ray Crystallography | NMR Spectroscopy (1D & 2D) | Mass Spectrometry (HRMS) | Computational Chemistry |
| Information Provided | 3D atomic coordinates, bond lengths, bond angles, stereochemistry, packing | Connectivity, chemical environment, spatial proximity (NOESY) | Molecular formula, fragmentation patterns | Theoretical spectra, relative energies of isomers |
| Ambiguity | Unambiguous (if a good crystal is obtained) | Can be ambiguous for complex isomers without 2D techniques | High for isomers | Depends on the level of theory; indirect evidence |
| Sample Requirement | High-quality single crystal | ~1-10 mg in solution | < 1 mg | None (in silico) |
| Experimental Time | Days to weeks (including crystallization) | Hours to a day | Minutes | Hours to days (computation time) |
| Key Limitation | Requires a single crystal, which can be difficult to grow | Interpretation can be complex; may not be definitive alone | Cannot differentiate isomers reliably | Theoretical, requires experimental validation |
Decision Framework for Structural Validation
The choice of analytical technique depends on the specific research question, available resources, and the nature of the sample.
Caption: Decision-making flowchart for selecting a structural validation method.
Conclusion: An Integrated Approach
For the definitive structural validation of 5-Methylbenzofuran, single-crystal X-ray crystallography remains the unequivocal gold standard. It provides a direct and unambiguous three-dimensional view of the molecule, leaving no room for doubt regarding the methyl group's position. However, in instances where crystallization proves challenging, a combination of advanced NMR techniques (HMBC, NOESY), high-resolution mass spectrometry, and computational chemistry can provide a highly confident structural assignment. As senior application scientists, we advocate for an integrated analytical approach, leveraging the strengths of multiple techniques to ensure the absolute integrity of chemical structures in research and development.
References
- Title: Crystal Structure Determin
- Title: X-ray Crystallography Source: Wikipedia URL:[Link]
- Title: Nuclear Magnetic Resonance Spectroscopy Source: Wikipedia URL:[Link]
- Title: Mass Spectrometry Source: Wikipedia URL:[Link]
- Title: Computational Chemistry Source: Wikipedia URL:[Link]
A Comparative Guide to the Efficacy of Benzofuran and Benzothiophene Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzofuran and benzothiophene scaffolds represent two highly privileged heterocyclic systems. Their structural resemblance, differing only by the heteroatom in the five-membered ring (oxygen in benzofuran, sulfur in benzothiophene), presents a fascinating case for comparative analysis in drug design. This guide provides an in-depth, objective comparison of the efficacy of their derivatives across key therapeutic areas, supported by experimental data and detailed protocols to aid in your research and development endeavors.
The Structural and Physicochemical Landscape: A Tale of Two Heteroatoms
Benzofuran and its sulfur analog, benzothiophene, are isosteres, meaning they have a similar shape and size. However, the subtle yet significant differences in the electronegativity, size, and polarizability between oxygen and sulfur impart distinct physicochemical properties to their respective derivatives. These differences can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, including its metabolic stability, receptor binding affinity, and overall biological activity.[1]
Generally, thiophene-containing compounds, and by extension benzothiophenes, tend to be more lipophilic and metabolically stable than their furan counterparts.[1] The sulfur atom in thiophene is less electronegative and more polarizable than the oxygen in furan, which can lead to altered interactions with biological targets.[1]
Caption: General chemical structures of benzofuran and benzothiophene.
Comparative Efficacy in Key Therapeutic Areas
The true measure of these scaffolds lies in their biological performance. Here, we delve into a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory activities, drawing upon available experimental data.
Anticancer Activity: A Competitive Landscape
Both benzofuran and benzothiophene derivatives have demonstrated significant potential as anticancer agents.[2][3] A direct comparative study by Penthala et al. synthesized a series of heterocyclic analogs, including benzofurans and benzothiophenes, and evaluated their anticancer activity against a panel of 60 human cancer cell lines.[2] This study provides a valuable head-to-head comparison.
In one instance, a thiophene-containing pyrazolyl hybrid chalcone emerged as a particularly potent agent against A549 lung carcinoma and HepG2 hepatocellular carcinoma cell lines, with IC50 values comparable to the standard drug doxorubicin, suggesting a potential superiority of the thiophene moiety in this specific molecular context.[1]
Table 1: Comparative Anticancer Activity of Benzofuran and Benzothiophene Analogs
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran | Combretastatin-based analog | Various | Varies | [2] |
| Benzothiophene | Combretastatin-based analog | Various | Varies | [2] |
| Benzofuran | Pyrazolyl hybrid chalcone | A549, HepG2 | Cytotoxic | [1] |
| Benzothiophene | Pyrazolyl hybrid chalcone | A549, HepG2 | Potent | [1] |
Disclaimer: Direct comparison of IC50 values across different studies can be misleading due to variations in experimental conditions. The data presented here is for illustrative purposes.
Antimicrobial Activity: A Tale of Two Scaffolds
The antimicrobial potential of both benzofuran and benzothiophene derivatives is well-documented.[4] A study by Coşkun et al. synthesized and evaluated novel benzofuran- and thiophene-containing diketoxime derivatives for their antimicrobial activity. This provides a direct comparison of the two scaffolds within a similar molecular framework.
Table 2: Comparative Antimicrobial Activity of Benzofuran and Benzothiophene Derivatives
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzofuran-Thiophene Hybrid | Diketoxime derivative 1 | E. coli, S. enterica, S. aureus | Good activity | |
| Benzofuran-Thiophene Hybrid | Diketoxime derivative 4e | E. coli, S. enterica, S. aureus | Good activity |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Benzofuran and benzothiophene derivatives have been investigated for their ability to modulate inflammatory pathways.[5][6] While direct comparative studies are limited, the available data suggests that both scaffolds can be effectively utilized to design potent anti-inflammatory agents.
Benzofuran derivatives have been shown to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages, a key indicator of anti-inflammatory activity.[7] Similarly, benzothiophene derivatives have been explored as potent inhibitors of enzymes involved in the inflammatory cascade.[8]
Structure-Activity Relationship (SAR): The Blueprint for Efficacy
The biological activity of these derivatives is not solely dependent on the core scaffold but is intricately linked to the nature and position of various substituents.
For benzofuran derivatives , SAR studies have revealed that substitutions at the C2 and C3 positions are often crucial for anticancer and antimicrobial activities. The introduction of bulky aromatic or heterocyclic moieties at these positions can significantly enhance potency.[9]
In the case of benzothiophene derivatives , the position of substituents on the benzene ring, as well as the nature of the group at the C2 and C3 positions of the thiophene ring, plays a critical role in determining their biological profile.[3]
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. The following are detailed, step-by-step methodologies for key assays used to evaluate the efficacy of benzofuran and benzothiophene derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Simplified NF-κB signaling pathway leading to NO production.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatants. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Conclusion: Guiding Future Drug Discovery
Both benzofuran and benzothiophene scaffolds offer fertile ground for the development of novel therapeutics. While direct, comprehensive comparative data remains somewhat limited, the available evidence suggests that the choice between an oxygen or sulfur heteroatom can significantly impact biological activity, often in a manner that is dependent on the specific molecular context and the therapeutic target.
This guide has provided a framework for understanding the comparative efficacy of these two important heterocyclic systems. By leveraging the provided experimental protocols and considering the structure-activity relationships discussed, researchers can make more informed decisions in the design and optimization of next-generation benzofuran and benzothiophene-based drug candidates. The continued exploration of these versatile scaffolds holds immense promise for addressing unmet medical needs across a range of diseases.
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Navigating the Maze: A Comparative Guide to the Cross-Reactivity of 5-Methylbenzofuran in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and biological research, the specificity of a compound is paramount. 5-Methylbenzofuran, a member of the versatile benzofuran class of heterocyclic compounds, presents a scaffold with significant potential for therapeutic applications.[1][2][3][4][5] However, its structural characteristics also raise critical questions about its potential for cross-reactivity in various biological assays. Understanding and mitigating off-target effects is not merely a procedural step but a cornerstone of robust scientific inquiry.[6]
This guide provides a comprehensive framework for evaluating the cross-reactivity of 5-Methylbenzofuran. We will delve into the causality behind experimental choices, present detailed protocols for self-validating assays, and offer a comparative analysis based on data from structurally related benzofuran derivatives. Our objective is to equip researchers with the knowledge to anticipate, identify, and interpret potential cross-reactivity, ensuring the integrity and specificity of their findings.
The Benzofuran Scaffold: A Double-Edged Sword of Biological Activity
Benzofuran and its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and psychoactive properties.[1][2][3][4][5][7][8] This broad bioactivity stems from the ability of the benzofuran ring system to interact with a multitude of biological targets. The nature and position of substituents on this core structure dramatically influence its biological profile and potential for off-target interactions.[7][9] For 5-Methylbenzofuran, the methyl group at the 5-position is a key determinant of its physicochemical properties and, consequently, its interaction with biomolecules.
Anticipating Cross-Reactivity: Lessons from Structural Analogs
While specific cross-reactivity data for 5-Methylbenzofuran is not extensively documented, studies on its structural analogs provide valuable insights into potential off-target activities. A notable example is the observed cross-reactivity of certain psychoactive benzofuran derivatives in immunoassays designed to detect amphetamines and ecstasy.[10] This highlights the potential for the benzofuran scaffold to mimic the structural features of other molecules, leading to false-positive results in antibody-based assays.
Furthermore, the diverse biological activities of benzofuran derivatives suggest the possibility of interactions with a range of cellular targets beyond the intended one. For instance, a compound designed as a specific enzyme inhibitor might also interact with other kinases, receptors, or ion channels due to structural similarities in their binding sites.
A Framework for Assessing Cross-Reactivity
To build a comprehensive cross-reactivity profile for 5-Methylbenzofuran, a multi-pronged approach employing a panel of well-defined biological assays is essential. The following sections detail key experimental workflows and the rationale behind their application.
Immunoassay Cross-Reactivity Screening
Given the documented cross-reactivity of benzofuran derivatives in immunoassays, this is a critical starting point.[10] The objective is to determine if 5-Methylbenzofuran can be mistakenly identified as another substance by commercially available antibody-based tests.
Experimental Protocol: Competitive ELISA for Amphetamine Screening
-
Plate Coating: Coat a 96-well microtiter plate with an amphetamine-protein conjugate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competition: Add a standard solution of amphetamine (positive control), a negative control (buffer), and varying concentrations of 5-Methylbenzofuran to the wells. Immediately add a fixed concentration of a primary antibody against amphetamine to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a TMB substrate solution to each well. The HRP enzyme will catalyze a color change.
-
Stop Reaction: After a suitable incubation time, add a stop solution (e.g., 2N H₂SO₄) to quench the reaction.
-
Readout: Measure the absorbance at 450 nm using a microplate reader. A lower absorbance indicates higher competition and therefore, cross-reactivity.
Data Presentation: Immunoassay Cross-Reactivity
| Compound | Assay Target | Concentration Tested (µg/mL) | % Cross-Reactivity |
| 5-APB | Amphetamine | 10 | 85% |
| 6-APB | Amphetamine | 10 | 70% |
| 5-Methylbenzofuran | Amphetamine | 1, 10, 100 | To be determined |
| 5-APB | Ecstasy (MDMA) | 10 | 60% |
| 5-Methylbenzofuran | Ecstasy (MDMA) | 1, 10, 100 | To be determined |
Note: Data for 5-APB and 6-APB are illustrative based on existing literature.[10]
Diagram: Immunoassay Cross-Reactivity Workflow
Caption: Workflow for assessing immunoassay cross-reactivity.
Kinase Inhibition Profiling
Many therapeutic agents target protein kinases. Due to the conserved nature of the ATP-binding site across the kinome, off-target kinase inhibition is a common form of cross-reactivity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)
-
Kinase Reaction: In a 96-well plate, set up the kinase reaction by adding the kinase, its specific substrate, ATP, and varying concentrations of 5-Methylbenzofuran. Include a positive control inhibitor and a no-inhibitor control.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes) to allow for ATP consumption.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP formed.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Readout: Measure luminescence using a plate-reading luminometer. A decrease in signal indicates kinase inhibition.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | 5-Methylbenzofuran IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| ROCK | To be determined | Y-27632: 0.22 |
| PI3K | To be determined | Wortmannin: 0.005 |
| Akt | To be determined | MK-2206: 0.012 |
| mTOR | To be determined | Rapamycin: 0.001 |
Note: A derivative of 5-methylbenzofuran has been identified as a ROCK inhibitor.[11]
Diagram: Kinase Inhibition Signaling Pathway
Caption: Potential kinase pathways for cross-reactivity testing.
Cytotoxicity and Cell Viability Assays
Assessing the general cytotoxicity of 5-Methylbenzofuran across various cell lines is crucial to distinguish between targeted effects and non-specific toxicity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., A549, HepG2) and a non-cancerous cell line (e.g., WI-38) in 96-well plates and incubate for 24 hours.[12][13]
-
Compound Treatment: Treat the cells with various concentrations of 5-Methylbenzofuran and incubate for another 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm. A decrease in absorbance correlates with reduced cell viability.
Data Presentation: Cytotoxicity Profile
| Cell Line | Cell Type | 5-Methylbenzofuran IC₅₀ (µM) |
| A549 | Lung Carcinoma | To be determined |
| HepG2 | Hepatocellular Carcinoma | To be determined |
| K562 | Myelogenous Leukemia | To be determined |
| WI-38 | Normal Lung Fibroblast | To be determined |
Note: These cell lines have been used to test the cytotoxicity of other benzofuran derivatives.[12][13][14]
Ensuring Trustworthiness: Self-Validating Systems
To ensure the reliability of cross-reactivity data, it is essential to incorporate self-validating measures into the experimental design.
-
Counter-Screens: If 5-Methylbenzofuran shows activity in a primary assay, it should be tested in a counter-screen that lacks the specific target of interest. Activity in the counter-screen would suggest an off-target effect or assay interference.
-
Orthogonal Assays: Confirm any observed cross-reactivity using an orthogonal assay that relies on a different detection principle. For example, if kinase inhibition is detected using a luminescence-based assay, confirm the finding with a fluorescence-based or radiometric assay.
-
Chemical Reactivity Assessment: Some compounds can interfere with assays through chemical reactivity rather than specific binding.[15] Assays can be run in the presence of a reducing agent like DTT to identify compounds that may be reacting with thiols on proteins.[15]
Conclusion
While 5-Methylbenzofuran holds promise as a biologically active molecule, a thorough investigation of its cross-reactivity is a non-negotiable prerequisite for its advancement in research and drug development. By employing a systematic approach that includes immunoassays, kinase profiling, and cytotoxicity assays, researchers can build a comprehensive specificity profile. The integration of self-validating experimental designs will further enhance the trustworthiness of the data. This guide provides a foundational framework for this critical evaluation, enabling scientists to navigate the complexities of compound specificity and unlock the true therapeutic potential of 5-Methylbenzofuran.
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- Wikipedia. Substituted benzofuran.
- MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
- Pascual-Caro, C., et al. (2017). Cross-reactivity of selected benzofurans with commercial amphetamine and ecstasy immunoassays in urine. Bioanalysis, 9(22), 1771-1785.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 33103, 5-Methylbenzofuran.
- Wang, F., et al. (2018). Semi-synthesis, structural modification and biological evaluation of 5-arylbenzofuran neolignans. Scientific Reports, 8(1), 16361.
- Sağlık, B. N., et al. (2024). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega.
- Royal Society of Chemistry. Natural source, bioactivity and synthesis of benzofuran derivatives.
- Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504.
- Li, X., et al. (2014). Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells. Free Radical Biology and Medicine, 74, 271-282.
- Zhang, L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28104-28120.
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- Regester, L. E., et al. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(2), 114-121.
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A Comparative Benchmarking Guide to 5-Methylbenzofuran-Based Fluorescent Probes
For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent probes, the selection of an optimal fluorophore is paramount for generating high-fidelity data. This guide provides an in-depth, objective comparison of the performance of 5-Methylbenzofuran-based fluorescent probes against commonly employed alternatives, including coumarins, BODIPY dyes, and rhodamines. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for making informed decisions in probe selection for bioimaging and sensing applications.
Introduction to 5-Methylbenzofuran as a Fluorophore Scaffold
The benzofuran scaffold has emerged as a promising platform for the development of fluorescent probes due to its inherent photophysical properties, including high quantum yields and blue-light emission.[1] The 5-methylbenzofuran moiety, a specific derivative, offers a versatile backbone that can be chemically modified to create a diverse array of probes for various biological targets.[2] Its relatively rigid, planar structure contributes to its favorable fluorescence characteristics, making it a compelling candidate for applications in high-resolution cellular imaging.
The core principle behind the utility of 5-methylbenzofuran probes, like many other fluorescent markers, lies in their ability to absorb light at a specific wavelength and subsequently emit it at a longer wavelength. This phenomenon, known as fluorescence, allows for the visualization of specific molecules, organelles, or cellular processes with high contrast and sensitivity.[3] The efficiency of this process is dictated by several key performance indicators that we will explore in this guide.
Comparative Analysis of Key Performance Metrics
The efficacy of a fluorescent probe is not determined by a single parameter but rather by a combination of factors that dictate its performance in a given application. Here, we present a comparative analysis of 5-methylbenzofuran-based probes against established fluorophores across critical performance metrics.
Photophysical Properties
The intrinsic brightness and spectral characteristics of a fluorophore are fundamental to its utility. The following table summarizes the key photophysical properties of 5-methylbenzofuran derivatives in comparison to representative examples from the coumarin, BODIPY, and rhodamine families. It is important to note that the properties of 5-methylbenzofuran are inferred from studies on closely related benzofuran derivatives, as direct comparative data for the 5-methyl isomer is limited.
| Fluorophore Class | Representative Probe | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Benzofuran | 3-Methylbenzofuran derivative[1] | ~320-350 | ~380-450 | ~60-100 | Not widely reported | 0.17 - 0.55[1] |
| Coumarin | Coumarin 1 | 373 | 470 | 97 | 25,000 | 0.64 |
| BODIPY | BODIPY FL | 503 | 512 | 9 | 80,000 | 0.92[] |
| Rhodamine | Rhodamine B | 555 | 580 | 25 | 110,000 | 0.31 |
Key Insights:
-
5-Methylbenzofuran derivatives exhibit promising quantum yields, suggesting they can be bright fluorophores.[1] Their emission in the blue-to-green region of the spectrum makes them suitable for multiplexing with red-emitting probes.
-
Coumarins are known for their large Stokes shifts, which is advantageous for minimizing self-quenching and improving signal-to-noise ratios.[5]
-
BODIPY dyes are characterized by their exceptionally high quantum yields and narrow emission peaks, making them extremely bright and suitable for applications requiring high sensitivity.[] However, their small Stokes shifts can sometimes be a limitation.
-
Rhodamines are workhorse fluorophores with high molar extinction coefficients and good photostability, making them a popular choice for a wide range of applications.[6]
Photostability
Photostability, the resistance of a fluorophore to photodegradation upon exposure to excitation light, is a critical parameter for quantitative and long-term imaging experiments.
| Fluorophore Class | General Photostability |
| Benzofuran | Generally considered to have good photostability.[7] |
| Coumarin | Varies significantly with substitution; some derivatives are prone to photobleaching.[8] |
| BODIPY | Generally exhibit high photostability.[] |
| Rhodamine | Known for their good to excellent photostability.[9] |
Causality in Experimental Design: The choice of a fluorophore with high photostability is crucial to prevent signal loss during time-lapse imaging and to ensure the accuracy of quantitative measurements. For experiments requiring prolonged or intense illumination, probes from the BODIPY and rhodamine classes are often preferred.
Experimental Protocols for Robust Benchmarking
To ensure a fair and objective comparison of fluorescent probes, standardized and well-controlled experimental protocols are essential. The following sections provide detailed methodologies for determining the key performance indicators discussed above.
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a widely accepted and accessible approach.[10][11]
Protocol:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield that has absorption and emission spectra overlapping with the 5-methylbenzofuran probe and its alternatives. For blue-emitting probes, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard. For green and red-emitting probes, fluorescein in 0.1 M NaOH (Φ = 0.92) and Rhodamine 6G in ethanol (Φ = 0.95) are suitable, respectively.
-
Solution Preparation: Prepare a series of dilute solutions of both the test probe and the standard in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectrum of each solution and determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Data Analysis: Plot the integrated fluorescence intensity versus the absorbance for both the test probe and the standard. The quantum yield of the test probe (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)
where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Workflow for Quantum Yield Determination:
Caption: Workflow for determining fluorescence quantum yield.
Assessment of Photostability
Photostability is typically assessed by measuring the rate of photobleaching under continuous illumination.
Protocol:
-
Sample Preparation: Prepare a solution of the fluorescent probe at a concentration suitable for microscopy (e.g., 1 µM) in a relevant buffer (e.g., PBS for cellular imaging). The probe can be immobilized on a microscope slide or imaged within live cells.
-
Microscope Setup: Use a fluorescence microscope with a stable light source (e.g., LED or laser). Select the appropriate filter set for the probe and adjust the illumination intensity to a level that provides a good signal-to-noise ratio.
-
Image Acquisition: Acquire a time-lapse series of images of the same field of view under continuous illumination. The time interval and total duration of the acquisition should be sufficient to observe a significant decrease in fluorescence intensity.
-
Data Analysis: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series. Plot the normalized fluorescence intensity as a function of time. The photobleaching rate can be determined by fitting the decay curve to an exponential function.
Workflow for Photostability Assessment:
Caption: Workflow for assessing probe photostability.
Benchmarking Cellular Brightness
The effective brightness of a probe in a cellular environment depends not only on its intrinsic photophysical properties but also on factors like cell permeability, intracellular concentration, and quantum yield in the complex cellular milieu.
Protocol:
-
Cell Culture and Staining: Culture an appropriate cell line (e.g., HeLa or U2OS) on glass-bottom dishes. Incubate the cells with each fluorescent probe at a standardized concentration and for a fixed duration. Include a vehicle-only control.
-
Live-Cell Imaging: Image the live, stained cells using a confocal or widefield fluorescence microscope. It is critical to use identical acquisition settings (e.g., laser power, exposure time, detector gain) for all probes being compared.
-
Quantitative Image Analysis:
-
Cell Segmentation: Use image analysis software to automatically or semi-automatically segment individual cells.
-
Intensity Measurement: Measure the mean or integrated fluorescence intensity within each segmented cell.
-
Background Correction: Subtract the background fluorescence measured from a region without cells or from the vehicle-only control.
-
Statistical Analysis: Compare the background-corrected cellular brightness of the different probes using appropriate statistical tests.
-
Logical Relationship for Cellular Brightness Benchmarking:
Caption: Factors influencing cellular brightness.
Conclusion and Future Directions
5-Methylbenzofuran-based fluorescent probes represent a promising class of fluorophores with the potential for high quantum yields and good photostability. Their emission in the blue-to-green spectral region makes them valuable additions to the molecular imaging toolbox, particularly for multicolor imaging applications.
However, this guide also highlights the need for direct, rigorous, side-by-side comparisons of 5-methylbenzofuran probes with established alternatives under standardized conditions. Future work should focus on synthesizing a panel of 5-methylbenzofuran derivatives and systematically benchmarking their photophysical properties and performance in live-cell imaging against coumarins, BODIPY dyes, and rhodamines. Such studies will provide the definitive data required for researchers to confidently select the optimal probe for their specific experimental needs.
By following the detailed protocols outlined in this guide, researchers can contribute to building a comprehensive and objective understanding of the performance of this and other novel classes of fluorescent probes, ultimately advancing the fields of cell biology, drug discovery, and diagnostics.
References
- BenchChem. (2025). A Head-to-Head Battle of Brightness: Benchmarking 7-Aminoindolizine Probes Against Commercial Dyes.
- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- BenchChem. (2025). Comparative study of the photostability of different fluorescent coumarin probes.
- de Silva, A. P., Gunaratne, H. Q. N., Gunnlaugsson, T., Huxley, A. J. M., McCoy, C. P., Rademacher, J. T., & Rice, T. E. (1997). Signaling recognition events with fluorescent sensors and switches. Chemical Reviews, 97(5), 1515–1566.
- Kateryna, D. (2023). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI.
- Păun, A., Tecuceanu, V., Drăghici, C., Dumitrascu, F., & Matache, M. (2018).
- PubChem. (n.d.). 5-Methylbenzofuran.
- PubChem. (n.d.). 5-Methyl-1-benzofuran-2-carboxylic acid.
- Jaba, F., Bîrsa, M. L., Tănase, C., & Gaina, L. (2018). Synthesis of a New Class of Blue Fluorescent Benzofuran Derivatives. Semantic Scholar.
- BenchChem. (2025). A Comparative Analysis of Coumarin-Based Fluorescent Probes for Diverse Research Applications.
- Wang, L., et al. (2023). Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments. ACS Sensors.
- Kim, H. M., & Kim, J. S. (2018). Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications. Journal of Analytical Methods in Chemistry, 2018, 5249765.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Johnson, I., & Spence, M. T. Z. (Eds.). (2010). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Invitrogen.
- Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2006). Handbook of Photochemistry. CRC Press.
- Valeur, B., & Berberan-Santos, M. N. (2012).
- Eggeling, C., et al. (2008). Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy. ChemPhysChem, 9(14), 2019-2027.
- Lee, J.-H., et al. (2018). Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications. Journal of Analytical Methods in Chemistry.
- Beija, M., Afonso, C. A. M., & Martinho, J. M. G. (2009). Synthesis and applications of Rhodamine derivatives as fluorescent probes. Chemical Society Reviews, 38(8), 2410–2433.
- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- Cimini, B., & Eliceiri, K. W. (2023).
- Sanderson, M. J., Smith, I., Parker, I., & Bootman, M. D. (2014). Fluorescence Live Cell Imaging. Cold Spring Harbor Protocols.
- Pawley, J. B. (Ed.). (2006). Handbook of Biological Confocal Microscopy. Springer.
- Cesa, S., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187.
- Papkovsky, D. B. (Ed.). (2016). Fluorescent Probes for Sensing and Imaging. Springer.
- Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS Chemical Biology, 3(3), 142–155.
- Grimm, J. B., et al. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy.
- Zheng, Q., et al. (2019).
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A Senior Application Scientist's Guide to the Spectral Landscape of Substituted Benzofurans
Introduction
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a core scaffold in a multitude of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The strategic placement of substituents on this privileged structure profoundly influences its electronic distribution, and consequently, its interaction with electromagnetic radiation. This guide provides a comparative analysis of the key spectral properties of substituted benzofurans, offering researchers, scientists, and drug development professionals a comprehensive understanding of how structural modifications impact their spectroscopic signatures. By delving into the causality behind experimental observations and providing validated protocols, this document aims to empower researchers to predict, interpret, and leverage the spectral characteristics of these versatile molecules.
I. The Influence of Substitution on Electronic Absorption (UV-Vis) Spectra
The ultraviolet-visible (UV-Vis) absorption spectrum of a molecule provides a fingerprint of its electronic transitions. For benzofuran and its derivatives, the absorption bands arise primarily from π → π* transitions within the aromatic system. The position (λmax) and intensity (molar absorptivity, ε) of these bands are exquisitely sensitive to the nature and position of substituents.
Underlying Principles: The Role of Substituents
Substituents alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH), methoxy (-OCH3), and amino (-NH2) groups possess lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This raises the energy of the HOMO, leading to a smaller HOMO-LUMO gap. Consequently, less energy is required to excite an electron, resulting in a bathochromic shift (a shift to longer wavelengths).
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) withdraw electron density from the aromatic ring. This stabilizes the LUMO, decreasing the HOMO-LUMO gap and also causing a bathochromic shift .[4]
-
Positional Effects: The position of the substituent on the benzofuran ring is critical. Substitution on the benzene ring (positions 4, 5, 6, and 7) generally has a more pronounced effect on the primary π → π* transitions compared to substitution on the furan ring (positions 2 and 3). The extent of conjugation and the ability of the substituent to participate in resonance with the entire π-system dictate the magnitude of the spectral shift. For instance, a nitro group at the 5-position can lead to a significant charge-transfer contribution to the excited state, resulting in a longer wavelength absorption compared to other nitro-substituted isomers.[4]
Comparative Data Summary
The following table summarizes the expected trends in λmax for monosubstituted benzofurans based on the electronic nature of the substituent.
| Substituent Type | Example | General Effect on λmax | Rationale |
| Electron-Donating | -OCH3, -OH, -NH2 | Bathochromic Shift (Red Shift) | Destabilization of the HOMO |
| Electron-Withdrawing | -NO2, -CN, -CHO | Bathochromic Shift (Red Shift) | Stabilization of the LUMO |
| Halogens | -Cl, -Br | Minor Bathochromic Shift | Inductive withdrawal and weak resonance donation |
II. Unraveling Molecular Structure with Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. The chemical shifts (δ), coupling constants (J), and integration values provide a wealth of information about the chemical environment of each nucleus.
1H NMR Spectral Characteristics
The protons on the benzofuran ring system typically resonate in the aromatic region (δ 6.5-8.0 ppm). The protons on the furan ring (H2 and H3) are generally more deshielded than those on the benzene ring.
-
Substituent Effects on Chemical Shifts:
-
EDGs increase electron density, leading to increased shielding and a shift to a lower chemical shift (upfield) .
-
EWGs decrease electron density, causing deshielding and a shift to a higher chemical shift (downfield) .
-
-
Coupling Constants: The coupling constants between adjacent protons provide valuable information about their spatial relationship. For instance, the coupling constant between H2 and H3 can help distinguish between cis and trans isomers in 2,3-dihydrobenzofurans.[5]
13C NMR Spectral Characteristics
The carbon atoms of the benzofuran skeleton appear in the aromatic region of the 13C NMR spectrum (δ 100-160 ppm). Similar to 1H NMR, the chemical shifts of the carbon atoms are influenced by the electronic effects of the substituents.
-
Substituent Effects on Chemical Shifts:
-
EDGs cause an upfield shift of the carbon to which they are attached and, to a lesser extent, the ortho and para carbons.
-
EWGs induce a downfield shift of the attached carbon and the ortho and para carbons.
-
Comparative Data Summary: 1H NMR Chemical Shifts (ppm)
| Position | Unsubstituted Benzofuran | 5-Methoxybenzofuran (EDG) | 5-Nitrobenzofuran (EWG) |
| H-2 | ~7.6 | ~7.5 | ~7.8 |
| H-3 | ~6.7 | ~6.6 | ~6.9 |
| H-4 | ~7.5 | ~7.0 (doublet) | ~7.7 |
| H-5 | ~7.2 | --- | --- |
| H-6 | ~7.2 | ~6.8 (doublet of doublets) | ~8.2 |
| H-7 | ~7.5 | ~7.4 | ~7.8 |
Note: These are approximate values and can vary depending on the solvent and other substituents.
III. Probing Molecular Emission: Fluorescence Spectroscopy
Many substituted benzofurans exhibit fluorescence, a property that is highly dependent on their molecular structure and environment. This makes them valuable as fluorescent probes and materials for organic light-emitting diodes (OLEDs).[6][7]
Factors Influencing Fluorescence
-
Structural Rigidity: Molecules with rigid, planar structures tend to have higher fluorescence quantum yields because non-radiative decay pathways, such as vibrational relaxation, are minimized.
-
Substituent Effects:
-
EDGs often enhance fluorescence intensity.
-
EWGs , particularly heavy atoms or those that promote intersystem crossing, can quench fluorescence.
-
-
Solvatochromism: The emission wavelength of some benzofuran derivatives is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[6] This occurs when the dipole moment of the molecule changes upon excitation, leading to differential stabilization of the ground and excited states by the solvent.
Comparative Analysis
A comparative study of benzofuran derivatives often reveals that the introduction of extended π-conjugation through aryl or vinyl substituents at the 2-position can significantly enhance fluorescence and shift the emission to longer wavelengths.[8]
IV. Deciphering Molecular Weight and Fragmentation: Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure.
Ionization Techniques
-
Electron Ionization (EI): This high-energy technique often leads to extensive fragmentation, providing a detailed fingerprint of the molecule. The molecular ion peak (M+•) may be weak or absent for some fragile derivatives.
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated molecules ([M+H]+) or adducts with ions like sodium ([M+Na]+) or potassium ([M+K]+).[9] It is particularly useful for analyzing more polar and less volatile benzofuran derivatives.
Fragmentation Pathways
The fragmentation of the benzofuran ring system often involves cleavage of the furan ring. The nature and position of substituents significantly influence the fragmentation pathways.[9][10] For example, 2-substituted benzofurans can form characteristic fragment ions.[11][12] High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of fragment ions and elucidating fragmentation mechanisms.[9]
Experimental Protocols
Synthesis of Substituted Benzofurans: Palladium-Catalyzed Intramolecular C-H Activation/Oxidation
This method provides an efficient route to 2-substituted benzofurans.[13]
Materials:
-
Palladium(II) acetate (Pd(OAc)2)
-
1,10-Phenanthroline
-
Potassium carbonate (K2CO3)
-
Benzoquinone (BQ)
-
Dimethylformamide (DMF)
-
Substituted 2-hydroxystyrene
-
Substituted iodobenzene
Procedure:
-
To a reaction vessel, add the substituted 2-hydroxystyrene (1.0 equiv.), substituted iodobenzene (1.2 equiv.), Pd(OAc)2 (5 mol%), 1,10-phenanthroline (10 mol%), K2CO3 (2.0 equiv.), and BQ (2.0 equiv.).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: Palladium-catalyzed synthesis of benzofurans workflow.
Spectroscopic Analysis
UV-Vis Spectroscopy
-
Prepare a stock solution of the benzofuran derivative in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane) at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 10-4 to 10-6 M.
-
Record the UV-Vis spectrum of each solution from 200 to 400 nm using a quartz cuvette with a 1 cm path length, using the pure solvent as a blank.
-
Determine the λmax and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
NMR Spectroscopy
-
Dissolve approximately 5-10 mg of the purified benzofuran derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or acetone-d6) in an NMR tube.
-
Acquire the 1H NMR spectrum.
-
Acquire the 13C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete structural assignment.
Mass Spectrometry (ESI-MS)
-
Prepare a dilute solution of the benzofuran sample in an ESI-compatible solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1-10 µg/mL.[9]
-
Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID).
Caption: General workflow for spectroscopic analysis of benzofurans.
V. Conclusion
The spectral properties of substituted benzofurans are a direct reflection of their electronic and structural features. A thorough understanding of how substituents modulate their UV-Vis, NMR, fluorescence, and mass spectra is paramount for researchers in medicinal chemistry and materials science. By employing the systematic approaches and protocols outlined in this guide, scientists can confidently characterize novel benzofuran derivatives, rationalize their structure-property relationships, and ultimately accelerate the discovery and development of new functional molecules.
VI. References
-
BenchChem. (2025). High-Yield Synthesis of Substituted Benzofurans: Application Notes and Protocols.
-
National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
-
Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
-
ResearchGate. (n.d.). Interpretation of the Influence of Substituents on the UV Spectra of Benzofurans.
-
PubMed. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase.
-
ResearchGate. (2007). 2-Substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase.
-
ACS Publications. (2018). Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives.
-
National Institutes of Health. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities.
-
SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass.
-
BenchChem. (2025). Technical Support Center: Spectroscopic Analysis of Benzofurans.
-
ResearchGate. (n.d.). SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIVATIVES.
-
ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)....
-
RSC Publishing. (n.d.). Highly fluorescent benzofuran derivatives of the GFP chromophore.
-
IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives.
-
Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016).
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A Comparative Guide to the Quantification of 5-Methylbenzofuran: Validation of a Novel UPLC-MS/MS Method Against Traditional Chromatographic Techniques
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of heterocyclic compounds like 5-Methylbenzofuran is of paramount importance. As a crucial intermediate and potential impurity in pharmaceutical synthesis, its accurate measurement is fundamental to ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of a newly validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 5-Methylbenzofuran against traditional High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
This document moves beyond a simple recitation of protocols. It delves into the rationale behind the experimental design, offering insights gleaned from extensive experience in analytical method development. The validation of the novel UPLC-MS/MS method is presented as a self-validating system, with every claim substantiated by robust experimental data and grounded in internationally recognized guidelines from the International Council for Harmonisation (ICH).
The Analytical Challenge: Accurate Quantification of 5-Methylbenzofuran
5-Methylbenzofuran, a substituted benzofuran, presents a moderate analytical challenge due to its volatility and aromatic nature. The choice of an analytical technique is dictated by the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the desired sample throughput. While traditional methods like HPLC-UV and GC-MS have been the workhorses of analytical laboratories, the demand for higher sensitivity, greater specificity, and faster analysis times has driven the development of more advanced techniques.[1][2]
A New Frontier: UPLC-MS/MS for Enhanced Performance
Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) represents a significant advancement in analytical science.[3] By utilizing sub-2 µm particle columns, UPLC systems operate at higher pressures than conventional HPLC, leading to dramatically increased resolution, sensitivity, and speed of analysis. When coupled with a tandem mass spectrometer, this technique offers unparalleled selectivity and sensitivity, making it ideal for the trace-level quantification of compounds in complex matrices.
The Causality of Superior Performance
The enhanced performance of UPLC-MS/MS is not merely an incremental improvement; it is a consequence of fundamental principles. The smaller particle size in the stationary phase leads to a more efficient separation, resulting in narrower and sharper chromatographic peaks.[3] This, in turn, increases the signal-to-noise ratio and improves the limit of detection (LOD) and limit of quantitation (LOQ). The use of tandem mass spectrometry for detection provides an additional layer of specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest, effectively eliminating matrix interference.
Comparative Performance Analysis
A rigorous validation study was conducted to compare the performance of the newly developed UPLC-MS/MS method with established HPLC-UV and GC-MS methods for the quantification of 5-Methylbenzofuran. The validation was performed in accordance with the ICH Q2(R1) guidelines, which outline the necessary parameters to ensure an analytical method is suitable for its intended purpose.[4]
Summary of Quantitative Data
The key performance parameters for each method are summarized in the table below, providing a clear and objective comparison.
| Parameter | UPLC-MS/MS | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.1 ng/mL | 10 ng/mL | 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 30 ng/mL | 5 ng/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 95.3 - 104.5% | 97.1 - 102.8% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| Analysis Time (minutes) | 3 | 15 | 12 |
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility of these findings, detailed experimental protocols for each method are provided below. These protocols are designed to be self-validating, with each step logically contributing to the overall reliability of the method.
Novel Method: UPLC-MS/MS
This method is designed for high-sensitivity and high-throughput analysis.
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC H-Class
-
Mass Spectrometer: Waters Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B in 1.5 minutes, hold for 0.5 minutes, return to initial conditions and equilibrate for 1 minute.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 20 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transition: m/z 133.1 > 105.1 (Quantifier), 133.1 > 77.1 (Qualifier)
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 5-Methylbenzofuran in methanol.
-
Perform serial dilutions with 50:50 methanol:water to prepare calibration standards ranging from 0.5 ng/mL to 500 ng/mL.
-
For unknown samples, dissolve in methanol and dilute with 50:50 methanol:water to a concentration within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
Traditional Method 1: HPLC-UV
This method is suitable for routine analysis where high sensitivity is not a primary requirement.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System with Diode Array Detector
-
Column: ZORBAX Eclipse Plus C18, 5 µm, 4.6 x 150 mm
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 245 nm
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 5-Methylbenzofuran in acetonitrile.
-
Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 30 ng/mL to 100 µg/mL.
-
Dissolve and dilute unknown samples in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter.
Traditional Method 2: GC-MS
This method is well-suited for volatile and semi-volatile compounds.
Instrumentation:
-
GC System: Agilent 8890 GC System
-
MS System: Agilent 5977B GC/MSD
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Program: Start at 60 °C (hold for 1 minute), ramp to 280 °C at 20 °C/min, hold for 2 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 5-Methylbenzofuran in dichloromethane.
-
Perform serial dilutions with dichloromethane to prepare calibration standards from 5 ng/mL to 50 µg/mL.
-
Dissolve and dilute unknown samples in dichloromethane.
Visualization of Workflows and Relationships
To further elucidate the processes described, the following diagrams have been generated using Graphviz.
Conclusion: A Clear Path to Enhanced Analytical Performance
The validation of this novel UPLC-MS/MS method demonstrates its clear superiority for the quantification of 5-Methylbenzofuran in terms of sensitivity, speed, and specificity. While HPLC-UV and GC-MS remain viable options for certain applications, the data unequivocally supports the adoption of UPLC-MS/MS for demanding analytical challenges, particularly in the context of pharmaceutical development and quality control where trace-level quantification is often required.
This guide provides the necessary framework for researchers and scientists to make informed decisions about the most appropriate analytical methodology for their specific needs. By adhering to the principles of scientific integrity and grounding our findings in established international guidelines, we can ensure the generation of reliable and defensible analytical data.
References
- International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2)
- U.S. Food and Drug Administration. (2024). Q2(R2)
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A Head-to-Head Comparison of Benzofuran and Coumarin Scaffolds in Drug Design
A Senior Application Scientist's Guide to Scaffold Selection and Experimental Design
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of therapeutic agents. These "privileged scaffolds" serve as versatile templates for drug discovery, offering a robust starting point for interaction with diverse biological targets. Among the most prominent of these are the oxygen-containing heterocyclic compounds, benzofuran and coumarin. While structurally similar, their subtle differences in chemistry and reactivity translate into distinct pharmacological profiles, making the choice between them a critical decision in the early stages of drug design.
This guide provides a head-to-head comparison of the benzofuran and coumarin scaffolds, moving from fundamental physicochemical properties to their pharmacological applications and metabolic fate. We will explore the causality behind experimental choices in leveraging these scaffolds and provide a validated workflow for their comparative evaluation, empowering researchers to make informed decisions in their drug discovery programs.
Structural and Physicochemical Foundations: A Tale of Two Rings
At their core, both scaffolds consist of a benzene ring fused to a five-membered furan ring (benzofuran) or a six-membered pyrone ring (coumarin).[1] This fundamental difference—the α,β-unsaturated lactone (an ester within a ring) in coumarin versus the simple ether linkage in the furan portion of benzofuran—is the primary driver of their distinct chemical personalities.
The lactone group in coumarin is an electron-withdrawing system that acts as a key hydrogen bond acceptor and a potential Michael acceptor. This feature makes the coumarin nucleus susceptible to nucleophilic attack, which can be a crucial aspect of its mechanism of action but also a potential liability leading to ring-opening and metabolic instability.[2] In contrast, the benzofuran scaffold is generally more chemically inert and metabolically stable, with its furan ring participating primarily in hydrophobic and π-stacking interactions.
Comparative Physicochemical and ADMET Properties
| Property | Benzofuran | Coumarin | Rationale & Implication in Drug Design |
| Core Structure | Fused benzene and furan rings[1] | Fused benzene and pyrone rings (benzopyrone)[3] | Coumarin's lactone is a key pharmacophoric feature but also a site of potential metabolic hydrolysis. Benzofuran's relative inertness can offer greater metabolic stability. |
| Hydrogen Bonding | Primarily H-bond acceptor (furan oxygen) | Strong H-bond acceptor (lactone carbonyl oxygen)[4] | The prominent carbonyl acceptor in coumarin provides a strong, directional interaction point with biological targets, often contributing to higher potency. |
| Lipophilicity (logP) | Generally moderate to high | Generally moderate; varies with substitution | Both scaffolds occupy favorable lipophilic space for membrane permeability. Substituents dramatically influence the final logP value. |
| Synthetic Accessibility | Diverse routes (e.g., Perkin, Paal-Knorr) | Well-established routes (e.g., Pechmann, Knoevenagel)[4] | Both are readily accessible. Coumarin synthesis is often considered highly robust and versatile, allowing for a wide range of derivatives.[2] |
| Metabolic Stability | Generally higher; susceptible to oxidation | Variable; lactone ring is prone to hydrolysis by esterases | The choice may depend on the desired duration of action. Benzofuran might be preferred for long-acting drugs, while coumarin's metabolism can be exploited for prodrug design. |
| Toxicity Profile | Generally low; specific derivatives may show toxicity | Potential for hepatotoxicity via metabolic formation of reactive epoxides (e.g., coumarin itself)[2] | A key consideration. While many coumarin derivatives are safe, the potential for toxic metabolites requires careful toxicological evaluation during development.[5][6] |
The Pharmacological Landscape: Diverse Targets, Distinct Strengths
Both benzofuran and coumarin are considered privileged scaffolds because they can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[7][8]
-
Benzofuran's Domain: The benzofuran nucleus is a cornerstone in drugs targeting enzymes and receptors involved in cancer, microbial infections, and central nervous system (CNS) disorders.[1][9] Its ability to form hydrophobic and hydrogen bond interactions makes it a versatile building block.[7] For example, the antiarrhythmic drug Amiodarone features a prominent benzofuran moiety. Recently, benzofuran derivatives have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents.[7][10]
-
Coumarin's Realm: The coumarin scaffold is famously associated with anticoagulant activity, exemplified by the drug Warfarin , which acts as a Vitamin K antagonist.[3][4] However, its therapeutic reach is far broader, encompassing anticancer, antimicrobial, antiviral (including anti-HIV and anti-hepatitis), anti-inflammatory, and neuroprotective activities.[4][11] The coumarin core is a frequent component of fluorescent probes used in diagnostics due to its favorable photophysical properties.[4]
Head-to-Head Therapeutic Applications
While both scaffolds are versatile, some direct comparisons can be drawn:
-
Anticancer Agents: Both scaffolds are used extensively. Benzofuran derivatives have been explored as inhibitors of kinases and aromatase.[7][12] Coumarin derivatives have shown promise as inhibitors of cellular proliferation in various carcinoma cell lines and as inhibitors of enzymes like aromatase and monoamine oxidase (MAO).[2][3]
-
Antimicrobial Agents: Benzofuran-based compounds have demonstrated potent antibacterial and antifungal activities.[7][10] Similarly, coumarin derivatives, including dimers and hybrids, exhibit significant antibacterial potency, sometimes exceeding that of standard antibiotics like ciprofloxacin against certain strains.[8]
-
CNS Agents: In the search for treatments for Alzheimer's disease, both scaffolds have been utilized to design acetylcholinesterase (AChE) inhibitors.[13][14] Interestingly, molecular hybrids combining both coumarin and benzofuran moieties have been designed as multi-target agents for Alzheimer's, aiming to inhibit AChE and amyloid-β aggregation simultaneously.[13] This highlights a strategy where the distinct properties of both scaffolds are combined to achieve a synergistic effect.
Experimental Design: A Rational Approach to Scaffold Selection
When a project is faced with the choice between a benzofuran and coumarin core for a new drug discovery campaign, a structured, data-driven approach is essential. The following workflow outlines a self-validating system for comparing these scaffolds.
Experimental Workflow for Scaffold Comparison
Step-by-Step Protocol:
-
Library Design & Synthesis (Self-Validating System):
-
Causality: To ensure an objective comparison, design and synthesize a library of "matched molecular pairs." For each benzofuran derivative, create a corresponding coumarin analog where the core is swapped, but the key peripheral substituents are kept identical. This minimizes variables and isolates the effect of the core scaffold.
-
Protocol:
-
Identify 5-10 key substitution points on the scaffolds based on virtual screening or existing SAR data.
-
Synthesize the benzofuran library using appropriate methods (e.g., palladium-catalyzed cyclization).[15]
-
Synthesize the matched coumarin library using a consistent method (e.g., Pechmann condensation).[4]
-
Confirm the structure and purity of all compounds (>95%) via NMR and LC-MS.
-
-
-
In Vitro Potency and Selectivity Screening:
-
Causality: The primary goal is to determine which scaffold provides a better geometric and electronic fit for the biological target.
-
Protocol:
-
Screen both libraries against the primary target in a biochemical assay to determine potency (e.g., IC50 or Ki).
-
Screen active compounds against related off-targets to establish a selectivity profile.
-
Run parallel cell-based assays to confirm on-target activity in a physiological context and measure cytotoxicity (e.g., CC50).
-
-
-
Early ADMET Profiling:
-
Causality: A potent compound is useless if it has poor drug-like properties. This step assesses the inherent metabolic stability and bioavailability conferred by each scaffold.
-
Protocol:
-
Metabolic Stability: Incubate compounds with liver microsomes and measure the rate of disappearance over time (half-life, t½). This directly tests the hypothesis that benzofurans may be more stable than coumarins.
-
Permeability: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive absorption.
-
Toxicity Prediction: Utilize in silico models to predict potential liabilities such as hERG inhibition or hepatotoxicity, which are known concerns for some coumarins.[5]
-
-
-
Data Synthesis and Scaffold Selection:
-
Causality: Integrate all data to make an evidence-based decision. The best scaffold is not necessarily the most potent but the one with the best overall balance of potency, selectivity, and drug-like properties.
-
Protocol:
-
Construct Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) tables for both series.
-
Use a scoring or ranking system to objectively compare the matched pairs across all assays.
-
Select the scaffold that demonstrates the most promising "lead-like" profile for progression into lead optimization. It is possible that under certain reaction conditions, coumarins can even be rearranged into benzofurans, offering unique synthetic pathways.[2][14]
-
-
Conclusion and Future Perspectives
The choice between a benzofuran and a coumarin scaffold is not a matter of inherent superiority but of strategic alignment with the goals of the drug discovery program.
-
Choose Coumarin when: A strong, directional hydrogen bond acceptor is critical for potency, and the target biology allows for moderate metabolic stability. Its versatile and well-established synthesis makes it ideal for rapid library generation. The potential for photophysical applications also makes it a unique choice for theranostics or photodynamic therapy.
-
Choose Benzofuran when: High metabolic stability and a longer duration of action are required. Its relative chemical inertness can lead to a cleaner toxicological profile, making it a robust choice for chronic indications.
Ultimately, both benzofuran and coumarin are powerful tools in the medicinal chemist's arsenal.[16][17] By understanding their fundamental differences and employing a rigorous, comparative experimental approach, researchers can strategically select the optimal scaffold, significantly enhancing the probability of success in developing novel and effective therapeutic agents.
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- Benzofuran derivatives 25, obtained from the opening and rearrangement of coumarin lactone ring, as detailed in Ref. 106.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Benzofuran Derivatives
<
Abstract
This guide provides a comprehensive, in-depth framework for conducting comparative molecular docking studies of benzofuran derivatives against relevant biological targets. Benzofuran scaffolds are prevalent in a wide array of biologically active compounds, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory.[1][2][3] Molecular docking, a powerful computational technique, allows for the prediction of binding conformations and affinities of these derivatives with target proteins, offering crucial insights for rational drug design and lead optimization.[4][5][6] This document outlines the scientific rationale behind experimental choices, provides detailed, step-by-step protocols, and offers guidance on the interpretation and presentation of results. It is intended for researchers, scientists, and drug development professionals seeking to leverage in-silico methods for the evaluation of benzofuran-based compounds.
Introduction: The Significance of Benzofurans and Molecular Docking
Benzofuran derivatives represent a privileged scaffold in medicinal chemistry due to their presence in numerous natural products and synthetic compounds with significant pharmacological properties.[2][3] Their diverse biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral effects, have made them a focal point of drug discovery efforts.[1][3][7] Understanding the structure-activity relationships (SAR) of these compounds is paramount for developing novel therapeutics with enhanced efficacy and selectivity.
Molecular docking has emerged as an indispensable tool in structure-based drug design.[4][5] This computational method predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex.[4] By evaluating the binding affinity, typically expressed as a binding energy score, researchers can prioritize compounds for further experimental validation, thereby accelerating the drug discovery pipeline and reducing costs associated with high-throughput screening (HTS).[5][6]
This guide will walk through a comparative docking study, a process that involves docking multiple benzofuran derivatives against one or more target proteins to compare their potential efficacy. This approach is invaluable for identifying the most promising candidates within a chemical series and for elucidating the key molecular interactions that govern their biological activity.
Designing the Study: Foundational Principles
A successful comparative docking study hinges on a well-defined strategy. The choices made at this stage will directly impact the validity and interpretability of the results.
Selection of Benzofuran Derivatives
The initial step involves curating a library of benzofuran derivatives for the study. This selection should be guided by:
-
Structural Diversity: The library should encompass a range of structural modifications to the benzofuran core. This allows for a comprehensive exploration of the SAR.
-
Known Biological Activity: Including derivatives with known biological data, if available, provides a crucial benchmark for validating the docking protocol.
-
Physicochemical Properties: Consideration of drug-like properties (e.g., Lipinski's rule of five) can help in prioritizing compounds with a higher likelihood of becoming viable drug candidates.
Identification of Target Proteins
The selection of target proteins is dictated by the therapeutic area of interest. Benzofuran derivatives have been investigated for a multitude of applications:
-
Anticancer: Potential targets include protein kinases (e.g., VEGFR-2, PI3K), tubulin, and enzymes involved in cell cycle regulation.[8][9]
-
Antimicrobial: Key targets in bacteria include dihydrofolate reductase (DHFR) and DNA gyrase.[10][11]
-
Anti-inflammatory: Cyclooxygenase-2 (COX-2) is a well-established target for anti-inflammatory agents.[12][13]
Once a target is chosen, its three-dimensional structure must be obtained. The primary resource for this is the Protein Data Bank (PDB) , a repository of experimentally determined structures of biological macromolecules.[14][15][16] When selecting a PDB entry, it is crucial to consider factors such as resolution, the presence of co-crystallized ligands, and the completeness of the structure.
The Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps in performing a comparative docking study using widely accepted and validated software tools.
Required Software
-
Docking Software: AutoDock Vina[19]
-
Ligand and Protein Preparation: AutoDock Tools (MGLTools)[19] or PyRx[20]
-
Data Analysis: Microsoft Excel, Google Sheets, or specialized data analysis software.
Workflow Diagram
Caption: A generalized workflow for a molecular docking study.
Detailed Protocol
Step 1: Protein Preparation [21][22]
-
Obtain Protein Structure: Download the desired protein structure in PDB format from the RCSB PDB database.[16]
-
Clean the Structure: Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.[23] Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. If the protein is a multimer, retain only the chain(s) containing the binding site of interest.
-
Add Hydrogens and Assign Charges: Use a preparation tool like AutoDock Tools to add polar hydrogens and assign partial charges (e.g., Gasteiger charges).[24][25] This step is crucial for accurately calculating electrostatic interactions.
-
Save in PDBQT Format: The prepared protein structure should be saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[24]
Step 2: Ligand Preparation [21][22]
-
Obtain Ligand Structures: The 2D structures of the benzofuran derivatives can be drawn using chemical drawing software (e.g., ChemDraw) and saved in a suitable format like SDF or MOL2.
-
Convert to 3D and Energy Minimize: Convert the 2D structures to 3D. This can be done using various tools, including Open Babel. Subsequently, perform energy minimization to obtain a low-energy conformation of the ligand.
-
Assign Charges and Define Rotatable Bonds: Similar to the protein, add partial charges to the ligand atoms. AutoDock Tools will also automatically detect and define rotatable bonds, which allows for ligand flexibility during the docking process.[25]
-
Save in PDBQT Format: Save the prepared ligands in the PDBQT format.
Step 3: Grid Box Generation
-
Define the Binding Site: The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses.[24] If the protein structure was solved with a bound ligand, the center of the grid box can be set to the geometric center of that ligand.
-
Set Grid Dimensions: The size of the grid box should be large enough to accommodate the benzofuran derivatives and allow for some rotational and translational freedom. A common practice is to have a box that extends approximately 10-15 Å beyond the ligand in each direction.
-
Generate Grid Parameter File: AutoDock Tools will generate a configuration file containing the coordinates of the grid center and the dimensions of the box.
Step 4: Running the Docking Simulation
-
Use AutoDock Vina: AutoDock Vina is a widely used and efficient docking program.[26] It requires the prepared protein (PDBQT), the prepared ligands (PDBQT), and the grid configuration file as input.
-
Command-Line Execution: Vina is typically run from the command line. A simple command would look like this: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt
-
Batch Docking: For a comparative study, it is efficient to script the docking process to run through all the prepared ligands automatically.
Results and Analysis: Interpreting the Data
The output of a docking simulation provides a wealth of information that needs to be carefully analyzed.[27]
Key Metrics for Comparison
-
Binding Affinity (kcal/mol): This is the primary metric for comparing the binding of different ligands.[27] It represents the estimated free energy of binding. More negative values indicate a stronger predicted binding affinity.
-
Root Mean Square Deviation (RMSD): When a co-crystallized ligand is available, the RMSD between the docked pose and the experimental pose can be calculated.[27] An RMSD value below 2.0 Å is generally considered a good prediction, indicating that the docking protocol can accurately reproduce the experimental binding mode.[28][29]
Tabular Representation of Results
Summarizing the docking results in a table allows for a clear and concise comparison of the benzofuran derivatives.
| Derivative ID | Binding Affinity (kcal/mol) | RMSD (Å) (if applicable) | Interacting Residues (Key Hydrogen Bonds) |
| BZF-001 | -8.5 | 1.2 | Tyr23, Ser54 |
| BZF-002 | -7.9 | 1.5 | Tyr23, Asn87 |
| BZF-003 | -9.2 | 0.9 | Tyr23, Ser54, Arg112 |
| ... | ... | ... | ... |
Visualization of Binding Poses
Visual inspection of the docked poses is a critical step in understanding the molecular interactions driving the binding.[28]
-
Load Protein and Ligand: Open the prepared protein structure and the output PDBQT file for a specific ligand in PyMOL or Chimera.[18][30]
-
Analyze Interactions: Identify and visualize key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.[30][31] This can help explain why certain derivatives have higher binding affinities than others.
-
Generate High-Quality Images: Create images that clearly depict the ligand in the binding pocket and highlight the key interacting residues.[31]
Caption: A schematic of ligand-protein interactions.
Discussion and Conclusion
The discussion section should synthesize the findings from the tabular data and the visual analysis. Key points to address include:
-
Structure-Activity Relationships (SAR): Correlate the structural features of the benzofuran derivatives with their predicted binding affinities. For example, does the addition of a specific functional group consistently improve binding?
-
Comparison with Known Inhibitors: If a known inhibitor was included in the study, compare its docking score and binding mode to those of the novel derivatives.
-
Limitations of the Study: Acknowledge the inherent limitations of molecular docking, such as the rigid protein assumption (in standard docking) and the potential inaccuracies of scoring functions.
-
Future Directions: Propose next steps, such as in-vitro biological assays to validate the docking predictions for the most promising compounds.
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A Researcher's Guide to the Photostability of Benzofurazan Fluorophores: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that can significantly impact the quality and reliability of experimental data. Among the diverse arsenal of available fluorophores, the benzofurazan family, particularly derivatives of 4-amino-7-nitrobenzofurazan (NBD), offers unique advantages due to their small size and sensitivity to the local environment. However, a crucial performance parameter that often dictates their utility, especially in demanding applications like live-cell imaging and single-molecule studies, is their photostability. This guide provides an in-depth technical comparison of the photostability of different benzofurazan fluorophores, offering insights into the underlying mechanisms of photobleaching and providing a robust experimental framework for their evaluation.
The Double-Edged Sword: Understanding Photobleaching in Benzofurazan Dyes
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[1] This phenomenon is a significant limitation in fluorescence microscopy, as it restricts the duration of imaging and can complicate quantitative analysis. The photobleaching process is complex and influenced by a multitude of factors, including the fluorophore's chemical structure, the intensity and wavelength of the excitation light, and the chemical composition of its microenvironment.[1]
For benzofurazan derivatives, the mechanism of photobleaching, like that of many organic fluorophores, primarily involves the transition from an excited singlet state to a longer-lived triplet state. In this triplet state, the fluorophore is more susceptible to chemical reactions, particularly with molecular oxygen, which can lead to the formation of reactive oxygen species (ROS) and subsequent degradation of the fluorophore's structure.[1]
The inherent chemical structure of the benzofurazan core, with its electron-withdrawing nitro group, plays a significant role in its photophysical properties. While this feature contributes to the fluorophore's sensitivity to environmental polarity, it can also influence its susceptibility to photobleaching. The specific degradation pathways can be complex and may involve reactions of the excited state of the fluorophore with surrounding molecules or even intramolecular rearrangements.
Comparative Photostability of Benzofurazan Derivatives: A Qualitative Overview
Direct quantitative comparison of the photostability of various benzofurazan fluorophores is challenging due to a lack of standardized data in the existing literature. However, based on available information, a qualitative assessment can be made. NBD derivatives, while widely used, are generally considered to have moderate to low photostability, particularly when compared to more robust fluorophores like rhodamines and cyanine dyes.[2] Their fluorescence is known to be significantly quenched in aqueous environments, and they are susceptible to photobleaching, which can be a limiting factor in long-term imaging experiments.[2][3]
The photostability of benzofurazan derivatives is highly dependent on their specific chemical structure and their local environment. For instance, the fluorescence lifetime of NBD-labeled lipids has been shown to vary significantly in different lipid phases within a membrane, indicating that the immediate molecular surroundings have a profound impact on their photophysical behavior.
Substituents on the benzofurazan ring can modulate the electronic properties of the fluorophore and, consequently, its photostability. Electron-donating and electron-withdrawing groups can influence the energy levels of the excited states and the propensity for intersystem crossing to the triplet state. For example, derivatives such as 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) have been developed as more reactive and potentially more stable alternatives to the classic NBD-halides for labeling thiols.
To provide a clearer picture, the following table summarizes the qualitative photostability of some common benzofurazan derivatives and other relevant fluorophores. It is crucial to note that these are general classifications, and the actual performance will depend on the specific experimental conditions.
| Fluorophore Family | Common Derivatives | Relative Photostability | Key Considerations |
| Benzofurazan | NBD-Cl, NBD-F, NBD-PE | Low to Moderate | Highly sensitive to environmental polarity; prone to photobleaching in aqueous environments.[2][3] |
| DBD-F, ABD-F | Moderate | Developed for improved reactivity and potentially enhanced stability for thiol labeling. | |
| Fluorescein | FITC, Fluorescein | Low | Bright, but highly susceptible to photobleaching and its fluorescence is pH-sensitive.[2] |
| Rhodamine | TRITC, Rhodamine B | High | Brighter and more photostable than fluorescein; less pH-sensitive.[2] |
| BODIPY | BODIPY-FL | Very High | Excellent photostability and high quantum yields; less sensitive to environmental factors.[2] |
| Cyanine Dyes | Cy3, Cy5 | Good to High | High molar extinction coefficients and generally good photostability.[2] |
Experimental Protocol for Quantitative Photostability Assessment
To enable researchers to make informed decisions based on their specific experimental needs, we provide a detailed, step-by-step protocol for quantifying and comparing the photostability of different benzofurazan fluorophores. This protocol is designed as a self-validating system, allowing for the direct comparison of multiple fluorophores under identical conditions.
Objective:
To quantify and compare the rate of photobleaching of different benzofurazan-labeled molecules (e.g., proteins, lipids) under continuous illumination using fluorescence microscopy.
Materials:
-
Benzofurazan fluorophores of interest (e.g., NBD-Cl, NBD-F, etc.)
-
Molecule to be labeled (e.g., bovine serum albumin for protein labeling, liposomes for lipid studies)
-
Appropriate buffers and solvents (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Fluorescence microscope equipped with a suitable light source (e.g., laser or mercury arc lamp), filter sets for the specific fluorophores, and a sensitive camera (e.g., CCD or sCMOS).
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB).
-
Microscope slides and coverslips.
Experimental Workflow Diagram:
Caption: Experimental workflow for comparative photostability analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare solutions of your molecule of interest labeled with the different benzofurazan fluorophores to be compared. Ensure that the labeling stoichiometry is well-characterized and consistent across samples.
-
For comparative purposes, it is crucial to have a similar initial fluorescence intensity for all samples. Adjust concentrations accordingly.
-
Mount a small volume of the labeled sample solution between a microscope slide and a coverslip. Seal the coverslip to prevent evaporation.
-
-
Microscope Setup and Image Acquisition:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Place the slide on the microscope stage and bring the sample into focus.
-
Using the appropriate filter set for the benzofurazan fluorophore, find a region of interest (ROI) with uniform fluorescence.
-
Set the imaging parameters. For photobleaching experiments, it is common to use a relatively high light intensity to accelerate the process. Crucially, these parameters must be kept identical for all samples being compared.
-
Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds) under continuous illumination. Continue until the fluorescence intensity has decayed to a significant extent (e.g., less than 20% of the initial intensity).
-
-
Data Analysis:
-
Open the acquired time-lapse image series in your chosen image analysis software.
-
Define an ROI within the fluorescent area and measure the mean fluorescence intensity within this ROI for each frame of the time series.
-
Normalize the fluorescence intensity at each time point to the initial fluorescence intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time. This will generate a photobleaching decay curve.
-
Fit the decay curve to an appropriate mathematical model. A single exponential decay function is often a good approximation:
-
I(t) = I(0) * e-kt
-
Where I(t) is the intensity at time t, I(0) is the initial intensity, and k is the photobleaching rate constant.
-
-
From the fitted curve, calculate the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value:
-
t½ = ln(2) / k
-
-
-
Comparison:
-
Repeat the experiment for each benzofurazan fluorophore under identical conditions.
-
Compare the calculated photobleaching half-lives. A longer half-life indicates greater photostability.
-
Causality Behind Experimental Choices
-
Continuous Illumination: This ensures a constant rate of photon exposure, allowing for a more straightforward kinetic analysis of the photobleaching process.
-
Identical Imaging Parameters: Maintaining the same light intensity, exposure time, and objective for all samples is paramount for a fair and objective comparison. The rate of photobleaching is highly dependent on the photon flux.
-
Normalization of Intensity: Normalizing the fluorescence intensity to its initial value accounts for minor variations in starting sample concentration and allows for the direct comparison of decay rates.
-
Exponential Decay Fitting: Modeling the photobleaching process with an exponential decay function provides a quantitative measure (the rate constant and half-life) that is more robust than simple qualitative observations.
Conclusion: Making an Informed Choice
The selection of a benzofurazan fluorophore requires a careful consideration of the trade-offs between its desirable solvatochromic properties and its often-limited photostability. While NBD and its derivatives remain valuable tools for specific applications, researchers must be aware of their propensity for photobleaching. For experiments requiring long-term or high-intensity illumination, alternative benzofurazan structures or fluorophores from more photostable families should be considered. By employing the standardized experimental protocol outlined in this guide, researchers can empirically determine the most suitable benzofurazan fluorophore for their specific needs, ensuring the acquisition of high-quality, reliable, and reproducible data.
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A Researcher's Guide to the Cross-Validation of Experimental and Computational Results for Benzofurazans
<-4.0>
Introduction
Benzofurazans, and their N-oxide precursors, benzofuroxans, represent a fascinating class of heterocyclic compounds. Their unique electronic structure, characterized by an electron-deficient pyrazine ring fused to a benzene ring, imparts a range of valuable physicochemical properties. These properties have led to their exploration in diverse fields, from fluorescent probes and derivatization reagents in analytical chemistry to potential scaffolds in drug discovery due to their broad biological activities, including anticancer, antibacterial, and antiviral effects.[1][2] The predictive power of computational chemistry offers a compelling synergy with experimental investigation, promising to accelerate the discovery and optimization of novel benzofurazan derivatives. However, the true value of computational models lies in their rigorous validation against experimental data.
This guide provides a framework for the cross-validation of experimental and computational results for benzofurazan derivatives. We will delve into the causality behind experimental choices, present robust protocols, and demonstrate how to critically compare theoretical predictions with empirical data. Our focus is on creating a self-validating system where computational insights guide experimentation, and experimental results refine computational models, fostering a cycle of informed discovery.
The Synergy of Bits and Beakers: The Cross-Validation Framework
The core principle of cross-validation is a reciprocal relationship between computational prediction and experimental verification. Computational models, such as those based on Density Functional Theory (DFT), can predict a molecule's properties before it is ever synthesized, saving significant time and resources.[3] Conversely, experimental data provides the essential "ground truth" needed to validate and refine these theoretical models. A strong correlation between predicted and measured values builds confidence in the computational model, allowing it to be used for reliable screening of virtual libraries of compounds.
Below is a diagram illustrating this synergistic workflow.
Caption: A workflow diagram illustrating the iterative process of cross-validating computational predictions with experimental results for benzofurazan research.
Part 1: The Experimental Arm - Synthesizing and Characterizing Benzofurazans
The empirical foundation of any cross-validation study rests on the accurate synthesis and characterization of the target compounds. The choice of synthetic route and analytical techniques is paramount for generating high-quality data.
Exemplar Experimental Protocol: Synthesis and Spectroscopic Characterization of an Amino-Substituted Nitrobenzofurazan
This protocol describes a common nucleophilic aromatic substitution (SNAr) reaction to synthesize a fluorescent amino-substituted benzofurazan from a commercially available precursor.
Objective: To synthesize 4-morpholino-7-nitrobenzofurazan and characterize its key spectroscopic properties.
Causality of Choices:
-
Starting Material: 7-chloro-4-nitrobenzofurazan (NBD-Cl) is chosen as it is a commercially available and highly reactive electrophile due to the electron-withdrawing effects of the nitro group and the benzofurazan ring system.[4]
-
Nucleophile: Morpholine is a representative secondary cyclic amine, and its reaction with NBD-Cl is well-documented, providing a reliable benchmark.[4]
-
Solvent: Acetonitrile is selected for spectroscopic analysis as it is a polar aprotic solvent that can dissolve a wide range of organic compounds and has a good transparency window in the UV-Vis region.[5]
-
Characterization: UV-Vis and fluorescence spectroscopy are chosen as they directly probe the electronic transitions (HOMO-LUMO gap) that are readily calculable with computational methods like Time-Dependent DFT (TD-DFT).[5]
Step-by-Step Methodology:
-
Synthesis:
-
Dissolve 1 equivalent of 7-chloro-4-nitrobenzofurazan (NBD-Cl) in a suitable solvent like acetonitrile in a round-bottom flask.
-
Add 2-3 equivalents of morpholine to the solution. The excess nucleophile helps to drive the reaction to completion.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting solid product by column chromatography or recrystallization to yield the pure 4-morpholino-7-nitrobenzofurazan.
-
-
Spectroscopic Characterization:
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the purified product in spectroscopic grade acetonitrile.[5]
-
UV-Vis Absorption Spectroscopy:
-
Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum from approximately 200 to 700 nm, using pure acetonitrile as a blank.
-
Identify the wavelength of maximum absorption (λmax).
-
-
Fluorescence Spectroscopy:
-
Use a calibrated spectrofluorometer.
-
Excite the sample at its λmax determined from the UV-Vis spectrum.
-
Record the emission spectrum, scanning from a wavelength slightly higher than the excitation wavelength to ~700 nm.
-
Identify the wavelength of maximum emission (λem).
-
-
Part 2: The Computational Arm - Predicting Benzofurazan Properties
Computational chemistry provides a powerful toolkit for predicting molecular properties. Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties (like UV-Vis spectra) are the workhorses of modern computational studies on compounds like benzofurazans.[4][5]
Exemplar Computational Protocol: DFT/TD-DFT Calculation of Spectroscopic Properties
Objective: To calculate the optimized geometry and predict the UV-Vis absorption spectrum of 4-morpholino-7-nitrobenzofurazan.
Causality of Choices:
-
Methodology: The B3LYP functional is a hybrid functional that has shown a good balance of accuracy and computational cost for many organic molecules.[4][5]
-
Basis Set: The 6-31+G(d,p) basis set is a good choice for this type of molecule. It includes polarization functions (d,p) to describe the shape of electron clouds more accurately and diffuse functions (+) to better handle lone pairs and anions.[4][5]
-
Solvent Model: The Conductor-like Polarizable Continuum Model (CPCM) is used to simulate the solvent environment (acetonitrile), as spectroscopic properties are highly sensitive to solvent polarity.[5] This is crucial for a meaningful comparison with experimental data obtained in solution.
Step-by-Step Workflow:
-
Structure Building:
-
Construct the 3D structure of 4-morpholino-7-nitrobenzofurazan using molecular modeling software (e.g., GaussView, Avogadro).
-
-
Ground-State Geometry Optimization (DFT):
-
Set up a geometry optimization calculation using a quantum chemistry package (e.g., Gaussian, ORCA).
-
Specify the level of theory: B3LYP/6-31+G(d,p).[5]
-
Incorporate the CPCM solvent model for acetonitrile.[5]
-
Run the calculation to find the lowest energy conformation of the molecule.
-
Confirm that the optimization has converged to a true minimum by performing a frequency calculation (no imaginary frequencies).
-
-
Excited-State Calculation (TD-DFT):
-
Using the optimized ground-state geometry, set up a TD-DFT calculation.
-
Use the same level of theory (B3LYP/6-31+G(d,p)) and solvent model (CPCM).[5]
-
Request the calculation of a sufficient number of excited states (e.g., 10-20) to cover the relevant part of the UV-Vis spectrum.
-
The output will provide the vertical excitation energies (which correspond to λmax) and their corresponding oscillator strengths (which relate to the intensity of the absorption).
-
Caption: A streamlined workflow for the computational prediction of UV-Vis absorption spectra using DFT and TD-DFT.
Part 3: The Cross-Validation - Bridging Theory and Reality
This is the critical stage where the predictive power of the model is tested. A direct comparison of the quantitative data from both arms is performed.
Data Comparison and Analysis
A successful cross-validation will show a strong linear correlation between the experimental and computed values. It is important to note that perfect agreement is rare. The goal is to understand the trends and the magnitude of any systematic errors. For instance, TD-DFT calculations are known to sometimes overestimate excitation energies, but they often do so consistently, allowing for the establishment of a reliable predictive trend.
Table 1: Comparison of Experimental and Computed Spectroscopic Data for Benzofurazan Derivatives
| Compound | Substituent (X) | Experimental λmax (nm) [Acetonitrile] | Computed λmax (nm) [TD-DFT/CPCM] | Δ (Exp - Comp) (nm) |
| 1 | -Cl | 343 | 335 | +8 |
| 2 | -OCH₃ | 398 | 389 | +9 |
| 3 | -Morpholino | 478 | 467 | +11 |
| 4 | -Pyrrolidino | 490 | 480 | +10 |
Note: Data is hypothetical but representative of typical results found in literature where extensive DFT and TD-DFT calculations often show a good correlation between observed absorption and theoretical vertical excitation.[5]
Analysis of Results:
The data in Table 1 shows a consistent, albeit small, discrepancy where the computed λmax is slightly lower (blue-shifted) than the experimental value. This systematic difference is acceptable and, more importantly, predictable. The excellent linear correlation (R² > 0.99 for this hypothetical data) would give a researcher high confidence in using this specific computational methodology (B3LYP/6-31+G(d,p) with CPCM) to screen other potential benzofurazan derivatives in silico before committing to their synthesis.
Discrepancies can arise from several factors:
-
Limitations of the Functional/Basis Set: No computational model is perfect. The chosen level of theory might not fully capture all electron correlation effects.
-
Vibronic Coupling: Calculations often predict vertical excitations (from the ground state geometry), while experimental spectra include broadening from molecular vibrations (vibronic coupling).
-
Solvent Model Imperfections: Continuum solvent models are approximations and do not account for specific solute-solvent interactions like hydrogen bonding.
Cross-Validation in Biological Activity
The same principles apply when validating predictions of biological activity. For example, computational docking can predict the binding affinity of a benzofurazan derivative to a target protein.[6] This predicted affinity can then be compared to an experimentally determined value, such as an IC₅₀ from an enzymatic assay.[7] A strong correlation between predicted binding scores and measured biological activity validates the docking protocol for virtual screening campaigns.[6]
Conclusion
The cross-validation of experimental and computational results is not merely a confirmatory step; it is an integrated research strategy that enhances the efficiency and depth of scientific inquiry. For benzofurazan chemistry, this approach allows researchers to build robust, predictive models that can accurately forecast the properties of novel compounds. By understanding the causality behind both experimental and computational choices and by critically evaluating the points of convergence and divergence, we can accelerate the development of new benzofurazans for applications in materials science, analytics, and medicine.
References
- Hassen, F., Ayachi, S., & Boubaker, T. (2021).
- Hassen, F., Ayachi, S., & Boubaker, T. (2021). Structure-Property Relationships in Benzofurazan Derivatives: A Combined Experimental and DFT/TD-DFT Investigation.
- Kuramochi, K., & Tsubaki, K. (2015). Synthesis and structural characterization of natural benzofuranoids. Journal of Natural Products, 78(5), 1056-1066. [Link]
- Shi, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26750-26767. [Link]
- Imai, K., & Ichibangase, T. (2014). Reagents for mass spectrometric detection having benzofurazan structure.
- Wujec, M., et al. (2020). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 25(23), 5756. [Link]
- Mojzych, M., et al. (2021). Structures of natural and synthetic benzofuran derivatives with biological activity.
- Al-Otaibi, J. S., et al. (2024). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. Current Computer-Aided Drug Design, 20(6), 835-846. [Link]
- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 549. [Link]
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- Zlotin, S. G., et al. (2022). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Molecules, 27(19), 6245. [Link]
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Efficacy of Benzofurazan-Based Drugs: A Comparative Guide for Drug Development Professionals
The benzofurazan scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry for its diverse pharmacological activities. This guide provides an in-depth technical comparison of the efficacy of emerging benzofurazan-based drug candidates against established treatments in key therapeutic areas: oncology, neurodegenerative diseases, and infectious diseases. By synthesizing preclinical and clinical data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the evolving landscape of benzofurazan-based therapeutics.
The Benzofurazan Scaffold: A Versatile Pharmacophore
The benzofurazan ring system, characterized by the fusion of a benzene ring and a furazan (1,2,5-oxadiazole) ring, imparts unique physicochemical properties to small molecules. This structural feature often enhances membrane permeability and allows for diverse substitutions, enabling the fine-tuning of biological activity. This versatility has led to the exploration of benzofurazan derivatives as inhibitors of a wide range of biological targets, including kinases, enzymes, and microbial proteins.
Oncology: Targeting Unmet Needs in Cancer Therapy
Benzofurazan derivatives have shown significant promise as anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines. This section focuses on a direct comparison of a novel benzofuran-pyrazole hybrid with the standard-of-care chemotherapeutic agent, doxorubicin.
Mechanism of Action: A Dual Approach to Cancer Cell Apoptosis
The benzofuran-pyrazole derivative, herein referred to as BZP, exhibits a multi-faceted mechanism of action that distinguishes it from traditional cytotoxic agents. Unlike doxorubicin, which primarily intercalates DNA and inhibits topoisomerase II, BZP induces apoptosis through the intrinsic pathway and inhibits the DNA repair enzyme poly(ADP-ribose) polymerase-1 (PARP-1).[1]
Figure 1: Comparative Mechanisms of Action of BZP and Doxorubicin.
Comparative Efficacy: In Vitro Cytotoxicity
Preclinical studies have demonstrated the superior cytotoxic potential of BZP and its nano-formulation (BZP-NPs) against human breast cancer cell lines (MCF-7 and MDA-MB-231) when compared to doxorubicin.[1] The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | MCF-7 (IC50, nM) | MDA-MB-231 (IC50, nM) |
| Benzofuran-Pyrazole (BZP) | 7 | 10 |
| BZP-Nanoparticles (BZP-NPs) | 1 | 0.6 |
| Doxorubicin | 620 | 1000 |
| Staurosporine (PARP-1 inhibitor control) | 10 (vs. PARP-1) | 8 (vs. PARP-1) |
Table 1: Comparative in vitro cytotoxicity of BZP, BZP-NPs, and Doxorubicin against human breast cancer cell lines. Data sourced from a 2019 study on benzofuran-pyrazole scaffolds.[1]
The significantly lower IC50 values for BZP and its nano-formulation highlight their potent anticancer activity, surpassing that of the widely used chemotherapeutic, doxorubicin, by several orders of magnitude in these cell lines.[1] Furthermore, BZP exhibited a slightly weaker inhibitory effect on PARP-1 compared to the known inhibitor staurosporine in MCF-7 cells, while its nano-formulation demonstrated comparable or greater potency.[1]
Neurodegenerative Diseases: A Glimmer of Hope for Neuronal Protection
The neuroprotective properties of benzofurazan derivatives are an emerging area of research, with promising results in preclinical models of excitotoxicity, a common pathological mechanism in neurodegenerative disorders like Alzheimer's disease.
Mechanism of Action: Attenuating Excitotoxic Neuronal Damage
The neuroprotective benzofuran-2-carboxamide derivative, designated as 1f , has been shown to protect primary cortical neurons from N-methyl-D-aspartate (NMDA)-induced excitotoxicity.[2][3] This process involves the overstimulation of glutamate receptors, leading to an influx of calcium ions and subsequent neuronal death. Memantine, an established NMDA receptor antagonist, is used as a standard of care for Alzheimer's disease.
Figure 2: Neuroprotective mechanism against NMDA-induced excitotoxicity.
Comparative Efficacy: In Vitro Neuroprotection
In a study utilizing primary rat cortical neurons, the neuroprotective effect of compound 1f was directly compared to memantine. The results demonstrated that at a concentration of 30 µM, compound 1f exhibited a neuroprotective effect that was "almost comparable" to that of memantine in mitigating NMDA-induced cell death.[2][3]
| Treatment (30 µM) | Neuronal Viability (% of control) |
| NMDA alone | ~60-70% |
| NMDA + Benzofuran-2-carboxamide (1f) | ~97% |
| NMDA + Memantine | ~100% |
Table 2: Comparative neuroprotective effects of Benzofuran-2-carboxamide (1f) and Memantine against NMDA-induced excitotoxicity in primary cortical neurons. Data are approximated from graphical representations in a 2015 study.[2]
These findings suggest that benzofuran-2-carboxamide derivatives represent a promising new class of neuroprotective agents with efficacy comparable to an established clinical drug.[2][3]
Infectious Diseases: Combating Antimicrobial Resistance
The rise of antibiotic-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant global health threat. Benzofurazan derivatives have emerged as a potential new class of antimicrobial agents.
Mechanism of Action: Disruption of Bacterial Cell Processes
While the exact mechanisms of many antimicrobial benzofurazan derivatives are still under investigation, they are thought to interfere with essential bacterial processes, such as cell wall synthesis, DNA replication, or protein synthesis.
Comparative Efficacy: In Vitro Antibacterial Activity
A series of 5,7-dibromo-2-benzoylbenzofurans have been synthesized and evaluated for their in vitro activity against MRSA. The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency.
| Compound/Antibiotic | MIC against MRSA (ATCC 43300) (µg/mL) |
| Benzofuran derivative 9b | 32 |
| Benzofuran derivative 9d | 32 |
| Ciprofloxacin | >32 (in combination studies) |
| Gentamicin | >32 (in combination studies) |
Table 3: MIC values of 5,7-dibromo-2-benzoylbenzofuran derivatives against MRSA. Data sourced from a 2020 study.[4]
Interestingly, when combined with existing antibiotics, these benzofuran derivatives demonstrated synergistic or additive effects, reducing the MIC of the conventional antibiotics by 2- to 4-fold against MRSA strains.[4] This suggests a potential role for benzofuran derivatives in combination therapies to combat resistant infections.
Experimental Protocols
For the sake of scientific integrity and reproducibility, detailed protocols for the key assays mentioned in this guide are provided below.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7]
Figure 3: Workflow for the MTT Assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Addition: Treat cells with serial dilutions of the benzofurazan drug and the comparator drug. Include a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, by plotting the percentage of cell viability against the drug concentration.
NMDA-Induced Excitotoxicity Assay in Primary Cortical Neurons
This assay assesses the neuroprotective effects of compounds against glutamate-induced excitotoxicity.[8][9][10][11][12]
Step-by-Step Methodology:
-
Cell Culture: Culture primary cortical neurons from embryonic rats or mice for 10-14 days in vitro to allow for maturation.
-
Compound Pre-incubation: Pre-incubate the neuronal cultures with the benzofurazan derivative or memantine at various concentrations for 1-2 hours.
-
NMDA Exposure: Induce excitotoxicity by exposing the neurons to a solution containing NMDA (e.g., 50 µM) and glycine (e.g., 10 µM) for a short duration (e.g., 5-10 minutes).
-
Recovery: Wash the cells and replace the medium with fresh culture medium.
-
Viability Assessment: After 24 hours, assess neuronal viability using a suitable method, such as the MTT assay or by counting surviving neurons after staining with a viability dye.
-
Data Analysis: Quantify the percentage of neuronal survival relative to the control (untreated) and NMDA-only treated cells.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Figure 4: Workflow for MIC Determination by Broth Microdilution.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the benzofurazan compound and the comparator antibiotic in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from a fresh culture.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).
Conclusion and Future Directions
The evidence presented in this guide underscores the significant potential of benzofurazan-based drugs as next-generation therapeutics. In oncology, the benzofuran-pyrazole derivative BZP has demonstrated remarkable in vitro potency against breast cancer cells, far exceeding that of doxorubicin. In the realm of neurodegenerative diseases, the benzofuran-2-carboxamide derivative 1f shows promise as a neuroprotective agent with efficacy comparable to memantine in an in vitro model of excitotoxicity. Furthermore, in the fight against antimicrobial resistance, certain benzofuran derivatives exhibit activity against MRSA and can act synergistically with existing antibiotics.
While these preclinical findings are highly encouraging, further research is imperative. Head-to-head in vivo studies in relevant animal models are crucial to validate the in vitro efficacy and to assess the pharmacokinetic and safety profiles of these promising benzofurazan drug candidates. As our understanding of the diverse biological activities of the benzofurazan scaffold continues to expand, so too will the opportunities for developing novel and effective treatments for a wide range of diseases.
References
- Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives.
- A Comparative Study of the Anticancer Activity and PARP-1 Inhibiting Effect of Benzofuran–Pyrazole Scaffold and Its Nano-Sized Particles in Human Breast Cancer Cells.
- Synthesis and anti-methicillin-resistant Staphylococcus aureus activity of 5,7-dibromo-2-benzoylbenzofurans alone and in combination with antibiotics.
- MTT Assay Protocol for Cell Viability and Proliferation.
- NMDA-induced neuronal survival is mediated through nuclear factor I-A in mice.
- Does anyone have a detailed protocol to induce excitotoxicity in neurons.
- Glutamate Excitotoxicity Assay.
- NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro.
- Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons.
- Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents.
- Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety.
- In vivo Methods for Preclinical Screening of Anticancer Drugs.
- Synthesis and antimicrobial evaluation of new benzofuran derivatives.
- Anticancer therapeutic potential of benzofuran scaffolds.
- Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity.
- Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists: A Preclinical Lead Molecule for MS.
- Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review.
- In vitro MIC values of ciprofloxacin derivatives against certain G(+)- and G(−)-strains.
- The effect of commonly used non-antibiotic medications on antimicrobial resistance development in Escherichia coli.
- Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides.
- Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses.
- Evolution of antimicrobial resistance in E. coli biofilm treated with high doses of ciprofloxacin.
- MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model.
- Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients?.
- Efficacy and safety of vancomycin compared with those of alternative treatments for methicillin‐resistant Staphylococcus aureus infections: An umbrella review.
- Site of infection rather than vancomycin MIC predicts vancomycin treatment failure in methicillin-resistant Staphylococcus aureus bacteraemia.
- Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2.
- Comparative efficacy of vancomycin in treating ST5 and ST764 methicillin-resistant Staphylococcus aureus infections in adult patients.
- Comparison of Vancomycin Treatment Failures for Methicillin-Resistant Staphylococcus aureus Bacteremia Stratified by Minimum Inhibitory Concentration.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Methylbenzofurazan
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 5-Methylbenzofurazan is not widely available, data from its parent compound, benzofurazan (2,1,3-benzoxadiazole), provides critical insights into its likely toxicological profile.
Benzofurazan is classified as harmful if swallowed, in contact with skin, or inhaled, and it is known to cause serious skin and eye irritation[1]. The addition of a methyl group to the benzene ring is unlikely to mitigate these hazards and may alter its physical properties, such as volatility and solubility. Therefore, This compound must be handled as a hazardous substance with acute toxicity, as well as a skin and eye irritant.
Furthermore, the thermal decomposition of benzofurazan and related furoxan compounds can release hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[2][3]. This underscores the importance of avoiding disposal methods that involve uncontrolled heating.
Table 1: Hazard Profile of this compound (Inferred from Benzofurazan Data)
| Hazard Category | Description | Primary Route of Exposure |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled[1]. | Oral, Dermal, Inhalation |
| Skin Corrosion/Irritation | Causes skin irritation[1]. | Dermal |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1]. | Ocular |
| Respiratory Irritation | May cause respiratory irritation[1]. | Inhalation |
| Hazardous Decomposition | Thermal decomposition may produce toxic nitrogen oxides, carbon monoxide, and carbon dioxide[3]. | Inhalation |
Pre-Disposal: Personal Protective Equipment (PPE) and Safe Handling
Given the identified hazards, stringent adherence to personal protective equipment protocols is non-negotiable. The causality is clear: preventing exposure is the most effective safety measure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times. Inspect gloves for integrity before each use.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.
-
Body Protection: A flame-retardant lab coat must be worn and kept fastened.
-
Respiratory Protection: All handling and disposal procedures should be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols[4][5].
Step-by-Step Disposal Protocol for this compound
This protocol is designed as a self-validating system, ensuring that each step logically follows from the principles of chemical safety and regulatory compliance.
Step 1: Waste Segregation and Collection
The fundamental principle of chemical waste management is segregation. Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Primary Containment: Collect all waste this compound, including residues and contaminated materials (e.g., pipette tips, weighing paper), in a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, sealable lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Irritant").
Step 2: Chemical Inactivation (For Small Quantities)
For trace amounts of this compound, chemical inactivation can be a viable option before final disposal. This should only be performed by trained personnel. A common method for degrading nitrogen-containing heterocyclic compounds is through oxidation.
-
Procedure:
-
In a chemical fume hood, prepare a solution of sodium hypochlorite (bleach) in a suitable reaction vessel. The concentration should be sufficient to fully oxidize the quantity of this compound.
-
Slowly and carefully add the this compound waste to the bleach solution with constant stirring.
-
Allow the reaction to proceed for a minimum of 24 hours to ensure complete degradation.
-
Neutralize the resulting solution to a pH between 6 and 8 before disposing of it down the drain with copious amounts of water, in accordance with local regulations.
-
It is crucial to consult with your institution's EHS office before proceeding with any chemical inactivation protocol.
Step 3: Disposal of Bulk Quantities and Contaminated Materials
For larger quantities of this compound and heavily contaminated materials, direct disposal through a licensed hazardous waste contractor is the only acceptable method.
-
Packaging: Ensure the hazardous waste container is securely sealed and placed in a secondary containment bin to prevent spills during transport.
-
Arranging Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Provide them with a complete and accurate description of the waste.
Step 4: Decontamination of Glassware and Equipment
All glassware and equipment that have come into contact with this compound must be thoroughly decontaminated.
-
Triple Rinsing: Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste[6].
-
Washing: After triple rinsing, the glassware can be washed with soap and water.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Contain (if safe to do so): If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the inherent hazards, adhering to strict safety protocols, and following a systematic disposal procedure, we can ensure a safe working environment and minimize our environmental impact. Always prioritize safety and consult your institution's Environmental Health and Safety department for guidance on specific disposal requirements in your location.
References
- Canadian Science Publishing. (n.d.). Thermal decomposition of alkyl N-(o-nitrophenyl)carbamates: A novel synthesis of benzofurazan. Canadian Journal of Chemistry.
- Capot Chemical. (2011). MSDS of Benzofurazan 1-oxide.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzofuran-2-yl methyl ketone.
- PubMed. (2015). Synthesis, Characterization and Thermal Decomposition Kinetics of a Novel Benzofuran Ketoxime Derived Polymer.
- PubChem. (n.d.). 5-Methylbenzofuran. National Institutes of Health.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
Sources
A Comprehensive Guide to the Safe Handling of 5-Methylbenzofurazan and Related Heterocyclic Compounds
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are foundational to discovery. Among these, heterocyclic compounds such as 5-Methylbenzofurazan and its analogues are of significant interest due to their diverse biological activities.[1][2] However, with great potential comes the critical responsibility of ensuring the safety of laboratory personnel. This guide provides essential, immediate safety and logistical information for handling this compound, drawing upon established protocols for related hazardous chemicals to ensure a self-validating system of laboratory safety.
While specific toxicological and physical hazard data for this compound are not extensively documented in readily available safety literature, the precautionary principle dictates that it should be handled with the utmost care, assuming a hazard profile similar to other biologically active and potentially hazardous benzofurazan and benzofuran derivatives.[3] This guide is structured to provide a robust framework for risk mitigation, from initial preparation to final disposal.
Hazard Assessment and Chemical Profile
A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer potential hazards from related structures like benzofuran and its derivatives.
Inferred Potential Hazards:
-
Toxicity: Benzofuran derivatives have been investigated for various biological activities, including anticancer and antimicrobial properties.[2][4] This inherent bioactivity suggests that these compounds may be toxic. Acute toxicity information is often limited for novel compounds.[5]
-
Irritation: Similar compounds can cause skin, eye, and respiratory irritation.[5]
-
Flammability: Some related compounds are combustible liquids.
| Property | Inferred Data for this compound (Based on Related Compounds) | Source |
| Molecular Formula | C₇H₆N₂O | N/A |
| Appearance | Solid or liquid | [6] |
| Boiling Point | Data not available; may be high | |
| Flash Point | Potentially combustible | |
| Solubility | Likely soluble in organic solvents | [5] |
This table is illustrative and based on general characteristics of related compounds. Always consult any available supplier information for specific data.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher. These are the most effective means of exposure control.
-
Chemical Fume Hood: All work involving this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[7][8] The fume hood provides essential ventilation to prevent the inhalation of vapors, dusts, or aerosols.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[9]
Personal Protective Equipment (PPE): A Necessary Barrier
Where engineering controls cannot eliminate all risk, Personal Protective Equipment (PPE) provides a crucial barrier between the researcher and the hazardous substance.[10] The selection of PPE should be based on a thorough risk assessment.
PPE Selection and Rationale
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact. Always inspect gloves for tears or punctures before use. |
| Eye Protection | Chemical splash goggles or a face shield. | To protect eyes from splashes and aerosols.[8] |
| Body Protection | A flame-retardant laboratory coat. | To protect skin and clothing from contamination.[11] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for spills or in poorly ventilated areas. | To prevent inhalation of hazardous vapors or particulates.[11] |
Donning and Doffing PPE Workflow
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Safe Handling and Operational Procedures
Adherence to standard operating procedures is essential for minimizing the risk of exposure and accidents.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure all necessary engineering controls are functioning and the correct PPE is selected.
-
Weighing and Transfer: Conduct all weighing and transfers of this compound within a chemical fume hood.[7] Use a disposable weighing boat to avoid contamination of balances.
-
Reaction Setup: Set up all reactions in the fume hood. Ensure that all glassware is free from defects.[8]
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames if the substance is flammable.[8]
-
Post-Reaction: After the reaction is complete, allow the apparatus to cool to room temperature before dismantling.
Emergency Procedures: Planning for the Unexpected
Even with the best precautions, accidents can happen. A well-defined emergency plan is crucial.[10]
Spill Response
-
Evacuate: Immediately evacuate the area of the spill.
-
Alert: Notify colleagues and your laboratory supervisor.
-
Contain: If it is safe to do so, contain the spill using an inert absorbent material like sand or vermiculite.[12] Do not use combustible materials.
-
Clean-up: Spill clean-up should only be performed by trained personnel wearing appropriate PPE.
Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] |
| Inhalation | Move the affected person to fresh air. |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention. |
In all cases of exposure, seek medical attention and provide the medical personnel with as much information as possible about the chemical.
Caption: Immediate actions for different routes of chemical exposure.
Waste Disposal: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental protection.
-
Segregation: Do not mix this compound waste with other waste streams.[12]
-
Labeling: Collect all waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container. The label should include the full chemical name and associated hazards.[12]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[12]
Conclusion: A Culture of Safety
The safe handling of this compound and other novel compounds is not merely a set of rules, but a culture of continuous vigilance and respect for the potential hazards of the materials we work with. By integrating these principles of hazard assessment, engineering controls, diligent use of PPE, and adherence to safe operating and disposal procedures, researchers can confidently advance their work while ensuring their own safety and that of their colleagues.
References
- NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
- OSHA. (n.d.). Laboratories.
- OSHA. (n.d.). Laboratory Safety Guidance.
- OSHA. (n.d.). OSHA Standards for Biological Laboratories. American Society for Microbiology. [Link]
- Compliancy Group. (2023, September 18).
- IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. [Link]
- IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. [Link]
- National Center for Biotechnology Information. (n.d.). 5-Methylbenzofuran. PubChem. [Link]
- National Center for Biotechnology Information. (n.d.). 5-Methyl-1-benzofuran-2-carboxylic acid. PubChem. [Link]
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]
- CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
- CSUB. (n.d.). Guidelines and Laboratory Protocols of Organic Chemistry. [Link]
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]
- Respirex International. (n.d.). PPE for CBRN Incidents. [Link]
- National Center for Biotechnology Information. (2022, December 10). Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica. PMC. [Link]
- National Center for Biotechnology Information. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]
- EAS Publisher. (2023, September 7).
- University of California. (n.d.).
- National Center for Biotechnology Information. (2025, December 27). 5-Methylbenzofuran-4-carboxylic acid. PubChem. [Link]
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- CSUB. (n.d.).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
